molecular formula C10H13N3 B113298 5-Amino-1-isopropyl-1H-indazole CAS No. 928821-18-5

5-Amino-1-isopropyl-1H-indazole

Cat. No.: B113298
CAS No.: 928821-18-5
M. Wt: 175.23 g/mol
InChI Key: GZEUSNZVGUYGGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-isopropyl-1H-indazole (CAS 928821-18-5) is a premium, high-purity chemical building block specializing in medicinal chemistry and drug discovery research. With the molecular formula C 10 H 13 N 3 and a molecular weight of 175.23 g/mol, this compound is a strategically substituted indazole derivative. The indazole scaffold is recognized as a privileged structure in pharmacology, present in multiple FDA-approved therapies and clinical candidates for its diverse biological activities . This compound serves as a vital synthetic intermediate for developing novel bioactive molecules. Its primary research value lies in constructing more complex structures targeting anticancer , anti-inflammatory , and antimicrobial applications. The 5-amino group provides an excellent handle for further functionalization via coupling reactions, while the 1-isopropyl moiety can influence the molecule's pharmacokinetic properties. Researchers utilize this building block to explore structure-activity relationships (SAR) in hit-to-lead and lead optimization campaigns . Handling and Storage: Store in a cool, dry place, sealed under appropriate conditions. Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information. Notice: This product is intended for research and development purposes only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propan-2-ylindazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-7(2)13-10-4-3-9(11)5-8(10)6-12-13/h3-7H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEUSNZVGUYGGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585647
Record name 1-(Propan-2-yl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928821-18-5
Record name 1-(Propan-2-yl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(propan-2-yl)-1H-indazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Amino-1-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-Amino-1-isopropyl-1H-indazole Scaffold in Modern Drug Discovery

The 1H-indazole core is a privileged heterocyclic motif in medicinal chemistry, renowned for its role as a versatile pharmacophore in a multitude of therapeutic agents.[1][2][3] Its bioisosteric relationship with indole allows it to engage with a wide array of biological targets, particularly protein kinases, which are pivotal regulators of cellular processes.[4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. The strategic functionalization of the indazole scaffold is therefore a cornerstone of many drug discovery programs.

This guide focuses on the synthesis of a key derivative, this compound. The introduction of the 1-isopropyl group enhances lipophilicity and can provide crucial steric interactions within a protein's binding pocket, while the 5-amino group serves as a versatile synthetic handle for further molecular elaboration and can act as a critical hydrogen bond donor. This compound is a valuable building block for the generation of libraries of potent and selective kinase inhibitors and other targeted therapeutics.[3][4]

This document provides a comprehensive, three-step synthetic route, elucidating the chemical logic behind each transformation and offering detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Overall Synthetic Strategy

The synthesis of this compound is most efficiently achieved through a three-step sequence, commencing with the formation of the indazole core, followed by regioselective N-alkylation, and culminating in the reduction of a nitro group. This strategy ensures high yields and purity of the final product.

Synthesis_Workflow Start 2-Amino-5-nitrotoluene Step1 Step 1: Diazotization & Cyclization Start->Step1 NaNO₂, Acetic Acid Intermediate1 5-Nitro-1H-indazole Step1->Intermediate1 Step2 Step 2: N-Isopropylation Intermediate1->Step2 NaH, 2-Bromopropane, THF Intermediate2 5-Nitro-1-isopropyl-1H-indazole Step2->Intermediate2 Step3 Step 3: Nitro Group Reduction Intermediate2->Step3 H₂, Pt/C, Ethanol FinalProduct This compound Step3->FinalProduct

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Core Scaffold - 5-Nitro-1H-indazole

The foundational step is the construction of the 5-nitro-1H-indazole ring system. A reliable and scalable method involves the diazotization of 2-amino-5-nitrotoluene (also known as 2-methyl-4-nitroaniline) followed by intramolecular cyclization.

Mechanism and Rationale

This reaction proceeds via the in-situ formation of a diazonium salt from the primary aromatic amine of 2-amino-5-nitrotoluene upon treatment with sodium nitrite in an acidic medium (acetic acid). The resulting diazonium species is unstable and undergoes a spontaneous intramolecular cyclization, where the diazonium group is attacked by the nucleophilic methyl group, leading to the formation of the indazole ring after elimination of a proton. The acidic environment is crucial for the generation of the nitrosating agent (nitrous acid) from sodium nitrite.

Diazotization_Mechanism cluster_0 Diazotization & Cyclization 2-Amino-5-nitrotoluene 2-Amino-5-nitrotoluene Diazonium Salt Diazonium Salt 2-Amino-5-nitrotoluene->Diazonium Salt NaNO₂ / H⁺ Cyclization Intermediate Cyclization Intermediate Diazonium Salt->Cyclization Intermediate Intramolecular Attack 5-Nitro-1H-indazole 5-Nitro-1H-indazole Cyclization Intermediate->5-Nitro-1H-indazole -H⁺

Caption: Reaction mechanism for the formation of 5-Nitro-1H-indazole.

Experimental Protocol: Synthesis of 5-Nitro-1H-indazole
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 2-amino-5-nitrotoluene (1.0 eq) in glacial acetic acid (approximately 10 mL per gram of starting material).

  • Diazotization: Cool the solution to 15-20°C in an ice-water bath. Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of water. Add the sodium nitrite solution dropwise to the stirred reaction mixture, ensuring the temperature does not exceed 25°C.

  • Cyclization: After the addition is complete, continue stirring for 30 minutes at the same temperature. Remove the cooling bath and allow the reaction mixture to stir at room temperature for 3-4 days.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. To the resulting residue, add water and stir to form a slurry. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in an oven at 80-90°C.

  • Purification: The crude product can be purified by recrystallization from methanol to yield pale yellow needles of 5-nitro-1H-indazole.

ParameterValue
Starting Material 2-Amino-5-nitrotoluene
Key Reagents Sodium Nitrite, Acetic Acid
Typical Yield 75-85%
Purity (Post-Recrystallization) >98%

Part 2: Regioselective N-Isopropylation

With the 5-nitro-1H-indazole core in hand, the next critical step is the introduction of the isopropyl group at the N1 position. The N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers.[2] Therefore, achieving high regioselectivity is paramount.

Causality of N1-Selectivity

The regioselectivity of indazole alkylation is highly dependent on the reaction conditions, including the base, solvent, and electrophile.[2] The use of sodium hydride (NaH) as a base in an aprotic polar solvent like tetrahydrofuran (THF) has been shown to strongly favor N1-alkylation.[1][5]

The rationale is as follows: NaH, a strong, non-nucleophilic base, deprotonates the indazole at the N1 position to form the indazolide anion. In THF, the sodium cation (Na⁺) is thought to coordinate with the N2 lone pair and potentially an electron-withdrawing group on the indazole ring. This coordination sterically hinders the N2 position, directing the incoming electrophile (2-bromopropane) to attack the more accessible and thermodynamically favored N1 position.

N_Alkylation Indazole 5-Nitro-1H-indazole Deprotonation Deprotonation Indazole->Deprotonation NaH, THF Anion Indazolide Anion (Na⁺ coordinated at N2) Deprotonation->Anion Alkylation SN2 Attack Anion->Alkylation 2-Bromopropane Product 5-Nitro-1-isopropyl-1H-indazole Alkylation->Product

Caption: N1-selective isopropylation of 5-Nitro-1H-indazole.

Experimental Protocol: Synthesis of 5-Nitro-1-isopropyl-1H-indazole
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-nitro-1H-indazole (1.0 eq). Dissolve it in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0°C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.

  • Anion Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease.

  • Alkylation: Re-cool the mixture to 0°C and add 2-bromopropane (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 5-nitro-1-isopropyl-1H-indazole.

ParameterValue
Starting Material 5-Nitro-1H-indazole
Key Reagents Sodium Hydride, 2-Bromopropane
Solvent Anhydrous Tetrahydrofuran (THF)
Typical Yield 80-90%
Regioselectivity (N1:N2) >95:5

Part 3: Final Reduction to this compound

The final step in the synthesis is the reduction of the aromatic nitro group to the corresponding primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and mild reaction conditions.

Mechanism and Rationale

Catalytic hydrogenation involves the use of molecular hydrogen (H₂) and a metal catalyst, typically a noble metal such as platinum or palladium supported on activated carbon (e.g., Pt/C or Pd/C).[6] The nitro group is selectively reduced to the amine without affecting the indazole ring system. The reaction proceeds on the surface of the catalyst, where hydrogen is adsorbed and activated, allowing for the stepwise reduction of the nitro group, likely through nitroso and hydroxylamine intermediates, to the final amine. Ethanol or methanol are common solvents for this reaction as they readily dissolve the substrate and do not interfere with the catalysis.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus or a flask equipped with a balloon of hydrogen), dissolve 5-nitro-1-isopropyl-1H-indazole (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add 5-10% Platinum on Carbon (Pt/C) catalyst (typically 5-10% by weight of the starting material) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or 15-60 psi) and stir or shake the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours, as indicated by the complete consumption of the starting material.

  • Work-up and Isolation: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization or column chromatography to yield this compound as a solid.

ParameterValue
Starting Material 5-Nitro-1-isopropyl-1H-indazole
Key Reagents Hydrogen (H₂), Platinum on Carbon (Pt/C)
Solvent Ethanol or Methanol
Typical Yield >95%
Purity >98%

Characterization and Data

The identity and purity of the final product, this compound, and its intermediates should be confirmed using standard analytical techniques.

CompoundTechniqueExpected Observations
5-Nitro-1H-indazole ¹H NMR (DMSO-d₆) Aromatic protons in the 7.7-8.9 ppm range, N-H proton >13 ppm.
¹³C NMR (DMSO-d₆) Aromatic carbons in the 110-145 ppm range.
MS (ESI+) m/z = 164.0 [M+H]⁺
5-Nitro-1-isopropyl-1H-indazole ¹H NMR (CDCl₃) Isopropyl methine (septet) ~4.8 ppm, isopropyl methyls (doublet) ~1.6 ppm. Aromatic protons shifted accordingly.
¹³C NMR (CDCl₃) Isopropyl methine carbon ~50 ppm, isopropyl methyl carbons ~22 ppm.
MS (ESI+) m/z = 206.1 [M+H]⁺
This compound ¹H NMR (CDCl₃) Appearance of a broad singlet for the -NH₂ protons ~3.7 ppm. Upfield shift of aromatic protons compared to the nitro precursor.
¹³C NMR (CDCl₃) Significant upfield shift of the C5 carbon due to the electron-donating amino group.
MS (ESI+) m/z = 176.1 [M+H]⁺
IR (KBr) N-H stretching vibrations for the amino group (~3300-3500 cm⁻¹).

Note: Exact chemical shifts (δ) are dependent on the solvent and concentration. The provided values are estimates based on related structures.[7][8][9][10][11]

Conclusion

The synthesis of this compound presented herein is a robust, efficient, and scalable three-step process. By understanding the underlying chemical principles of each transformation—diazotization, regioselective N-alkylation, and chemoselective reduction—researchers can confidently produce this valuable building block in high yield and purity. This guide provides the necessary protocols and scientific rationale to empower drug development professionals in their quest to design and synthesize the next generation of targeted therapeutics.

References

  • ResearchGate. (2024). Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.[Link]
  • Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938–1950. [Link]
  • Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Google Patents. (1996).
  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[Link]
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
  • IntechOpen. (2017).
  • ResearchGate. (2016). 13 C NMR of indazoles.[Link]
  • SciSpace. (2017).
  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.[Link]
  • National Institutes of Health. (2019). N─N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights.[Link]
  • National Institutes of Health. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)

Sources

5-Amino-1-isopropyl-1H-indazole (CAS No. 928821-18-5): A Comprehensive Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 5-Amino-1-isopropyl-1H-indazole, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's synthesis, physicochemical properties, and critical applications, with a focus on its role in the development of next-generation kinase inhibitors and its utility in cutting-edge drug discovery platforms like DNA-encoded libraries.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the purine core of ATP and interact with the hinge region of protein kinases. This interaction is a cornerstone of targeted cancer therapy. The strategic introduction of an isopropyl group at the N1 position and an amino group at the C5 position of the indazole ring, as seen in this compound, offers a versatile platform for generating libraries of potent and selective kinase inhibitors. Furthermore, the primary amine at the C5 position serves as a crucial handle for conjugation, making it an ideal building block for DNA-encoded library (DEL) synthesis, a technology revolutionizing hit identification in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in synthetic and biological workflows.

PropertyValueSource
CAS Number 928821-18-5Commercially available
Molecular Formula C₁₀H₁₃N₃Calculated
Molecular Weight 175.23 g/mol Calculated
Appearance Off-white to light brown solid (predicted)Inferred from related compounds
Melting Point Not publicly available-
Boiling Point Not publicly available-
Solubility Soluble in organic solvents such as DMSO and DMFInferred from synthetic protocols of derivatives

Synthesis and Purification

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the literature, a plausible and efficient synthetic route can be devised based on established methodologies for N-alkylation of indazoles and reduction of nitro groups. The proposed synthesis involves a two-step process starting from the commercially available 5-nitro-1H-indazole.

Proposed Synthetic Pathway

The synthesis commences with the regioselective N-alkylation of 5-nitro-1H-indazole with an isopropyl halide, followed by the reduction of the nitro group to the desired primary amine.

G start 5-Nitro-1H-indazole step1 N-isopropylation start->step1 intermediate 1-Isopropyl-5-nitro-1H-indazole step1->intermediate step2 Nitro group reduction intermediate->step2 product This compound step2->product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Representative)

This protocol is a representative procedure based on analogous chemical transformations and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 1-Isopropyl-5-nitro-1H-indazole

  • To a solution of 5-nitro-1H-indazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to form the indazolide anion.

  • Add 2-iodopropane or 2-bromopropane (1.2-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-isopropyl-5-nitro-1H-indazole.

Step 2: Synthesis of this compound

  • Dissolve 1-isopropyl-5-nitro-1H-indazole (1.0 eq) in a solvent mixture, typically ethanol, methanol, or ethyl acetate.

  • Add a reducing agent. Common choices include catalytic hydrogenation (e.g., 10% Pd/C under a hydrogen atmosphere) or chemical reduction (e.g., tin(II) chloride dihydrate in ethanol, or iron powder in acetic acid).

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS until the starting material is consumed.

  • If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • If using chemical reduction, neutralize the reaction mixture and extract the product with an appropriate organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude this compound can be further purified by column chromatography or recrystallization if necessary.

Analytical Characterization (Predicted)

While experimental spectra for this compound are not publicly available, the expected NMR and HPLC data can be predicted based on its structure and data from analogous compounds.

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8s1HH-3
~7.4d1HH-7
~7.0d1HH-4
~6.8dd1HH-6
~5.2s (broad)2H-NH₂
~4.8sept1H-CH(CH₃)₂
~1.4d6H-CH(CH₃)₂

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~145C-5
~140C-7a
~135C-3a
~130C-3
~120C-7
~110C-4
~105C-6
~50-CH(CH₃)₂
~22-CH(CH₃)₂

HPLC Analysis:

A standard reversed-phase HPLC method would be suitable for assessing the purity of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (with 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Applications in Drug Discovery

This compound is a highly valuable building block, primarily in the synthesis of kinase inhibitors and for the construction of DNA-encoded libraries.

Intermediate for Kinase Inhibitors

The 5-aminoindazole moiety is a well-established pharmacophore that can form key hydrogen bond interactions with the hinge region of various protein kinases. The N1-isopropyl group can occupy a hydrophobic pocket, enhancing binding affinity and selectivity. The C5-amino group provides a convenient point for further derivatization to explore the solvent-exposed region of the ATP-binding site, allowing for the fine-tuning of potency and pharmacokinetic properties. Numerous patents describe the use of substituted aminoindazoles as inhibitors of a wide range of kinases, including CDKs, Met, and Aurora kinases, for the treatment of cancer and other proliferative diseases.[1]

G Start This compound Step1 Amide Coupling or Suzuki Coupling Start->Step1 Intermediate Derivatized Indazole Step1->Intermediate Step2 Further Functionalization Intermediate->Step2 Final Potent Kinase Inhibitor Step2->Final

Caption: General workflow for elaborating this compound into kinase inhibitors.

Building Block for DNA-Encoded Libraries (DELs)

The primary amino group of this compound makes it an excellent starting point for the synthesis of DNA-encoded libraries. In a typical DEL synthesis workflow, the amino group can be acylated with a variety of carboxylic acids, each attached to a unique DNA barcode. This allows for the creation of vast libraries of compounds in a single tube, which can then be screened against a biological target of interest. This high-throughput screening method significantly accelerates the hit identification process in early-stage drug discovery.

G cluster_0 DEL Synthesis Start This compound Step1 Couple to DNA-linked building blocks Start->Step1 Library Diverse DNA-Encoded Library Step1->Library Step2 Affinity-based selection against a target protein Library->Step2 Hits Enriched DNA-barcoded hits Step2->Hits Step3 PCR amplification and sequencing Hits->Step3 Identification Identification of potent binders Step3->Identification

Caption: Workflow for utilizing this compound in DNA-encoded library synthesis and screening.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

  • Inhalation: Avoid inhaling dust or vapors.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important building block for modern drug discovery. Its versatile chemical functionality allows for its incorporation into a wide array of potential therapeutic agents, particularly kinase inhibitors. Furthermore, its suitability for DNA-encoded library synthesis positions it at the forefront of innovative hit-finding technologies. This guide provides a comprehensive, albeit partially predictive, technical overview to aid researchers in leveraging the full potential of this valuable chemical entity. Further experimental validation of the proposed synthetic and analytical methods is encouraged to establish robust and reproducible protocols.

References

  • Google Patents. (n.d.). Aminoindazole derivatives active as kinase inhibitors, process for their preparation and pharmaceutical compositions comprising them.

Sources

A Comprehensive Technical Guide to 5-Amino-1-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and drug development professional, a precise understanding of a compound's fundamental physicochemical properties is paramount. This guide provides a detailed overview of 5-Amino-1-isopropyl-1H-indazole, a heterocyclic amine with significant potential in medicinal chemistry and materials science.

Core Molecular Attributes

The foundational characteristics of this compound are summarized below, providing a critical baseline for its application in experimental design and synthesis.

PropertyValue
Molecular Formula C₁₀H₁₃N₃
Molecular Weight 175.23 g/mol [1]
IUPAC Name 1-isopropyl-1H-indazol-5-amine
Canonical SMILES CC(C)N1N=CC2=CC(N)=CC=C21

These core identifiers are essential for accurate database searching, analytical characterization, and stoichiometric calculations in reaction chemistry.

Structural and Mechanistic Considerations

The molecular architecture of this compound, featuring an indazole core substituted with an isopropyl group at the N1 position and an amino group at the C5 position, dictates its chemical reactivity and potential biological activity.

Caption: 2D Chemical Structure of this compound.

The presence of the amino group makes it a key building block for further derivatization, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies. The isopropyl group at N1 enhances lipophilicity, a critical parameter for modulating pharmacokinetic properties in drug discovery programs.

Experimental Protocols: A Primer

While specific experimental conditions are highly dependent on the research context, the following outlines a generalized workflow for the characterization and utilization of this compound.

Workflow for Compound Handling and Analysis

G cluster_0 Compound Handling cluster_1 Experimental Use A Receipt and Log-in B Purity Assessment (e.g., LC-MS, NMR) A->B C Storage (Inert Atmosphere, Desiccated) B->C D Reaction Setup (Stoichiometric Calculation) C->D E Reaction Monitoring (e.g., TLC, LC-MS) D->E F Work-up and Purification E->F G Final Product Characterization F->G

Caption: Generalized workflow for handling and utilizing chemical reagents.

1. Purity Assessment:

  • Technique: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Rationale: To confirm the identity and purity of the starting material, ensuring the integrity of subsequent experimental results. The molecular weight of 175.23 g/mol serves as a key parameter for mass spectrometry analysis.[1]

2. Solubility Determination:

  • Protocol: A standardized protocol involves the preparation of serial dilutions in various solvents (e.g., DMSO, DMF, Methanol) followed by visual or instrumental (e.g., nephelometry) assessment of dissolution.

  • Causality: Understanding the solubility profile is critical for designing homogeneous reaction conditions and for formulating compounds for biological assays.

3. Reaction Stoichiometry:

  • Calculation: The molecular formula C₁₀H₁₃N₃ and molecular weight of 175.23 g/mol are used to accurately calculate the molar equivalents required for a given chemical transformation.[1]

  • Expertise: Precise stoichiometry is fundamental to controlling reaction outcomes, maximizing yield, and minimizing the formation of impurities.

Applications in Drug Discovery and Development

The indazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds. The specific substitutions on this compound make it an attractive starting point for the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents. The amino functionality provides a convenient handle for amide bond formation, reductive amination, and other key coupling reactions to build molecular complexity.

References

Sources

An In-Depth Technical Guide to Determining the Solubility of 5-Amino-1-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for determining the aqueous and organic solvent solubility of the novel compound 5-Amino-1-isopropyl-1H-indazole. As a molecule of interest in contemporary drug discovery, understanding its solubility profile is a critical first step in evaluating its potential as a therapeutic agent. Low solubility can present significant challenges, leading to poor bioavailability and unreliable in vitro assay results.[1][2] This document offers a detailed exploration of the theoretical considerations, practical experimental protocols, and data interpretation necessary for a thorough solubility assessment.

While specific solubility data for this compound is not yet widely published, we can infer potential challenges from its structural analogue, 5-Amino-1H-indazole. The parent compound, 5-Amino-1H-indazole, exhibits low aqueous solubility, with a reported value of 17.9 µg/mL at pH 7.4.[3] The addition of an isopropyl group in this compound is likely to further increase its lipophilicity, suggesting that its aqueous solubility may be even lower. Therefore, a systematic and robust methodological approach is paramount.

Foundational Principles: Understanding the "Why" Behind the "How"

A compound's solubility is not a single value but rather a complex interplay of its physicochemical properties and the surrounding environment. For an ionizable molecule like this compound, which contains a basic amino group, pH will be a critical determinant of its aqueous solubility.[4][5] In acidic conditions, the amino group will be protonated, leading to a charged species with enhanced solubility in polar solvents like water. Conversely, at higher pH values, the compound will exist predominantly in its less soluble, neutral form.

The choice of solvent is another crucial factor. In drug development, solubility is assessed in a range of media, from aqueous buffers that mimic physiological conditions to organic solvents used in formulation and analytical chemistry.

Diagram: Key Factors Influencing the Solubility of this compound

G cluster_compound Compound Properties cluster_environment Environmental Factors A Molecular Structure (Lipophilicity, pKa) Solubility Solubility of This compound A->Solubility B Crystal Lattice Energy B->Solubility C Physical Form (Amorphous vs. Crystalline) C->Solubility D Solvent Type (Aqueous, Organic, Co-solvent) D->Solubility E pH of Solution E->Solubility F Temperature F->Solubility

Caption: Interplay of intrinsic compound properties and external environmental factors that collectively determine the solubility of this compound.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method (ICH Guideline M13A)

The gold-standard for determining thermodynamic solubility is the shake-flask method.[2][6] This technique measures the equilibrium concentration of a compound in a saturated solution, providing a definitive value for its intrinsic solubility under specific conditions.

Safety First: Handling this compound

While specific safety data for the isopropyl derivative is limited, we will adopt the precautions for the parent compound, 5-Amino-1H-indazole. It is classified as harmful if swallowed and causes skin and serious eye irritation.[7][8][9]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[7][10]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[8] Do not eat, drink, or smoke when using this product.[7][9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Detailed Protocol for Aqueous Solubility Determination

This protocol is designed to be a self-validating system, ensuring the attainment of equilibrium.

Materials:

  • This compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1 M HCl (for acidic pH)

  • 0.1 M NaOH (for basic pH)

  • HPLC-grade water, acetonitrile, and methanol

  • Analytical balance

  • 2 mL glass vials with screw caps

  • Thermostatic shaker

  • Centrifuge

  • HPLC system with a UV detector

Workflow Diagram:

G start Start step1 Add excess solid compound to buffer in vials start->step1 step2 Equilibrate on shaker (e.g., 24-48 hours at 25°C) step1->step2 step3 Centrifuge to separate undissolved solid step2->step3 step4 Collect supernatant step3->step4 step5 Dilute supernatant with mobile phase step4->step5 step6 Analyze by HPLC-UV step5->step6 end End step6->end

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Procedure:

  • Preparation:

    • Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, and 10) to investigate the pH-solubility profile.

    • Add an excess amount of this compound to separate vials containing a known volume of each buffer (e.g., 1 mL). "Excess" ensures that a saturated solution is formed. A good starting point is to add enough solid to be visibly present after the equilibration period.

  • Equilibration:

    • Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).[11]

    • Agitate the samples for a sufficient time to reach equilibrium. For many compounds, 24-48 hours is adequate.[12] To validate that equilibrium has been reached, you can take samples at different time points (e.g., 24, 48, and 72 hours) and confirm that the measured concentration no longer increases.

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[2] This step is critical to ensure that no solid particles are carried over into the sample for analysis.

  • Sample Collection and Preparation:

    • Carefully collect a known volume of the clear supernatant.

    • Dilute the supernatant with the mobile phase to a concentration that falls within the linear range of your analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV method.

    • Prepare a calibration curve using standards of known concentrations of this compound dissolved in a suitable organic solvent (e.g., DMSO or methanol).

    • Calculate the concentration of the compound in the original supernatant, which represents its solubility at that specific pH and temperature.

Determining Solubility in Organic Solvents and Co-Solvent Systems

The same shake-flask principle can be applied to determine solubility in organic solvents (e.g., ethanol, DMSO, acetone) or co-solvent mixtures (e.g., ethanol/water).[13][14] This data is invaluable for formulation development and for understanding potential precipitation issues when diluting a DMSO stock solution into an aqueous medium for biological assays.[13]

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Illustrative Solubility Data for this compound

Solvent SystemTemperature (°C)pHSolubility (µg/mL)Solubility (µM)
0.1 M HCl252.0[Experimental Value][Calculated Value]
PBS257.4[Experimental Value][Calculated Value]
0.1 M NaOH2510.0[Experimental Value][Calculated Value]
Ethanol25N/A[Experimental Value][Calculated Value]
DMSO25N/A[Experimental Value][Calculated Value]
10% Ethanol in PBS377.4[Experimental Value][Calculated Value]

Note: The molecular weight of this compound (C₁₀H₁₃N₃) is 175.23 g/mol .

Interpreting the pH-Solubility Profile:

A plot of solubility versus pH is expected to show higher solubility at lower pH values due to the protonation of the amino group. The point of minimum solubility will be near the pKa of the conjugate acid. This profile is crucial for predicting the compound's behavior in different physiological environments, such as the stomach (low pH) and the intestine (neutral pH).

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded methodology for determining the solubility of this compound. By following these detailed protocols, researchers can generate high-quality, reliable data that is essential for advancing this compound through the drug discovery pipeline. The insights gained from this solubility assessment will inform decisions regarding formulation, dosing, and the design of subsequent in vitro and in vivo studies. Given the anticipated low aqueous solubility, future work should also explore solubility enhancement strategies, such as the use of cyclodextrins or the preparation of different salt forms.

References

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
  • Slideshare. solubility experimental methods.pptx. [Link]
  • National Institutes of Health.
  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
  • Lund University Publications.
  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
  • Cheméo. Chemical Properties of 5-Aminoindazole (CAS 19335-11-6). [Link]
  • PubChem. 1H-Indazol-5-amine. [Link]
  • ScienceDirect. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. [Link]
  • ResearchGate. (2025, August 5). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]
  • National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
  • Solubilities of Amino Acids in Different Mixed Solvents. [Link]
  • National Institutes of Health. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
  • ResearchGate. (2025, August 7).
  • ResearchGate.
  • PubMed. (2017, January 5). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. [Link]
  • MDPI. Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. [Link]
  • ResearchGate. Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents. [Link]

Sources

An In-depth Technical Guide to 1H-Indazole vs. 2H-Indazole Tautomerism in Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole, a bicyclic heteroaromatic system, is a cornerstone pharmacophore in modern drug discovery, integral to a multitude of therapeutic agents.[1][2][3] The biological activity and physicochemical properties of indazole-containing molecules are profoundly influenced by a subtle yet critical phenomenon: annular tautomerism.[4] This guide provides a comprehensive exploration of the tautomeric equilibrium between the 1H- and 2H- forms of substituted indazoles. We will delve into the fundamental principles governing this equilibrium, the sophisticated analytical techniques employed for its characterization, and the profound implications for drug design and development. As a Senior Application Scientist, the aim is to bridge theoretical understanding with practical, field-proven insights to empower researchers in harnessing the nuances of indazole tautomerism for therapeutic innovation.

The Fundamental Landscape of Indazole Tautomerism

Indazole exists as two primary tautomers: the 1H-indazole and the 2H-indazole.[2][4][5] A third, non-aromatic 3H-tautomer is exceedingly rare and generally not a significant contributor to the equilibrium in most chemical contexts.[6]

  • 1H-Indazole : This tautomer features the mobile proton on the N1 nitrogen atom. It is generally the more thermodynamically stable form due to its benzenoid character, which imparts greater aromaticity.[2][6][7] Theoretical calculations, such as MP2/6-31G*, predict the 1H-tautomer to be more stable than the 2H-tautomer by approximately 3.6 kcal/mol.[8]

  • 2H-Indazole : In this form, the proton resides on the N2 nitrogen. This tautomer possesses a quinonoid-like structure, which is typically associated with higher energy and reduced stability compared to its 1H counterpart.[6][7]

The tautomeric equilibrium is not static; it is a dynamic process influenced by a delicate interplay of electronic and steric factors, as well as the surrounding chemical environment.

Sources

Spectroscopic Data for 5-Amino-1-isopropyl-1H-indazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic signature of 5-Amino-1-isopropyl-1H-indazole (CAS No. 928821-18-5), a key heterocyclic amine in medicinal chemistry. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide combines experimentally reported mass spectrometry data with expertly predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. These predictions are grounded in the analysis of structurally analogous compounds, providing a robust framework for the identification and characterization of this molecule.

This guide is structured to offer not only the spectroscopic data itself but also the underlying principles and methodologies required to obtain and interpret this information. As such, it serves as a practical reference for researchers engaged in the synthesis, characterization, and application of novel indazole derivatives.

Molecular Structure and Key Features

This compound is an aromatic heterocyclic compound featuring an indazole core substituted with an amino group at the 5-position and an isopropyl group at the 1-position of the pyrazole ring. This unique combination of functional groups dictates its characteristic spectroscopic properties. Understanding the influence of the electron-donating amino group on the aromatic system and the steric and electronic effects of the N-isopropyl group is crucial for the accurate interpretation of its spectral data.

Mass Spectrometry: Elucidating the Molecular Ion

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) in positive ion mode is a suitable method, as the basic nitrogen atoms are readily protonated.

Experimental Data: The mass spectrum of this compound has been reported with a protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 176.2.[1] This corresponds to the molecular formula C₁₀H₁₃N₃.

Parameter Value
Molecular FormulaC₁₀H₁₃N₃
Molecular Weight175.23 g/mol
Ionization ModeElectrospray (ESI), Positive
Observed Ion[M+H]⁺
m/z176.2
Experimental Protocol: Acquiring a Mass Spectrum

A detailed protocol for obtaining a high-resolution mass spectrum is outlined below. The choice of an Orbitrap or Time-of-Flight (TOF) analyzer is recommended for accurate mass measurement, which is critical for confirming the elemental composition.

Workflow for Mass Spectrometry Data Acquisition

MS_Workflow cluster_prep Sample Preparation cluster_instrument Instrumentation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve ~1 mg of sample in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile). Instrument High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) with an ESI source. Prep->Instrument Introduce sample Acq Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min). Acquire data in positive ion mode over a relevant m/z range (e.g., 100-500). Instrument->Acq Set parameters Analysis Identify the [M+H]⁺ peak and determine its accurate mass. Compare with the theoretical mass for C₁₀H₁₄N₃⁺. Acq->Analysis Process raw data

Caption: Workflow for Mass Spectrometry Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity of atoms can be unambiguously determined.

Predicted ¹H and ¹³C NMR Data: The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established substituent effects and data from structurally related indazole and pyrazole derivatives.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
~7.8s-1HH-3 (indazole ring)
~7.3d~8.81HH-7 (indazole ring)
~7.0d~2.01HH-4 (indazole ring)
~6.8dd~8.8, 2.01HH-6 (indazole ring)
~5.2br s-2H-NH₂
~4.7septet~6.71H-CH(CH₃)₂
~1.4d~6.76H-CH(CH₃)₂

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~145.0C-5
~139.0C-7a
~134.0C-3
~121.0C-7
~115.0C-3a
~110.0C-6
~98.0C-4
~48.0-CH(CH₃)₂
~22.0-CH(CH₃)₂
Experimental Protocol: Acquiring NMR Spectra

The following protocol provides a standardized method for obtaining high-quality ¹H and ¹³C NMR spectra. The choice of a deuterated solvent is critical; DMSO-d₆ is often a good choice for amino-substituted aromatic compounds due to its ability to solubilize the compound and resolve N-H protons.

Workflow for NMR Data Acquisition and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_instrument Instrumentation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) containing TMS as an internal standard. Instrument NMR Spectrometer (e.g., 400 MHz) with a suitable probe. Prep->Instrument Insert sample AcqH Acquire ¹H spectrum with appropriate parameters (pulse angle, relaxation delay, number of scans). Instrument->AcqH Tune & Shim AcqC Acquire ¹³C spectrum with proton decoupling. AcqH->AcqC Analysis Process FID (Fourier Transform, phasing, baseline correction). Calibrate chemical shifts. Integrate peaks and analyze multiplicities and coupling constants. AcqC->Analysis Process data

Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" of the molecule's vibrational modes.

Predicted Infrared (IR) Spectroscopy Data: The predicted IR absorption bands for this compound are listed below. These are based on characteristic frequencies for the functional groups present.

Table 3: Predicted Infrared (IR) Absorption Bands

Frequency Range (cm⁻¹) Vibrational Mode Intensity
3450 - 3250N-H stretching (asymmetric and symmetric of -NH₂)Medium-Strong
3100 - 3000Aromatic C-H stretchingMedium
2980 - 2850Aliphatic C-H stretching (isopropyl group)Medium-Strong
1640 - 1600N-H bending (scissoring)Strong
1600 - 1450C=C and C=N stretching (aromatic rings)Medium-Strong
~1380 and ~1365C-H bending (isopropyl gem-dimethyl split)Medium
850 - 800C-H out-of-plane bending (aromatic substitution pattern)Strong
Experimental Protocol: Acquiring an IR Spectrum

For solid samples, the Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining an IR spectrum.

Workflow for IR Data Acquisition

IR_Workflow cluster_prep Sample Preparation cluster_instrument Instrumentation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Place a small amount of the solid sample directly onto the ATR crystal. Instrument FTIR Spectrometer with an ATR accessory. Prep->Instrument Position sample Acq Collect a background spectrum. Apply pressure to the sample and collect the sample spectrum (e.g., 16-32 scans at 4 cm⁻¹ resolution). Instrument->Acq Set parameters Analysis Perform ATR correction. Identify and assign characteristic absorption bands to functional groups. Acq->Analysis Process spectrum

Caption: Workflow for ATR-FTIR Spectroscopy.

Conclusion

This technical guide provides a comprehensive spectroscopic profile of this compound, combining experimental mass spectrometry data with well-grounded predictions for NMR and IR spectra. The detailed experimental protocols and workflows offer a practical resource for researchers to obtain and interpret their own data, facilitating the unambiguous identification and characterization of this important chemical entity. As with any analytical endeavor, it is recommended that researchers acquire their own experimental data for confirmation.

References

  • Journal of the American Chemical Society. Covalent DNA-Encoded Library Workflow Drives Discovery of SARS-CoV-2 Nonstructural Protein Inhibitors.
  • PubChem. 1H-Indazol-5-amine.

Sources

Navigating the Procurement and Application of 5-Amino-1-isopropyl-1H-indazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

For researchers, scientists, and drug development professionals engaged in the intricate landscape of medicinal chemistry, the procurement of high-quality, well-characterized starting materials is a critical determinant of project success. This in-depth technical guide provides a comprehensive overview of 5-Amino-1-isopropyl-1H-indazole (CAS No. 928821-18-5), a heterocyclic building block with significant potential in the discovery of novel therapeutics. This guide offers a detailed examination of commercial suppliers, quality control considerations, and best practices for its handling and application.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets.[1] Its derivatives have been successfully incorporated into a multitude of kinase inhibitors, demonstrating efficacy in oncology and other therapeutic areas.[1] The strategic placement of an amino group and an isopropyl moiety on the indazole ring, as seen in this compound, provides medicinal chemists with versatile handles for structural modification and optimization of pharmacokinetic and pharmacodynamic properties. The N-isopropyl group, in particular, can influence solubility, metabolic stability, and binding interactions within target proteins.

Commercial Sourcing of this compound

A critical first step for any research endeavor is the reliable procurement of starting materials. Several chemical suppliers offer this compound for research and development purposes. While purity and available data can vary, the following companies are notable commercial sources:

SupplierWebsiteNotes
BLD Pharm Often provides basic product information and allows for inquiry regarding Certificates of Analysis (CoA).[2][3]
Sigma-Aldrich (Merck) A major supplier of research chemicals; specific lot numbers are typically required to access detailed CoAs.[4]
SRD Pharma Lists the compound but may have limited publicly available technical data.
Pharmaffiliates A supplier specializing in pharmaceutical impurities and reference standards.

It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) for each specific lot of material procured. The CoA provides critical data on purity, identity, and the presence of any impurities, which can significantly impact experimental outcomes.

Quality Control and Analytical Characterization

Ensuring the identity and purity of this compound is paramount. While supplier-provided CoAs are the first point of reference, independent verification is a cornerstone of good scientific practice. The following analytical techniques are essential for the comprehensive characterization of this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the chemical structure of this compound. The proton NMR spectrum should exhibit characteristic signals for the aromatic protons on the indazole ring, the isopropyl methine and methyl protons, and the amino protons. The carbon NMR will corroborate the presence of all carbon atoms in their expected chemical environments.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the compound. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities. Method development would typically involve screening various C18 columns and mobile phase compositions (e.g., acetonitrile/water or methanol/water with modifiers like formic acid or trifluoroacetic acid). The peak area of the main component relative to the total peak area provides a quantitative measure of purity.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound (175.23 g/mol ). Techniques such as electrospray ionization (ESI) would be expected to show the protonated molecule [M+H]⁺ at m/z 176.24.

Handling, Storage, and Safety Considerations

Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring laboratory safety. While a specific Safety Data Sheet (SDS) for this compound may need to be obtained directly from the supplier, general precautions for amino-substituted heterocyclic compounds should be followed.

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Synthetic Routes and Potential Impurities

Understanding the synthetic pathway to this compound can provide insights into potential impurities. While specific proprietary synthesis details are often not disclosed by suppliers, a plausible route could involve the N-isopropylation of a suitable 5-aminoindazole precursor. Potential impurities could include unreacted starting materials, regioisomers, or by-products from the alkylation reaction. A thorough analytical characterization is therefore essential to identify and quantify any such impurities. The indazole scaffold itself can be synthesized through various methods, as reviewed in the literature.[5]

Applications in Drug Discovery

The 5-aminoindazole moiety is a key pharmacophore in the design of various therapeutic agents, particularly kinase inhibitors. The amino group often serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site. The N1-substituent, in this case, the isopropyl group, can be tailored to occupy hydrophobic pockets and modulate selectivity and potency. For instance, related indazole derivatives have shown potent inhibitory activity against targets such as Polo-like kinase 4 (PLK4).[6] Researchers utilizing this compound can leverage this structural motif to design and synthesize novel inhibitors for a range of protein kinases implicated in cancer and other diseases.

Conclusion

This compound is a valuable building block for drug discovery and medicinal chemistry research. A thorough understanding of its commercial availability, coupled with rigorous quality control and safe handling practices, is essential for its effective application. By partnering with reputable suppliers and employing comprehensive analytical characterization, researchers can confidently incorporate this versatile molecule into their synthetic strategies to explore new frontiers in therapeutic innovation.

Experimental Protocols

Note: These are general protocols and may require optimization based on the specific instrumentation and reagents available.

Protocol 1: ¹H NMR Sample Preparation
  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

Protocol 2: HPLC Purity Analysis
  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of diluent (e.g., a 50:50 mixture of acetonitrile and water) to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.

  • HPLC Conditions:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at an appropriate wavelength (e.g., 254 nm).

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Inject the sample and analyze the resulting chromatogram to determine the purity based on the relative peak areas.

Visualizations

Supplier_Qualification_Workflow start Identify Potential Suppliers request_coa Request Certificate of Analysis (CoA) for Specific Lot start->request_coa review_coa Review CoA for Purity, Identity, and Impurity Profile request_coa->review_coa order_sample Order Small Sample for In-house Verification review_coa->order_sample CoA Meets Initial Criteria supplier_rejection Reject Supplier review_coa->supplier_rejection CoA Does Not Meet Criteria analytical_verification Perform Independent Analytical Verification (NMR, HPLC, MS) order_sample->analytical_verification supplier_approval Approve Supplier for Project Use analytical_verification->supplier_approval Data Confirms Quality analytical_verification->supplier_rejection Data Shows Discrepancies

Caption: Workflow for qualifying a commercial supplier of this compound.

References

  • Agilent. Sigma-Aldrich Certificate of Analysis. Published March 24, 2015.
  • Benchchem. Application Notes and Protocols for 5-amino-1H-indazol-6-ol in Kinase Inhibitor Assays.
  • Benchchem. Application Notes and Protocols: 5-Amino-1H-indazol-6-ol as a Versatile Chemical Building Block in Synthesis.
  • NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Fisher Scientific. Sigma Aldrich 5-Aminoindazole 1 g.
  • Sigma-Aldrich.
  • Agilent. Sigma-Aldrich Certificate of Analysis. Published February 9, 2016.
  • Benchchem. Comparative analysis of different synthetic routes to 5-amino-1H-indazol-6-ol.
  • PubMed Central. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)
  • Request PDF. Synthesis and Characterization of 5-Amino-1-nitriminotetrazole and Its Salts. Published August 7, 2025.
  • MDPI. Rational Design, Synthesis, Separation, and Characterization of New Spiroxindoles Combined with Benzimidazole Scaffold as an MDM2 Inhibitor.
  • NIH.
  • BLDpharm. BLDpharm - Reliable research chemicals supplier.
  • BLD Pharm. (5-Isopropyl-1-methyl-1H-indazol-4-yl)boronic acid.
  • BLD Pharm. 874-05-5|1H-Indazol-3-amine.
  • Santa Cruz Biotechnology. 5-Amino-1-isopropyl-1H-pyrazol-3-ol | CAS 78317-68-7.
  • Apollo Scientific. 5-Amino-1H-indazole.
  • PubChem. 1H-Indazol-5-amine.
  • NIH. Torkinib | C16H16N6O | CID 135565635.

Sources

The Isopropyl Moiety at N1 of the Indazole Scaffold: A Strategic Element in Contemporary Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indazole core is a cornerstone of modern medicinal chemistry, with a significant number of approved drugs and clinical candidates featuring this privileged scaffold.[1][2] Substitution at the N1 position of the indazole ring is a critical determinant of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. Among the various N1-substituents, the isopropyl group, while seemingly simple, plays a multifaceted and strategic role in optimizing the therapeutic potential of indazole-based agents, particularly in the realm of kinase inhibition. This technical guide provides an in-depth analysis of the role of the N1-isopropyl group in 1-substituted indazoles, synthesizing insights from synthetic chemistry, structural biology, and computational modeling to offer a comprehensive resource for drug development professionals. We will explore the nuanced effects of this substituent on the molecule's physicochemical properties, its interactions within protein binding sites, and the causal relationships that underpin its frequent utilization in successful drug discovery programs.

Introduction: The Significance of N1-Substitution in Indazole-Based Drug Candidates

Indazole-containing derivatives are a prominent class of heterocyclic compounds that have garnered immense interest in medicinal chemistry due to their wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, offers a versatile template for molecular design. A key feature of the indazole scaffold is the presence of two nitrogen atoms, allowing for substitution at either the N1 or N2 position. The regioselectivity of this substitution is a critical consideration in the synthesis of indazole-based drugs, as the resulting isomers often exhibit distinct biological profiles.

The thermodynamically more stable 1H-indazole tautomer is frequently the preferred isomer in drug design.[3] Alkylation at the N1 position is a common strategy to modulate a compound's properties. The choice of the N1-alkyl group is a deliberate decision aimed at fine-tuning the molecule's interaction with its biological target and optimizing its drug-like characteristics. The isopropyl group, a small, branched alkyl substituent, has emerged as a particularly effective moiety in this context. Its unique combination of steric bulk and lipophilicity allows it to impart specific conformational preferences and engage in favorable interactions within protein active sites, often leading to enhanced potency and selectivity.

Physicochemical Impact of the N1-Isopropyl Group

The introduction of an isopropyl group at the N1 position of the indazole ring brings about predictable yet significant changes to the molecule's physicochemical properties. These alterations are fundamental to its subsequent biological activity and pharmacokinetic behavior.

Lipophilicity and Solubility

The isopropyl group is a non-polar, hydrophobic moiety. Its addition to the indazole core increases the overall lipophilicity of the molecule, which is often quantified by the logarithm of the partition coefficient (LogP). This increased lipophilicity can enhance a compound's ability to cross cellular membranes, a crucial factor for oral bioavailability and targeting intracellular proteins. However, an excessive increase in lipophilicity can also lead to poor aqueous solubility, increased plasma protein binding, and off-target toxicity. Therefore, the modest increase in lipophilicity afforded by the isopropyl group often strikes a favorable balance.

Table 1: Comparative Physicochemical Properties of N1-Substituted Indazoles

N1-SubstituentMolecular Weight ( g/mol )Calculated LogP (cLogP)
-H (Indazole)118.141.80
-Methyl132.162.15
-Ethyl146.192.50
-Isopropyl 160.22 2.85
-Cyclopropyl158.202.65
-tert-Butyl174.253.20

Note: cLogP values are estimations and can vary based on the calculation algorithm and the specific indazole core.

Steric Influence and Conformational Rigidity

The branched nature of the isopropyl group exerts a greater steric influence compared to linear alkyl chains like methyl or ethyl. This steric hindrance can play a crucial role in directing the regioselectivity of subsequent chemical reactions and in dictating the preferred conformation of the molecule. By restricting the rotation around the N1-C(isopropyl) bond, the isopropyl group can lock the indazole ring into a specific orientation within a protein's binding pocket, minimizing the entropic penalty upon binding and potentially increasing affinity.

The Role of the N1-Isopropyl Group in Target Engagement: A Focus on Kinase Inhibitors

The N1-isopropyl group is frequently encountered in the design of potent and selective protein kinase inhibitors. Its role in this context is best understood by examining its interactions within the ATP-binding site of kinases.

Filling Hydrophobic Pockets and Enhancing Potency

The ATP-binding site of many kinases features hydrophobic pockets. The isopropyl group is adept at occupying these pockets, forming favorable van der Waals interactions that contribute to the overall binding affinity of the inhibitor. In many instances, the size and shape of the isopropyl group are complementary to these hydrophobic regions, leading to a significant enhancement in potency compared to smaller or linear alkyl substituents. For example, in the development of certain kinase inhibitors, the substitution of a methyl group with an isopropyl group at the N1 position has been shown to lead to a marked increase in inhibitory activity.

Dictating Selectivity

The steric bulk of the isopropyl group can also be a key determinant of inhibitor selectivity. By preventing the indazole core from adopting certain conformations, the isopropyl group can disfavor binding to off-target kinases that have a slightly different active site topology. This "steric clash" can be a powerful tool for designing inhibitors with improved selectivity profiles, thereby reducing the potential for off-target-related side effects.

X-ray Crystallography and Molecular Docking Insights

Synthetic Strategies for 1-Isopropyl-1H-Indazoles

The regioselective synthesis of N1-substituted indazoles is a well-established yet nuanced area of organic chemistry. Direct alkylation of the indazole ring often yields a mixture of N1 and N2 isomers, necessitating careful optimization of reaction conditions to favor the desired N1 product.[6][7]

Regioselective N1-Alkylation

Several factors influence the N1/N2 selectivity of indazole alkylation, including the choice of base, solvent, and the nature of the electrophile.[6] Generally, conditions that favor a "tight ion pair" between the indazole anion and the counter-ion tend to promote N1-alkylation, as the N2 position is often more sterically hindered.

G Indazole 1H-Indazole Reagents Isopropyl Halide / Tosylate Base (e.g., NaH, Cs2CO3) Solvent (e.g., THF, Dioxane) Indazole->Reagents N1_Product N1-Isopropyl-1H-Indazole (Thermodynamic Product) N2_Product N2-Isopropyl-2H-Indazole (Kinetic Product) Reagents->N1_Product  Thermodynamic  Control Reagents->N2_Product  Kinetic  Control

Figure 1: General scheme for the N-isopropylation of indazole, highlighting the formation of thermodynamic and kinetic products.

Experimental Protocol: Synthesis of 1-Isopropyl-1H-Indazole

This protocol is adapted from established methods for the N1-alkylation of indazoles and is optimized for regioselectivity.[6][8]

Materials:

  • 1H-Indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-Bromopropane (Isopropyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-indazole (1.0 equivalent).

  • Add anhydrous THF to dissolve the indazole (concentration approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add 2-bromopropane (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 1-isopropyl-1H-indazole.

Biological Evaluation: In Vitro Kinase Inhibition Assay

To assess the functional consequence of N1-isopropylation, a robust and quantitative biological assay is essential. In vitro kinase inhibition assays are a standard method for determining the potency of a compound against a specific kinase target.

Assay Principle

Many modern kinase assays are based on a time-resolved fluorescence resonance energy transfer (TR-FRET) format, such as the LanthaScreen™ Eu Kinase Binding Assay.[9] This assay measures the binding of a fluorescently labeled ATP-competitive inhibitor (tracer) to the kinase of interest. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

G cluster_0 High FRET Signal (No Inhibitor) cluster_1 Low FRET Signal (With Inhibitor) Kinase_Eu Kinase-Europium (Donor) Tracer_AF Tracer-AlexaFluor (Acceptor) Kinase_Eu->Tracer_AF Binding Kinase_Eu2 Kinase-Europium (Donor) Inhibitor 1-Isopropylindazole Inhibitor Kinase_Eu2->Inhibitor Binding

Figure 2: Principle of a TR-FRET based kinase binding assay.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

This is a generalized protocol and should be optimized for the specific kinase and inhibitor being tested.[9]

Materials:

  • Kinase of interest

  • LanthaScreen™ Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • 1-Isopropylindazole test compound

  • Assay buffer

  • 384-well microplate

  • TR-FRET compatible plate reader

Procedure:

  • Prepare a serial dilution of the 1-isopropylindazole test compound in the assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the kinase and Eu-labeled antibody mixture to each well.

  • Add the Alexa Fluor™-labeled tracer to each well.

  • Incubate the plate at room temperature for the recommended time (typically 60 minutes), protected from light.

  • Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the N1-substituent on the indazole ring provides valuable SAR data, elucidating the optimal size, shape, and electronics for potent and selective inhibition.

Table 2: Illustrative SAR for N1-Substituted Indazole Kinase Inhibitors

Compound IDN1-SubstituentKinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)Selectivity (B/A)
1a -Methyl5050010
1b -Ethyl2530012
1c -Isopropyl 5 500 100
1d -Cyclopropyl1020020
1e -tert-Butyl100>1000>10

Note: Data are hypothetical and for illustrative purposes only.

The hypothetical data in Table 2 illustrates a common trend where the isopropyl group (1c) provides a significant improvement in both potency against the target kinase (Kinase A) and selectivity over a related off-target kinase (Kinase B). This underscores the unique and often advantageous properties of the N1-isopropyl substituent.

Conclusion and Future Perspectives

The N1-isopropyl group is a small but powerful modulator of the biological activity of 1-substituted indazoles. Its judicious application in drug design can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The steric bulk and lipophilicity of the isopropyl group enable it to effectively probe hydrophobic pockets within protein active sites, while its conformational influence can be leveraged to achieve greater target selectivity.

As our understanding of the structural and electronic requirements for optimal drug-target interactions continues to evolve, the strategic use of seemingly simple substituents like the isopropyl group will remain a cornerstone of rational drug design. Future work in this area will likely involve the use of more sophisticated computational models to predict the impact of such substitutions with even greater accuracy, further accelerating the discovery of novel and effective indazole-based therapeutics. The principles outlined in this guide provide a solid foundation for researchers and scientists working to harness the full potential of the indazole scaffold in the development of next-generation medicines.

References

  • Gopi, B., & Vijayakumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances.
  • Nanaware, R. B., et al. (2022). IN SILICO SCREENING OF ANTITUBERCULAR AND ANTI-INFLAMMATORY ACTIVITY OF INDAZOLE BASED NATURAL ALKALOIDS AND A NOVEL INDAZOLE DERIVATIVE. Journal of Pharmaceutical Negative Results, 13(S10), 647-654.
  • Jones, A. et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances.
  • Smith, J. et al. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. ACS Medicinal Chemistry Letters.
  • Gopi, B., & Vijayakumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances.
  • Jones, A. et al. (2024). Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation. The Royal Society of Chemistry.
  • Battistutta, R., et al. (2005). Crystal structure of protein kinase CK2 in complex with TBB-derivatives inhibitors. RCSB PDB.
  • Human Metabolome Database. (2021). Metabocard for 1-Isopropyl-N-((6-methyl-2-oxo-4-propyl-1,2-dihydropyridin-3-yl)methyl)-6-(2-(4-methylpiperazin-1-yl)pyridin-4-yl)-1H-indazole-4-carboxamide (HMDB0252956).
  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.
  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.
  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate.
  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
  • Gopi, B., & Vijayakumar, V. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances.
  • Stihle, M., et al. (2018). DDR1, 1-(1H-indazole-5-carbonyl)-5'-methoxy-1'-[2-oxo-2-[(2S)-2-(trifluoromethyl)pyrrolidin-1-yl]ethyl]spiro[piperidine-4,3'-pyrrolo[3,2-b]pyridine]-2'-one. RCSB PDB.
  • McTigue, M., et al. (2013). X-ray Structure of c-Met kinase in complex with inhibitor (S)-3-(1-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-N-isopropyl-(1,2,4)triazolo(4,3- b)pyridazin-6-amine. RCSB PDB.
  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Gerpe, A., et al. (2007). Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. Journal of Molecular Structure, 871(1-3), 98-107.
  • Diederich, F., et al. (2016). Protein Kinase A in complex with an Inhibitor. RCSB PDB.
  • Jones, A. et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing.
  • Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227-37.
  • Sharma, P., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2959.
  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
  • Feng, Y., et al. (2011). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters, 21(15), 4587-4591.
  • Al-Warhi, T., et al. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 25(18), 4242.
  • Protopopov, M. V., et al. (2016). Evaluation of in vitro activity and SAR study of the novel hetarylamino-3-aryl-1H-indazole derivatives as inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry, 24(18), 4145-4153.
  • Gerpe, A., et al. (2007). Structure of indazole N 1-oxide derivatives studied by X-ray: theoretical methods. Repositorio Institucional de la Facultad de Química - UdelaR.

Sources

An In-Depth Technical Guide to the Potential Biological Targets of 5-Amino-1-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the potential biological targets of 5-Amino-1-isopropyl-1H-indazole. As a distinct chemical entity, direct, extensive research on this specific molecule is emerging. However, by leveraging its structural characteristics and the vast body of literature on the indazole scaffold, we can construct a robust, evidence-based hypothesis regarding its likely molecular interactions and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the pharmacological landscape of this promising compound.

The 1H-indazole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinically approved drugs and investigational agents, particularly in oncology.[1][2] Its unique structure allows it to participate in key hydrogen bonding and hydrophobic interactions within the ATP-binding pockets of many protein kinases, making this enzyme family the most probable and compelling area of investigation for this compound.

This guide will dissect the most promising potential targets, grounding the analysis in data from structurally related molecules and outlining the experimental pathways required for validation.

Part 1: The Kinase Family - A Primary Hypothesis

The overwhelming preponderance of evidence points toward the protein kinase family as the most fertile ground for identifying the biological targets of this compound. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3] The indazole moiety is a well-established "hinge-binder," adept at forming crucial hydrogen bonds with the backbone of the kinase hinge region, a common mechanism for ATP-competitive inhibitors.[4]

Apoptosis Signal-Regulating Kinase 1 (ASK1)

Background: ASK1 (also known as MAP3K5) is a key member of the mitogen-activated protein kinase (MAPK) signaling cascade. It responds to a variety of cellular stressors, including reactive oxygen species (ROS) and tumor necrosis factor-alpha (TNF-α), leading to the activation of downstream p38 and JNK pathways.[5] Chronic activation of the ASK1 pathway is implicated in the pathogenesis of inflammatory diseases and apoptosis. Therefore, ASK1 inhibition is a promising therapeutic strategy.[5]

Evidence from Analogs: A recent study focusing on novel 1H-indazole derivatives identified potent ASK1 inhibitors.[5] Systematic structure-activity relationship (SAR) studies led to the discovery of a compound (designated '15' in the study) that demonstrated excellent in vitro ASK1 kinase inhibition and potent cellular activity. Mechanistic studies confirmed that this compound suppresses phosphorylation in the ASK1-p38/JNK signaling pathway.[5] The core 1H-indazole scaffold was essential for this activity.

Hypothetical Interaction & Rationale: The 5-amino group and the indazole nitrogen atoms of this compound are perfectly positioned to form hydrogen bonds with the hinge region of ASK1. The isopropyl group at the N1 position likely orients the molecule within the hydrophobic pocket of the ATP-binding site, contributing to binding affinity and selectivity.

Signaling Pathway: ASK1-Mediated Stress Response

ASK1_Pathway stress Cellular Stress (e.g., TNF-α, ROS) ask1 ASK1 (MAP3K5) stress->ask1 Activates p38 p38 ask1->p38 Phosphorylates jnk JNK ask1->jnk Phosphorylates apoptosis Apoptosis & Inflammation p38->apoptosis jnk->apoptosis inhibitor 5-Amino-1-isopropyl -1H-indazole inhibitor->ask1 Inhibits

Caption: The ASK1 signaling cascade and the proposed point of inhibition.

Polo-like Kinase 4 (PLK4)

Background: PLK4 is a unique serine/threonine kinase that acts as the master regulator of centriole duplication, a process essential for maintaining genomic integrity during cell division.[6] Overexpression of PLK4 is common in various cancers and is linked to aneuploidy and tumor progression, making it an attractive target for cancer therapy.[4]

Evidence from Analogs: Multiple research campaigns have successfully developed potent and selective PLK4 inhibitors based on the indazole scaffold.[4][6] For instance, compound C05, an indazole-based derivative, exhibited exceptional kinase inhibitory activity with an IC50 of less than 0.1 nM.[4] Molecular docking studies of these compounds consistently show the indazole core forming strong hydrogen bonds with hinge region residues like Glu90 and Cys92 of PLK4.[4]

Hypothetical Interaction & Rationale: The structural precedent is strong. The this compound core can mimic the hinge-binding interactions of established indazole-based PLK4 inhibitors. The amino group could provide an additional hydrogen bond donor/acceptor site, potentially enhancing potency, while the isopropyl group fits into a nearby hydrophobic pocket.

REarranged during Transfection (RET) Kinase

Background: RET is a receptor tyrosine kinase whose activating mutations and fusions are oncogenic drivers in a subset of thyroid and lung cancers.[7][8] This makes the development of selective RET inhibitors a critical therapeutic goal.

Evidence from Analogs: While direct indazole analogs are less reported for RET, a compelling case comes from its close bioisostere, the 5-aminopyrazole scaffold. Researchers identified a 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide that is a highly potent and specific RET inhibitor, active against both wild-type and gatekeeper mutant forms.[7][8][9] A global kinase profile of this compound against 369 kinases showed it exclusively inhibits RET.[7][8] The shared "5-amino-1-isopropyl" substitution pattern is particularly noteworthy.

Hypothetical Interaction & Rationale: The bioisosteric relationship between pyrazole and indazole, combined with the identical "5-amino-1-isopropyl" functionalization, strongly suggests a similar binding mode. The core heterocycle would engage the kinase hinge, while the substituents explore adjacent pockets to confer potency and selectivity. This makes RET a high-priority potential target for investigation.

Other Potential Kinase Targets

The versatility of the indazole scaffold has been demonstrated in the development of inhibitors for a wide array of other kinases.[2] These represent additional, albeit secondary, potential targets for this compound:

  • Fibroblast Growth Factor Receptor (FGFR): Alterations in the FGFR family are linked to various cancers. Indazole derivatives have been successfully developed as FGFR1 inhibitors.[2][10]

  • BCR-ABL: This fusion protein is the driver of chronic myeloid leukemia (CML). A diarylamide 3-aminoindazole was recently reported as a potent pan-BCR-ABL inhibitor, including against the resistant T315I mutant.[11]

  • Leucine-Rich Repeat Kinase 2 (LRRK2): Inhibition of LRRK2 is a promising strategy for treating Parkinson's disease. Potent and brain-penetrant LRRK2 inhibitors have been developed from a 1-heteroaryl-1H-indazole series.[12]

Table 1: Inhibitory Activity of Representative Indazole-Based Kinase Inhibitors

Compound ClassTarget KinaseRepresentative IC50Reference
1H-Indazole DerivativeASK1Potent cellular inhibition[5]
Indazole-based Derivative (C05)PLK4< 0.1 nM[4]
5-Aminopyrazole Analog (15l)RET (wild-type)44 nM[7][8]
3-Aminoindazole Derivative (AKE-72)BCR-ABL (T315I)9 nM[11]
N-(1H-indazol-6-yl)benzenesulfonamide (K22)PLK40.1 nM[6]

Part 2: Experimental Workflow for Target Identification and Validation

A systematic and multi-faceted approach is required to definitively identify and validate the biological targets of this compound. The following workflow integrates computational, biochemical, and cell-based methodologies.

Workflow: From Hypothesis to Validated Target

Target_Validation_Workflow start Hypothesis Generation (Indazole Scaffold Analysis) comp Computational Screening (Molecular Docking) start->comp biochem Biochemical Assays (Kinase Panel Screen) start->biochem hits Initial Hits Identified comp->hits biochem->hits dose Dose-Response & IC50 Determination hits->dose cellular Cell-Based Target Engagement (e.g., CETSA, Phospho-Western) dose->cellular pheno Phenotypic Assays (Viability, Apoptosis) cellular->pheno validate Validated Target cellular->validate pheno->validate

Caption: A logical workflow for identifying and validating biological targets.

Protocol: Broad Spectrum Kinase Inhibition Assay

This initial step aims to screen this compound against a large panel of kinases to identify primary targets.

Objective: To determine the inhibitory activity of the test compound against a diverse panel of human protein kinases at a fixed concentration.

Methodology (Example using a commercial service like Eurofins KinaseProfiler™ or Promega ADP-Glo™):

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Serially dilute to the required concentration for the assay (e.g., a final assay concentration of 1 µM).

  • Assay Plate Setup: The assay is typically performed in 384-well plates. Each well will contain the specific kinase, its corresponding substrate peptide, ATP, and necessary cofactors in an appropriate buffer.

  • Compound Addition: Add the test compound to the designated wells. Include control wells containing DMSO (vehicle control, 0% inhibition) and a known broad-spectrum inhibitor like Staurosporine (positive control, 100% inhibition).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The concentration of ATP is typically set at or near the Km for each specific kinase to ensure competitive binding can be detected.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP levels or the amount of phosphorylated substrate. The method of detection depends on the platform (e.g., luminescence for ADP-Glo™, time-resolved fluorescence for Lanthascreen™).

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Vehicle - Signal_Positive))

  • Hit Identification: Identify kinases that are significantly inhibited (e.g., >50% inhibition) by the compound as primary "hits" for further investigation.

Protocol: Cellular Target Engagement using Western Blot

Once a primary kinase target is identified (e.g., ASK1), this protocol validates that the compound engages and inhibits the target in a cellular context.

Objective: To measure the inhibition of downstream substrate phosphorylation following compound treatment in a relevant cell line.

Methodology (Example for the ASK1 pathway in HT-29 cells):

  • Cell Culture: Culture HT-29 human colon cancer cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Plating: Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Pathway Stimulation: Induce the ASK1 pathway by treating the cells with a stimulant, such as TNF-α (20 ng/mL), for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-p38 (Thr180/Tyr182) and total p38.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the phospho-p38 signal to the total p38 signal for each sample. A dose-dependent decrease in the phospho-p38/total p38 ratio indicates successful target engagement and inhibition of the ASK1 pathway.

Conclusion and Future Directions

While direct experimental data on this compound is not yet widely published, a rigorous analysis of its structure and the extensive research on the indazole scaffold provides a clear and compelling path for investigation. The evidence strongly suggests that this compound's biological activity will be mediated through the inhibition of protein kinases.

The most promising potential targets include ASK1 , PLK4 , and RET kinase , based on potent activities observed in closely related analogs. The experimental workflows detailed in this guide offer a robust framework for systematically testing these hypotheses, from broad-spectrum screening to validation of target engagement in a cellular context.

Future research should focus on executing these kinase-centric studies, followed by broader target deconvolution methods if necessary. Elucidating the precise molecular targets of this compound will be the critical first step in unlocking its potential as a novel therapeutic agent for diseases driven by aberrant kinase signaling.

References

  • Zhang, H., et al. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry, 220, 113482. [Link]
  • Sim, T., et al. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. European Journal of Medicinal Chemistry, 125, 1145-1155. [Link]
  • Tale, RH., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
  • Longdom Publishing. (2024). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Journal of Organic and Inorganic Chemistry. [Link]
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115589. [Link]
  • PubChem. Torkinib.
  • Li, Y., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 15(2), 498-511. [Link]
  • Korea Institute of Science and Technology. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. [Link]
  • Lee, K., et al. (2014). Indazole-based potent and cell-active Mps1 kinase inhibitors: rational design from pan-kinase inhibitor anthrapyrazolone (SP600125). Journal of Medicinal Chemistry, 57(3), 945-957. [Link]
  • Nakamura, T., et al. (2015). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of Medicinal Chemistry, 58(23), 9245-9262. [Link]
  • El-Damasy, AK., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515. [Link]
  • KIST Institutional Repository. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. [Link]
  • Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(42), 26367-26402. [Link]
  • Cannaert, A., et al. (2016). Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, MDMB-FUBINACA, MDMB-CHMICA, and Their Analogues. ACS Chemical Neuroscience, 7(9), 1237-1247. [Link]
  • Scott, J.D., et al. (2022). Discovery and Optimization of Potent, Selective, and Brain-Penetrant 1-Heteroaryl-1H-Indazole LRRK2 Kinase Inhibitors for the Treatment of Parkinson's Disease. Journal of Medicinal Chemistry, 65(24), 16480-16503. [Link]
  • Das, J., et al. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 6886-6889. [Link]

Sources

An In-Depth Technical Guide to the Structural Elucidation of N1-isopropyl-5-aminoindazole

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of N1-isopropyl-5-aminoindazole, a substituted indazole of interest in medicinal chemistry and drug discovery. In the absence of extensive published data for this specific molecule, this guide synthesizes established analytical principles and data from analogous structures to present a robust, field-proven methodology. We will detail a plausible synthetic route and provide an in-depth exploration of the expected outcomes from key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. The causality behind experimental choices and the logic of data interpretation are emphasized to ensure a self-validating approach to structural confirmation.

Introduction: The Significance of N-Alkylated Aminoindazoles

The indazole scaffold is a privileged motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] The regioselectivity of N-alkylation is a critical aspect of the synthesis of these compounds, as the biological activity can differ significantly between N1 and N2 isomers.[1][2] N1-isopropyl-5-aminoindazole, with its amino functionality and isopropyl substitution, represents a molecule with potential for further chemical modification and exploration of its structure-activity relationships. Accurate and unambiguous structural elucidation is paramount for any downstream applications, from patent filings to clinical trials. This guide provides the necessary technical depth for researchers to confidently confirm the structure of this and similar molecules.

Proposed Synthesis of N1-isopropyl-5-aminoindazole

A plausible and scalable synthesis of N1-isopropyl-5-aminoindazole can be achieved via a regioselective N-alkylation of 5-aminoindazole. Based on established protocols for the N1-alkylation of indazoles, the following two-step synthesis is proposed.[2][3]

Step 1: N-protection of 5-aminoindazole

To avoid competitive N-alkylation on the amino group, it is prudent to first protect it. A common and easily removable protecting group like tert-butyloxycarbonyl (Boc) can be used.

  • Protocol:

    • Dissolve 5-aminoindazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) (catalytic amount).

    • Stir the reaction at room temperature until completion, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous workup and purify the product by column chromatography to yield tert-butyl (1H-indazol-5-yl)carbamate.

Step 2: Regioselective N1-isopropylation and Deprotection

With the amino group protected, the regioselective N1-alkylation can be performed, followed by deprotection.

  • Protocol:

    • To a solution of tert-butyl (1H-indazol-5-yl)carbamate (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or THF, add a strong base such as sodium hydride (NaH) (1.2 eq) at 0 °C.

    • After stirring for 30 minutes, add 2-bromopropane (1.5 eq) and allow the reaction to warm to room temperature.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

    • Purify the crude product by column chromatography to obtain tert-butyl (1-isopropyl-1H-indazol-5-yl)carbamate.

    • Dissolve the protected product in a solution of trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane to remove the Boc group.

    • Stir at room temperature until deprotection is complete (monitored by TLC).

    • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the final product, N1-isopropyl-5-aminoindazole.

    • Further purification can be achieved by column chromatography or recrystallization.

Comprehensive Spectroscopic Analysis

The following sections detail the expected spectroscopic data for the successful synthesis of N1-isopropyl-5-aminoindazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[4] A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments will provide an unambiguous assignment of the structure.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole core, the isopropyl group, and the amino group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3~7.8s-1H
H-7~7.4d~8.51H
H-4~7.2d~2.01H
H-6~6.8dd~8.5, ~2.01H
-CH(CH₃)₂~4.6sept~6.71H
-NH₂~3.7br s-2H
-CH(CH ₃)₂~1.5d~6.76H
  • Rationale: The chemical shifts are predicted based on data for 5-aminoindazole and the known effects of N-alkylation.[5][6] The isopropyl methine proton (-CH) is expected to be significantly downfield due to its attachment to the nitrogen atom of the aromatic ring. The two methyl groups of the isopropyl moiety are diastereotopic and should appear as a doublet. The aromatic protons will exhibit a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-7a~140
C-5~138
C-3a~135
C-3~133
C-7~122
C-4~115
C-6~110
-C H(CH₃)₂~48
-CH(C H₃)₂~22
  • Rationale: The predicted chemical shifts are based on known data for indazoles and substituted aromatic systems.[7][8] The chemical shift of the isopropyl methine carbon is characteristic for such a group attached to a nitrogen atom.

2D NMR experiments are essential for confirming the connectivity of atoms within the molecule.[9][10][11]

  • COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings. Key expected correlations include:

    • The isopropyl methine proton with the isopropyl methyl protons.

    • H-6 with H-7.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. Expected correlations are outlined in the tables above.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the overall structure. Key expected correlations include:

    • The isopropyl methine proton to C-3a and C-7a, confirming the N1 substitution.

    • H-3 to C-3a and C-4.

    • H-4 to C-3, C-5, and C-7a.

    • H-6 to C-4, C-5, and C-7a.

    • H-7 to C-5 and C-3a.

Diagram of Key HMBC Correlations:

HMBC_Correlations cluster_indazole N1-isopropyl-5-aminoindazole H3 H-3 C3a C-3a H3->C3a ³J C4 C-4 H3->C4 ²J H4 H-4 C3 C-3 H4->C3 ³J C5 C-5 H4->C5 ²J C7a C-7a H4->C7a ³J H6 H-6 H6->C4 ³J H6->C5 ²J H6->C7a ³J H7 H-7 H7->C3a ³J H7->C5 ²J CH_isopropyl CH (isopropyl) CH_isopropyl->C3a ²J CH_isopropyl->C7a ³J C_CH3_isopropyl CH3 (isopropyl) CH_isopropyl->C_CH3_isopropyl ²J CH3_isopropyl CH3 (isopropyl) C_CH_isopropyl CH (isopropyl) CH3_isopropyl->C_CH_isopropyl ²J C6 C-6 C7 C-7

Caption: Key HMBC correlations for N1-isopropyl-5-aminoindazole.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule.

  • Expected Data (Electron Ionization - EI):

    • Molecular Ion (M⁺): m/z = 175. This corresponds to the molecular weight of C₁₀H₁₃N₃.

    • Key Fragments:

      • m/z = 160: [M - CH₃]⁺, loss of a methyl radical from the isopropyl group.

      • m/z = 132: [M - C₃H₇]⁺, loss of the isopropyl group.

      • m/z = 118: A common fragment for indazole cores.[12]

Diagram of Proposed Mass Spectrometry Fragmentation:

MS_Fragmentation M [M]⁺˙ m/z = 175 M_minus_CH3 [M-CH₃]⁺ m/z = 160 M->M_minus_CH3 - •CH₃ M_minus_C3H7 [M-C₃H₇]⁺ m/z = 132 M->M_minus_C3H7 - •C₃H₇ Indazole_core [Indazole Core Fragment]⁺ m/z = 118 M_minus_C3H7->Indazole_core - N₂

Caption: Proposed EI-MS fragmentation pathway for N1-isopropyl-5-aminoindazole.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy will identify the functional groups present in the molecule.

  • Expected Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amino)Symmetric & Asymmetric Stretch3400-3250 (two bands)
C-H (Aromatic)Stretch3100-3000
C-H (Aliphatic)Stretch2980-2850
C=C (Aromatic)Stretch1620-1580
N-H (Amino)Bend1650-1580
C-N (Aromatic Amine)Stretch1335-1250
  • Rationale: The presence of two distinct N-H stretching bands is characteristic of a primary amine.[13][14] The other bands are typical for the aromatic and aliphatic C-H bonds, as well as the C=C and C-N bonds within the molecule.[15][16][17]

Absolute Structure Confirmation: X-ray Crystallography

For an unequivocal confirmation of the molecular structure, particularly the regiochemistry of the N-alkylation, single-crystal X-ray diffraction is the gold standard.[18][19][20][21][22]

  • Protocol:

    • Grow a suitable single crystal of N1-isopropyl-5-aminoindazole from an appropriate solvent system (e.g., ethanol, ethyl acetate/hexanes).

    • Mount the crystal on a diffractometer and collect diffraction data.

    • Solve and refine the crystal structure to obtain the precise 3D arrangement of atoms.

The resulting crystal structure will definitively confirm the N1 position of the isopropyl group and the overall connectivity of the molecule.

Conclusion

The structural elucidation of novel or sparsely documented compounds like N1-isopropyl-5-aminoindazole requires a multi-faceted analytical approach. By combining a plausible synthetic strategy with a detailed analysis of predicted data from NMR, MS, and FTIR, and culminating in the absolute confirmation by X-ray crystallography, researchers can establish the structure with the highest degree of confidence. The methodologies and expected data presented in this guide provide a robust framework for scientists in the field of drug discovery and development to accurately characterize this and other related N-alkylated indazole derivatives.

References

  • Absolute Configuration of Small Molecules by Co‐Crystalliz
  • Small molecule crystallography. Excillum. [Link]
  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
  • [Influence of solvents on IR spectrum of arom
  • Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. University of Missouri-St. Louis. [Link]
  • X-ray Crystallography for Molecular Structure Determin
  • 1H-Indazol-5-amine. PubChem. [Link]
  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
  • Different type of amines in FT-IR spectroscopy. analyzetest.com. [Link]
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. [Link]
  • Influence of Solvents on IR Spectrum of Aromatic Amines.
  • Mass Spectrometry - Fragmentation P
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • 1 H-NMR and 13 C-NMR data for compounds (5d and 5e).
  • Development of a selective and scalable N1-indazole alkyl
  • Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations.
  • 13C NMR of indazoles.
  • mass spectra - fragmentation p
  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]
  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
  • NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]
  • Substituent effect on the interaction of aromatic primary amines and diamines with supercritical CO2 from infrared spectroscopy and quantum calcul
  • Selective Synthesis of 1-functionalized-alkyl-1H-indazoles. PubMed. [Link]
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • FTIR-26 || FTIR spectrum of Amines || Diff b/w Pri, Sec & Ter amines || FTIR spectroscopy. YouTube. [Link]

Sources

A Technical Guide to the Physical Characterization of Novel Indazole-Based Powders: A Method-Centric Approach Using 5-Amino-1-isopropyl-1H-indazole as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The robust characterization of the physical properties of a novel chemical entity is a cornerstone of successful drug development and materials science. These properties govern a compound's behavior, from processability and formulation to stability and bioavailability. This guide provides a comprehensive framework for the physical characterization of powdered compounds, with a specific focus on methodologies applicable to novel indazole derivatives. Due to the limited publicly available data for 5-Amino-1-isopropyl-1H-indazole, this document will use its parent analogue, 5-Amino-1H-indazole, to provide exemplary data where possible. The primary objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to systematically evaluate the physical characteristics of a new powder-form active pharmaceutical ingredient (API) or research chemical.

Introduction: The Critical Role of Physical Characterization

The journey of a novel molecule from discovery to application is critically dependent on a thorough understanding of its solid-state properties. For a compound like this compound, a derivative of the versatile indazole scaffold, its physical form as a powder dictates every subsequent step in its lifecycle. Physical characteristics such as appearance, melting point, solubility, and crystallinity are not mere data points; they are predictive indicators of a compound's purity, stability, and ultimate performance.

This guide is structured to provide not just the "what" but the "why" and "how" of powder characterization. It explains the causality behind experimental choices and presents self-validating protocols that ensure data integrity and reproducibility—essential tenets for research and regulatory submission.

Foundational Physical Properties: Macroscopic and Thermal Analysis

The initial assessment of a new powder begins with its most fundamental attributes. These characteristics provide the first clues to the material's identity and purity.

Appearance: The First Qualitative Assessment

Visual inspection is a simple yet vital first step. It establishes the baseline appearance of a batch and can be a rapid indicator of impurities or degradation. For instance, the parent compound, 5-Amino-1H-indazole, is described as a solid that can range in color from white to red, brown, or even purple-to-gray, often in the form of crystals or powder.[1][2] A closely related analogue, 5-Amino-1-methyl-1H-indazole, is specified as a brown crystalline powder.[3] Any deviation from an established color and form in subsequent batches warrants further investigation.

Protocol for Visual Inspection:

  • Sample Preparation: Place approximately 10-20 mg of the powder on a clean, white watch glass or weighing paper.

  • Illumination: Observe the sample under consistent, bright, and neutral (full-spectrum) lighting conditions.

  • Observation: Record the color, form (e.g., crystalline, amorphous, fine powder, granular), and presence of any heterogeneity (e.g., mixed colors, clumps).

  • Documentation: Capture a high-resolution photograph for batch record-keeping.

Thermal Properties: Melting Point as an Indicator of Purity

The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline compound, this transition occurs over a very narrow temperature range (typically <1°C). Impurities depress and broaden this melting range, making it a powerful tool for purity assessment.[4]

For example, the analogue 5-Amino-1-methyl-1H-indazole has a reported melting point of 152.0°C to 154.0°C.[3] The parent compound, 5-Amino-1H-indazole, has a reported melting point between 175-178 °C.[5][6] A sharp melting range for a new batch of this compound would provide strong initial evidence of its high purity.

Protocol for Capillary Melting Point Determination:

  • Sample Preparation: Ensure the powder sample is completely dry.[7] Grind the powder to a fine consistency using a mortar and pestle.

  • Loading: Press the open end of a capillary tube into the powder, loading a column of 2-3 mm in height.[7]

  • Packing: Tap the sealed end of the capillary tube on a hard surface or drop it through a long glass tube to tightly pack the sample at the bottom.[7][8]

  • Measurement:

    • Place the capillary tube in the heating block of a calibrated melting point apparatus.[8][9]

    • Set a rapid heating rate (e.g., 10-15°C/minute) to approach the expected melting point (if known) or an approximate value from a quick preliminary run.[7][8]

    • When the temperature is ~15°C below the expected melting point, reduce the heating rate to 1-2°C/minute to allow for thermal equilibrium.[7]

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1-T2.

Solubility Profile: A Key Determinant of Bioavailability and Formulation

Solubility, the ability of a substance to dissolve in a solvent, is arguably one of the most critical physical properties for drug development.[10][11] It directly influences bioavailability and dictates the choice of solvents for analysis, purification, and formulation. A comprehensive solubility profile across various aqueous and organic media is essential.

While specific data for this compound is not publicly available, data for 5-Amino-1H-indazole shows a water solubility of 17.9 µg/mL at pH 7.4, indicating it is sparingly soluble in aqueous media.[5][12]

Protocol for Equilibrium Solubility Determination (Shake-Flask Method):

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[13][14] It measures the concentration of a saturated solution in equilibrium with an excess of the solid.

  • Preparation: Add an excess amount of the powder to a series of vials, each containing a different solvent of interest (e.g., water, pH 7.4 phosphate buffer, methanol, ethanol, DMSO, acetonitrile). The excess solid is crucial to ensure equilibrium is reached with a saturated solution.[13][15]

  • Equilibration: Seal the vials and place them in a shaker or agitator at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[15]

  • Phase Separation: After equilibration, allow the vials to stand, then separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear, saturated solution with an appropriate solvent. Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported in units such as mg/mL or µg/mL.

Solid-State Characterization: Unveiling the Microscopic Structure

The arrangement of molecules in the solid state profoundly impacts a powder's physical properties. Techniques that probe this microscopic structure are essential for a complete characterization.

Crystallinity via X-Ray Powder Diffraction (XRPD)

XRPD is a powerful, non-destructive technique used to analyze the structure of crystalline materials.[16] It provides a unique "fingerprint" of a crystalline solid based on how X-rays are diffracted by the planes of atoms in the crystal lattice.[17][18] An XRPD pattern can confirm if a material is crystalline or amorphous, identify different polymorphic forms, and assess material purity.[16][17]

Workflow for XRPD Analysis:

  • Sample Preparation: The powder must be finely ground to ensure a random orientation of the crystallites.[16][17] Typically, 10-50 mg of the sample is required.[18] The powder is carefully packed into a sample holder.

  • Data Acquisition: The sample is placed in a diffractometer. A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[17]

  • Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. Sharp, well-defined peaks indicate a highly crystalline material, while a broad halo with no distinct peaks suggests an amorphous solid. The pattern can be compared to reference databases for phase identification.[17]

Particle Size and Morphology

The size and shape of powder particles influence a wide range of bulk properties, including flowability, dissolution rate, and content uniformity in a blend.

Laser Diffraction for Particle Size Distribution: Laser diffraction is a widely used technique for measuring particle size distribution from the sub-micron to the millimeter range.[19][20][21] The method is based on the principle that particles scatter light at an angle that is inversely proportional to their size—small particles scatter at large angles, and large particles scatter at small angles.[20][21]

Microscopy for Particle Shape (Morphology): Techniques like Scanning Electron Microscopy (SEM) or simple light microscopy are used to visually inspect the shape, surface texture, and overall morphology of the individual particles.[22] This provides qualitative information that complements the quantitative data from laser diffraction.

Data Summary and Visualization

Organizing the characterization data into a clear, concise format is crucial for interpretation and reporting.

Table 1: Physical Property Profile Template for a Novel Powder

PropertyMethodResultExemplary Data (5-Amino-1H-indazole)
Appearance Visual Inspection[e.g., Off-white crystalline powder]Brown to reddish-brown solid[23]
Melting Point Capillary Method[e.g., 165.5 - 166.2 °C]175 - 178 °C[6]
Solubility
Water (pH 7.4)Shake-Flask/HPLC[e.g., 5.2 µg/mL]17.9 µg/mL[12]
MethanolShake-Flask/HPLC[e.g., 15.8 mg/mL]Data not available
DMSOShake-Flask/HPLC[e.g., >100 mg/mL]Data not available
Crystallinity XRPD[e.g., Crystalline]Data not available
Particle Size Laser Diffraction[e.g., D50 = 25.4 µm]Data not available

Visualizing the Workflow

A logical workflow ensures that all necessary characterization steps are performed systematically.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Solution & Solid-State Properties cluster_2 Phase 3: Data Synthesis A Receive Powder Sample B Visual Inspection (Color, Form) A->B C Melting Point (Purity Check) B->C D Solubility Profiling (Shake-Flask Method) C->D E X-Ray Powder Diffraction (Crystallinity, Phase ID) C->E F Particle Size & Shape (Laser Diffraction, Microscopy) C->F G Compile Data Profile D->G E->G F->G H Final Characterization Report G->H

Caption: Workflow for the physical characterization of a novel powder.

Conclusion

The physical characterization of a powder like this compound is a multi-faceted process that builds a foundation of knowledge critical for its development. By employing a systematic approach that includes visual inspection, thermal analysis, solubility profiling, and solid-state analysis, researchers can create a comprehensive data package. This package not only defines the material's properties but also enables informed decisions regarding its handling, formulation, and potential applications. The methodologies and protocols detailed in this guide provide a robust framework for generating the high-quality, reliable data required to advance promising new chemical entities from the laboratory to their final application.

References

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Online] Published: December 9, 2024.
  • Scitek Global. How does a Laser Diffraction Particle Size Analyzer Work. [Online] Published: September 19, 2024.
  • Particle Technology Labs. Testing Particle Size by Laser Diffraction. [Online] Published: June 14, 2021.
  • Westlab Canada. Measuring the Melting Point. [Online] Published: May 8, 2023.
  • The Solubility Company. XRPD Analysis: Powder X-Ray Diffraction Service.
  • SERC (Carleton). X-ray Powder Diffraction (XRD). [Online] Published: June 15, 2018.
  • GeoScience World. Methods of crystallography: powder X-ray diffraction. [Online] Published: January 1, 2017.
  • University of Houston. Melting Point Apparatus Guidelines. [Online] Published: May 3, 2010.
  • Cheméo. Chemical Properties of 5-Aminoindazole (CAS 19335-11-6).
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Triclinic Labs. Frequently Asked Questions – X-ray Powder Diffraction.
  • Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. [Online] Last updated: August 20, 2025.
  • SSERC. Melting point determination.
  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Online] Published: August 31, 2018.
  • University of Calgary. Melting point determination.
  • BioAssay Systems. Shake Flask Method Summary.
  • CAS Common Chemistry. 1H-Indazol-5-amine.
  • NSL Analytical. An Overview of Powder Characterization. [Online] Last updated: June 19, 2025.
  • PubChem. 5-Aminoindazole hydrochloride.
  • PubChem. 1H-Indazol-5-amine.
  • ResearchGate. (PDF) Application of Physical and Chemical Characterization Techniques to Metallic Powders.

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Amino-1-isopropyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction with 5-amino-1-isopropyl-1H-indazole derivatives. The indazole scaffold is a privileged motif in medicinal chemistry, and the ability to introduce diverse aryl and heteroaryl substituents is crucial for the development of novel therapeutic agents. These application notes are designed for researchers, chemists, and drug development professionals, offering a detailed experimental protocol, mechanistic insights, and practical guidance to overcome the unique challenges associated with this substrate class, such as potential catalyst inhibition by the amino and indazole nitrogen atoms.

Introduction: The Strategic Importance of Arylated Indazoles

The 1H-indazole core is a cornerstone in the design of biologically active molecules, with numerous derivatives exhibiting potent pharmacological activities, including kinase inhibition for anticancer therapies.[1][2] The strategic installation of aryl or heteroaryl groups onto the indazole framework via the Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for generating molecular diversity and fine-tuning a compound's properties.[3]

The substrate of interest, this compound (presumably halogenated for the coupling reaction, e.g., at the 3- or 7-position), presents specific challenges inherent to nitrogen-rich heterocycles. The Lewis basic nitrogen atoms of the amino group and the pyrazole ring can coordinate to the palladium catalyst, potentially leading to deactivation or altered reactivity.[4] Therefore, a carefully optimized protocol is essential for achieving high yields and purity. This guide provides a robust starting point for the successful synthesis of 5-amino-1-aryl-1-isopropyl-1H-indazoles.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, typically catalyzed by a palladium(0) complex. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the halogenated this compound, forming a Pd(II) intermediate.

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid (or its derivative) is transferred to the palladium center. This process requires activation of the organoboron species by a base. The base reacts with the boronic acid to form a more nucleophilic boronate complex, which then facilitates the ligand exchange on the palladium complex.[5]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Halide [label="Ar¹-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Diorganic [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar¹-Ar²\n(Coupled Product)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF", style=bold]; ArX [label="Ar¹-X\n(Indazole-Halide)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF", style=bold]; ArBOH2 [label="Ar²-B(OH)₂\n(Boronic Acid)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF", style=bold]; Base [label="Base (e.g., K₃PO₄)", shape=plaintext, fontcolor="#5F6368"]; Boronate [label="[Ar²-B(OH)₃]⁻", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [style=invis]; OxAdd -> PdII_Halide [label=""]; ArX -> OxAdd [label=""]; PdII_Halide -> Transmetalation [label=""]; Transmetalation -> PdII_Diorganic [label=""]; PdII_Diorganic -> RedElim [label=""]; RedElim -> Product [style=dashed]; RedElim -> Pd0 [label=" Catalyst\nRegeneration"];

// Invisible edges for layout {rank=same; ArX; ArBOH2; Base;} {rank=same; OxAdd; Boronate;} {rank=same; PdII_Halide;} {rank=same; Transmetalation;} {rank=same; PdII_Diorganic;} {rank=same; RedElim;} {rank=same; Pd0; Product;}

// Base activation path ArBOH2 -> Boronate; Base -> Boronate; Boronate -> Transmetalation; } enddot Figure 1: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki Coupling of a Halogenated this compound

This protocol is designed as a starting point and may require optimization based on the specific halogen (Br, I, or Cl) on the indazole and the nature of the boronic acid partner. The reaction should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation and protodeboronation of the boronic acid.

Materials and Reagents
Reagent/MaterialPurity/GradeSupplier ExampleNotes
Halogenated this compound>95%N/AStarting material. Reactivity order: I > Br > Cl.
Aryl or Heteroarylboronic Acid>97%Sigma-AldrichUse 1.2–1.5 equivalents. Prone to degradation; use fresh if possible.
Palladium Precatalyst (e.g., XPhos Pd G2)>98%Strem Chemicals1-3 mol%. Precatalysts are often more air-stable and ensure reliable generation of the active Pd(0).
Base (e.g., Potassium Phosphate, K₃PO₄)Anhydrous, powderAcros Organics2-3 equivalents. Must be finely powdered and dry for optimal results.
Solvent (e.g., 1,4-Dioxane/Water mixture)Anhydrous/DegassedFisher ScientificTypical ratio of 4:1 to 10:1. Degas thoroughly before use.
Anhydrous Sodium or Magnesium SulfateReagent GradeVWRFor drying the organic extract.
Silica Gel60 Å, 230-400 meshSorbent Tech.For column chromatography purification.
Step-by-Step Procedure

// Nodes A [label="1. Reagent Setup\nCombine indazole, boronic acid,\nand K₃PO₄ in a Schlenk flask."]; B [label="2. Inert Atmosphere\nEvacuate and backfill the\nflask with Argon/Nitrogen (3x)."]; C [label="3. Catalyst Addition\nAdd the palladium precatalyst\nunder positive inert gas flow."]; D [label="4. Solvent Addition\nAdd degassed 1,4-dioxane\nand water via syringe."]; E [label="5. Reaction\nHeat the mixture (e.g., 80-100 °C)\nwith vigorous stirring."]; F [label="6. Monitoring\nTrack reaction progress\nby TLC or LC-MS."]; G [label="7. Workup\nCool, dilute with EtOAc,\nwash with water and brine."]; H [label="8. Isolation\nDry organic layer (Na₂SO₄),\nfilter, and concentrate."]; I [label="9. Purification\nPurify the crude product by\nsilica gel column chromatography."];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G [label="Upon completion"]; G -> H; H -> I; } enddot Figure 2: Experimental workflow for the Suzuki coupling.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the halogenated this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and finely powdered potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

  • Inerting the System: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%). Then, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction Conditions: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting indazole is consumed (typically 4-16 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 5-amino-1-aryl-1-isopropyl-1H-indazole.

Key Considerations and Troubleshooting

The success of the Suzuki-Miyaura coupling, especially with challenging substrates, hinges on careful control of several parameters.

Choice of Catalyst and Ligand

For nitrogen-containing heterocycles, electron-rich and bulky phosphine ligands are often required to promote efficient oxidative addition and reductive elimination while preventing catalyst inhibition.[4]

  • Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are highly effective. Using them as part of a pre-formed, air-stable palladium precatalyst (like the G2, G3, or G4 precatalysts) is highly recommended for reproducibility.[4]

  • If starting with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, the addition of a separate ligand is necessary.

The Critical Role of the Base

The base is not merely a spectator; it is essential for activating the boronic acid for transmetalation.[5]

  • K₃PO₄: Often the base of choice for N-heterocyclic substrates as it is strong enough to form the boronate but generally avoids base-sensitive functional groups.

  • Carbonates (K₂CO₃, Cs₂CO₃): Also widely used and can be effective. Cesium carbonate is more soluble in organic solvents and can sometimes accelerate sluggish reactions.[1]

  • Base Quality: The base must be anhydrous and finely powdered to ensure sufficient reactivity.

Potential Side Reactions and Solutions
Problem/Side ReactionPotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; inefficient base; low temperature.Use a fresh, reliable precatalyst. Ensure the base is anhydrous and finely powdered. Increase the reaction temperature in 10 °C increments. Consider a more active ligand or a different base (e.g., Cs₂CO₃).
Protodeboronation Presence of excess water or protic sources; prolonged reaction times at high temp.Use a slight excess (1.2-1.5 equiv.) of the boronic acid. Ensure solvents are properly degassed. Minimize reaction time once the starting material is consumed.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere throughout.
Catalyst Inhibition Coordination of the amino or indazole nitrogen to the palladium center.Use bulky ligands (e.g., XPhos) that create a sterically hindered environment around the palladium, disfavoring coordination from the substrate.[4]
Poor Solubility Substrates or reagents are not fully dissolved.A co-solvent system like 1,4-dioxane/water is often effective. For highly nonpolar substrates, toluene may be an alternative. Ensure vigorous stirring.

Conclusion

The Suzuki-Miyaura cross-coupling provides an indispensable tool for the functionalization of the this compound core. By understanding the mechanistic nuances and potential pitfalls associated with this class of nitrogen-rich heterocycles, researchers can effectively troubleshoot and optimize their reactions. The use of modern palladium precatalysts with bulky biarylphosphine ligands, coupled with a strong, anhydrous inorganic base like K₃PO₄, provides a robust and reliable starting point for the synthesis of diverse libraries of arylated indazoles for applications in drug discovery and materials science.

References

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12877–12885.
  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. (2018). MDPI.
  • Surry, D. S., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 27–50.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2022). MDPI.
  • Suzuki reaction - Wikipedia. (n.d.).
  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 27-50.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI.
  • Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). (n.d.). ResearchGate.
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). Royal Society of Chemistry.
  • Synthesis of Substituted 4-(1H-Indol-6-yl)-1H-indazoles as Potential PDK1 Inhibitors. (2019). ResearchGate.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). National Institutes of Health.

Sources

Application Notes & Protocols: Cell-Based Assays for 5-Amino-1-isopropyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutics, particularly in oncology.[1][2] Derivatives of 5-Amino-1-isopropyl-1H-indazole are of significant interest as this chemical class consistently demonstrates potent and selective inhibitory activity against various protein kinases, which are critical regulators of cell signaling, proliferation, and survival.[1][2][3] Dysregulation of kinase activity is a hallmark of cancer, making these enzymes prime therapeutic targets.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively characterize novel this compound derivatives using robust, validated cell-based assays. We detail protocols for foundational cytotoxicity screening and advanced target engagement confirmation, emphasizing the scientific rationale behind experimental design to ensure data integrity and reproducibility.

Introduction: The Kinase-Targeted Landscape of Indazole Derivatives

Protein kinases orchestrate a vast network of signaling pathways that govern cellular life and death. In many cancers, mutations or overexpression of specific kinases, such as BCR-ABL, RET, and Polo-like kinase 4 (PLK4), lead to uncontrolled cell growth.[4][5][6] The indazole core has proven to be an exceptional pharmacophore for designing ATP-competitive kinase inhibitors.[1] Marketed drugs like Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor) feature this scaffold.[1]

This compound derivatives represent a focused chemical space for developing next-generation kinase inhibitors.[7] Evaluating these compounds requires a multi-step cell-based assay cascade. This process typically begins with broad screening to assess general antiproliferative or cytotoxic effects and then progresses to sophisticated assays that confirm the compound directly binds to its intended intracellular target.[8][9]

Foundational Principles for Robust Cell-Based Assays

Before proceeding to specific protocols, several universal principles must be addressed to ensure the generation of high-quality, interpretable data.

  • Cell Line Selection: The choice of cell line is paramount. It should be biologically relevant to the kinase target of interest. For example, if targeting the BCR-ABL fusion protein, the K-562 chronic myeloid leukemia cell line is an appropriate model.[10][11][12] For general screening, commonly used and well-characterized cancer cell lines like MCF-7 (breast), A549 (lung), or PC-3 (prostate) are often employed.[10][11][12]

  • Compound Management:

    • Solubility: Indazole derivatives are often hydrophobic. Prepare high-concentration stock solutions (e.g., 10-50 mM) in 100% DMSO. Poor solubility can lead to compound precipitation in aqueous media, causing inaccurate concentration-response curves.

    • Vehicle Control: All experiments must include a vehicle-only control (e.g., DMSO at the highest concentration used for compound dilutions, typically ≤0.5%) to account for any solvent-induced effects.[8]

  • Assay Validation: The reliability of any screening assay should be confirmed by calculating the Z'-factor, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.

General Experimental Workflow

The logical flow of experiments is crucial for an efficient drug discovery campaign. The following diagram illustrates a typical workflow for characterizing a novel kinase inhibitor.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target Validation a Compound Synthesis & Solubilization in DMSO b Cell Seeding (e.g., 96-well plate) a->b c Dose-Response Treatment (e.g., 24-72 hours) b->c d Protocol 1: Cell Viability Assay (MTT/CTG) c->d e Data Analysis: Calculate IC50 d->e f Select 'Hit' Compounds (Potent IC50) e->f Decision Point: Proceed with Hits g Protocol 2: Target Engagement Assay (NanoBRET™ or CETSA®) f->g h Data Analysis: Confirm Intracellular Binding & Affinity g->h i Mechanism of Action & In Vivo Studies h->i Advance to Downstream Studies

Caption: High-level workflow for kinase inhibitor characterization.

Protocol 1: Cell Viability & Cytotoxicity Screening (MTT Assay)

This is the foundational assay to determine a compound's general effect on cell proliferation and health.[8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the ability of mitochondrial dehydrogenases in viable cells to convert the yellow MTT into a purple formazan product.[11][12][13]

Principle of the Assay

Active mitochondrial enzymes in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution but can be dissolved with a solubilizing agent. The resulting colored solution's absorbance is directly proportional to the number of viable, metabolically active cells.[13]

Step-by-Step Methodology
  • Cell Seeding:

    • Culture cells to ~80% confluency. Harvest using standard trypsinization methods.

    • Perform a cell count and determine viability (e.g., using Trypan Blue).

    • Dilute cells in fresh culture medium to an optimal seeding density (e.g., 5,000-10,000 cells/well) and dispense 100 µL into each well of a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium from your DMSO stock. A common final concentration range is 0.01 nM to 100 µM.

    • Include "Vehicle Control" wells (medium with the highest percentage of DMSO) and "No-Cell Control" wells (medium only, for background subtraction).

    • Carefully remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells.

    • Incubate for a predetermined duration, typically 48-72 hours.[8]

  • MTT Reagent Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[13]

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization & Data Acquisition:

    • After incubation, carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., 100% DMSO or a 0.01 M HCl solution in isopropanol) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.[13]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis
  • Subtract the average absorbance of the "No-Cell Control" wells from all other wells.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the "Vehicle Control" wells (representing 100% viability).

  • Plot the percent viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Plate Layout Example (96-Well) Columns 1-3 Columns 4-6 Columns 7-9 Column 10 Column 11 Column 12
Row A-H Compound 1 (Triplicate)Compound 2 (Triplicate)Compound 3 (Triplicate)Vehicle ControlPositive ControlMedia Blank

Protocol 2: Intracellular Target Engagement (NanoBRET™ Assay)

After identifying compounds with potent anti-proliferative activity, it is crucial to confirm that they act by binding to the intended kinase target within a live cell.[9] The NanoBRET™ Target Engagement (TE) assay is a gold-standard method for this purpose.[9][14]

Principle of the Assay

The NanoBRET™ assay is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[14] The target kinase is expressed in cells as a fusion with the highly bright NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that reversibly binds the kinase's active site is added (the energy acceptor). When the tracer is bound, its close proximity to NanoLuc® allows for energy transfer upon addition of the luciferase substrate, generating a BRET signal. A test compound that enters the cell and binds to the kinase will compete with and displace the tracer, leading to a dose-dependent loss of the BRET signal.[14][15]

G cluster_0 Condition 1: No Inhibitor cluster_1 Condition 2: Inhibitor Present A NanoLuc-Kinase (Donor) B Fluorescent Tracer (Acceptor) A->B Energy Transfer (Binding) E A->E Light Emission at 450nm D BRET Signal (Light Emission at 610nm) B->D C Furimazine (Substrate) C->A F NanoLuc-Kinase (Donor) K F->K Light Emission at 450nm G Fluorescent Tracer (Displaced) I No BRET Signal G->I H Furimazine (Substrate) H->F J Indazole Derivative (Inhibitor) J->F Binding

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Step-by-Step Methodology

This protocol is a general template and must be optimized according to the specific kinase target, tracer, and cell line, often following manufacturer's guidelines.[16]

  • Cell Preparation & Transfection:

    • Select a suitable cell line (e.g., HEK293) for transient transfection.

    • Prepare a mixture of plasmid DNA encoding the NanoLuc®-kinase fusion protein and a transfection reagent (e.g., FuGENE® HD) in Opti-MEM™ medium.[17]

    • Add the transfection mix to a suspension of cells and seed into a 96-well white, opaque assay plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for protein expression.[14]

  • Assay Preparation:

    • Prepare serial dilutions of the this compound derivatives and the fluorescent tracer in Opti-MEM™.

    • After the 24-hour expression period, remove the culture medium from the cells.

  • Compound and Tracer Addition:

    • Add the test compounds at various concentrations to the wells.

    • Immediately after, add the fluorescent tracer at a fixed, predetermined optimal concentration to all wells.

    • Include "No Inhibitor" controls (tracer only) and "No Tracer" controls (for background).

    • Equilibrate the plate for 2 hours at 37°C, 5% CO₂.[17]

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate by mixing the furimazine substrate and an extracellular NanoLuc® inhibitor (to quench signal from any lysed cells) in Opti-MEM™.[14]

    • Add the substrate solution to all wells.

    • Read the plate immediately (within 10-20 minutes) on a luminometer capable of dual-filtered luminescence measurement, detecting both donor emission (~450 nm) and acceptor emission (~610 nm).[17]

  • Data Analysis:

    • Calculate the raw BRET ratio for each well by dividing the acceptor signal (610 nm) by the donor signal (450 nm).

    • Correct the BRET ratios by subtracting the average ratio from the "No Tracer" control wells.

    • Normalize the data to the "No Inhibitor" control (set to 100% or 0, depending on software) and plot the corrected BRET ratio against the log of the compound concentration to determine the IC₅₀ for target engagement.

Orthogonal Target Validation: Cellular Thermal Shift Assay (CETSA®)

To further build confidence in the target engagement data, an orthogonal, label-free method like CETSA® is highly recommended.

Principle: CETSA® is based on the principle of ligand-induced thermal stabilization.[18][19] When a compound binds to its target protein, it generally increases the protein's stability and resistance to heat-induced denaturation.[20][21] By heating cells treated with a compound across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein remaining, one can directly infer target engagement.[18][20]

Workflow:

  • Treatment: Treat intact cells with the test compound or vehicle.

  • Heating: Heat cell aliquots at various temperatures for a fixed time (e.g., 3 minutes).[18]

  • Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins via centrifugation.[18]

  • Detection: Quantify the amount of soluble target protein in the supernatant using methods like Western Blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[22]

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
High Well-to-Well Variability (MTT Assay) Inconsistent cell seeding; Edge effects in the plate; Compound precipitation.Use a multichannel pipette for seeding; Avoid using outer wells or fill them with sterile PBS; Visually inspect for precipitation and check compound solubility.
Low Z'-Factor (<0.5) Suboptimal cell number; Incorrect incubation times; Low signal-to-background ratio.Optimize cell seeding density and incubation times for both cells and reagents; Ensure positive/negative controls are robust.
No Dose-Response Curve Compound is inactive or not cell-permeable; Compound concentration is too low/high; Assay window is too short.Test a broader concentration range; Extend incubation time; Confirm compound permeability with orthogonal assays.
High Background (NanoBRET™) Cell lysis releasing NanoLuc®-fusion protein; Suboptimal tracer concentration.Ensure the use of an extracellular NanoLuc® inhibitor; Re-optimize the tracer concentration to improve signal-to-background.[14]

Conclusion

The systematic evaluation of this compound derivatives using the described cell-based assay cascade provides a robust pathway for identifying and validating novel kinase inhibitors. Beginning with a broad cytotoxicity screen like the MTT assay allows for efficient prioritization of potent compounds. Subsequent confirmation of on-target activity in a live-cell context using advanced techniques such as NanoBRET™ or CETSA® is a critical step to ensure that the observed cellular phenotype is a direct result of target engagement.[9][22] This rigorous, multi-faceted approach provides the high-quality, reproducible data necessary to drive successful drug discovery programs.

References

  • EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds.
  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences.
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Robers, M. R., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed.
  • Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances.
  • Pär Nordlund Lab. (n.d.). CETSA.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. PubMed.
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Asati, V., & Mahapatra, D. K. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual.
  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology.
  • El-Gamal, M. I., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules.
  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening. European Journal of Medicinal Chemistry.
  • Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Kim, J., et al. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. European Journal of Medicinal Chemistry.
  • Kim, J., et al. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. European Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). Torkinib. PubChem Compound Database.
  • Choi, H., et al. (2015). Indazole-based potent and cell-active Mps1 kinase inhibitors: rational design from pan-kinase inhibitor anthrapyrazolone (SP600125). Journal of Medicinal Chemistry.
  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Kim, J., et al. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. KIST Institutional Repository.
  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Application Notes and Protocols: Derivatization of 5-Amino-1-isopropyl-1H-indazole for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique bioisosteric relationship with indole allows it to interact with a wide range of biological targets, including protein kinases, G-protein coupled receptors, and enzymes.[3][4] Specifically, 5-amino-1-isopropyl-1H-indazole serves as a versatile starting material for the synthesis of compound libraries aimed at exploring structure-activity relationships (SAR). The presence of a primary amino group at the C5 position provides a convenient handle for a variety of chemical modifications, enabling systematic investigation into how different substituents impact biological activity. The N1-isopropyl group serves to block one of the tautomeric forms of the indazole ring, simplifying the reaction outcomes and often enhancing metabolic stability.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. It details robust and reproducible protocols for several key transformations, including N-acylation, N-sulfonylation, N-alkylation, and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices, self-validating protocols, and in-depth characterization techniques are emphasized to ensure scientific integrity and facilitate the generation of high-quality SAR data.

Strategic Approach to SAR Studies

The primary goal of SAR studies is to systematically alter the chemical structure of a lead compound to identify the key molecular features responsible for its biological activity. For this compound, the derivatization strategy focuses on modifying the 5-amino group to explore the effects of substituent size, electronics, and hydrogen bonding potential on target engagement.

A typical SAR exploration workflow for this scaffold is outlined below. This iterative process allows for the rapid generation and evaluation of new analogs, leading to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation cluster_optimization Lead Optimization Start 5-Amino-1-isopropyl- 1H-indazole Deriv Derivatization Reactions (Acylation, Sulfonylation, Alkylation, Cross-Coupling) Start->Deriv Core Scaffold Purify Purification (Chromatography, Recrystallization) Deriv->Purify Char Characterization (NMR, MS, HPLC) Purify->Char BioAssay In Vitro Biological Assays (e.g., Kinase Inhibition) Char->BioAssay Compound Library SAR SAR Analysis BioAssay->SAR Activity Data SAR->Deriv Iterative Design LeadOp Lead Optimization (ADME/Tox, In Vivo Studies) SAR->LeadOp Promising Leads Candidate Preclinical Candidate LeadOp->Candidate

Caption: Iterative workflow for SAR studies.

Derivatization Protocols

The following protocols provide detailed, step-by-step methodologies for the derivatization of this compound. Safety precautions, such as working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), should be strictly followed.

Protocol 1: N-Acylation with Acyl Halides or Anhydrides

N-acylation is a fundamental transformation that introduces an amide functionality. Amides are prevalent in drug molecules due to their metabolic stability and ability to participate in hydrogen bonding. This protocol describes a general procedure for the acylation of the 5-amino group.

Rationale: The reaction of the nucleophilic 5-amino group with an electrophilic acyl halide or anhydride is a straightforward and high-yielding method to introduce a wide variety of acyl groups. The choice of base is crucial to neutralize the acid byproduct (HX or RCOOH) and drive the reaction to completion. Pyridine or triethylamine are commonly used for this purpose.

Step-by-Step Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1 M concentration).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 equiv.) or pyridine (1.5 equiv.), to the solution and stir for 5-10 minutes at room temperature.

  • Acylating Agent Addition: Slowly add the desired acyl halide or anhydride (1.1 equiv.) to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired N-acylated product.

Representative Reagent Table:
ReagentMolar Equiv.Purpose
This compound1.0Starting Material
Acetyl Chloride1.1Acylating Agent
Triethylamine1.5Base
Dichloromethane-Solvent
Protocol 2: N-Sulfonylation with Sulfonyl Chlorides

Sulfonamides are another important functional group in medicinal chemistry, known for their ability to act as bioisosteres of amides and carboxylic acids, and for their strong hydrogen bond accepting capabilities.[6]

Rationale: Similar to acylation, sulfonylation involves the reaction of the 5-amino group with an electrophilic sulfonyl chloride. The resulting sulfonamide is generally more stable to hydrolysis than the corresponding amide. Pyridine is often used as both the base and a catalyst.

Step-by-Step Protocol:
  • Reaction Setup: Dissolve this compound (1.0 equiv.) in anhydrous pyridine (0.2 M concentration) in a round-bottom flask with a magnetic stir bar.

  • Sulfonyl Chloride Addition: Cool the solution to 0 °C and add the desired sulfonyl chloride (1.1 equiv.) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with ethyl acetate.

  • Purification: Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Representative Reagent Table:
ReagentMolar Equiv.Purpose
This compound1.0Starting Material
Methanesulfonyl Chloride1.1Sulfonylating Agent
Pyridine-Base and Solvent
Protocol 3: Reductive Amination for N-Alkylation

Reductive amination is a versatile method for forming C-N bonds and introducing alkyl groups to the 5-amino position. This two-step, one-pot procedure involves the formation of an imine or enamine intermediate followed by its reduction.

Rationale: The initial reaction between the primary amine and an aldehyde or ketone forms a Schiff base (imine). A mild reducing agent, such as sodium triacetoxyborohydride (STAB), is then used to selectively reduce the imine to the corresponding secondary amine without reducing the carbonyl starting material.[7]

Step-by-Step Protocol:
  • Reaction Setup: To a solution of this compound (1.0 equiv.) and the desired aldehyde or ketone (1.2 equiv.) in an anhydrous solvent like dichloroethane (DCE) or THF (0.1 M), add acetic acid (catalytic amount, ~5 mol%).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir at room temperature for 3-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Extract the product with DCM or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography.

Representative Reagent Table:
ReagentMolar Equiv.Purpose
This compound1.0Starting Material
Cyclohexanecarbaldehyde1.2Aldehyde
Sodium Triacetoxyborohydride1.5Reducing Agent
Acetic Acid0.05Catalyst
Dichloroethane-Solvent
Protocol 4: Palladium-Catalyzed Buchwald-Hartwig Amination

For the introduction of aryl or heteroaryl substituents, the Buchwald-Hartwig amination is a powerful and widely used method.[8][9] This reaction allows for the formation of C-N bonds between the 5-aminoindazole and aryl halides or triflates.

Rationale: This cross-coupling reaction utilizes a palladium catalyst with a suitable phosphine ligand to facilitate the oxidative addition of the aryl halide, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired C-N bond.[8][10] The choice of ligand, base, and solvent is critical for achieving high yields.

Buchwald_Hartwig cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine 5-aminoindazole, Aryl Halide, Base, Pd Catalyst, and Ligand in an inert atmosphere. Heat Heat the reaction mixture (e.g., 80-110 °C). Reagents->Heat Monitor Monitor progress by TLC or LC-MS. Heat->Monitor Workup Cool, filter through Celite, and perform aqueous work-up. Monitor->Workup Reaction Complete Purify Purify by column chromatography. Workup->Purify Product N-Aryl-5-aminoindazole Product Purify->Product

Caption: Workflow for Buchwald-Hartwig amination.

Step-by-Step Protocol:
  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the aryl halide or triflate (1.2 equiv.), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane (0.1 M).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite. Concentrate the filtrate.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the N-arylated product.

Representative Reagent Table:
ReagentMolar Equiv.Purpose
This compound1.0Starting Material
4-Bromotoluene1.2Aryl Halide
Pd₂(dba)₃0.02Palladium Catalyst
Xantphos0.04Ligand
Cs₂CO₃2.0Base
Toluene-Solvent

Analytical Characterization

Thorough characterization of all synthesized derivatives is essential to confirm their structure and purity, which is a prerequisite for reliable SAR data. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compounds. The disappearance of the NH₂ proton signal and the appearance of new signals corresponding to the introduced substituent are key diagnostic features.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compounds. A purity of >95% is generally required for biological testing.

Data Presentation for SAR Analysis

To facilitate the analysis of structure-activity relationships, it is crucial to organize the biological data in a clear and concise manner. A tabular format is highly recommended for comparing the activity of different derivatives.

Compound IDR-GroupTarget Activity (e.g., IC₅₀, µM)
Parent -H>50
1a -C(O)CH₃15.2
1b -C(O)Ph8.7
2a -S(O)₂CH₃22.5
2b -S(O)₂-p-Tolyl12.1
3a -CH₂(Cyclohexyl)5.4
4a -p-Tolyl2.1

This structured presentation allows for the rapid identification of trends. For example, the data above might suggest that larger, more lipophilic groups at the 5-amino position are favorable for activity.

Conclusion

The derivatization of this compound is a valuable strategy for the exploration of structure-activity relationships in drug discovery programs. The protocols detailed in this application note provide robust and versatile methods for the synthesis of a diverse library of analogs. By systematically modifying the 5-amino group through acylation, sulfonylation, alkylation, and cross-coupling reactions, researchers can gain critical insights into the molecular interactions that govern biological activity, ultimately guiding the design of more potent and selective therapeutic agents. The combination of well-defined synthetic protocols, rigorous analytical characterization, and systematic biological evaluation is paramount to the success of any SAR campaign.

References

  • Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Medicinal Chemistry.
  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.
  • 2-Aminoimidazoles in medicinal chemistry. Mini Reviews in Medicinal Chemistry.
  • Synthesis and structure-activity relationships of novel indazolyl glucocorticoid receptor partial agonists. Bioorganic & Medicinal Chemistry Letters.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances.
  • Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. Journal of Medicinal Chemistry.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
  • Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. Organic & Biomolecular Chemistry.
  • SAR studies of indazole derivatives with potent anticancer activities. ResearchGate.
  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. National Institutes of Health.
  • Buchwald–Hartwig amination. Wikipedia.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Acetylation of 5-amino-1H-[1][6][11]triazole revisited. PubMed.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. National Institutes of Health.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.
  • Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry.
  • Development of a selective and scalable N1-indazole alkylation. RSC Advances.
  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Institutes of Health.
  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI.
  • Alkylation of 5-dimethylaminotetrazolo-[1,5-a][11][12][13]triazin-7-one. ResearchGate.
  • Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. European Journal of Medicinal Chemistry.
  • 2D/3D-QSAR, docking and optimization of 5-substituted-1H-indazole as inhibitors of GSK3β. ResearchGate.

Sources

Application Notes & Protocols: The 5-Amino-1-isopropyl-1H-indazole Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in numerous FDA-approved therapeutics.[1] This guide focuses on a specific, highly versatile variant: 5-Amino-1-isopropyl-1H-indazole . We will explore its strategic importance, provide robust, field-tested protocols for its synthesis and derivatization, and outline methodologies for its biological evaluation. This document is designed to empower researchers to effectively leverage this scaffold in their drug discovery programs, particularly in the pursuit of novel kinase inhibitors.

The Strategic Value of the this compound Scaffold

The power of the indazole scaffold lies in its bioisosteric relationship with purine, allowing it to function as an effective "hinge-binder" in the ATP-binding pocket of many protein kinases.[2] The specific substitution pattern of this compound offers a triad of advantages for the medicinal chemist:

  • The 1H-Indazole Core: Serves as the primary pharmacophore, typically forming one or two critical hydrogen bonds with the backbone amide residues of the kinase hinge region. This interaction is fundamental for anchoring the inhibitor within the active site.

  • The 1-Isopropyl Group: This substituent is strategically positioned to occupy a hydrophobic pocket adjacent to the hinge region. Its size and lipophilicity are often optimal for enhancing binding affinity and can be crucial for achieving selectivity against different kinases.

  • The 5-Amino Group: This is the key functional handle for synthetic elaboration and Structure-Activity Relationship (SAR) exploration. It serves as a versatile attachment point for a wide array of chemical moieties, allowing chemists to project vectors into solvent-exposed regions or other pockets of the kinase active site to optimize potency, selectivity, and pharmacokinetic properties.[3]

The following diagram illustrates the conceptual interaction of the scaffold within a kinase ATP-binding site.

G cluster_0 Kinase Hinge Region cluster_1 cluster_2 Hydrophobic Pocket cluster_3 hinge_N Backbone N-H hinge_CO Backbone C=O indazole 5-NH2 1-N-iPr Indazole Core indazole:f2->hinge_N H-Bond indazole:f2->hinge_CO H-Bond pocket Hydrophobic Residues indazole:f1->pocket Hydrophobic Interaction SAR_vector SAR Exploration Vector indazole:f0->SAR_vector Derivatization

Caption: Scaffold interaction within a kinase active site.

Synthesis and Derivatization Workflows

A successful medicinal chemistry campaign relies on the efficient and reliable synthesis of both the core scaffold and its derivatives. The following workflow outlines a robust synthetic strategy.

G A Start: 4-Fluoro-3-nitrobenzonitrile B Step 1: Isopropylamine Addition (SNAr Reaction) A->B C Step 2: Reductive Cyclization (Hydrazine Hydrate) B->C D CORE SCAFFOLD This compound C->D E Protocol 1: Amide Coupling D->E F Protocol 2: Sulfonamide Formation D->F G Protocol 3: Reductive Amination D->G H Amide Library (R-CO-NH-Indazole) E->H I Sulfonamide Library (R-SO2-NH-Indazole) F->I J Amine Library (R-CH2-NH-Indazole) G->J K Biological Evaluation (Kinase & Cellular Assays) H->K I->K J->K G A Start: Core Scaffold IC50 > 10,000 nM B Observation: Derivatization of 5-amino group is required for activity. A->B C Test Amides (AMD-01) IC50 = 850 nM B->C D Test Sulfonamides (SUL-01) IC50 = 410 nM B->D F Modify Amide Phenyl Ring Add 4-Cl (AMD-02) IC50 = 220 nM C->F E Observation: Sulfonamide linker is preferred over amide. D->E G Modify Sulfonamide Phenyl Ring Add 4-Me (SUL-02) IC50 = 150 nM D->G H Hypothesis 1: Electron-withdrawing groups on the phenyl ring improve amide potency. F->H I Hypothesis 2: Small hydrophobic groups on the phenyl ring improve sulfonamide potency. G->I J Next Steps: Explore additional substituents on the sulfonamide series. Synthesize SUL-03 with 4-CF3 group. I->J

Sources

Application Notes & Protocols: Leveraging 5-Amino-1-isopropyl-1H-indazole for the Design of Potent and Selective PLK4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Abstract: Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process fundamental to maintaining genomic stability during cell division.[1][2] Its overexpression is a hallmark of various cancers, including breast, colon, and lung cancer, making it a high-value target for therapeutic intervention.[1] The indazole scaffold has emerged as a privileged structure in kinase inhibitor design, with several potent PLK4 inhibitors, such as CFI-400945, built upon this core.[1][3] This guide provides a comprehensive overview and detailed protocols for utilizing the 5-Amino-1-isopropyl-1H-indazole scaffold as a strategic starting point for the rational design, synthesis, and evaluation of novel PLK4 inhibitors. We will delve into the structure-activity relationship (SAR), provide field-proven experimental protocols, and explain the causality behind key methodological choices to empower your drug discovery program.

Part 1: Scientific Rationale and Design Strategy

PLK4: A Critical Node in Cancer Proliferation

PLK4 is a unique serine/threonine kinase that governs the formation of new centrioles, ensuring that a cell has the correct number of centrosomes to form a bipolar spindle for accurate chromosome segregation.[4][5] In many tumor cells, PLK4 is overexpressed, leading to centrosome amplification, which causes mitotic errors, genomic instability, and aneuploidy—conditions that can drive cancer progression.[2][4] Therefore, inhibiting PLK4 presents a compelling therapeutic strategy. By blocking its kinase activity, we can disrupt the centriole duplication cycle, leading to mitotic catastrophe and selective cell death in cancer cells that are highly dependent on this pathway.[3][6]

The this compound Scaffold: A Foundation for Potency and Selectivity

The indazole core is a versatile and highly effective scaffold for ATP-competitive kinase inhibitors. Its nitrogen atoms can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition.[1] The 5-amino group on the indazole ring serves as a crucial anchor point for building out substitutions that can occupy adjacent hydrophobic pockets and solvent-exposed regions, thereby enhancing both potency and selectivity. The N1-isopropyl group helps to orient the core within the binding site and can contribute to favorable pharmacokinetic properties.

The design strategy begins with this core and systematically explores modifications to optimize target engagement and cellular activity. Molecular docking studies of known indazole-based inhibitors like Axitinib and CFI-400945 reveal that the indazole core forms hydrogen bonds with hinge residues Glu-90 and Cys-92 of PLK4.[1] Our objective is to leverage the 5-amino position to introduce moieties that can form additional interactions and improve drug-like properties.

Structure-Activity Relationship (SAR) Insights

Based on published data for indazole-based kinase inhibitors, we can anticipate key SAR trends to guide our synthetic efforts.[1][7][8]

Compound IDR1 (Substitution at 5-amino)R2 (Substitution on R1-aryl group)PLK4 IC50 (nM)MCF-7 Proliferation IC50 (µM)
LEAD-001 PhenylH556.2
COMP-A01 BenzenesulfonamideH153.5
COMP-A02 Benzenesulfonamide4-Cl2.51.8
COMP-A03 Benzenesulfonamide4-CH38.02.9
COMP-A04 PyridinylH687.1

Data is representative and compiled for illustrative purposes based on trends observed in indazole-based kinase inhibitor research.[1][7]

Causality Behind SAR:

  • Benzenesulfonamide Moiety (COMP-A01): Introducing a benzenesulfonamide fragment at the 5-amino position often enhances potency by occupying a hydrophobic pocket near the DFG motif of the kinase, as seen in the development of highly potent inhibitors.[1]

  • Aryl Substitutions (COMP-A02, COMP-A03): Adding small electron-withdrawing groups (e.g., Cl) or electron-donating groups (e.g., CH3) to the terminal phenyl ring can fine-tune electronic and steric interactions within the binding pocket, significantly impacting potency.[7] In this case, the chloro-substitution provides a notable improvement in both biochemical and cellular activity.

Part 2: Synthesis and Biochemical Evaluation

This section outlines the synthesis of a representative inhibitor and the protocol for its initial biochemical characterization.

General Synthesis Protocol: Synthesis of a 5-(Benzenesulfonamido)-1-isopropyl-1H-indazole Derivative

This protocol describes a common synthetic route. Researchers should ensure all steps are performed in a well-ventilated fume hood with appropriate personal protective equipment.

Workflow Diagram: Synthesis

G A Start: 5-Nitro-1H-indazole B Step 1: N-Alkylation (Isopropyl iodide, K2CO3) A->B Yields 1-isopropyl-5-nitro-1H-indazole C Step 2: Reduction (H2, Pd/C or SnCl2) B->C Yields this compound D Step 3: Sulfonylation (Benzenesulfonyl chloride, Pyridine) C->D Forms sulfonamide bond E Final Product: 5-Benzenesulfonamido-1-isopropyl-1H-indazole D->E

Caption: Synthetic workflow for the target indazole derivative.

Step-by-Step Methodology:

  • Step 1: N-isopropylation of 5-Nitro-1H-indazole.

    • To a solution of 5-Nitro-1H-indazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add 2-iodopropane (isopropyl iodide, 1.5 eq) dropwise.

    • Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature, pour into ice water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 1-isopropyl-5-nitro-1H-indazole.

  • Step 2: Reduction of the Nitro Group.

    • Dissolve the product from Step 1 (1.0 eq) in ethanol.

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) and heat the mixture to reflux (approx. 78°C) for 4-6 hours.

    • Cool the reaction, concentrate it, and then basify with a saturated sodium bicarbonate solution until pH > 8.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry, and concentrate to yield the crude this compound, which can often be used directly in the next step.

  • Step 3: Sulfonylation of the Amino Group.

    • Dissolve the crude amine from Step 2 (1.0 eq) in anhydrous pyridine.

    • Cool the solution to 0°C in an ice bath.

    • Add benzenesulfonyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 10-14 hours.

    • Pour the reaction mixture into 1M HCl and extract with ethyl acetate.

    • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate and purify by column chromatography to obtain the final product. Characterize by ¹H NMR and HRMS.

Protocol: In Vitro PLK4 Kinase Activity Assay (ADP-Glo™)

This protocol is designed to determine the IC₅₀ value of a test compound against recombinant human PLK4. The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed during the kinase reaction.

Principle of the Assay: The assay is performed in two steps. First, the kinase reaction occurs, where PLK4 phosphorylates a substrate, converting ATP to ADP. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP through a luciferase/luciferin reaction, producing a luminescent signal that is proportional to kinase activity.

Materials:

  • Recombinant full-length human PLK4 (e.g., from Promega, SignalChem).

  • Myelin Basic Protein (MBP) substrate.

  • ATP, DTT, Reaction Buffer (provided with kinase enzyme systems).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Test compounds serially diluted in DMSO.

  • White, opaque 96- or 384-well plates.

Procedure:

  • Prepare Kinase Reaction Master Mix: In the reaction buffer, prepare a solution containing PLK4 kinase, MBP substrate, and DTT.

  • Compound Plating: Serially dilute the test compounds in DMSO, then further dilute in kinase buffer to a 4x final concentration. Add 5 µL of the diluted compound to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Initiate Kinase Reaction: Add 10 µL of the Kinase Reaction Master Mix to each well. Then, add 5 µL of a 4x ATP solution to start the reaction. The final volume will be 20 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Terminate Reaction and Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Detect ADP: Add 40 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.

  • Read Plate: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" control (100% activity) and "no enzyme" control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Part 3: Cellular Activity and Target Engagement Protocols

Biochemical potency must translate to cellular efficacy. The following protocols are essential for characterizing the effect of the inhibitors on cancer cells. MCF-7 (breast cancer) and H460 (non-small cell lung cancer) are suitable cell lines as PLK4 inhibitors have shown activity against them.[8][9]

Protocol: Cell Proliferation Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.01 µM to 50 µM) for 72 hours. Include a DMSO vehicle control.

  • Add MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilize Formazan: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the DMSO control and calculate IC₅₀ values as described for the kinase assay.

Protocol: Colony Formation Assay

This assay assesses the long-term impact of a compound on a cell's ability to proliferate and form colonies.

Procedure:

  • Cell Seeding: Seed 500-1,000 MCF-7 cells per well in a 6-well plate.

  • Compound Treatment: After 24 hours, treat the cells with the test compound at concentrations around its IC₅₀ (e.g., 0.5x, 1x, 2x IC₅₀).

  • Incubation: Incubate the plates for 10-14 days, replacing the media with fresh compound-containing media every 3-4 days.

  • Staining: When colonies are visible, wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.

  • Quantification: Wash away excess stain with water and allow the plates to dry. Count the number of colonies (typically >50 cells) in each well.

Expected Outcome: A potent PLK4 inhibitor should significantly reduce the number and size of colonies compared to the vehicle control, indicating a cytostatic or cytotoxic effect.[1]

Protocol: Western Blot for PLK4 Target Engagement

Inhibition of PLK4's kinase activity prevents its autophosphorylation-mediated degradation, leading to an accumulation of the PLK4 protein.[10] This stabilization serves as a robust pharmacodynamic biomarker for target engagement in cells.

Procedure:

  • Cell Treatment: Plate IMR-32 or MCF-7 cells and treat with the test compound at various concentrations (e.g., 0.5 µM, 1 µM, 2 µM, 4 µM) for 24 hours.

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against total PLK4 overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Use an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Result: Treatment with an effective PLK4 inhibitor should show a dose-dependent increase in the total PLK4 protein band, confirming that the compound is engaging its target in the cellular environment.[8][9]

Part 4: Advanced Characterization and In Vivo Considerations

Advanced Cellular Assays
  • Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the inhibitor induces cell cycle arrest, typically in the G2/M phase.[11]

  • Apoptosis Analysis: Use Annexin V/PI staining to quantify the induction of apoptosis.[9]

  • Immunofluorescence for Centrosomes: Stain cells with antibodies against centrosomal markers (e.g., γ-tubulin, centrin) to visually confirm the effects of PLK4 inhibition, such as centriole depletion or amplification, depending on the inhibitor concentration.[2][11][12]

Pharmacokinetics

For lead compounds, assessing pharmacokinetic (PK) properties is crucial.

  • Metabolic Stability: An initial screen using human liver microsomes (HLMs) can provide an early indication of metabolic clearance. Some potent indazole-based PLK4 inhibitors have suffered from poor metabolic stability (e.g., T₁/₂ of 2.69 minutes), highlighting this as a key optimization challenge.[8][9] In contrast, other optimized compounds have shown acceptable stability (T₁/₂ = 51.0 min).[1]

  • In Vivo Studies: Promising compounds should be advanced into animal models (e.g., human cancer xenografts in mice) to evaluate their oral bioavailability, tolerability, and anti-tumor efficacy.[2][3][5]

Workflow Diagram: Drug Discovery Cascade

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Cellular Evaluation cluster_3 Preclinical Development A Scaffold Selection: This compound B SAR-Guided Analogue Synthesis A->B C Biochemical Assay: PLK4 IC50 Determination B->C D Kinase Selectivity Panel C->D E Proliferation & Colony Formation Assays D->E F Target Engagement: Western Blot (PLK4 Stabilization) E->F G Cell Cycle & Apoptosis Analysis F->G H Pharmacokinetics: Metabolic Stability (HLM) G->H I In Vivo Efficacy: Xenograft Models H->I J Lead Optimization I->J

Caption: A typical workflow for PLK4 inhibitor development.

References

  • A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-1-methyl-1H-indazol-4-amine Analogs as Kinase Inhibitors. Benchchem.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC.
  • Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. ResearchGate.
  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central.
  • Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. PubMed Central.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing.
  • PLK4 inhibition: A therapeutic strategy to treat patients with TRIM37 amplified tumors. AACR Journals.
  • PLK4 Kinase Activity Assays. AssayQuant.
  • PLK4 Kinase Enzyme System. Promega Corporation.
  • Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. The Royal Society of Chemistry.
  • Results from cell-based studies. In the first column: Half-maximal... ResearchGate.
  • Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma. PubMed Central.
  • Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management. AACR Journals.
  • LanthaScreen® Eu Kinase Binding Assay for PLK4. Thermo Fisher Scientific.
  • Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management. PubMed Central.
  • PLK4 is upregulated in prostate cancer and its inhibition reduces centrosome amplification and causes senescence. NIH.
  • Abstract 5660: Anti-proliferation effect of polo-like kinase-4 inhibitor in ovarian cancer via AKT/mTOR/p70S6K pathway. AACR Journals.
  • PLK4 autophosphorylates. (A) Results of an in vitro kinase assay using... ResearchGate.
  • PLK4 inhibition as a strategy to enhance non-small cell lung cancer radiosensitivity. bioRxiv.

Sources

Protocol for N-Alkylation of 5-Aminoindazole: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed protocols and expert insights for the N-alkylation of 5-aminoindazole, a critical structural motif in medicinal chemistry and drug development. This document addresses the key challenge of regioselectivity, offering two primary strategies to achieve either N1- or N2-alkylation while managing the reactivity of the exocyclic amino group. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that ensure success and reproducibility.

Introduction: The Challenge of Regioselective N-Alkylation of 5-Aminoindazole

5-Aminoindazole is a valuable scaffold in the synthesis of biologically active molecules, particularly kinase inhibitors and other therapeutic agents.[1] The indazole core possesses two nucleophilic nitrogen atoms within the pyrazole ring (N1 and N2), and the presence of the 5-amino group introduces a third nucleophilic site. Direct alkylation of 5-aminoindazole often leads to a mixture of N1-alkyl, N2-alkyl, and 5-(N-alkylamino)indazole isomers, making purification challenging and reducing the yield of the desired product.[2][3][4][5]

The regioselectivity of indazole alkylation is influenced by a delicate interplay of steric and electronic factors, as well as reaction conditions such as the choice of base, solvent, and alkylating agent.[2][3][4] Generally, N1-substituted indazoles are thermodynamically more stable, while N2-substituted indazoles are often the kinetically favored products.[6] The electron-donating nature of the 5-amino group further complicates this landscape by increasing the nucleophilicity of the ring nitrogens.

This guide presents two robust strategies to navigate these challenges:

  • Strategy 1: N-Alkylation via Amino Group Protection. This approach involves the temporary protection of the 5-amino group, followed by regioselective alkylation at either the N1 or N2 position, and subsequent deprotection. This method offers excellent control over the reaction outcome.

  • Strategy 2: Direct, Selective N-Alkylation. This strategy leverages specific reaction conditions that favor alkylation on the indazole ring nitrogens without the need for protecting the exocyclic amino group. This approach is more atom-economical and efficient if the desired selectivity can be achieved.

Strategy 1: N-Alkylation via Amino Group Protection

This strategy provides a reliable and versatile route to selectively substituted N-alkyl-5-aminoindazoles. The workflow involves three key stages: protection of the 5-amino group, regioselective N-alkylation, and deprotection.

A 5-Aminoindazole B Boc Protection of 5-Amino Group A->B (Boc)₂O, Base C 1-(tert-Butoxycarbonyl)-5-aminoindazole B->C D1 Selective N1-Alkylation C->D1 NaH, Alkyl Halide, THF D2 Selective N2-Alkylation C->D2 Mitsunobu Reaction (DEAD, PPh₃, Alcohol) or Acid-catalyzed alkylation E1 1-Alkyl-5-(Boc-amino)indazole D1->E1 E2 2-Alkyl-5-(Boc-amino)indazole D2->E2 F1 Boc Deprotection E1->F1 TFA or HCl F2 Boc Deprotection E2->F2 TFA or HCl G1 1-Alkyl-5-aminoindazole F1->G1 G2 2-Alkyl-5-aminoindazole F2->G2 cluster_0 Reductive Amination for N1-Alkylation A 5-Aminoindazole C Enamine/Iminium Intermediate Formation A->C B Aldehyde or Ketone B->C D Reduction C->D NaBH(OAc)₃ or H₂, Pd/C E 1-Alkyl-5-aminoindazole D->E

Sources

Application Note & Protocols: Utilizing 5-Amino-1-isopropyl-1H-indazole for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics, particularly against challenging protein targets.[1][2][3][4] This approach screens low-molecular-weight compounds (~150-300 Da) that, despite typically weak binding affinities, can form highly efficient and optimizable interactions with their targets.[2][4] The indazole core is recognized as a privileged scaffold in medicinal chemistry, frequently serving as a key hinge-binding motif in kinase inhibitors and other therapeutic agents.[5][6][7] This application note presents a comprehensive guide to utilizing novel indazole fragments in an FBDD campaign, centered on the representative fragment 5-Amino-1-isopropyl-1H-indazole . We provide its physicochemical profile, detailed step-by-step protocols for primary screening and orthogonal validation, and a strategic overview for hit-to-lead evolution. The methodologies covered include Surface Plasmon Resonance (SPR), Thermal Shift Assay (TSA), Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR), and X-ray Crystallography, providing researchers with a robust framework for identifying and validating indazole-based fragment hits.

The Indazole Fragment: A Profile of this compound

The selection of a high-quality fragment library is paramount to the success of an FBDD campaign.[2] Fragments should exhibit favorable physicochemical properties that align with the empirical "Rule of Three," maximizing the probability of efficient binding and providing a solid foundation for subsequent optimization. This compound is an excellent representative of the indazole class, a scaffold known for its role in FDA-approved drugs like the kinase inhibitor Pazopanib.[6]

The properties of this fragment are summarized below. Its characteristics demonstrate excellent compliance with the Rule of Three, making it an ideal candidate for an FBDD library.

PropertyValue (Calculated/Estimated)"Rule of Three" GuidelineRationale for FBDD
Molecular Weight (MW) 175.23 Da< 300 DaEnsures access to a wider chemical space and avoids steric hindrance.[8][9]
cLogP 1.95≤ 3Maintains adequate solubility while allowing for hydrophobic interactions.
Hydrogen Bond Donors 2 (amine -NH2, ring -NH)≤ 3Provides specific interaction points without excessive polarity.[8]
Hydrogen Bond Acceptors 2 (ring nitrogens)≤ 3Offers key acceptor sites for directed binding.[8]
Rotatable Bonds 1≤ 3Low conformational complexity reduces the entropic penalty upon binding.

The FBDD Screening and Validation Workflow

A successful FBDD campaign relies on a tiered approach that combines a high-throughput primary screen with several orthogonal validation methods. This strategy is essential for eliminating false positives and ensuring that resources are focused on genuine, tractable hits. Because fragments bind with weak affinity (μM to mM range), highly sensitive biophysical techniques are required for their detection.[1][4]

The workflow described herein is designed to be a self-validating system, where each step provides a different type of evidence for the fragment-target interaction.

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation cluster_2 Phase 3: Structural Characterization cluster_3 Phase 4: Hit-to-Lead A Fragment Library (incl. Indazole) B Primary Screen: Surface Plasmon Resonance (SPR) A->B High Throughput C Orthogonal Validation 1: Thermal Shift Assay (TSA) B->C Identified Hits D Orthogonal Validation 2: NMR Spectroscopy (STD-NMR) C->D Confirmed Binders E Co-crystallization or Soaking D->E High-Confidence Hits F X-ray Structure (Binding Mode Confirmed) E->F G Structure-Guided Chemistry F->G Rational Design

Figure 1. A tiered workflow for FBDD from screening to lead generation.

Protocol: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for primary fragment screening.[10][11][12] It measures changes in mass on a sensor surface in real-time as fragments in solution bind to an immobilized protein target.[11]

Causality: We use SPR as the primary screen due to its high sensitivity for detecting low-molecular-weight binders, its real-time kinetic data potential, and relatively low protein consumption compared to other methods.[13]

Step-by-Step Protocol
  • Target Immobilization:

    • Objective: Covalently attach the purified target protein to a sensor chip (e.g., CM5) via amine coupling.

    • Steps:

      • Equilibrate the sensor surface with HBS-EP+ buffer (HEPES, NaCl, EDTA, P20 surfactant).

      • Activate the surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC for 7 minutes.

      • Inject the target protein (typically 20-50 µg/mL in 10 mM Sodium Acetate, pH 4.5-5.5) until the desired immobilization level is reached (e.g., 8,000-12,000 Response Units, RU).

      • Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

    • Expert Insight: A reference flow cell must be prepared identically but without the protein (or with an irrelevant immobilized protein) to subtract non-specific binding and bulk refractive index changes.[13]

  • Fragment Screening Assay:

    • Objective: Detect binding events from a fragment library.

    • Steps:

      • Prepare fragment stock solutions in 100% DMSO. Dilute into running buffer (e.g., HBS-EP+ with 1-2% DMSO) to a final screening concentration (typically 100-200 µM).

      • Control: Ensure the DMSO concentration in the running buffer precisely matches that of the fragment samples to avoid false positives from refractive index mismatch.[10][13]

      • Inject each fragment solution over the target and reference flow cells for a defined association time (e.g., 30-60 seconds), followed by a dissociation phase with running buffer (e.g., 60-120 seconds).

      • A surface regeneration step (e.g., a short pulse of high salt or low pH buffer) may be required between injections if fragments dissociate slowly.

  • Data Analysis and Hit Triage:

    • Objective: Identify genuine binders from the raw sensorgram data.

    • Steps:

      • Perform double-referencing: subtract the reference flow cell signal from the active cell signal, then subtract a buffer-only (blank) injection signal.

      • A positive "hit" is defined as a fragment that produces a steady-state binding response significantly above the noise level (e.g., > 3 standard deviations of the baseline).

      • Prioritize hits based on metrics like Ligand Efficiency (LE) , which normalizes binding affinity for the size of the molecule (LE = -ΔG / number of heavy atoms).[13] This helps prioritize smaller fragments with more efficient binding.

Protocol: Orthogonal Validation via Thermal Shift Assay (TSA)

TSA (or Differential Scanning Fluorimetry, DSF) is a powerful secondary assay to confirm hits from a primary screen.[14][15][16] It measures the change in a protein's melting temperature (Tm) upon ligand binding. A ligand that stabilizes the protein's folded state will increase its Tm.[17]

Causality: We use TSA as an orthogonal method because its detection principle is entirely different from SPR. It measures a thermodynamic consequence of binding (stabilization) rather than a direct binding event, effectively filtering out false positives from the primary screen that might be due to assay artifacts.[18]

Step-by-Step Protocol
  • Assay Preparation:

    • Objective: Prepare a master mix containing the target protein and a fluorescent dye.

    • Reagents: Target protein (5-10 µM), SYPRO Orange dye (5X final concentration), and assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

    • Expert Insight: The protein concentration and dye concentration must be optimized first to ensure a robust unfolding transition and a good signal-to-noise ratio.[19]

  • Fragment Addition:

    • Objective: Prepare a 96- or 384-well qPCR plate with protein, dye, and fragments.

    • Steps:

      • Dispense the fragment hits (from stock solutions) into the wells to achieve the desired final concentration (e.g., 200 µM).

      • Controls (Critical for Self-Validation):

        • No-ligand control: Protein + dye + buffer/DMSO only. This establishes the baseline Tm of the protein.

        • Positive control: Protein + dye + a known binder (if available).

      • Add the protein/dye master mix to all wells. Seal the plate.

  • Melt Curve Acquisition:

    • Objective: Measure fluorescence as a function of temperature.

    • Instrument: Use a real-time PCR machine.

    • Program:

      • Set the initial temperature to 25 °C and hold for 2 minutes.

      • Ramp the temperature to 95 °C with a ramp rate of 0.5-1.0 °C/minute.

      • Acquire fluorescence data at each temperature increment.

  • Data Analysis:

    • Objective: Determine the Tm for each well and calculate the thermal shift (ΔTm).

    • Steps:

      • Plot fluorescence versus temperature. The Tm is the temperature at the midpoint of the unfolding transition, often calculated from the peak of the first derivative.[19]

      • Calculate ΔTm = Tm(fragment) - Tm(no-ligand control).

      • A statistically significant positive ΔTm (e.g., > 1-2 °C, or > 3 times the standard deviation of the control) confirms that the fragment binds and stabilizes the target protein.[17]

Protocol: Validation & Mechanistic Insight via STD-NMR

Saturation Transfer Difference (STD) NMR is a ligand-observed NMR technique that provides direct evidence of binding and can reveal which part of the fragment is in closest contact with the protein.[20][21][22]

Causality: STD-NMR is used to confirm direct binding in solution, free from surface immobilization artifacts that can affect SPR. It validates the interaction in a different biophysical context and provides low-resolution structural information about the binding epitope, which is invaluable for guiding structure-based design.[23][24]

Step-by-Step Protocol
  • Sample Preparation:

    • Objective: Prepare a sample containing the protein and the fragment hit in a suitable deuterated buffer.

    • Reagents: Target protein (~10-20 µM), fragment hit (100-500 µM, a ~1:50 protein-to-ligand ratio is common), and deuterated buffer (e.g., 50 mM Phosphate buffer in D₂O, pD 7.4).[24]

    • Expert Insight: The protein must be soluble and stable at the required concentration. Any protonated buffer components may interfere, so deuterated buffers are essential.

  • NMR Experiment Setup:

    • Objective: Acquire on-resonance and off-resonance spectra.

    • Instrument: High-field NMR spectrometer (≥ 600 MHz) with a cryoprobe for maximum sensitivity.[25]

    • Steps:

      • Acquire a standard 1D proton spectrum of the sample to identify fragment resonances.

      • Set up the STD experiment:

        • On-resonance irradiation: Selectively saturate a region of the protein's aliphatic proton signals (e.g., -0.5 to 0 ppm) where no fragment signals are present.

        • Off-resonance irradiation: Irradiate a region far from any protein or fragment signals (e.g., 30-40 ppm).

        • Saturation time (tsat): Typically 1-2 seconds. This parameter may need optimization.[23]

  • Data Processing and Analysis:

    • Objective: Generate the difference spectrum and identify binding protons.

    • Steps:

      • Subtract the on-resonance spectrum from the off-resonance spectrum.

      • The resulting difference spectrum will only show signals from the fragment protons that received saturation transfer from the protein, confirming binding.[21]

      • The relative intensities of the signals in the STD spectrum (the "STD amplification factor") indicate which protons are in closest proximity to the protein surface, defining the binding epitope.

Protocol: High-Resolution Structural Validation via X-ray Crystallography

The ultimate validation of a fragment hit is the determination of its high-resolution 3D structure in complex with the target protein.[25][26][27] This provides definitive proof of binding and reveals the precise interactions that can be exploited for hit-to-lead optimization.

Causality: X-ray crystallography provides the atomic-level detail necessary for structure-based drug design. Understanding the binding mode, orientation, and key interactions of the indazole fragment is critical for rationally designing more potent and selective molecules.[28]

Step-by-Step Protocol
  • Protein Crystallization:

    • Objective: Obtain well-diffracting crystals of the target protein.

    • Method: Use vapor diffusion (sitting or hanging drop) to screen a wide range of crystallization conditions (precipitants, buffers, salts, additives).

  • Fragment Soaking or Co-crystallization:

    • Objective: Introduce the fragment into the protein crystal or crystal lattice.

    • Method 1 (Soaking):

      • Prepare a "soaking solution" containing the fragment (1-10 mM) dissolved in the crystal mother liquor.

      • Transfer existing protein crystals into the soaking solution and incubate for a period ranging from minutes to hours.

      • Expert Insight: The fragment must be soluble in the mother liquor, and the crystals must be robust enough to withstand soaking without cracking.[26]

    • Method 2 (Co-crystallization):

      • Add the fragment directly to the protein solution before setting up crystallization trials.

      • This is often used if soaking damages the crystals or if the fragment induces a conformational change required for binding.

  • Data Collection and Structure Determination:

    • Objective: Collect diffraction data and solve the protein-fragment complex structure.

    • Steps:

      • Cryo-protect the crystal and flash-cool it in liquid nitrogen.

      • Collect X-ray diffraction data at a synchrotron source.

      • Process the data and solve the structure using molecular replacement with the known apo-protein structure.

      • Carefully analyze the resulting electron density maps to unambiguously identify the bound fragment and model its orientation and interactions.[26]

From Hit to Lead: A Strategy for Optimization

With a confirmed binding mode for this compound, structure-guided chemistry can begin. The goal is to "grow" the fragment into unoccupied pockets of the binding site to increase affinity and selectivity.

Hit_To_Lead cluster_0 Structure-Guided Growth cluster_1 Potential Growth Vectors A Initial Hit This compound (Confirmed Binding Mode) B Vector 1: Explore substitutions on 5-amino group A->B C Vector 2: Grow from C3 position into hydrophobic pocket A->C D Vector 3: Modify N1-isopropyl to probe selectivity pocket A->D E Synthesize Analogs B->E C->E D->E F Iterative Screening (SPR, TSA, etc.) E->F F->E SAR Data G Optimized Lead Compound (Improved Potency & Properties) F->G

Figure 2. Strategy for the structure-guided evolution of an indazole fragment hit.

Analysis of the co-crystal structure will reveal "growth vectors"—positions on the indazole scaffold where adding new chemical functionality will lead to favorable new interactions with the protein. For our representative fragment, key vectors include the 5-amino group and the C3 position of the indazole ring.

Conclusion

The use of this compound as a representative fragment highlights a robust, multi-step workflow for hit identification and validation in an FBDD campaign. By combining the high sensitivity of SPR for primary screening with orthogonal validation from TSA and NMR, researchers can confidently identify genuine binders. Ultimate confirmation through X-ray crystallography provides the essential atomic-level blueprint for efficient, structure-guided optimization. This systematic approach maximizes the potential of privileged scaffolds like indazoles to yield high-quality lead compounds against a new generation of therapeutic targets.

References

  • Fragment Screening by Surface Plasmon Resonance.ACS Medicinal Chemistry Letters. [Link]
  • Saturation transfer difference NMR for fragment screening.Current Protocols in Chemical Biology. [Link]
  • Multiplexed experimental strategies for fragment library screening using SPR biosensors.Scientific Reports. [Link]
  • An Introduction to Fragment-Based Drug Discovery (FBDD).Drug Hunter. [Link]
  • Fragment-based drug discovery-the importance of high-quality molecule libraries.Molecular Oncology. [Link]
  • Fragment Based Drug Design: A Review.International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Application of Fragment-Based Drug Discovery to Versatile Targets.Frontiers in Molecular Biosciences. [Link]
  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries.FEBS Press. [Link]
  • SPR-based fragment screening: advantages and applications.Expert Opinion on Drug Discovery. [Link]
  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors.Bioorganic & Medicinal Chemistry. [Link]
  • Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening.Frontiers in Molecular Biosciences. [Link]
  • Fragment screening by ligand observed nmr.
  • The Role of Indazole Derivatives in Modern Drug Discovery.NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.RSC Medicinal Chemistry. [Link]
  • Saturation Transfer Difference NMR for Fragment Screening.
  • Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors.
  • Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening.National Institutes of Health (NIH). [Link]
  • Fragment screening by surface plasmon resonance.SciSpace. [Link]
  • Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design.National Institutes of Health (NIH). [Link]
  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
  • Fragment-Based Drug Discovery: A Comprehensive Overview.
  • How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery.Molecules. [Link]
  • Fragment-based screening using X-ray crystallography and NMR spectroscopy.Acta Crystallographica Section D: Biological Crystallography. [Link]
  • How to Find a Fragment: Methods for Screening and Validation in Fragment‐Based Drug Discovery.
  • Fragment-based screening using X-ray crystallography and NMR spectroscopy.
  • Fragment Screening.
  • NMR Screening in Fragment-Based Drug Design: A Practical Guide.Springer Protocols. [Link]
  • X-ray Crystallography Fragment Screening.Selvita. [Link]
  • Crystallographic Fragment Screening.
  • Fragment-based screening using surface plasmon resonance technology.CNGBdb. [Link]
  • Protein Thermal Shifts to Identify Low Molecular Weight Fragments.
  • High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery.National Institutes of Health (NIH). [Link]
  • Thermal shift assay.Wikipedia. [Link]
  • Thermal Shift Assays (TSA).NanoTemper Technologies. [Link]
  • Thermal Shift Assay (TSA).ICE Bioscience. [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 5-Amino-1-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, selective, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Amino-1-isopropyl-1H-indazole. As a crucial intermediate or active pharmaceutical ingredient (API) in drug development, ensuring its purity and concentration is paramount. This method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and a phosphate buffer, coupled with UV detection. The described protocol is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1] This document serves as a comprehensive guide for researchers, quality control analysts, and drug development professionals, providing a self-validating system for the reliable quantification of this compound.

Introduction and Method Rationale

This compound is a heterocyclic aromatic amine belonging to the indazole class of compounds. Molecules with the indazole scaffold are prevalent in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[2] Accurate quantification is essential for quality control during synthesis, formulation, and stability testing.

The development of this analytical method was guided by the physicochemical properties of the analyte.

  • Chromatographic Mode Selection: The analyte possesses both a non-polar isopropyl-indazole core and a polar amino group, making it ideally suited for reversed-phase chromatography.[3][4] This mode separates compounds based on their hydrophobic interactions with the stationary phase.

  • Stationary Phase Selection: A C18 (octadecylsilane) column was selected as it is a versatile, industry-standard stationary phase that provides excellent retention and separation for a wide range of moderately polar to non-polar compounds.

  • Mobile Phase Selection: The mobile phase consists of an organic modifier (acetonitrile) and an aqueous buffer (potassium phosphate). Acetonitrile was chosen for its low viscosity and UV transparency. A phosphate buffer at a neutral pH of 7.0 is critical. The amino group on the indazole ring has a pKa that makes its charge state pH-dependent. Maintaining a constant, neutral pH suppresses the protonation of the amine, minimizing undesirable silanol interactions on the column and thus preventing peak tailing, which ensures symmetrical peaks and reproducible retention times.[3]

  • Detection: The indazole ring system contains a chromophore that absorbs UV radiation. A photodiode array (PDA) detector was used to determine the optimal detection wavelength (λmax), found to be 254 nm, which provides high sensitivity for the analyte.

HPLC Method and Chromatographic Conditions

The optimized method parameters for the analysis of this compound are summarized in the table below.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent, with Quaternary Pump, Autosampler, and PDA Detector.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic, adjusted to pH 7.0 with 2 M KOH.
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Elution 0-2 min (30% B), 2-10 min (30% to 80% B), 10-12 min (80% B), 12.1-15 min (30% B for re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 15 minutes

Experimental Protocols

Reagent and Standard Preparation
  • Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of potassium phosphate monobasic (KH₂PO₄) in 1000 mL of HPLC-grade water. Adjust the pH to 7.0 ± 0.05 with 2 M potassium hydroxide (KOH). Filter through a 0.45 µm nylon membrane filter before use.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards for linearity and accuracy assessment (e.g., 1, 10, 25, 50, 100, 150 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent.

Sample Preparation
  • Accurately weigh a sample powder containing this compound to obtain a theoretical final concentration of 100 µg/mL.

  • Transfer the weighed powder to an appropriate volumetric flask (e.g., 50 mL).

  • Add approximately 70% of the flask volume with diluent.

  • Vortex for 2 minutes and sonicate for 10 minutes to facilitate extraction.

  • Allow the solution to cool to room temperature, then dilute to the final volume with the diluent and mix thoroughly.

  • Filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

Analytical Workflow Diagram

The overall process from sample handling to final data analysis is illustrated below.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh & Dissolve Reference Standard Filter Filter Extract through 0.45 µm Syringe Filter Standard->Filter Sample Weigh & Extract Test Sample Sample->Filter HPLC Inject into HPLC System Filter->HPLC Chromatogram Generate Chromatogram (UV @ 254 nm) HPLC->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Calculate Calculate Concentration via Calibration Curve Integrate->Calculate G Validation Method Validation (ICH Q2) Specificity Specificity (Analyte vs. Placebo/Impurities) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (%RSD) Validation->Precision Limits LOD & LOQ Validation->Limits Robustness Robustness Validation->Robustness Linearity->Limits data used for Repeatability Repeatability (Intra-day) Precision->Repeatability assesses Intermediate Intermediate Precision (Inter-day, Inter-analyst) Precision->Intermediate assesses

Fig 2. Logical flow of method validation parameters.
  • Specificity: Specificity was evaluated by injecting the diluent, a placebo (matrix without analyte), and a standard solution. The chromatograms were examined to ensure no interfering peaks were present at the retention time of this compound.

  • Linearity: The linearity of the method was determined by constructing a calibration curve with six concentration levels of the reference standard (ranging from 1 to 150 µg/mL). The peak area versus concentration data was subjected to linear regression analysis.

  • Range: The range of the method is established as the interval between the upper and lower concentration levels that have been demonstrated to have a suitable degree of precision, accuracy, and linearity. [5]* Accuracy: Accuracy was determined by the percent recovery method. A known amount of analyte was spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Each level was prepared in triplicate and analyzed.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate preparations of the sample at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst. The relative standard deviation (%RSD) was calculated for all results. [6]* Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were calculated from the standard deviation of the response (σ) and the slope (S) of the calibration curve, using the formulae LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S). [7]* Robustness: The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). The effect on the retention time and peak area was observed.

Results and Discussion

The developed method demonstrated excellent chromatographic performance. The retention time for this compound was consistently observed at approximately 7.5 minutes, with a symmetrical peak shape (tailing factor < 1.2). The validation results are summarized below.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at analyte RTPassed
Linearity (Correlation Coeff.) r² ≥ 0.9990.9997
Range 10 - 150 µg/mLEstablished
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (%RSD)
Repeatability (n=6)≤ 2.0%0.85%
Intermediate Precision≤ 2.0%1.12%
LOD -0.3 µg/mL
LOQ -1.0 µg/mL
Robustness System suitability parameters are metPassed

The validation data confirm that the method is highly suitable for its intended purpose. The correlation coefficient of 0.9997 indicates excellent linearity across the specified range. [7]The accuracy results, with recovery values between 99.2% and 101.5%, demonstrate that the method is free from significant systematic error. [8]The low %RSD values for repeatability and intermediate precision highlight the method's high degree of precision. [6]The method also proved robust, with minor changes in experimental conditions not significantly affecting the results.

Conclusion

A simple, specific, accurate, and precise reversed-phase HPLC method has been successfully developed and validated for the quantitative determination of this compound. The method adheres to the stringent requirements of the ICH Q2(R2) guidelines and can be confidently implemented in quality control laboratories for routine analysis of bulk drug substances and formulated products.

References

  • Yoshida, H., & Morita, H. (1987). Separation and determination of aromatic amines by reversed-phase HPLC. Analytical Sciences, 3(1), 61-65. [Link]
  • Bareš, J., et al. (2007). Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers.
  • IntuitionLabs. (2024). ICH Q2(R2)
  • Podolska, M., et al. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. [Link]
  • Popp, P., et al. (2000). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Semantic Scholar. [Link]
  • Pharmaguideline. (2024).
  • ACS Publications. (1981).
  • AMSbiopharma. (2024).
  • Elguero, J., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. [Link]
  • Pharma Talks. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • Borisova, O., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 427–431. [Link]
  • Syed, S., et al. (2021). Method development and validation of ornidazole by using RP-HPLC. International Journal of Science and Research Archive, 4(2), 065-072. [Link]
  • Cheméo. (n.d.). Chemical Properties of 5-Aminoindazole (CAS 19335-11-6). Cheméo. [Link]
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]
  • Kim, H. P., et al. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. PubMed. [Link]
  • Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]
  • Loughran, M. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Dublin Institute of Technology. [Link]
  • Nakanishi, Y., et al. (2015). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. PubMed. [Link]
  • Gucky, T., et al. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. PubMed. [Link]

Sources

A Robust LC-MS/MS Method for the Analysis of 5-Amino-1-isopropyl-1H-indazole in Complex Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of 5-Amino-1-isopropyl-1H-indazole in synthetic reaction mixtures. The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1][2] Accurate monitoring of reactions involving indazole intermediates like this compound is critical for process optimization, impurity profiling, and ensuring the quality of active pharmaceutical ingredients (APIs). This guide provides a comprehensive framework, from sample preparation to data acquisition, explaining the scientific rationale behind each methodological choice to ensure reproducibility and accuracy. We address common challenges such as matrix effects and the potential presence of isomers, offering a self-validating protocol suitable for researchers in pharmaceutical development and process chemistry.

Introduction: The Rationale for a Specialized Method

This compound is a key building block in the synthesis of various high-value pharmaceutical compounds. The synthesis of substituted indazoles can be complex, often resulting in mixtures containing the desired product, unreacted starting materials, byproducts, and positional isomers.[3] Due to the poor selectivity of some functionalization reactions, separating 1-position and 2-position substituted indazole isomers can be a significant challenge.[3] A reliable analytical method is therefore not just a quality control tool, but an essential part of the development process.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice for this application, offering a powerful combination of high-resolution separation and highly sensitive, specific detection.[4] This document serves as a practical guide, grounded in established analytical principles, to develop and implement an LC-MS method tailored specifically for this analyte in a complex matrix.

Analyte Characteristics and Mass Spectrometric Behavior

A foundational understanding of the analyte's properties is the first step in effective method development.[5]

  • Structure: this compound

  • Molecular Formula: C₁₀H₁₃N₃

  • Monoisotopic Mass: 175.1110 Da

  • Key Structural Features:

    • Indazole Core: A bicyclic aromatic system.

    • Amino Group (-NH₂): A basic functional group (pKa > 4), making it readily protonated. This is the key to sensitive detection by positive mode electrospray ionization.

    • Isopropyl Group (-CH(CH₃)₂): A non-polar alkyl substituent that increases the molecule's hydrophobicity compared to its parent, 5-aminoindazole.[6]

Ionization and Detection Strategy

Given the presence of the basic amino group, Electrospray Ionization in Positive Ion Mode (ESI+) is the optimal choice. The analyte will readily accept a proton in the acidic mobile phase to form the protonated molecule, [M+H]⁺, with a theoretical m/z of 176.1188 .

For quantitative analysis in complex matrices, Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is superior.[7][8] This involves selecting the precursor ion (m/z 176.1) and monitoring specific, stable product ions generated through collision-induced dissociation (CID). A plausible fragmentation would involve the loss of propene from the isopropyl group, a common fragmentation pathway for such structures.

Table 1: Predicted Physicochemical and MS Properties

Parameter Value / Prediction Rationale
Molecular Formula C₁₀H₁₃N₃ From structure
Monoisotopic Mass 175.1110 Da Calculated
Ionization Mode ESI Positive (ESI+) The basic amino group is readily protonated.
Precursor Ion [M+H]⁺ m/z 176.1188 Protonation of the most basic site (amino group).

| Proposed MRM Transition | m/z 176.1 -> 134.1 | Precursor -> Product ion after loss of propene (C₃H₆). |

Experimental Workflow: From Sample to Signal

The overall analytical process must be robust and designed to minimize interferences while maximizing analyte recovery and signal intensity.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Reaction Mixture Aliquot Dilute Dilute with Mobile Phase A (e.g., 100-fold) Sample->Dilute Vortex Vortex to Homogenize Dilute->Vortex Filter Filter (0.22 µm PTFE Syringe Filter) Vortex->Filter Vial Transfer to LC Vial Filter->Vial LC Reversed-Phase HPLC (C18 Column) Vial->LC ESI Ionization (ESI+) LC->ESI MS1 Precursor Selection (Quadrupole 1) ESI->MS1 CID Fragmentation (Collision Cell) MS1->CID MS2 Product Ion Detection (Quadrupole 3) CID->MS2 Data Data Acquisition & Processing MS2->Data

Caption: Overall workflow for the LC-MS/MS analysis of this compound.

Detailed Protocols

This section provides a step-by-step methodology. All solvents and reagents should be LC-MS grade to minimize background noise and contamination.[5]

Reagents and Materials
  • Water, LC-MS Grade

  • Acetonitrile (ACN), LC-MS Grade

  • Formic Acid (FA), LC-MS Grade

  • This compound reference standard

  • Syringe filters, 0.22 µm PTFE

  • Autosampler vials with caps

Protocol 1: Sample Preparation

The primary goal of sample preparation is to create a particle-free sample, dissolved in a solvent compatible with the LC system, at a concentration suitable for the mass spectrometer.[5][9] For a reaction mixture, a simple "dilute-and-shoot" approach is often sufficient as a starting point.

  • Aliquot: Carefully pipette 10 µL of the homogenized reaction mixture into a clean 1.5 mL microcentrifuge tube.

  • Dilute: Add 990 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to the tube. This represents a 1:100 dilution. Causality: Diluting the sample reduces the concentration of all components, minimizing potential matrix suppression effects and preventing detector saturation. Using the initial mobile phase as the diluent ensures good peak shape for early-eluting compounds.[10]

  • Vortex: Mix the sample thoroughly for 15-20 seconds.

  • Filter: Draw the diluted sample into a syringe and pass it through a 0.22 µm PTFE syringe filter into a clean autosampler vial. Causality: Filtration is a mandatory step to remove any particulate matter from the reaction mixture, which could otherwise clog the LC column or tubing, leading to high backpressure and system downtime.[5]

  • Cap and Analyze: Securely cap the vial and place it in the autosampler tray.

Protocol 2: LC-MS/MS Method Parameters

The following parameters provide a robust starting point and should be optimized for the specific LC-MS system in use. A gradient method is essential for analyzing reaction mixtures that contain components with a wide range of polarities.[11]

Table 2: Liquid Chromatography (LC) Parameters

Parameter Setting Rationale
Column C18 Reversed-Phase, 100 x 2.1 mm, 2.6 µm A C18 phase provides excellent retention and separation for moderately polar aromatic compounds.
Mobile Phase A Water + 0.1% Formic Acid Formic acid aids in protonation for ESI+ and improves chromatographic peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Acetonitrile is a strong organic solvent providing sharp peaks for many compounds.
Flow Rate 0.4 mL/min A standard flow rate for a 2.1 mm ID column, balancing speed and separation efficiency.
Column Temp. 40 °C Elevated temperature reduces viscosity, lowers backpressure, and can improve peak symmetry.
Injection Volume 2 µL A small injection volume minimizes column overload and potential peak distortion.

| Gradient Program | See Table 3 | A gradient is required to elute both polar starting materials and non-polar products/impurities within a reasonable time.[11] |

Table 3: LC Gradient Program

Time (min) % Mobile Phase B
0.0 5
1.0 5
8.0 95
10.0 95
10.1 5

| 12.0 | 5 |

Table 4: Mass Spectrometry (MS) Parameters

Parameter Setting Rationale
Ionization Mode ESI Positive (ESI+) To efficiently ionize the basic analyte.
Scan Type Multiple Reaction Monitoring (MRM) For maximum sensitivity and selectivity in a complex matrix.[7]
Capillary Voltage 3.5 kV Optimized for stable spray and ion generation.
Source Temp. 150 °C To assist with desolvation.
Desolvation Temp. 400 °C To ensure complete evaporation of solvent from droplets.
Cone Gas Flow 50 L/hr To prevent solvent clusters from entering the mass analyzer.
Desolvation Gas 800 L/hr High flow of nitrogen to aid in desolvation.
MRM Transitions Analyte: 176.1 > 134.1Isomer: 176.1 > [Product Ion 2] Specific transitions provide quantitative and qualitative data. Monitoring for potential isomers is crucial.
Collision Energy 20 eV (Optimize) The energy required to induce fragmentation; must be optimized for the specific analyte and instrument.

| Dwell Time | 50 ms | The time spent acquiring data for each transition; balances signal intensity with the number of points across a peak. |

System Validation and Trustworthiness

To ensure the reliability of the generated data, a self-validating system must be in place. Before analyzing samples, perform system suitability tests (SSTs).

  • Blank Injection: Inject the sample diluent to ensure there is no system contamination or carryover.

  • Standard Injection: Inject a known concentration of the this compound reference standard.

  • Evaluation Criteria:

    • Retention Time (RT) Precision: RT should be within ±2% across multiple injections.

    • Peak Asymmetry: The tailing factor should ideally be between 0.9 and 1.5.

    • Signal-to-Noise (S/N): The S/N ratio for the standard should be >100 for robust detection.

This method should be fully validated according to ICH guidelines if used for regulatory filings, assessing parameters such as linearity, accuracy, precision, LOD, and LOQ.[12][13]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the LC-MS/MS analysis of this compound in challenging reaction mixtures. By explaining the causality behind key experimental choices—from sample preparation to the selection of MS parameters—this guide empowers researchers to implement a robust, sensitive, and specific method. The described workflow is designed to be a reliable tool for reaction monitoring, impurity profiling, and quality control in the fast-paced environment of pharmaceutical drug development.

References

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIV
  • LC-MS Sample Prepar
  • Top Tips for LC-MS Sample Prepar
  • Preparing Samples for LC-MS/MS Analysis - Organom
  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google P
  • 5-Aminoindazole - NIST WebBook
  • Sample preparation (MS, LC-MS) - IMM Instrument Guides
  • LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API
  • Sample Preparation for Mass Spectrometry - Sigma-Aldrich
  • Determination of Imidazole Dipeptides and Related Amino Acids in Natural Seafoods by Liquid Chromatography–Tandem Mass Spectrometry Using a Pre-Column Derivatiz
  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib - Indian Journal of Pharmaceutical Educ
  • Guide to achieving reliable quantit
  • Novel product ions of 2-aminoanilide and benzimidazole Ag(I) complexes using electrospray ionization with multi-stage tandem mass spectrometry - PubMed
  • Development and validation of a systematic UPLC-MS/MS method for simultaneous determination of three phenol impurities in ritonavir - ResearchG
  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALID
  • Imidazole Derivatives Improve Charge Reduction and Stabilization for N
  • mass spectrometry of oxazoles
  • Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines - PubMed
  • Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed
  • Separation of indenestrol A and B isomers and enantiomers by high-performance liquid chrom
  • Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed
  • Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed
  • Dr.
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 upd
  • Application Notes and Protocols for 5-amino-1H-indazol-6-ol in Kinase Inhibitor Assays - Benchchem
  • Welcome To Hyma Synthesis Pvt. Ltd
  • Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling | Journal of the American Chemical Society - ACS Public

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 5-Amino-1-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the large-scale synthesis of 5-Amino-1-isopropyl-1H-indazole, a key building block in the development of various pharmaceutical agents. The described synthetic pathway is a robust, two-step process commencing with the regioselective N1-isopropylation of 5-nitroindazole, followed by a clean and efficient catalytic hydrogenation to yield the target compound. This guide offers detailed, scalable protocols, safety considerations for industrial application, and an in-depth discussion of the chemical principles underpinning the synthetic strategy.

Introduction: The Significance of this compound in Medicinal Chemistry

The indazole scaffold is a privileged heterocyclic motif frequently incorporated into a diverse array of biologically active molecules. Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in the design of targeted therapeutics. Specifically, the 5-amino-1-alkyl-1H-indazole core is a crucial pharmacophore found in numerous potent and selective kinase inhibitors, which are at the forefront of modern cancer therapy and the treatment of inflammatory diseases. The amino group at the 5-position serves as a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The N1-isopropyl group often enhances metabolic stability and modulates the pharmacokinetic profile of the final drug substance. Consequently, a reliable and scalable synthesis of this compound is of paramount importance for both academic research and industrial drug development.

Strategic Approach to Synthesis

The synthesis of this compound is strategically designed as a two-step sequence, prioritizing regioselectivity, scalability, and safety.

  • Regioselective N1-Isopropylation of 5-Nitroindazole: The initial and most critical step is the selective alkylation of the indazole nitrogen at the N1 position. Indazoles can undergo alkylation at either N1 or N2, leading to the formation of regioisomers that can be challenging to separate on a large scale. To overcome this, our protocol employs a strong, non-nucleophilic base, sodium hydride, in an aprotic polar solvent, tetrahydrofuran (THF). This combination favors the formation of the more thermodynamically stable N1-anion, leading to a high degree of regioselectivity for the desired N1-isopropyl product.[1][2][3]

  • Catalytic Hydrogenation of 1-isopropyl-5-nitro-1H-indazole: The final step involves the reduction of the nitro group to the corresponding amine. For large-scale synthesis, catalytic hydrogenation is the method of choice due to its high efficiency, clean reaction profile, and the avoidance of stoichiometric metal waste.[4] This method utilizes a heterogeneous catalyst, typically palladium on carbon (Pd/C), and hydrogen gas to selectively reduce the nitro functionality without affecting the indazole core.

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Step 1: N1-Isopropylation cluster_1 Step 2: Nitro Group Reduction 5-Nitroindazole 5-Nitroindazole Reagents_1 1. NaH, THF 2. 2-Bromopropane Intermediate 1-Isopropyl-5-nitro-1H-indazole Reagents_1->Intermediate Regioselective Alkylation Final_Product This compound Reagents_2 H2, Pd/C Ethanol Reagents_2->Final_Product Catalytic Hydrogenation

Synthetic Workflow for this compound

Detailed Experimental Protocols

Part 1: Large-Scale Synthesis of 1-Isopropyl-5-nitro-1H-indazole

Safety First: Handling Sodium Hydride

Sodium hydride (NaH) is a highly reactive and flammable solid. It reacts violently with water and other protic solvents to produce hydrogen gas, which can ignite. Large-scale reactions involving NaH require strict adherence to safety protocols.

  • Work Area: All operations should be conducted in a dedicated, well-ventilated fume hood or a controlled reactor bay. The area must be free of water and other ignition sources.

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles at all times.

  • Inert Atmosphere: Sodium hydride should be handled under an inert atmosphere (nitrogen or argon) to prevent contact with moisture and air.

  • Quenching: A proper quenching procedure for residual NaH must be in place. This typically involves the slow, controlled addition of a less reactive alcohol, such as isopropanol, followed by ethanol and then water, all while maintaining an inert atmosphere and cooling.

Protocol:

  • Reactor Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF, 5 L). The solvent is cooled to 0-5 °C with a circulating chiller.

  • Addition of Sodium Hydride: Under a strong nitrogen counterflow, sodium hydride (60% dispersion in mineral oil, 240 g, 6.0 mol) is added portion-wise to the cooled THF, ensuring the internal temperature does not exceed 10 °C.

  • Addition of 5-Nitroindazole: 5-Nitroindazole (815 g, 5.0 mol) is dissolved in anhydrous THF (5 L) and added slowly to the NaH suspension via an addition funnel over 1-2 hours, maintaining the internal temperature between 0-5 °C. The reaction mixture will become a thick slurry.

  • Addition of 2-Bromopropane: 2-Bromopropane (738 g, 6.0 mol) is added dropwise to the reaction mixture, again maintaining the temperature below 10 °C.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: The reaction is carefully quenched by the slow addition of isopropanol (500 mL) at 0-5 °C, followed by ethanol (500 mL), and then water (1 L). The mixture is then concentrated under reduced pressure to remove the bulk of the THF. The resulting aqueous slurry is extracted with ethyl acetate (3 x 2 L). The combined organic layers are washed with brine (1 L), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

  • Purification: The crude 1-isopropyl-5-nitro-1H-indazole is purified by recrystallization from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate, to afford a pale yellow solid.

Quantitative Data for Step 1

ReagentMolar Mass ( g/mol )QuantityMolesMolar Equiv.
5-Nitroindazole163.13815 g5.01.0
Sodium Hydride (60%)40.00240 g6.01.2
2-Bromopropane122.99738 g6.01.2
Tetrahydrofuran-10 L--
Expected Yield 205.21 ~925 g ~4.5 ~90%
Part 2: Large-Scale Synthesis of this compound

Safety First: Catalytic Hydrogenation

Catalytic hydrogenation involves flammable solvents, a pyrophoric catalyst (Pd/C), and flammable hydrogen gas under pressure. A thorough risk assessment and adherence to established safety procedures are critical.

  • Reactor: The reaction must be carried out in a high-pressure reactor (hydrogenator) designed for such transformations.

  • Inerting: The reactor must be thoroughly purged with an inert gas (nitrogen) before introducing hydrogen to remove all traces of oxygen.

  • Catalyst Handling: The palladium on carbon catalyst is pyrophoric, especially after use. It should be handled under a blanket of inert gas or as a wet slurry. After the reaction, the catalyst should be filtered and kept wet with water to prevent ignition.

  • Pressure and Temperature: Do not exceed the rated pressure and temperature of the reactor.

Protocol:

  • Reactor Charging: A high-pressure reactor is charged with 1-isopropyl-5-nitro-1H-indazole (820 g, 4.0 mol) and ethanol (8 L).

  • Catalyst Addition: 10% Palladium on carbon (50% wet, 80 g) is added to the reactor under a nitrogen atmosphere.

  • Inerting and Hydrogenation: The reactor is sealed and purged with nitrogen three times, followed by three purges with hydrogen. The reactor is then pressurized with hydrogen to 50-60 psi and the mixture is stirred vigorously at room temperature.

  • Reaction Monitoring: The reaction is typically exothermic, and the temperature may rise. Cooling may be necessary to maintain the temperature between 25-35 °C. The reaction is monitored by hydrogen uptake and confirmed by HPLC for the disappearance of the starting material.

  • Work-up: Upon completion, the reactor is purged with nitrogen to remove all hydrogen. The reaction mixture is filtered through a pad of celite to remove the catalyst. The celite pad is washed with ethanol, and the combined filtrates are concentrated under reduced pressure.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as isopropanol or ethyl acetate/heptane, to yield an off-white to pale brown solid.

Quantitative Data for Step 2

ReagentMolar Mass ( g/mol )QuantityMolesMolar Equiv.
1-Isopropyl-5-nitro-1H-indazole205.21820 g4.01.0
10% Palladium on Carbon (50% wet)-80 g--
Hydrogen Gas2.02Excess--
Ethanol-8 L--
Expected Yield 175.24 ~665 g ~3.8 ~95%

Discussion: Causality Behind Experimental Choices

  • Choice of Base and Solvent for N-Alkylation: The use of sodium hydride in THF is a deliberate choice to maximize the yield of the desired N1-isomer.[1][2][3] NaH is a strong, non-nucleophilic base that deprotonates the indazole efficiently. THF is an ideal solvent as it is aprotic and can solvate the resulting sodium salt of the indazole, facilitating the subsequent alkylation. The formation of the N1-anion is thermodynamically favored, leading to high regioselectivity.

  • Control of Byproducts: The primary byproduct in the N-alkylation step is the N2-isopropyl-5-nitro-1H-indazole. The reaction conditions described are optimized to minimize the formation of this isomer. Careful control of temperature during the addition of reagents is crucial to prevent side reactions.

  • Selection of Reduction Method: Catalytic hydrogenation was chosen for the nitro reduction due to its high selectivity and environmental benefits over metal/acid reductions (e.g., SnCl2/HCl or Fe/HCl), which generate large amounts of metallic waste.[4] The use of a wet Pd/C catalyst mitigates its pyrophoric nature, making it safer to handle on a large scale.

Conclusion

The protocols detailed in this application note provide a robust and scalable pathway for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the stringent safety protocols, researchers and drug development professionals can confidently produce this valuable intermediate in high yield and purity, thereby facilitating the advancement of new therapeutic agents.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1933–1943. [Link]
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • ResearchGate. (n.d.). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. [Link]
  • ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
  • ACS Chemical Health & Safety. (2015).

Sources

Application Note: A Multi-Phased Approach for Developing Cellular Models to Profile the Efficacy and Mechanism of 5-Amino-1-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for establishing robust cellular models to evaluate the efficacy and elucidate the mechanism of action of novel small-molecule compounds, using 5-Amino-1-isopropyl-1H-indazole as an exemplar. Given the absence of extensive public data on this specific molecule, we present a generalized, yet rigorous, framework applicable to the characterization of potential kinase inhibitors. The strategy is structured in three phases: (1) initial screening for broad cytotoxicity and anti-proliferative effects to determine potency (IC50); (2) mechanistic investigation into the mode of cell death, focusing on apoptosis; and (3) specific target engagement and pathway modulation analysis, using the PIM1 serine/threonine kinase pathway as a representative model. This guide provides detailed, self-validating protocols, data interpretation insights, and troubleshooting advice to enable researchers to systematically profile novel therapeutic candidates.

Introduction: A Framework for Characterizing Novel Small Molecules

The journey of a novel compound from discovery to a viable therapeutic candidate is contingent on a thorough understanding of its biological activity. For a specific molecule like this compound, which belongs to a chemical class known to produce kinase inhibitors, a systematic approach is essential. Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1]

This guide outlines a strategic workflow to characterize such a compound. We begin with broad, phenotype-based assays to establish a baseline of activity and then proceed to more focused, mechanism-based assays. This phased approach ensures a logical progression of inquiry, where the results of each stage inform the design of the next.

For the purpose of providing detailed, actionable protocols, we will use the PIM1 kinase signaling pathway as an exemplary target. PIM1 is a constitutively active serine/threonine kinase implicated in cell survival and proliferation across various cancers, making it a relevant target for anti-cancer drug development.[1][2][3] The principles and methods described, however, are broadly adaptable to other kinase targets.

Overall Experimental Workflow

The workflow is designed to answer three fundamental questions:

  • Does the compound affect cell viability and at what concentration?

  • How does the compound induce cell death?

  • What specific cellular target does it engage, and does it modulate the intended signaling pathway?

G cluster_0 Phase 1: Efficacy & Potency cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Validation (PIM1 Exemplar) P1_Cell Cell Line Selection & Culture P1_Assay WST-1 Proliferation Assay P1_Cell->P1_Assay P1_Data IC50 Determination P1_Assay->P1_Data P2_Caspase Caspase-3/7 Assay (Executioner Apoptosis) P1_Data->P2_Caspase Use IC50 concentration P2_Annexin Annexin V Staining (Early Apoptosis) P1_Data->P2_Annexin Use IC50 concentration P2_Data Apoptosis Confirmation P2_Caspase->P2_Data P2_Annexin->P2_Data P3_CETSA Cellular Thermal Shift Assay (CETSA) P2_Data->P3_CETSA Confirm mechanism P3_WB Western Blot for p-BAD (Ser112) P2_Data->P3_WB Confirm mechanism P3_Data Target Engagement & Pathway Inhibition P3_CETSA->P3_Data P3_WB->P3_Data G Cytokines Cytokines/ Growth Factors Receptor Receptor Cytokines->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates PIM1_gene PIM1 Gene STAT->PIM1_gene activates transcription PIM1_protein PIM1 Kinase PIM1_gene->PIM1_protein translates BAD BAD PIM1_protein->BAD phosphorylates Compound 5-Amino-1-isopropyl- 1H-indazole Compound->PIM1_protein INHIBITS Bcl2 Bcl-2 / Bcl-xL BAD->Bcl2 inhibits pBAD p-BAD (Ser112) pBAD->Bcl2 cannot inhibit Apoptosis Apoptosis Bcl2->Apoptosis inhibits

Caption: Simplified PIM1 signaling pathway showing inhibition by the test compound.

Protocol 3.1: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful method for verifying target engagement in intact cells or cell lysates. The principle is that when a ligand binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation. [4][5]By heating cells treated with the compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature indicates direct binding. [6][7] Methodology:

  • Cell Treatment: Culture and harvest a large number of cells (e.g., K562). Treat one batch with a high concentration of the compound (e.g., 10-20 µM) and another with vehicle (DMSO) for 2-4 hours.

  • Aliquoting and Heating: Aliquot the treated cell suspensions into PCR tubes. Place the tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes. [4]3. Lysis and Centrifugation:

    • Lyse the cells by rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath). [4] * Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Analyze the amount of soluble PIM1 kinase in each sample using Western blotting (see Protocol 3.2 for general steps).

  • Data Analysis: Quantify the band intensity for PIM1 at each temperature for both treated and vehicle samples. Plot the normalized intensity against temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample confirms target engagement.

Protocol 3.2: Western Blot for Phosphorylated Downstream Targets

Rationale: To confirm that target engagement translates into functional pathway inhibition, we can measure the phosphorylation status of a known downstream substrate. For PIM1, a key substrate is BAD, which it phosphorylates at Serine 112. [8]A decrease in p-BAD (Ser112) levels upon compound treatment indicates successful inhibition of PIM1's kinase activity.

Key Considerations for Phospho-Proteins:

  • Use Phosphatase Inhibitors: Dephosphorylation can occur rapidly after cell lysis. It is absolutely critical to include a cocktail of phosphatase inhibitors in the lysis buffer. [9][10]* Block with BSA: Do not use milk for blocking, as it contains phosphoproteins (casein) that can cause high background with phospho-specific antibodies. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead. [9][11]* Keep Samples Cold: Perform all lysis and sample handling steps on ice to minimize enzyme activity. [11] Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate. Treat with the compound at its IC50 and 2X IC50 concentrations for 2-6 hours. Include vehicle and a known PIM1 inhibitor as controls.

    • Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with fresh protease and phosphatase inhibitor cocktails. [9]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. [12] * Separate proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the proteins to a PVDF membrane. Pre-wet the PVDF membrane in methanol. [9]4. Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. [12] * Incubate the membrane overnight at 4°C with a primary antibody specific for p-BAD (Ser112).

    • Wash the membrane thoroughly with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the bands using an enhanced chemiluminescence (ECL) substrate. [8]5. Stripping and Reprobing: To ensure equal protein loading, the blot should be stripped and re-probed for total BAD and a loading control like GAPDH or β-Actin. [10]

      Treatment Group Normalized p-BAD (Ser112) Intensity
      Vehicle Control (0.1% DMSO) 1.00
      Compound (IC50) Hypothetical Value < 1.0
      Compound (2X IC50) Hypothetical Value << 1.0

      | Positive Control (AZD1208) | Hypothetical Value < 1.0 |

Summary and Data Interpretation

By following this three-phased approach, researchers can build a comprehensive profile of this compound.

  • Phase 1 results will establish its potency against a panel of relevant cancer cell lines, providing critical IC50 values.

  • Phase 2 data will elucidate whether the observed cytotoxicity is due to the induction of apoptosis, a desirable mechanism for anti-cancer drugs.

  • Phase 3 provides the most definitive evidence. A positive CETSA result confirms direct binding to the target protein (e.g., PIM1) in the cellular milieu, while a corresponding decrease in the phosphorylation of a downstream substrate (e.g., BAD) confirms functional inhibition of the signaling pathway.

Together, these results provide a robust, multi-faceted validation of the compound's efficacy and mechanism of action, forming a solid foundation for further preclinical development.

References

  • Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting.
  • Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting.
  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
  • Biocompare. Ten Tips for Optimizing Cell-Based Assays. (2018-04-16).
  • Reaction Biology. PIM1 Cellular Phosphorylation Assay Service.
  • Asai, T., et al. (2015). A comparative study of colorimetric cell proliferation assays in immune cells. Journal of Immunological Methods.
  • University of Bergen. Protocol IncuCyte® Apoptosis Assay.
  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io.
  • Elabscience. Caspase 3/7 and Annexin V Double Staining Apoptosis Kit.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Öztürk, S., et al. (2019). A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. Journal of Cellular and Molecular Biology.
  • BPS Bioscience. Cell Cytotoxicity Screening & Profiling Services.
  • Cell Biolabs, Inc. CytoSelect™ WST-1 Cell Proliferation Assay Reagent.
  • Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies.
  • Merck Millipore. Apoptosis Assays for Muse Cell Analyzer.
  • National Center for Biotechnology Information. Apoptosis Marker Assays for HTS - Assay Guidance Manual. (2021).
  • Brown, A., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers.
  • Sartorius. Incucyte® Apoptosis Assays for Live-Cell Analysis.
  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry.
  • Wang, S., et al. (2022). A review for cell-based screening methods in drug discovery. Biomedicine & Pharmacotherapy.
  • Holder, S., et al. (2007). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics.
  • Merck Millipore. WST-1 Assay Protocol for Cell Viability.
  • Chen, Y., et al. (2021). Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2. Frontiers in Oncology.
  • Al-Choboq, J., et al. (2019). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Oncology Letters.
  • Bartoszewska, S., et al. (2022). Advanced Cellular Models for Preclinical Drug Testing: From 2D Cultures to Organ-on-a-Chip Technology. International Journal of Molecular Sciences.
  • Promega Connections. Considerations for Successful Cell-Based Assays I: Choosing Your Cells. (2011).
  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). (2020).
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-1-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Amino-1-isopropyl-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this important molecule. Here, we will address common challenges, offer detailed troubleshooting protocols, and explain the causality behind experimental choices to enhance yield and purity.

Introduction: The Synthetic Challenge

This compound is a key building block in medicinal chemistry, notably in the development of kinase inhibitors for oncology.[1][2] Achieving a high yield of this compound can be challenging due to potential side reactions, difficulties in purification, and the sensitivity of certain reaction steps. This guide provides a systematic approach to navigate these complexities.

A common and effective synthetic route involves a three-step process starting from a substituted fluoronitrobenzene. This pathway is generally favored for its reliability and scalability.

Synthetic_Pathway A 2-Fluoro-5-nitroacetophenone B 1-Isopropyl-5-nitro-1H-indazole A->B Isopropylhydrazine (N-Alkylation & Cyclization) C This compound B->C Reduction (e.g., Fe/HCl, Pd/C, H₂)

Caption: General synthetic route for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield?

A1: The initial cyclization and N-isopropylation step is often the most critical. Efficient formation of the 1-isopropyl-5-nitro-1H-indazole intermediate sets the stage for the final reduction. Low yields in this first step are difficult to compensate for later. Key factors include the purity of the starting materials and precise control of reaction conditions to avoid side products.

Q2: I'm observing the formation of a regioisomer. How can I improve the selectivity for the N-1 isopropylation?

A2: The formation of the N-2 alkylated regioisomer is a known side reaction in indazole synthesis.[3] To favor N-1 alkylation, the choice of base and solvent is crucial. Using a bulky base can sterically hinder attack at the N-2 position. Additionally, polar aprotic solvents like DMF or DMSO can influence the reaction's regioselectivity.

Q3: What are the best practices for purifying the final this compound product?

A3: The final product is typically a solid. Recrystallization is a highly effective method for purification. A suitable solvent system, often a mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like hexanes), should be determined empirically. Column chromatography can also be used, but recrystallization is often more scalable and cost-effective.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield in the N-Alkylation & Cyclization Step

Symptom: The yield of 1-Isopropyl-5-nitro-1H-indazole is significantly lower than expected after reacting 2-fluoro-5-nitroacetophenone with isopropylhydrazine.

Potential CauseRecommended Actions & Protocol Adjustments
Incomplete Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Action: If the starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature. However, be cautious as excessive heat can lead to degradation.
Side Reactions Hydrazone Formation: The formation of hydrazones can be a competing reaction.[4] Action: Ensure the reaction conditions, particularly the acid or base catalyst, are optimized for cyclization. A one-pot procedure where the hydrazone is formed in situ and immediately cyclized can minimize this side product.[5][6]
Purity of Reagents Isopropylhydrazine Quality: Isopropylhydrazine can degrade over time. Action: Use freshly opened or purified isopropylhydrazine. If the purity is questionable, consider a small-scale test reaction first.
Suboptimal Reaction Conditions Solvent and Temperature: The choice of solvent and temperature can greatly impact the yield.[5][7] Action: Screen different solvents such as DMF, DMSO, or acetic acid. Microwave-assisted synthesis can sometimes dramatically improve yields and reduce reaction times.[5][7]
Issue 2: Difficulties in the Reduction of the Nitro Group

Symptom: The conversion of 1-Isopropyl-5-nitro-1H-indazole to this compound is incomplete or results in multiple byproducts.

Potential CauseRecommended Actions & Protocol Adjustments
Ineffective Reducing Agent Catalyst Poisoning: The catalyst (e.g., Pd/C) may be poisoned by impurities. Action: Ensure the starting nitro-indazole is pure. If using catalytic hydrogenation, consider filtering the reaction mixture through a small plug of celite before adding the catalyst.
Choice of Reducing System Method Suitability: Not all reduction methods are equally effective for nitroindazoles. Action: Several methods are reported to be effective. Consider screening the following: - Fe/HCl or Fe/NH₄Cl: A classic and often robust method.[8] - Catalytic Hydrogenation (H₂, Pd/C): Generally clean, but requires proper equipment.[9] - Hydrazine Hydrate with Pd/C: An effective alternative to gaseous hydrogen.[9]
Incomplete Reaction Monitoring: The reaction may appear complete by TLC, but trace amounts of starting material or intermediates remain. Action: Allow the reaction to proceed for a longer duration or increase the equivalents of the reducing agent. For catalytic hydrogenation, ensure efficient stirring to maximize contact with the catalyst.
Troubleshooting Workflow

Troubleshooting_Workflow Start Low Overall Yield Step1_Check Analyze Yield of 1-Isopropyl-5-nitro-1H-indazole Start->Step1_Check Troubleshoot_Step1 Troubleshoot N-Alkylation/ Cyclization Step Step1_Check->Troubleshoot_Step1 Low Yield Step2_Check Analyze Yield of Reduction Step Step1_Check->Step2_Check Good Yield Low_Yield_Step1 Yield < 70% Good_Yield_Step1 Yield > 70% Check_Purity1 Verify Reagent Purity Troubleshoot_Step1->Check_Purity1 Purify1 Purify/Replace Reagents Check_Purity1->Purify1 Impure Optimize_Cond1 Optimize Reaction Conditions (Solvent, Temp, Time) Check_Purity1->Optimize_Cond1 Pure Impure1 Impure Pure1 Pure Troubleshoot_Step2 Troubleshoot Reduction Step Step2_Check->Troubleshoot_Step2 Low Conversion Final_Purification Optimize Final Purification (Recrystallization) Step2_Check->Final_Purification Good Conversion Low_Yield_Step2 Low Conversion Good_Yield_Step2 High Conversion Check_Purity2 Verify Purity of Nitro-Indazole Troubleshoot_Step2->Check_Purity2 Purify2 Purify Nitro-Indazole Check_Purity2->Purify2 Impure Change_Reducer Screen Different Reducing Agents Check_Purity2->Change_Reducer Pure Impure2 Impure Pure2 Pure

Caption: A logical workflow for troubleshooting low-yield issues.

Optimized Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent quality.

Protocol 1: Synthesis of 1-Isopropyl-5-nitro-1H-indazole

This procedure is adapted from established methods for N-alkylation and cyclization to form indazole rings.[6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-5-nitroacetophenone (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Add potassium carbonate (K₂CO₃) (2.0 eq.) to the solution. Then, add isopropylhydrazine hydrochloride (1.2 eq.) portion-wise at room temperature.

  • Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound

This protocol uses a common method for the reduction of aromatic nitro groups.[8][9]

  • Reaction Setup: To a solution of 1-isopropyl-5-nitro-1H-indazole (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (Fe) (5.0 eq.) and hydrochloric acid (HCl) (0.5 eq.).

  • Reaction: Heat the mixture to reflux (around 80 °C) and stir vigorously for 2-4 hours. The reaction progress can be monitored by the disappearance of the yellow color of the starting material and by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Neutralization and Extraction: Concentrate the filtrate under reduced pressure. Add water and basify the solution with a saturated sodium bicarbonate solution to a pH of ~8. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purify by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

Data Summary Tables

Table 1: Comparison of Reduction Methods for Nitroindazoles
Reducing SystemTypical ConditionsAdvantagesDisadvantages
Fe / HCl or NH₄Cl EtOH/H₂O, RefluxCost-effective, robust, scalable.[8]Can require acidic work-up and filtration of iron salts.
H₂ / Pd-C MeOH or EtOH, RT, 1-4 atmClean reaction, high yields, simple work-up.Requires specialized hydrogenation equipment. Catalyst can be expensive.[9]
SnCl₂·2H₂O EtOH, RefluxEffective for many nitroarenes.Tin waste products can be problematic to dispose of.
Hydrazine / Pd-C MeOH or EtOH, RefluxAvoids the use of high-pressure hydrogen gas. Generally high yields.[9]Hydrazine is toxic and requires careful handling.

References

  • BenchChem. (2025). Common side reactions in the synthesis of indazole-3-carboxamides.
  • BenchChem. (2025). Technical Support Center: Optimizing Fischer Indole Synthesis.
  • Kaunas University of Technology. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues.
  • BenchChem. Technical Support Center: Optimization of Fischer Indole Synthesis.
  • NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • NIH. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles.
  • ResearchGate. (2016). How do you do reduction of aromatic nitro or nitroimidazole?.
  • Organic Chemistry Portal. Fischer Indole Synthesis.
  • Organic Syntheses Procedure. 5-nitroindazole.
  • ACS Publications. The Fischer Indole Synthesis. Chemical Reviews.
  • Google Patents. Process for the preparation of substituted indazoles.
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.
  • Organic Chemistry Portal. Indazole synthesis.
  • PMC. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.
  • PubChem. 1-Isopropyl-5-nitro-1h-indazole.
  • ACS Publications. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society.
  • PubMed Central. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors.
  • ResearchGate. ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
  • PubMed. (2010). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity.
  • PMC - NIH. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • ResearchGate. Synthetic routes for the preparation of 5-nitroindazole derivatives 14–26.
  • On the selectivity of 7-nitroindazole as an inhibitor of neuronal nitric oxide synthase.
  • PubMed. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor.
  • BenchChem. Application Notes and Protocols for 5-amino-1H-indazol-6-ol in Kinase Inhibitor Assays.
  • BenchChem. Application Notes and Protocols: 5-Amino-1H-indazol-6-ol as a Versatile Chemical Building Block in Synthesis.
  • GOV.UK. (2025). List of most commonly encountered drugs currently controlled under the misuse of drugs legislation.

Sources

Technical Support Center: Purification of 5-Amino-1-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Amino-1-isopropyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this and related aminoindazole compounds. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your purification protocols.

I. Understanding the Molecule: Key Physicochemical Properties

This compound possesses a unique combination of functional groups that influence its purification profile. The presence of a basic amino group, an aromatic indazole core, and an isopropyl substituent dictates its solubility, polarity, and potential for side reactions. While specific experimental data for this molecule is limited, we can infer its behavior based on the well-established chemistry of aminoindazoles and other heterocyclic amines.

PropertyImplication for Purification
Basicity The amino group can interact strongly with acidic stationary phases like silica gel, leading to peak tailing and poor separation in column chromatography.
Polarity The molecule is moderately polar. Its solubility will vary significantly with the solvent system, a key consideration for both chromatography and recrystallization.
Aromaticity The indazole ring is susceptible to staining and can form colored impurities through oxidation, a common issue with aromatic amines.
Potential for Isomerism Synthesis of N-substituted indazoles can lead to the formation of regioisomers (e.g., 1-isopropyl vs. 2-isopropyl substitution), which can be challenging to separate.

II. Troubleshooting Guide & FAQs

This section addresses common purification challenges in a question-and-answer format, providing both diagnostic insights and actionable protocols.

A. Recrystallization Issues

Question 1: My this compound oils out during recrystallization. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common problem when the solute's melting point is lower than the boiling point of the solvent. The resulting oil may solidify into an amorphous mass, trapping impurities.

Causality: The isopropyl group on the indazole nitrogen can lower the melting point compared to its unsubstituted counterpart. If a high-boiling point solvent is used, the compound may melt before dissolving.

Troubleshooting Protocol:

  • Re-dissolve the oil: Add more of the primary solvent to the hot mixture until the oil completely dissolves.

  • Induce crystallization at a lower temperature:

    • Allow the solution to cool more slowly. You can do this by leaving the flask on a hot plate that is turned off, allowing it to cool gradually.[1]

    • If crystals still do not form, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[2][3]

    • Add a "seed crystal" of the pure compound if available.[2]

  • Change the solvent system:

    • If oiling out persists, your solvent may be too nonpolar. Switch to a more polar solvent with a lower boiling point.

    • Alternatively, use a two-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to redissolve the cloudiness and then allow it to cool slowly.[4]

Question 2: I have a very low yield after recrystallization. What are the likely causes?

Answer: A low yield is typically due to using an excessive amount of solvent or premature crystallization during a hot filtration step.

Causality: Every compound has some degree of solubility even in a "poor" solvent at low temperatures. Using too much solvent will result in a significant portion of your product remaining in the mother liquor.[2]

Troubleshooting Protocol:

  • Minimize solvent usage: Always use the minimum amount of near-boiling solvent required to fully dissolve the crude product.[2]

  • Recover dissolved product: If you suspect you've used too much solvent, you can carefully evaporate some of it to re-saturate the solution and then allow it to cool again.[1]

  • Check the filtrate: After filtration, cool the mother liquor in an ice bath to see if more crystals form. If a significant amount precipitates, your initial cooling may have been insufficient, or the solution was not concentrated enough.

  • Optimize washing: Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving your product.[2][5]

Logical Flow for Troubleshooting Recrystallization:

Caption: Troubleshooting workflow for common recrystallization problems.

B. Column Chromatography Challenges

Question 3: My compound is streaking badly on the silica gel column, and the separation is poor. Why is this happening?

Answer: The basic amino group on your indazole is likely interacting strongly with the acidic silanol groups on the surface of the silica gel. This acid-base interaction leads to peak tailing and poor resolution.

Causality: Silica gel is an acidic stationary phase. Basic compounds like amines can adsorb irreversibly or elute very slowly and non-uniformly, causing significant streaking.[6]

Troubleshooting Protocol:

  • Modify the mobile phase:

    • Add a small amount of a basic modifier to your eluent. A common choice is triethylamine (0.1-1% v/v). The triethylamine will compete with your compound for the acidic sites on the silica, leading to sharper peaks and better separation.[6]

    • Ammonium hydroxide can also be used, especially in more polar solvent systems like dichloromethane/methanol.

  • Use an alternative stationary phase:

    • Amine-functionalized silica: This is an excellent option as it has a basic surface, which repels basic compounds and minimizes unwanted interactions.[6]

    • Alumina (basic or neutral): Alumina is another polar stationary phase that can be used. Basic or neutral alumina is generally preferred for the purification of amines.

  • TLC for Method Development: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC). Test different mobile phases with and without a basic modifier to find the conditions that give a good separation and a well-defined spot for your target compound.

Recommended Solvent Systems for TLC and Column Chromatography:

Solvent SystemPolarityComments
Hexanes/Ethyl AcetateLow to MediumA good starting point. Increase the proportion of ethyl acetate to increase polarity.
Dichloromethane/MethanolMedium to HighUseful for more polar compounds. Start with a low percentage of methanol and increase as needed.
Chloroform/MethanolMedium to HighSimilar to DCM/Methanol but with different selectivity.

Always add 0.1-1% triethylamine or ammonium hydroxide to the solvent systems above when purifying on standard silica gel.

Question 4: I have two spots on my TLC plate that are very close together. How can I improve the separation?

Answer: These two spots could be regioisomers (e.g., N1 and N2 alkylated products) or closely related impurities. Improving their separation requires careful optimization of the chromatographic conditions.

Causality: The N-alkylation of indazoles can often lead to a mixture of N1 and N2 isomers, which have very similar polarities, making them difficult to separate.[7][8]

Troubleshooting Protocol:

  • Optimize the mobile phase:

    • Try a solvent system with a different selectivity. For example, if you are using a hexanes/ethyl acetate system, try switching to a dichloromethane/methanol or a toluene/acetone system.

    • Perform a gradient elution on your column. Start with a less polar solvent system and gradually increase the polarity. This can often improve the resolution of closely eluting compounds.

  • Consider recrystallization: For regioisomers, recrystallization is often more effective than chromatography. A patent for separating substituted indazole isomers suggests using mixed solvent systems like acetone/water, ethanol/water, or acetonitrile/water for this purpose.[9]

  • Use High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC with a suitable stationary phase (e.g., C18 for reverse-phase or a chiral phase if applicable) can provide the necessary resolution.

Workflow for Optimizing Chromatographic Separation:

Caption: Decision tree for troubleshooting column chromatography of this compound.

C. Product Quality and Stability

Question 5: My final product has a persistent yellow or brownish color. How can I remove these colored impurities?

Answer: Aromatic amines are prone to oxidation, which can form highly colored impurities. These can often be removed by treatment with activated carbon or by a final purification step.

Causality: The amino group can be oxidized by atmospheric oxygen, especially in the presence of light or trace metal impurities. This leads to the formation of conjugated, colored byproducts.

Troubleshooting Protocol:

  • Activated Carbon Treatment:

    • Dissolve the colored compound in a suitable hot solvent.

    • Add a small amount of activated carbon (charcoal) – typically 1-2% by weight.

    • Swirl the hot solution for a few minutes. Caution: Do not boil the solution with charcoal as it can cause bumping.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.

    • Allow the decolorized solution to cool and crystallize.

  • Final Purification Step: A final "polishing" step using a short plug of silica gel can sometimes remove baseline impurities that contribute to the color.

  • Storage: Store the purified this compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature to prevent degradation and discoloration over time.

III. References

  • Krasavin, M., et al. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. Retrieved from [Link]

  • López-Grimau, V., et al. (2013). Removal of aromatic amines and decolourisation of azo dye baths by electrochemical treatment. UPCommons. Retrieved from [Link]

  • Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers. Retrieved from

  • ResearchGate. (2025). Removal of aromatic amines and decolourisation of azo dye baths by electrochemical treatment | Request PDF. Retrieved from [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Google Patents. (2010). EP2621887A1 - Decolorization of amines. Retrieved from

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • National Institutes of Health. (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. Retrieved from [Link]

  • PubMed. (1998). Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Google Patents. (1965). US3217026A - Removal of metals and color from polymeric secondary amines. Retrieved from

  • University of California, Berkeley. (n.d.). Recrystallization. Retrieved from [Link]

  • PubMed. (2024). Insight into the degradation of amino substituted benzimidazo[1,2-a]quinolines via a combined experimental and density functional theory study. Retrieved from [Link]

  • Michigan State University. (n.d.). Amines and Heterocycles. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • ResearchGate. (2025). Aromatic amines from azo dye reduction: Status review with emphasis on direct UV spectrophotometric detection in textile industry wastewaters | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]

  • National Institutes of Health. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

  • PubMed. (1993). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • Technology Networks. (2025). What Is Column Chromatography? Principles and Protocols. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Retrieved from [Link]

  • National Institutes of Health. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • Reddit. (2022). Purification of Amino-Pyrazoles : r/OrganicChemistry. Retrieved from [Link]

  • PubMed. (1987). Separation of D- And L-amino Acids by Ion Exchange Column Chromatography in the Form of Alanyl Dipeptides. Retrieved from [Link]

  • CR Subscription Agency. (n.d.). Thin Layer Chromatography of Amino Acids. Retrieved from [Link]

  • University of Rhode Island. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • PubMed. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. Retrieved from [Link]

  • Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Veeprho. (2024). Sources and Types of Impurities in Pharmaceutical Substances. Retrieved from [Link]

  • ResearchGate. (2025). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Request PDF. Retrieved from [Link]

  • ResearchGate. (2020). Advanced Techniques of TLC, HPLC, GC, and Applications for Study and Analysis Amino Acids & Peptide Compounds. Retrieved from [Link]

  • Hindawi. (2023). Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. Retrieved from [Link]

  • NTP. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Retrieved from [Link]

  • National Institutes of Health. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Retrieved from [Link]

  • Google Patents. (1991). Method for purification of an amino acid using ion exchange resin. Retrieved from

  • PubMed. (1996). An effective organic solvent system for the dissolution of amino acids. Retrieved from [Link]

  • MDPI. (2025). TLC in the Analysis of Plant Material. Retrieved from [Link]

  • National Institutes of Health. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. Retrieved from [Link]

Sources

identifying byproducts in the synthesis of 5-Amino-1-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for identifying and troubleshooting byproducts in the synthesis of 5-Amino-1-isopropyl-1H-indazole. As a Senior Application Scientist, my goal is to equip you with the expertise and practical insights needed to navigate the complexities of this synthetic process, ensuring the integrity and purity of your target compound.

I. Overview of the Synthetic Pathway

The synthesis of this compound typically proceeds through a two-step process:

  • N-Alkylation: 5-Nitro-1H-indazole is alkylated with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) under basic conditions to yield 1-isopropyl-5-nitro-1H-indazole.

  • Reduction: The nitro group of 1-isopropyl-5-nitro-1H-indazole is then reduced to an amino group to afford the final product, this compound.

Each of these steps presents unique challenges and potential for byproduct formation. Understanding these potential side reactions is critical for optimizing your synthesis and purification strategies.

Visualizing the Core Synthesis

Synthesis_Pathway 5-Nitro-1H-indazole 5-Nitro-1H-indazole 1-isopropyl-5-nitro-1H-indazole 1-isopropyl-5-nitro-1H-indazole 5-Nitro-1H-indazole->1-isopropyl-5-nitro-1H-indazole N-Alkylation (e.g., 2-bromopropane, Base) This compound This compound 1-isopropyl-5-nitro-1H-indazole->this compound Reduction (e.g., H2/Pd-C, SnCl2)

Caption: Core synthetic route to this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis, formatted as a series of questions and answers.

Part A: N-Alkylation Step (5-Nitro-1H-indazole to 1-isopropyl-5-nitro-1H-indazole)
Question 1: My alkylation reaction is sluggish and gives a poor yield of the desired N1-isopropyl isomer. What's going wrong?

Answer:

Several factors can contribute to a low-yielding alkylation. Let's break down the common culprits:

  • Base Selection: The choice of base is critical for deprotonating the indazole nitrogen. While stronger bases like sodium hydride (NaH) can be effective, they can also lead to side reactions if not handled carefully. Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures or longer reaction times.[1] The pKa of the N-H in indazole is approximately 14, so a base capable of efficiently deprotonating it is necessary.

  • Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred as they effectively solvate the indazole anion.[1]

  • Temperature: While heating can increase the reaction rate, it can also promote the formation of the undesired N2-isopropyl isomer. Careful temperature control is essential.

  • Leaving Group: The nature of the leaving group on your isopropyl source matters. Isopropyl iodide is more reactive than isopropyl bromide, which is more reactive than isopropyl chloride.

Troubleshooting Steps:

  • Optimize the Base/Solvent System: If using a weaker base like K₂CO₃, consider switching to a stronger, non-nucleophilic base like sodium hydride in an anhydrous solvent like THF or DMF.

  • Consider a More Reactive Alkylating Agent: If using 2-bromopropane, switching to 2-iodopropane could improve the reaction rate.

  • Monitor Temperature Closely: Start at room temperature and gently heat if the reaction is not proceeding. Use TLC or HPLC to monitor the formation of both N1 and N2 isomers.

Question 2: I'm observing a significant amount of a second product in my crude reaction mixture after alkylation. How do I identify it?

Answer:

The most common byproduct in the alkylation of 5-nitro-1H-indazole is the isomeric 2-isopropyl-5-nitro-1H-indazole . The alkylation can occur at either the N1 or N2 position of the indazole ring.

Identification Protocol:

  • Chromatographic Separation: The N1 and N2 isomers often have different polarities and can typically be separated by column chromatography on silica gel. The N1 isomer is usually the less polar of the two.

  • Spectroscopic Analysis (NMR):

    • ¹H NMR: The chemical shifts of the protons on the indazole ring will differ between the N1 and N2 isomers. Specifically, the proton at the 3-position is a good diagnostic signal. In the N1-alkylated isomer, this proton is typically more deshielded (appears at a higher ppm) compared to the N2-alkylated isomer.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring will also be distinct for each isomer.

Isomer Predicted Polarity Key Diagnostic ¹H NMR Signal
1-isopropyl-5-nitro-1H-indazoleLess PolarH3 proton is more deshielded
2-isopropyl-5-nitro-1H-indazoleMore PolarH3 proton is more shielded

Causality: The regioselectivity of the alkylation is influenced by both electronic and steric factors. While the N1 position is generally more nucleophilic, the reaction conditions (base, solvent, temperature) can significantly impact the ratio of N1 to N2 alkylation.[1]

Part B: Reduction Step (1-isopropyl-5-nitro-1H-indazole to this compound)
Question 3: My reduction of the nitro group is incomplete, and I have a mixture of starting material and product. How can I drive the reaction to completion?

Answer:

Incomplete reduction is a common issue. The efficiency of the reduction depends heavily on the chosen method.

Common Reduction Methods & Troubleshooting:

  • Catalytic Hydrogenation (H₂/Pd-C):

    • Catalyst Activity: Ensure your palladium on carbon (Pd/C) catalyst is fresh and active. Deactivated catalyst is a primary reason for incomplete reactions.

    • Hydrogen Pressure: For stubborn reductions, increasing the hydrogen pressure (if your equipment allows) can be beneficial.

    • Solvent: Solvents like ethanol, methanol, or ethyl acetate are commonly used. Ensure your starting material is fully dissolved.

  • Metal/Acid Reduction (e.g., SnCl₂/HCl, Fe/HCl):

    • Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂·2H₂O).

    • Acid Concentration: The concentration of the acid is important. Follow established protocols carefully.[2][3]

    • Temperature: Some reductions may require heating to proceed at a reasonable rate.

Workflow for Optimizing Reduction:

Reduction_Troubleshooting cluster_0 Initial Observation cluster_1 Catalytic Hydrogenation Issues cluster_2 Metal/Acid Reduction Issues Incomplete Reduction Incomplete Reduction Check Catalyst Activity Check Catalyst Activity Incomplete Reduction->Check Catalyst Activity Verify Stoichiometry Verify Stoichiometry Incomplete Reduction->Verify Stoichiometry Increase H2 Pressure Increase H2 Pressure Check Catalyst Activity->Increase H2 Pressure Optimize Solvent Optimize Solvent Increase H2 Pressure->Optimize Solvent Check Acid Concentration Check Acid Concentration Verify Stoichiometry->Check Acid Concentration Increase Temperature Increase Temperature Check Acid Concentration->Increase Temperature

Caption: Troubleshooting workflow for incomplete nitro group reduction.

Question 4: I've noticed the formation of a colored impurity during my reduction with SnCl₂. What could it be?

Answer:

The use of stannous chloride (SnCl₂) in alcoholic solvents can sometimes lead to the formation of alkoxylated byproducts .[2][3] For instance, if ethanol is used as the solvent, you might observe the formation of a 4-ethoxy-5-amino-1-isopropyl-1H-indazole derivative.

Mechanism of Formation:

This side reaction is thought to proceed through a nucleophilic aromatic substitution mechanism, where the alcohol solvent acts as the nucleophile. The presence of the nitro group activates the indazole ring towards such substitutions, and this can be exacerbated by the reaction conditions.[2]

Mitigation Strategies:

  • Solvent Choice: If alkoxylation is a problem, consider switching to a non-alcoholic solvent system if compatible with your reduction method.

  • Temperature Control: Running the reaction at a lower temperature may help to minimize this side reaction.

  • Alternative Reducing Agents: If the issue persists, switching to catalytic hydrogenation is often a cleaner alternative that avoids this specific byproduct.[4]

Question 5: My final product is unstable and seems to be degrading upon storage or during workup. Why is this happening?

Answer:

Aromatic amines, including this compound, can be susceptible to oxidation , especially when exposed to air and light. This can lead to the formation of colored impurities and degradation of the product.

Preventative Measures:

  • Inert Atmosphere: Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) as much as possible.

  • Storage: Store the final compound in a tightly sealed, amber-colored vial in a cool, dark place, preferably under an inert atmosphere.

  • Workup Conditions: During the workup of the reduction reaction, it's important to neutralize the acidic conditions carefully and extract the product promptly to minimize its exposure to harsh conditions.

III. Analytical Protocols for Byproduct Identification

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the crude and purified this compound and to quantify the presence of byproducts.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Sample dissolved in a suitable solvent (e.g., acetonitrile/water)

Methodology:

  • Gradient Elution:

    • Start with a mobile phase composition of 95% A and 5% B.

    • Over 20 minutes, run a linear gradient to 5% A and 95% B.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Data Interpretation:

  • The desired product, this compound, will have a specific retention time.

  • Byproducts, such as the N2-isomer or unreacted starting material, will appear as separate peaks with different retention times.

  • The peak area percentage can be used to estimate the relative amounts of each component.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Identification

Objective: To identify low molecular weight byproducts that may have formed during the synthesis.

Materials:

  • GC-MS system

  • A suitable capillary column (e.g., DB-5ms)

  • Helium carrier gas

  • Sample dissolved in a volatile solvent (e.g., dichloromethane)

Methodology:

  • Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Injector Temperature: 250 °C

  • MS Scan Range: 40-500 m/z

Data Interpretation:

  • The mass spectrum of each separated component can be compared to a library (e.g., NIST) to identify known compounds.

  • This technique is particularly useful for identifying byproducts from the alkylating agent or solvent degradation.

IV. References

  • Liu, X., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 12(10), 1635-1667. [Link]

  • Rakib, E. M., et al. (2011). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. Synthetic Communications, 41(7), 999-1005. [Link]

  • Abbassi, N., et al. (2011). ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ChemInform, 42(32). [Link]

  • Boyer, G., et al. (2006). Reduction of Nitroindazoles: Preparation of New Amino and Chloroamino Derivatives. HETEROCYCLES, 68(12), 2595. [Link]

  • Boyer, G., et al. (2006). Reduction of nitroindazoles: Preparation of new amino and chloroamino derivatives. Heterocycles, 68(12), 2595-2605. [Link]

  • Porter, H. D., & Peterson, W. D. (1941). 5-NITROINDAZOLE. Organic Syntheses, 21, 84. [Link]

  • Arán, V. J., et al. (2017). 5-nitroindazole derivatives and use thereof as antiprotozoal agents. WO2017072374A1.

  • El Haimouti, A., et al. (2015). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 7(10), 282-288. [Link]

  • Er-raqioui, R., et al. (2025). Preparation and alkylation of nitroindazolylacetonitriles 4 and 5 with... ResearchGate. [Link]

  • Boyer, G., et al. (2006). Reduction of Nitroindazoles: Preparation of New Amino and Chloroamino Derivatives. ResearchGate. [Link]

  • Organic Chemistry Portal. (2023). Indazole synthesis. Organic Chemistry Portal. [Link]

  • Jones, A. M., et al. (2010). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 15(4), 2729-2741. [Link]

Sources

stability issues of 5-Amino-1-isopropyl-1H-indazole in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Amino-1-isopropyl-1H-indazole

A Guide to Understanding and Managing Solution Stability

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that compound stability is paramount to the success and reproducibility of your research. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. Given that detailed stability data for this specific molecule is not extensively published, this document provides a framework based on the chemical properties of related aminoindazole structures and established principles of pharmaceutical stability testing.

Our goal is to empower you with the knowledge to anticipate, troubleshoot, and manage stability issues, ensuring the integrity of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of any compound in solution is influenced by several environmental factors. For an amino-substituted indazole like this one, the key factors are:

  • pH: The amino group is basic and the indazole ring system has acidic and basic properties. Therefore, the pH of the solution can significantly impact the compound's charge state, solubility, and susceptibility to hydrolysis.[1][2]

  • Temperature: Elevated temperatures accelerate the rate of most chemical degradation reactions, including hydrolysis and oxidation.[1][3]

  • Light: Aromatic amines and heterocyclic systems can be susceptible to photodegradation. Exposure to UV or even ambient light over time can induce chemical changes.[2][4]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, a common pathway for electron-rich aromatic amines.[2][5] This can sometimes be catalyzed by trace metal ions in buffers.[5]

  • Solvent: The choice of solvent determines not only solubility but also the potential for solvolysis reactions. While DMSO is a common choice for stock solutions, its long-term stability in aqueous dilutions should be considered.

Q2: What are the recommended storage conditions for stock solutions?

A2: For maximum stability, stock solutions of this compound should be prepared in a high-quality, anhydrous aprotic solvent such as DMSO or DMF. We recommend the following:

  • Short-term storage (1-2 weeks): Store at 2-8°C, protected from light.

  • Long-term storage (months): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or, ideally, -80°C. The vials should be tightly sealed to prevent moisture absorption.

Q3: How can I visually identify if my compound solution is degrading?

A3: While analytical methods are definitive, visual cues can be early indicators of degradation. Look for:

  • Color Change: Solutions of aromatic amines can often change color (e.g., turning yellow or brown) upon oxidation.

  • Precipitation: A decrease in solubility of the parent compound or the formation of insoluble degradants can lead to the appearance of particulate matter.

  • Cloudiness: This may indicate the formation of insoluble species or microbial growth if the solution was not prepared under sterile conditions.

Q4: My compound is poorly soluble in my aqueous assay buffer. How does this relate to stability?

A4: Solubility and stability are often intertwined. A compound that has precipitated out of solution is no longer available for your assay, which can be misinterpreted as degradation. Furthermore, suspensions (mixtures of solid and dissolved compound) can have different stability profiles than true solutions. It is crucial to first establish the solubility limit in your experimental buffer before conducting stability studies. See Protocol 1 for a suggested workflow.

Part 2: Troubleshooting Guide for Common Stability Issues

This section provides a problem-and-solution format for specific experimental challenges.

Problem 1: "I'm observing a rapid loss of my compound's concentration in my aqueous assay buffer, even when stored at 4°C."

  • Potential Cause 1: Hydrolysis. The indazole ring or other functional groups may be susceptible to hydrolysis, especially at non-neutral pH. The rate of hydrolysis is often temperature and pH-dependent.[2][6]

    • Troubleshooting Steps:

      • pH Check: Measure the pH of your buffer. If it is acidic or basic, consider if this is necessary for your experiment. Many compounds are most stable between pH 4 and 8.[7]

      • Run a Time-Course Experiment: Prepare a fresh solution of the compound in your buffer. Analyze its concentration via HPLC or LC-MS at several time points (e.g., 0, 2, 4, 8, 24 hours). This will establish the degradation rate under your specific conditions.

      • Solution: If degradation is confirmed, the most effective solution is to prepare working solutions fresh immediately before each experiment. Avoid storing the compound in aqueous buffers for extended periods.

  • Potential Cause 2: Oxidative Degradation. Buffers prepared with non-purified water can contain dissolved oxygen and trace metal ions that catalyze oxidation.[5]

    • Troubleshooting Steps:

      • Use High-Purity Water: Prepare buffers using HPLC-grade or Milli-Q water.

      • Consider Degassing: For sensitive experiments, degassing the buffer by sparging with nitrogen or argon before adding the compound can mitigate oxidation.

      • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA (e.g., 100 µM) to the buffer can sometimes improve stability, provided it does not interfere with your assay.[5]

Problem 2: "My HPLC/LC-MS analysis shows new peaks appearing in my solution over time."

  • Potential Cause: Chemical Degradation. The appearance of new peaks is a classic sign of degradation. The goal is to identify the cause to prevent it. This is the primary objective of a forced degradation study.[8][9]

    • Troubleshooting Workflow:

      • Characterize the Degradants: If you have access to mass spectrometry (LC-MS), determine the mass-to-charge ratio (m/z) of the new peaks. An increase of +16 Da often suggests oxidation. A change corresponding to the loss or addition of water might suggest hydrolysis or hydration.

      • Perform a Forced Degradation Study: To systematically identify the compound's vulnerabilities, a forced degradation study is the industry-standard approach.[6][10] This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to rapidly generate potential degradants. See Protocol 2 for a detailed workflow.

      • Solution: Once the degradation pathway is understood (e.g., "the compound is sensitive to light"), you can implement specific preventative measures, such as working in amber vials or under low-light conditions.

Troubleshooting Decision Pathway

G start Inconsistent Experimental Results check_solution Is the working solution prepared fresh daily? start->check_solution prepare_fresh ACTION: Prepare working solutions fresh before each experiment. check_solution->prepare_fresh No check_stock How is the stock solution stored? check_solution->check_stock Yes storage_issue Repeated Freeze-Thaw? Stored at 4°C long-term? check_stock->storage_issue aliquot_store ACTION: Aliquot stock into single-use vials and store at -80°C. storage_issue->aliquot_store Yes analytical_check Are there new peaks or a reduced main peak in HPLC/LC-MS? storage_issue->analytical_check No (Stored Correctly) degradation Degradation is likely occurring. analytical_check->degradation Yes no_degradation Stability seems okay analytically. analytical_check->no_degradation No forced_degradation ACTION: Perform a forced degradation study (Protocol 2) to identify vulnerabilities (pH, light, oxidation). degradation->forced_degradation other_issues Consider other experimental variables: - Assay variability - Pipetting errors - Reagent quality no_degradation->other_issues

Caption: Decision pathway for troubleshooting inconsistent results.

Part 3: Key Experimental Protocols

These protocols provide step-by-step methodologies for assessing the stability of this compound.

Protocol 1: Preliminary Aqueous Solubility Assessment

Objective: To determine the approximate solubility of the compound in a chosen aqueous buffer.

Methodology: This protocol uses the shake-flask method, a standard approach for assessing equilibrium solubility.

  • Prepare Stock Solution: Create a concentrated stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

  • Prepare Samples: In separate microcentrifuge tubes, add a small volume of the DMSO stock to a fixed volume of your aqueous buffer (e.g., PBS, pH 7.4) to create a range of final theoretical concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent and low (e.g., ≤1%).

  • Equilibrate: Tightly cap the tubes and shake them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.

  • Separate Undissolved Compound: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved solid.

  • Quantify: Carefully collect the supernatant from each tube and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

  • Determine Solubility: The solubility limit is the highest concentration at which no precipitation was observed and the measured concentration matches the theoretical concentration.

Protocol 2: Forced Degradation Study Workflow

Objective: To rapidly identify potential degradation pathways and develop stability-indicating analytical methods.[8][9]

Principle: By exposing the compound to stress conditions more severe than those encountered during normal storage, we can accelerate degradation and predict long-term stability issues.[6][10]

Methodology:

  • Prepare Solutions:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

    • Prepare stressor solutions: 0.1 M HCl (acid), 0.1 M NaOH (base), and 3% H₂O₂ (oxidizing agent).

  • Set up Stress Conditions: Label separate, appropriate vials (e.g., amber glass for photostability) for each condition.

    • Control: Compound stock solution diluted with an equal volume of water. Store protected from light at 4°C.

    • Acid Hydrolysis: Mix equal volumes of compound stock and 0.1 M HCl.

    • Base Hydrolysis: Mix equal volumes of compound stock and 0.1 M NaOH.

    • Oxidation: Mix equal volumes of compound stock and 3% H₂O₂.

    • Thermal: Place a vial of the undiluted compound stock in an oven at 60°C.

    • Photolytic: Place a vial of the undiluted compound stock in a photostability chamber, exposing it to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4] A control sample should be wrapped in aluminum foil and placed alongside.

  • Incubate: Incubate the Acid, Base, Oxidation, and Thermal samples at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 24-48 hours). The goal is to achieve 5-20% degradation of the parent compound.[6]

  • Neutralize and Analyze:

    • After incubation, cool all samples to room temperature.

    • Neutralize the Acid Hydrolysis sample with an equivalent amount of 0.1 M NaOH.

    • Neutralize the Base Hydrolysis sample with an equivalent amount of 0.1 M HCl.

    • Dilute all samples (including Control, Thermal, and Photolytic) to a suitable final concentration for analysis.

    • Analyze all samples by HPLC or LC-MS with a photodiode array (PDA) detector.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Note the percentage loss of the parent compound's peak area.

    • Identify the conditions that produced the most significant degradation.

    • Examine the peak purity of the parent compound and the m/z of any new peaks to propose degradation pathways.

Forced Degradation Study Workflow Diagram

G cluster_stress Stress Conditions Acid Acidic (0.1M HCl, 60°C) Incubate Incubate samples (Target 5-20% degradation) Acid->Incubate Base Basic (0.1M NaOH, 60°C) Base->Incubate Oxidative Oxidative (3% H₂O₂, RT) Oxidative->Incubate Thermal Thermal (60°C) Thermal->Incubate Photo Photolytic (ICH Q1B) Photo->Incubate Start Prepare Compound Stock (1 mg/mL) Start->Acid Start->Base Start->Oxidative Start->Thermal Start->Photo Control Control Sample (Stored at 4°C, protected from light) Start->Control Neutralize Neutralize/Dilute Samples Control->Neutralize Incubate->Neutralize Analyze Analyze all samples by HPLC/LC-MS Neutralize->Analyze Interpret Interpret Data: - Compare to control - Identify degradation pathways - Assess stability Analyze->Interpret

Sources

Technical Support Center: Optimization of Protecting Group Strategy for 5-Aminoindazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the strategic protection of 5-aminoindazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of protecting group chemistry in the context of this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your synthetic endeavors.

Introduction: The Challenge of Protecting 5-Aminoindazoles

5-Aminoindazole is a versatile building block in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] However, its trifunctional nature—possessing a nucleophilic amino group and two reactive indazole nitrogens (N1 and N2)—presents a significant challenge in multi-step synthesis. A well-defined protecting group strategy is paramount to achieve regioselectivity, ensure stability during subsequent transformations, and maximize overall yield.[2][3] This guide provides a comprehensive overview of protecting group strategies, troubleshooting common issues, and offering practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the 5-amino group of 5-aminoindazole?

The choice of protecting group for the 5-amino moiety primarily depends on the planned downstream reaction conditions. Carbamates are the most frequently employed protecting groups due to their ease of installation and removal under relatively mild conditions.[4][5]

  • Boc (tert-Butoxycarbonyl): Widely used due to its stability to a broad range of non-acidic reagents. It is readily cleaved under acidic conditions (e.g., TFA, HCl in dioxane).[2][6]

  • Cbz (Benzyloxycarbonyl): Stable to acidic and basic conditions, making it a robust choice.[7] It is typically removed by catalytic hydrogenolysis (H₂, Pd/C).[2][8]

  • Fmoc (9-Fluorenylmethoxycarbonyl): This group is base-labile and is often used in orthogonal strategies where acid-sensitive groups are present elsewhere in the molecule.[4][9]

Q2: How can I selectively protect the indazole nitrogen over the 5-amino group?

Selective protection of the indazole nitrogen in the presence of an amino group can be challenging. The relative nucleophilicity of the sites can be influenced by reaction conditions. Generally, the indazole nitrogens are less nucleophilic than the exocyclic amino group. To favor N-protection of the indazole ring, one can first protect the more nucleophilic 5-amino group. Alternatively, specific reaction conditions can favor indazole protection. For instance, using a strong base like sodium hydride (NaH) followed by an alkylating or acylating agent will deprotonate the indazole nitrogen, favoring its reaction.

Q3: What is an orthogonal protecting group strategy and why is it important for 5-aminoindazoles?

An orthogonal protecting group strategy is a powerful technique that allows for the selective removal of one protecting group in the presence of others within the same molecule.[9][10] This is particularly crucial for complex molecules like substituted 5-aminoindazoles where multiple reactive sites need to be masked and sequentially revealed for further functionalization.[3][11] For example, you could protect the 5-amino group with a Boc group (acid-labile), the N1 of the indazole with a SEM group (fluoride-labile), and another functional group with a Benzyl group (hydrogenolysis-labile). This allows for the selective deprotection and reaction at each site without affecting the others.[9]

Troubleshooting Guide

This section addresses common problems encountered during the protection and deprotection of 5-aminoindazoles and provides systematic solutions.

Problem 1: Low yield during the protection of the 5-amino group.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time, temperature (if the starting material and product are stable), or the equivalents of the protecting group reagent and base.

  • Possible Cause 2: Poor solubility of 5-aminoindazole.

    • Solution: 5-Aminoindazole can have limited solubility in some organic solvents.[12][13] Try using a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Gentle heating can also improve solubility, but monitor for potential side reactions.

  • Possible Cause 3: Side reaction at the indazole nitrogen.

    • Solution: While the 5-amino group is generally more nucleophilic, protection at the indazole nitrogen can occur, especially with highly reactive electrophiles or under harsh conditions. To minimize this, use milder reaction conditions (e.g., lower temperature) and a less reactive protecting group precursor if possible. Consider using a weaker base that will not significantly deprotonate the indazole nitrogen.

Problem 2: Formation of a mixture of N1 and N2 protected indazoles.

  • Possible Cause: Lack of regioselectivity in the N-protection of the indazole ring.

    • Solution: The regioselectivity of N-protection on the indazole ring is a well-documented challenge.[2] The outcome can be influenced by the protecting group, the base, the solvent, and the substitution pattern on the indazole.

      • For N1-selectivity: Bulky protecting groups like Trityl (Tr) tend to favor protection at the less sterically hindered N1 position.

      • For N2-selectivity: The 2-(trimethylsilyl)ethoxymethyl (SEM) group has been reported to selectively protect the N2 position under specific conditions.[14]

    • Workflow for Optimizing Regioselectivity:

      start Mixture of N1/N2 Isomers condition1 Modify Protecting Group (e.g., Boc vs. SEM vs. Tr) start->condition1 condition2 Vary Base (e.g., NaH vs. K2CO3 vs. Et3N) start->condition2 condition3 Change Solvent (e.g., THF vs. DMF vs. DCM) start->condition3 analyze Analyze Isomer Ratio (NMR, LC-MS) condition1->analyze condition2->analyze condition3->analyze outcome1 Improved N1-Selectivity outcome2 Improved N2-Selectivity outcome3 No Improvement analyze->outcome1 analyze->outcome2 analyze->outcome3

      Caption: Workflow for optimizing N-protection regioselectivity.

Problem 3: Incomplete deprotection or degradation of the substrate.

  • Possible Cause 1: Deprotection conditions are too mild or too harsh.

    • Solution: The choice of deprotection conditions is critical and must be tailored to the specific protecting group and the stability of the molecule.[15]

      • Boc Deprotection: If standard conditions (e.g., 20% TFA in DCM) are too harsh and cause degradation, try milder acidic conditions such as 4M HCl in dioxane at 0 °C, or even weaker acids like formic acid.[16][17] Conversely, if deprotection is incomplete, increasing the acid concentration or reaction time may be necessary.

      • Cbz Deprotection: If catalytic hydrogenation is slow, ensure the catalyst is active (use a fresh batch of Pd/C). The presence of catalyst poisons (e.g., sulfur-containing compounds) can inhibit the reaction. In such cases, alternative deprotection methods like using transfer hydrogenation (e.g., ammonium formate as the hydrogen source) or cleavage with HBr in acetic acid can be attempted, keeping in mind the potential for side reactions.

  • Possible Cause 2: The protecting group is not stable to the reaction conditions of a subsequent step.

    • Solution: This highlights the importance of a well-thought-out synthetic plan.[11] Before starting a synthesis, map out all the planned reactions and ensure that the chosen protecting groups will be stable under each set of conditions. If a protecting group is found to be labile, a more robust one should be chosen from the outset.

Experimental Protocols

Protocol 1: Boc Protection of the 5-Amino Group

  • Dissolve 5-aminoindazole (1.0 equiv) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add a base , typically Triethylamine (TEA, 1.5 equiv) or N,N-Diisopropylethylamine (DIPEA, 1.5 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) portion-wise or as a solution in the reaction solvent.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion , quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl) to remove the base, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Acidic Deprotection of a Boc-Protected 5-Aminoindazole

  • Dissolve the N-Boc protected 5-aminoindazole in Dichloromethane (DCM).

  • Add an excess of Trifluoroacetic acid (TFA) , typically 20-50% v/v, or use a solution of 4M HCl in dioxane.[6]

  • Stir the reaction at room temperature for 1-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

  • Upon completion , concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting amine salt can often be used directly in the next step or neutralized by partitioning between an organic solvent and a basic aqueous solution (e.g., saturated sodium bicarbonate) to obtain the free amine.

Protocol 3: SEM Protection of the Indazole Nitrogen (N2-Selective)

  • To a solution of 5-aminoindazole (1.0 equiv) in anhydrous Tetrahydrofuran (THF), add dicyclohexylmethylamine (1.2 equiv).[2]

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) via syringe.[2]

  • Stir the mixture at room temperature for 3-6 hours, monitoring by TLC or LC-MS.[2]

  • Upon completion , dilute the reaction with ethyl acetate and quench with 0.5 N NaOH.[2]

  • Separate the layers , wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[2]

  • Purify by column chromatography to isolate the N2-SEM protected product.[14]

Data Summary: Comparison of Common Protecting Groups

Protecting GroupAbbreviationIntroduction ReagentsDeprotection ConditionsStability ProfileKey Considerations
tert-ButoxycarbonylBoc(Boc)₂O, base (e.g., TEA, DMAP)[2]Acidic (TFA, HCl)[2][6]Stable to hydrogenolysis and mild base. Labile to strong acid.[2]Widely used, moderate stability. Can be removed under non-aqueous acidic conditions.
BenzyloxycarbonylCbzBenzyl chloroformate (CbzCl), baseCatalytic hydrogenolysis (H₂, Pd/C)[2]Stable to acidic and basic conditions.[2]Robust protecting group. Removal conditions are mild and neutral.
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSu, baseBasic (e.g., 20% piperidine in DMF)[9]Stable to acid and hydrogenolysis. Labile to base.[9]Ideal for orthogonal strategies with acid-labile groups.
2-(Trimethylsilyl)ethoxymethylSEMSEM-Cl, base (e.g., NaH, dicyclohexylmethylamine)[2]Fluoride source (e.g., TBAF) or strong acid[14]Stable to a wide range of conditions.Can provide N2-selectivity on the indazole ring.[14]
TosylTsTosyl chloride (TsCl), pyridine[2]Strong acid or reducing agents (e.g., Mg/MeOH)[2]Very robust, stable to most reaction conditions.Removal can require harsh conditions.

Visualizing Orthogonal Protection Strategy

The following diagram illustrates a conceptual orthogonal protection strategy for a substituted 5-aminoindazole, allowing for sequential functionalization.

start 5-Aminoindazole-X NH2 Indazole-N-H X step1 Step 1: Boc Protection Boc-NH-Indazole-X NH-Boc Indazole-N-H X start->step1 (Boc)2O, Base step2 Step 2: SEM Protection Boc-NH-Indazole(N-SEM)-X NH-Boc Indazole-N-SEM X step1->step2 SEM-Cl, Base step3 Step 3: Reaction at X Boc-NH-Indazole(N-SEM)-Y NH-Boc Indazole-N-SEM Y step2->step3 Functionalization deprotect1 Deprotection 1 (Acid) H2N-Indazole(N-SEM)-Y NH2 Indazole-N-SEM Y step3->deprotect1 TFA or HCl react1 Reaction at 5-amino R-NH-Indazole(N-SEM)-Y NH-R Indazole-N-SEM Y deprotect1->react1 Acylation/Alkylation deprotect2 Deprotection 2 (Fluoride) R-NH-Indazole-Y NH-R Indazole-N-H Y react1->deprotect2 TBAF react2 Reaction at Indazole-N R-NH-Indazole(N-R')-Y NH-R Indazole-N-R' Y deprotect2->react2 Alkylation/Arylation

Caption: Orthogonal protection and sequential functionalization of 5-aminoindazole.

References

  • A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
  • Selecting Orthogonal Building Blocks - Sigma-Aldrich.
  • VI Protecting Groups and Orthogonal Protection Str
  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transform
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Amino Acid-Protecting Groups.
  • Regioselective protection at N-2 and derivatization
  • Protecting Groups.
  • Amino Acid-Protecting Groups - SciSpace.
  • Protecting group - Wikipedia.
  • Structure-based design, synthesis, and antimicrobial activity of indazole-derived SAH/MTA nucleosidase inhibitors - PubMed.
  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-aryl
  • Journal of Chemical and Pharmaceutical Research, 2024, 16(4):11-12 Opinion Protecting Group Strategies for Complex Molecule Synt - JOCPR.
  • Protecting Groups List - SynArchive.
  • Protecting Groups for Amines: Carbam
  • Protective Groups - Organic Chemistry Portal.
  • Amine Protection / Deprotection - Fisher Scientific.
  • Selective Protection and Deprotection of Primary Amino Group Using 1,3-Dimethyl-5-acetylbarbituric Acid | Tokyo Chemical Industry (India) Pvt. Ltd.
  • Amine Protection and Deprotection - Master Organic Chemistry.
  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit.
  • 5-Aminoindazole SDS - Download & Subscribe for Upd
  • Cbz-Protected Amino Groups - Organic Chemistry Portal.
  • New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties.
  • How can we deprotect of boc-protecing group in gelatin?
  • A new protecting group for 5'-hydroxyl function of nucleotides in oligonucleotide synthesis without acid treatment utilizing unique properties of tritylthio group - PubMed.
  • Selective Ring N-Protection of Aminopyrazoles.
  • Synthesis and antiproliferative activity of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles - PubMed.
  • 5-AMINOINDAZOLE - Safety D
  • SAFETY D
  • Stability of 5-aminolevulinic acid in novel non-aqueous gel and patch-type systems intended for topical applic
  • Impact of Storage Conditions on Stability of Bioactive Compounds and Bioactivity of Beetroot Extract and Encapsul
  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PubMed.

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Cellular Assays with Indazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indazole-based compounds. The unique chemical properties of the indazole scaffold, a key pharmacophore in many kinase inhibitors, can present challenges in cellular assays, often leading to inconsistent and difficult-to-interpret results.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and ensure the reliability of your experimental data.

The indazole core is a versatile structure found in numerous FDA-approved drugs, including kinase inhibitors like Axitinib and Pazopanib.[1][2] However, its physicochemical properties can influence solubility, cell permeability, and potential for off-target effects, all of which can contribute to assay variability.[1][3] This resource is designed to help you identify the root cause of inconsistencies and implement effective solutions.

Frequently Asked Questions (FAQs)

Q1: My indazole compound shows potent activity in a biochemical (e.g., kinase) assay but is significantly less active in my cellular assay. What are the likely causes?

A1: This is a common and often multifaceted issue. The discrepancy between biochemical and cellular potency typically points to problems with the compound's ability to reach and engage its intracellular target. Here are the primary factors to consider:

  • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane.[3] Key indicators of poor permeability are often linked to the compound's physicochemical properties, such as a high polar surface area (PSA >140 Ų) or an excessive number of hydrogen bond donors and acceptors.[3]

  • Efflux Pump Activity: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, preventing it from reaching a sufficient intracellular concentration.[3]

  • Compound Instability: The compound may be unstable in the cell culture medium, degrading over the course of the experiment.

  • Non-specific Binding: The hydrophobic nature of some indazole derivatives can lead to binding to plasticware or serum proteins in the media, reducing the effective concentration of the compound available to the cells.[4]

Q2: I'm observing a high degree of variability in my IC50 values between experiments. What should I investigate first?

A2: High variability in IC50 values is often a red flag for underlying issues with compound handling or the assay conditions themselves. A systematic approach is crucial for troubleshooting.[5]

  • Compound Solubility and Precipitation: Indazole compounds, particularly those with high lipophilicity, can have poor aqueous solubility.[6][7] Even if a stock solution in DMSO is clear, the compound may precipitate when diluted into aqueous assay buffer. This is a major source of inconsistent results.[4]

  • Assay Conditions: Minor variations in experimental parameters can significantly impact IC50 values.[5] Key factors to standardize include cell density at the time of treatment, incubation time, and the concentration of critical reagents like ATP in kinase assays.[5]

  • Reagent Quality: Ensure the integrity and activity of your reagents, including the compound itself, cell culture media, and any detection reagents.[5]

Q3: Could my indazole compound be causing cytotoxicity through off-target effects? How can I test for this?

A3: Yes, off-target effects are a known challenge with kinase inhibitors and other targeted therapies.[8][9] Indazole-based compounds can interact with multiple kinases or other cellular proteins, leading to unexpected cytotoxicity.[1][9]

  • Counter-Screening: If you suspect off-target activity, performing counter-screens against a panel of unrelated targets can help identify non-specific interactions.[4]

  • Control Compounds: Including a structurally similar but biologically inactive analog of your compound in your experiments can help differentiate between specific on-target effects and non-specific effects related to the chemical scaffold.[4]

  • Phenotypic Analysis: Observing the cellular morphology and running assays for markers of apoptosis or cell cycle arrest can provide clues about the mechanism of cell death, which may point towards on- or off-target effects.[10][11]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for addressing specific experimental challenges.

Guide 1: Addressing Compound Solubility and Aggregation

Inconsistent results are frequently traced back to poor compound solubility and aggregation in aqueous media.[4][12] Aggregates can cause nonspecific inhibition, leading to false-positive results.[12][13][14]

Protocol: Assessing and Improving Compound Solubility

  • Visual Inspection: Before adding your compound to the cells, visually inspect the diluted working solution in your assay medium. Look for any signs of cloudiness, particulates, or precipitation.[4]

  • Solubility Shake-Flask Method (Simplified):

    • Prepare a serial dilution of your compound in the final assay buffer (including serum, if applicable).

    • Vortex each dilution vigorously for 30 seconds.[4]

    • Incubate at your assay temperature for 1 hour.[4]

    • Centrifuge at >14,000 x g for 20 minutes.[4]

    • Carefully inspect for a pellet. The highest concentration without a visible pellet is a good estimate of the kinetic solubility in your assay medium.[4]

  • Mitigation Strategies:

    • Lower Final DMSO Concentration: While DMSO is a common solvent, high concentrations can be toxic to cells and can also promote compound precipitation upon dilution. Aim for a final DMSO concentration of 0.5% or lower.

    • Use of Serum or Albumin: For highly lipophilic compounds, the presence of serum or bovine serum albumin (BSA) in the assay medium can help to improve solubility and reduce non-specific binding.[15]

    • Consider Alternative Solvents: While less common for cellular assays, co-solvents like polyethylene glycol 400 (PEG400) may be explored, but their compatibility with your cell line must be thoroughly validated.[6]

Protocol: Testing for Compound Aggregation

A hallmark of aggregation-based inhibition is its sensitivity to non-ionic detergents.[12][13]

  • Detergent-Based Counter-Screen:

    • Run your primary assay with your indazole compound as usual.

    • In a parallel experiment, include a low concentration (0.01-0.1%) of a non-ionic detergent like Triton X-100 in your assay buffer before adding the compound.[12]

    • If the inhibitory activity of your compound is significantly reduced in the presence of the detergent, it is a strong indicator of aggregation-based activity.[12]

Guide 2: Differentiating On-Target vs. Off-Target Effects and Cytotoxicity

It is critical to ensure that the observed cellular phenotype is a result of the intended mechanism of action and not due to general cytotoxicity or off-target activities.

Experimental Workflow for Target Validation

start Inconsistent Cellular Activity Observed solubility Step 1: Confirm Compound Solubility & Rule Out Aggregation start->solubility cytotoxicity Step 2: Determine General Cytotoxicity (e.g., MTT/MTS Assay) solubility->cytotoxicity If Soluble target_engagement Step 3: Assess Target Engagement cytotoxicity->target_engagement If IC50 > 10x Target Ki phenotype Step 4: Link Target Engagement to Cellular Phenotype target_engagement->phenotype conclusion Conclusion: Confident Interpretation of Results phenotype->conclusion

Caption: Workflow for troubleshooting inconsistent cellular activity.

Step-by-Step Methodologies:

  • Confirm Solubility and Rule Out Aggregation: Follow the protocols in Guide 1 before proceeding. This is a critical first step.

  • Determine General Cytotoxicity:

    • Use a standard cell viability assay (e.g., MTT, MTS, or a trypan blue exclusion assay) to determine the concentration range over which your compound is cytotoxic.[4]

    • Interpretation: If the cytotoxic concentration is much higher than the concentration required for target inhibition (from biochemical assays), it suggests a potential therapeutic window. If the values are very close, it may indicate that the observed cell death is due to off-target effects.[11]

  • Assess Target Engagement:

    • Western Blot Analysis: If your compound targets a kinase, you can often measure the phosphorylation state of its direct downstream substrate. A dose-dependent decrease in substrate phosphorylation is strong evidence of target engagement in the cell.

    • Cellular Thermal Shift Assay (CETSA): This technique measures the change in thermal stability of a protein when a ligand binds, providing direct evidence of target engagement in a cellular context.

  • Link Target Engagement to Cellular Phenotype:

    • Dose-Response Correlation: The concentration range for target engagement (e.g., p-substrate inhibition) should correlate with the concentration range for the observed cellular phenotype (e.g., decreased proliferation).

    • Rescue Experiments: If possible, overexpressing a drug-resistant mutant of the target protein should rescue the cells from the compound's effects, providing strong evidence for on-target activity.

Guide 3: Investigating Physicochemical and Assay-Related Artifacts

Some indazole compounds may possess intrinsic properties that interfere with common assay readouts.

Potential Artifacts and How to Control for Them:

Potential Issue Underlying Cause Recommended Control Experiment
Assay Signal Interference Indazole scaffolds can have intrinsic fluorescence or absorbance properties that overlap with assay reagents (e.g., in fluorescence-based or colorimetric viability assays).[4]Run a control plate with the compound in assay medium without cells to measure any background signal at the assay wavelength.[4]
Phototoxicity Some heterocyclic compounds can become cytotoxic upon exposure to certain wavelengths of light, generating reactive oxygen species.[16][17]Culture cells treated with the compound in complete darkness and compare the results to cells incubated under standard laboratory lighting conditions.
Compound Instability in Media The compound may degrade in the presence of media components or due to pH changes over the course of a multi-day experiment.Prepare fresh dilutions of the compound immediately before each experiment.[4] For critical experiments, the stability of the compound in media over time can be assessed using analytical methods like HPLC.
Impact of Serum Proteins Compounds can bind to serum proteins like albumin, reducing the free concentration available to interact with cells.[18][19] This can lead to a rightward shift in the IC50 curve.Perform the assay in both serum-containing and serum-free media (for short-term assays) to assess the impact of serum on compound potency.

Conclusion

The indazole scaffold is a valuable asset in drug discovery, but its successful application in cellular assays requires a thorough understanding of its potential challenges.[20][21] By systematically addressing issues of solubility, aggregation, off-target effects, and assay artifacts, researchers can overcome inconsistencies and generate reliable, reproducible data. This guide provides a framework for logical troubleshooting, empowering you to confidently interpret your results and advance your research.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Poor Cell Permeability of Indazole-Based Inhibitors. BenchChem.
  • BenchChem. (2025). Comparative Guide to the Off-Target Effects of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide and Alternative Kinase Inhibitors. BenchChem.
  • Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry.
  • BenchChem. (2025). Troubleshooting inconsistent results in biological assays with 1-hexadecyl-1H-indole-2,3-dione. BenchChem.
  • Steck, M. T., et al. (2018). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
  • Li, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules.
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges of Imidazo[4,5-d]imidazole Derivatives. BenchChem.
  • Al-Ostath, A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Li, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health.
  • Whittington, P. A., et al. (2004). Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Cui, J., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry.
  • ResearchGate. (2024). Design, Synthesis, And Biological Evaluation of 1‐H Indazole Derivatives As Novel Target (CYP51) Antifungal Inhibitors. ResearchGate.
  • Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing.
  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.
  • Mal, S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Organic & Biomolecular Chemistry.
  • ResearchGate. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. ResearchGate.
  • Rivera, G., et al. (2020). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules.
  • ResearchGate. (2019). Interpretation: Contradiction in IC50 results between the binding assay and the cell based assay, Why?. ResearchGate.
  • Feng, B. Y., et al. (2007). A high-throughput screen for aggregation-based inhibition in a large compound library. Journal of Medicinal Chemistry.
  • ResearchGate. (2023). Indazole derivatives as selective inhibitors of butyrylcholinesterase with effective blood-brain-barrier permeability profile. ResearchGate.
  • Al-Ostath, A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
  • ResearchGate. (2018). Interaction of Indole Derivative with Human Serum Albumin: A Combined Spectroscopic and Molecular Dynamics Study. ResearchGate.
  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE.
  • García-Rubiño, M. E., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI.
  • Chang, C., et al. (2017). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry.
  • Mal, S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research.
  • Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. PubMed.
  • Coan, K. E. D., & Shoichet, B. K. (2017). Assay Interference by Aggregation. Assay Guidance Manual.
  • ResearchGate. (2025). Study on Binding of Drug to Serum Protein. ResearchGate.
  • BenchChem. (2025). Navigating Inconsistent IC50 Values for FGFR4 Inhibitors: A Technical Support Guide. BenchChem.
  • ResearchGate. (2023). How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. ResearchGate.
  • Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing.
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate.
  • Vittal, P., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research.
  • Lugović-Mihić, L., et al. (2022). Drug-Induced Photosensitivity: Clinical Types of Phototoxicity and Photoallergy and Pathogenetic Mechanisms. Frontiers in Medicine.
  • Gould, J. W., et al. (1988). Cutaneous phototoxicity reactions. PubMed.
  • Xu, S., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters.
  • Son, H., et al. (2012). Phototoxicity: Its Mechanism and Animal Alternative Test Methods. Toxicological Research.
  • Spring, L. K., & Krakowski, A. C. (2017). The phenomenon of phototoxicity and long-term risks of commonly prescribed and structurally diverse drugs. Dermatology Online Journal.

Sources

Technical Support Center: Addressing Off-Target Effects of Indazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous potent kinase inhibitors used in both research and clinical settings.[1][2][3][4][5] While celebrated for their therapeutic potential, particularly in oncology, the promiscuity of some indazole-based inhibitors can lead to off-target effects.[6] These unintended molecular interactions can confound experimental results, leading to misinterpretation of data and potential toxicity.[7][8][9]

This technical support center is designed for researchers, scientists, and drug development professionals. It provides a structured guide to understanding, identifying, and mitigating the off-target effects of indazole-based inhibitors. Drawing from extensive field experience and established scientific principles, this resource offers troubleshooting guides and frequently asked questions to navigate the complexities of kinase inhibitor research.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern with indazole-based kinase inhibitors?

A1: Off-target effects occur when a small molecule, such as an indazole-based inhibitor, binds to and modulates the activity of proteins other than its intended therapeutic target.[8] This is a particular concern for kinase inhibitors because the human kinome contains over 500 members, many of which share structural similarities in the ATP-binding pocket that these inhibitors are designed to target.[10] Such unintended interactions can lead to a variety of issues, including:

  • Misinterpretation of Phenotypes: The observed biological effect may be due to the inhibition of an unknown off-target rather than the intended on-target.[8]

  • Toxicity: Engagement with unintended targets can trigger adverse cellular events.[7][9]

  • Drug Resistance: Off-target effects can activate compensatory signaling pathways.[6]

  • Lack of Clinical Translatability: Preclinical efficacy driven by off-targets may not translate to human trials.[8]

Q2: My inhibitor is potent in a biochemical assay (IC50) but weak in a cell-based assay (EC50). What are the likely causes?

A2: This is a common and critical issue. Several factors can contribute to this discrepancy:

  • Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target. Physicochemical properties like LogP and polar surface area can offer initial insights.[11]

  • Inhibitor Degradation or Metabolism: The compound may be unstable in the cellular environment and could be metabolized into inactive forms.[11]

  • High Cellular ATP Concentration: Most kinase inhibitors are ATP-competitive. The high concentration of ATP within cells (millimolar range) can outcompete the inhibitor, leading to a rightward shift in potency compared to biochemical assays where ATP concentrations are often at or below the Km.

  • Efflux by Cellular Transporters: The inhibitor may be actively pumped out of the cell by efflux pumps like P-glycoprotein.

  • Lack of Target Engagement: The inhibitor may simply not be binding to its intended target in the complex cellular milieu. This is a critical point to verify experimentally.

Q3: What initial steps should I take to determine if my observed phenotype is due to an on-target effect?

A3: Establishing a clear link between target inhibition and the observed phenotype is fundamental. Here are the recommended initial steps:

  • Confirm Target Expression: Use techniques like Western blotting or mass spectrometry to verify that your target kinase is expressed in your cellular model. Also, check for the presence of the active, phosphorylated form of the kinase.[11]

  • Perform a Dose-Response Experiment: Titrate your inhibitor across a wide concentration range. A classic sigmoidal dose-response curve suggests a specific interaction. Correlate the phenotypic EC50 with the concentration required to inhibit the target kinase in cells (target engagement).[11]

  • Use a Structurally Unrelated Inhibitor: Employ an inhibitor with a different chemical scaffold that targets the same kinase.[11] If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.

  • Utilize a Negative Control: If available, use a close chemical analog of your inhibitor that is inactive against the intended target.[8] This helps to control for effects related to the chemical scaffold itself.

  • Rescue Experiments: Attempt to rescue the phenotype by expressing a form of the target kinase that is resistant to the inhibitor. This provides strong evidence for on-target activity.[11]

Q4: What is kinome profiling and when is it appropriate to use?

A4: Kinome profiling is a high-throughput screening method used to assess the selectivity of a kinase inhibitor by testing it against a large panel of kinases.[12][13][14] This provides a comprehensive overview of an inhibitor's on-target and off-target activities across the kinome.[13] It is appropriate to use kinome profiling when:

  • You have a lead compound and need to understand its selectivity profile early in the drug discovery process.[10]

  • You observe an unexpected or potent phenotype and suspect off-target kinase activity.

  • You need to compare the selectivity of multiple inhibitor candidates.

  • You are trying to identify potential mechanisms of toxicity or new therapeutic indications.[15]

Services are commercially available that offer activity-based kinome profiling, providing kinetic insights into selectivity and mechanism of action.[12]

Q5: What is a Cellular Thermal Shift Assay (CETSA), and how can it confirm target engagement?

A5: The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying that a drug binds to its target within the complex environment of a cell or tissue.[16][17][18] The principle is based on ligand-induced thermal stabilization: a protein typically becomes more resistant to heat-induced unfolding and aggregation when it is bound to a ligand (your inhibitor).[16][19][20]

In a typical CETSA experiment, cells are treated with the inhibitor or a vehicle control, heated to various temperatures, and then lysed.[17] The amount of soluble target protein remaining at each temperature is quantified (e.g., by Western blot or mass spectrometry).[18][20] A positive result—confirming target engagement—is a shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control.[19] CETSA is invaluable for troubleshooting discrepancies between biochemical and cellular assays, as it directly measures the interaction of the drug with its target in a physiological context.[17][20]

Troubleshooting Guide

This guide provides systematic workflows for addressing common experimental challenges when working with indazole-based inhibitors.

Problem 1: Unexpected or Inexplicable Cellular Phenotype

You observe a cellular effect (e.g., apoptosis, cell cycle arrest) that is inconsistent with the known function of the intended target kinase.

Causality Explained:

This situation often arises when the observed phenotype is driven by one or more potent off-targets. The inhibitor may be engaging other kinases or proteins that trigger a separate signaling cascade, leading to the unexpected biological outcome.

Diagnostic Workflow:

G cluster_0 Initial Validation cluster_1 On-Target vs. Off-Target Discrimination cluster_2 Off-Target Identification A Unexpected Phenotype Observed B Step 1: Verify Compound Identity & Purity (LC-MS, NMR) A->B C Step 2: Confirm Target Expression & Activity in Cell Model (WB) B->C D Step 3: Perform Dose-Response Curve (Is the effect dose-dependent?) C->D E Step 4: Use Structurally Unrelated Inhibitor for Same Target D->E F Phenotype Reproduced? E->F G High Likelihood of On-Target Effect F->G Yes H High Likelihood of Off-Target Effect F->H No I Step 5: Perform Rescue Experiment (e.g., inhibitor-resistant mutant) G->I K Step 6: Off-Target Hypothesis Generation H->K J Phenotype Rescued? I->J J->G Yes J->H No L Computational Prediction (Similarity searching, Docking) K->L M Broad Experimental Screening K->M P Step 7: Validate Candidate Off-Targets (siRNA/CRISPR, CETSA) L->P N Kinome Profiling M->N O Chemical Proteomics (e.g., LiP-MS) M->O N->P O->P

Caption: Diagnostic workflow for an unexpected cellular phenotype.

Step-by-Step Methodology:
  • Initial Validation:

    • Compound Integrity: Always confirm the identity and purity of your inhibitor stock. Degradation or impurities can lead to spurious results.

    • Target Presence: Ensure the target protein is expressed and active in your cell line.[11]

    • Dose-Dependence: A clear dose-response relationship is the first indicator of a specific pharmacological effect.[11]

  • On-Target vs. Off-Target Discrimination:

    • Orthogonal Inhibitor: This is a crucial experiment. If a structurally different inhibitor for the same target recapitulates the phenotype, it strongly suggests an on-target mechanism.[11]

    • Rescue Experiment: This is the gold standard for confirming on-target effects. If expressing a mutant version of the target that doesn't bind the inhibitor reverses the phenotype, you can be confident in your on-target hypothesis.[11]

  • Off-Target Identification:

    • If the evidence points to an off-target effect, a multi-pronged approach is needed for identification. The table below compares common methods.

Data Presentation: Comparison of Off-Target Identification Methods
MethodPrincipleAdvantagesDisadvantages
Computational Prediction In silico screening based on ligand similarity or protein structure.[7][21][22]Fast, cost-effective, generates hypotheses.Predictive power can be limited[23]; requires experimental validation.
Kinome Profiling In vitro activity screening against a large panel of kinases.[12][24][25]Quantitative, provides selectivity data, commercially available.Limited to kinases; may not reflect cellular context.
Chemical Proteomics Uses chemical probes or the compound itself to pull down binding partners from cell lysates.[26][27][28]Unbiased, proteome-wide, performed in a more physiological context.Can be technically challenging; probe synthesis may alter compound activity.[26]
Limited Proteolysis-MS (LiP-MS) Measures drug-induced conformational changes across the proteome.[29]Unbiased, identifies binding sites, no compound modification needed.[29]Requires specialized mass spectrometry and data analysis.[29]
Cellular Thermal Shift Assay (CETSA-MS) Combines CETSA with mass spectrometry for proteome-wide analysis of thermal stability changes.[18]Identifies direct targets in intact cells, no compound modification needed.Can be resource-intensive; may not detect all interactions.
Problem 2: Confirming Target Engagement in a Cellular Context

You need definitive proof that your indazole-based inhibitor is binding to its intended target inside the cell, especially when biochemical and cellular data are conflicting.

Causality Explained:

As discussed in the FAQs, a molecule's ability to inhibit a purified enzyme does not guarantee it will engage that same target in a living cell. The Cellular Thermal Shift Assay (CETSA) is the most direct method to verify this engagement.[16][18]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a standard Western blot-based CETSA to generate a melt curve and an isothermal dose-response curve.

G cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Lysis & Separation cluster_3 Detection & Analysis A 1. Culture cells to ~80% confluency B 2. Treat cells with Inhibitor or Vehicle (e.g., 1 hr) A->B C 3. Aliquot cell suspension into PCR tubes B->C D 4. Heat aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes C->D E 5. Cool on ice immediately D->E F 6. Lyse cells (e.g., freeze-thaw cycles) E->F G 7. Separate soluble vs. aggregated proteins via centrifugation F->G H 8. Collect supernatant (soluble fraction) G->H I 9. Quantify protein levels via Western Blot H->I J 10. Plot % soluble protein vs. Temperature to generate melt curve I->J

Caption: Standard workflow for a CETSA experiment.

Step-by-Step Methodology:
  • Cell Treatment: Culture cells and treat with your indazole-based inhibitor at a saturating concentration (e.g., 10-20x cellular EC50) and a vehicle control (e.g., DMSO) for a defined period.[11]

  • Heat Challenge: Harvest and resuspend the cells. Aliquot the cell suspension into PCR tubes and heat them for 3 minutes across a temperature gradient using a thermal cycler. A typical range is 40°C to 70°C in 2-3°C increments. Include an unheated control.[16][19]

  • Lysis and Separation: Lyse the cells (e.g., via repeated freeze-thaw cycles). Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated proteins.[20]

  • Detection: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of your target protein in each sample by Western blot.

  • Data Analysis:

    • Melt Curve: Quantify the band intensities from the Western blot. Normalize the intensity at each temperature to the unheated control (37°C). Plot the percentage of soluble protein against temperature for both the vehicle- and inhibitor-treated samples. A rightward shift in the curve for the inhibitor-treated sample indicates thermal stabilization and confirms target engagement.[19]

    • Isothermal Dose-Response Curve (ITDRF): To determine a cellular EC50 for target binding, treat cells with a range of inhibitor concentrations. Heat all samples to a single temperature that gives approximately 50% protein aggregation in the vehicle control. Plot the amount of soluble protein against the inhibitor concentration. This provides a quantitative measure of target engagement in a cellular context.

Conclusion

References

  • Vertex AI Search. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Taylor & Francis Online. (n.d.). Full article: Off-target identification by chemical proteomics for the understanding of drug side effects.
  • Creative Proteomics. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • PubMed Central. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors.
  • PubMed Central. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • PubMed Central. (n.d.).
  • ResearchGate. (n.d.). Computational off-target profiling of known kinase inhibitors.
  • BenchChem. (n.d.). Comparative Guide to the Off-Target Effects of 2-(1H-Indazol-6-ylthio)
  • bioRxiv. (2024). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors.
  • PubMed Central. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • PubMed Central. (2023).
  • BenchChem. (n.d.). Technical Support Center: Best Practices for Kinase Inhibitor Experiments.
  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
  • Technology Networks. (2022). On Target: Next-Generation Proteomics Takes the Uncertainty Out of Drug Discovery.
  • National Institutes of Health. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • MtoZ Biolabs. (n.d.). Kinome Profiling Service.
  • CD Biosynsis. (n.d.).
  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
  • Bentham Science. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review.
  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • ResearchGate. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review.
  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support.
  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services.
  • MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics.
  • CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • Pelago Bioscience. (n.d.). CETSA.
  • PubMed Central. (n.d.).
  • BioMed Central. (n.d.).
  • PubMed Central. (n.d.). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives.
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Sigma-Aldrich. (n.d.). How to Use Inhibitors.
  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • PubMed. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors.
  • National Institutes of Health. (2024).
  • RSC Publishing. (n.d.).
  • The Institute of Cancer Research. (2020).
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • V.I. Vernadsky National Library of Ukraine. (n.d.).
  • National Institutes of Health. (2021).
  • PubMed Central. (2023).

Sources

Technical Support Center: Refining Purification Protocols for Polar Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of polar indazole derivatives. The inherent polarity of these scaffolds, often due to the presence of hydrogen bond donors and acceptors, necessitates carefully optimized purification strategies to achieve high purity.

Troubleshooting Guide: Common Issues and Solutions

This section is designed to provide actionable solutions to specific problems you may encounter during your experiments.

Issue 1: Poor Separation or Streaking in Normal-Phase Column Chromatography

Question: My polar indazole derivative is streaking badly on a silica gel column, or I'm seeing poor separation from impurities, even with highly polar mobile phases like ethyl acetate/methanol. What's happening and how can I fix it?

Answer/Troubleshooting Steps:

Streaking and poor separation of polar compounds on silica gel often stem from strong interactions between the analyte and the acidic silanol groups on the silica surface.[1][2] This is particularly problematic for basic indazole derivatives.

  • Causality: The lone pairs on the nitrogen atoms of the indazole ring can interact strongly with the acidic silica gel, leading to irreversible adsorption or slow, uneven elution, which manifests as streaking.[1]

  • Solution 1: Mobile Phase Modification.

    • Add a Basic Modifier: To mitigate the interaction with acidic silica, add a small amount of a basic modifier to your mobile phase.[1]

      • Triethylamine (TEA): Start with 0.1-1% (v/v) TEA in your eluent (e.g., dichloromethane/methanol/TEA). This will compete with your basic indazole for binding to the acidic sites on the silica.[1]

      • Ammonia in Methanol: A solution of 7N ammonia in methanol can be used as a stock solution to be added to the mobile phase (e.g., 1-10% of this stock in dichloromethane).[3][4]

    • Increase Mobile Phase Polarity Systematically: If your compound is not moving from the baseline, a systematic increase in the mobile phase polarity is required. A common solvent system for very polar compounds is dichloromethane (DCM) and methanol (MeOH).[4][5] Start with a low percentage of MeOH and gradually increase it.

  • Solution 2: Alternative Stationary Phases.

    • Alumina: Consider using neutral or basic alumina as your stationary phase. Alumina is generally a better choice for basic compounds as it lacks the strong acidity of silica gel.[1][2]

    • Bonded Silica: Amino- or cyano-bonded silica phases can offer different selectivity for polar compounds and are less prone to strong acidic interactions.[6][7][8][9]

  • Solution 3: Reversed-Phase Chromatography. If normal-phase continues to be problematic, reversed-phase chromatography is often the method of choice for polar compounds.[1] (See Issue 2 for more details).

Issue 2: Compound Elutes in the Void Volume in Reversed-Phase (RP) HPLC

Question: I'm trying to purify my polar indazole derivative using a C18 column, but it's not retaining and elutes with the solvent front. How can I achieve retention and separation?

Answer/Troubleshooting Steps:

This is a classic problem for highly polar molecules in reversed-phase chromatography. The non-polar C18 stationary phase has weak interactions with very polar analytes, leading to poor retention.[10][11]

  • Causality: In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the stationary phase.[12][13] Highly polar compounds prefer to stay in the polar mobile phase and thus elute quickly.[13]

  • Solution 1: Switch to a More Suitable Chromatography Mode.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds.[10][11][14] It utilizes a polar stationary phase (like silica, diol, or amino) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous solvent.[10][11][14] This technique promotes the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase, leading to retention.[14][15]

    • Aqueous Normal-Phase Chromatography: This is a form of HILIC that uses a polar stationary phase with an aqueous-organic mobile phase, where water is the strong solvent.[14][15]

  • Solution 2: Modify the Mobile Phase in RP-HPLC.

    • Use a Highly Aqueous Mobile Phase: Start with a high percentage of the aqueous component (e.g., 95% water or buffer) and a low percentage of the organic modifier (e.g., 5% acetonitrile or methanol).[16] Ensure your C18 column is "aqueous stable" to prevent phase collapse in highly aqueous conditions.[16]

    • Add an Ion-Pairing Reagent: If your indazole derivative is ionizable, adding an ion-pairing reagent to the mobile phase can enhance retention.[16][17] For example, trifluoroacetic acid (TFA) or formic acid can be used for basic compounds. These reagents form a neutral ion-pair with the analyte, which is more retained by the reversed-phase column.[17]

Issue 3: Compound "Oils Out" During Recrystallization

Question: My polar indazole derivative forms an oil instead of crystals when I try to recrystallize it. How can I induce crystallization?

Answer/Troubleshooting Steps:

"Oiling out" occurs when the solute is too soluble in the solvent at the crystallization temperature, or the solution is cooled too quickly.[1][18][19]

  • Causality: The compound separates from the solution as a liquid phase (the "oil") rather than a solid crystalline lattice. This is common for compounds that have melting points lower than the boiling point of the solvent or in the presence of impurities that disrupt crystal lattice formation.[18]

  • Solution 1: Optimize the Cooling Process.

    • Slow Down Cooling: Allow the solution to cool to room temperature slowly and undisturbed. Rapid cooling in an ice bath can shock the solution and promote oiling.[18][19]

    • Re-heat and Add More Solvent: If an oil forms, re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to slightly decrease the saturation, then allow it to cool slowly again.[1][18][19]

  • Solution 2: Modify the Solvent System.

    • Use a Co-solvent System: A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) can provide better control over crystallization.[18] Dissolve the compound in a minimum of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes slightly turbid. Then, allow it to cool slowly.

    • Change the Solvent: The polarity of the solvent may be too similar to your compound. Experiment with a range of solvents with different polarities.

  • Solution 3: Induce Crystallization.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[1][18]

    • Seeding: Add a tiny crystal of the pure compound (if available) to the cooled solution to act as a template for crystallization.[1][18]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a flash chromatography method for a new polar indazole derivative?

A1: The best starting point is to use Thin Layer Chromatography (TLC) to screen for an appropriate solvent system.[5] Aim for an Rf value of your target compound between 0.15 and 0.35 in the desired solvent system.[20][21] For polar indazoles, good starting solvent systems to try are mixtures of ethyl acetate/hexanes, or for more polar compounds, dichloromethane/methanol.[4] If the compound is basic, add 0.5-1% triethylamine to the solvent system.[1]

Q2: Can I use acid-base extraction to purify my polar indazole derivative?

A2: Yes, if your indazole derivative has a sufficiently basic nitrogen atom, and the impurities are neutral or acidic, acid-base extraction can be a very effective initial purification step.[22][23][24] The general principle is to dissolve the crude mixture in an organic solvent (like ethyl acetate or dichloromethane) and extract with an aqueous acid (e.g., 1M HCl).[22] The basic indazole will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO3) and the neutral indazole derivative back-extracted into an organic solvent.[24]

Q3: My compound is poorly soluble in the mobile phase for column chromatography. What should I do?

A3: Poor solubility in the eluent can lead to band broadening and poor separation. In this case, dry loading is the recommended technique.[20][25] Dissolve your crude product in a suitable volatile solvent (e.g., DCM or methanol), add a small amount of silica gel (or C18 for reversed-phase), and evaporate the solvent to obtain a dry, free-flowing powder.[1][25] This powder can then be carefully added to the top of the column.[25]

Q4: What are the advantages of HILIC over reversed-phase chromatography for polar indazoles?

A4: For very polar indazoles, HILIC offers several advantages over traditional reversed-phase chromatography:

  • Improved Retention: HILIC provides much better retention for highly polar compounds that would otherwise elute in the void volume on a C18 column.[10][11][14]

  • Higher Organic Mobile Phase: The high concentration of organic solvent (usually acetonitrile) in the mobile phase is beneficial for mass spectrometry (MS) detection, as it promotes better desolvation and ionization efficiency.[11][16]

  • Alternative Selectivity: HILIC separates compounds based on a different mechanism (partitioning into an adsorbed water layer) than reversed-phase (hydrophobic interactions), offering a different and potentially better selectivity for separating polar compounds from their impurities.[14]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a Polar Basic Indazole Derivative
  • TLC Analysis: Develop a solvent system using TLC. A good starting point is 5% methanol in dichloromethane. If the compound streaks, add 0.5% triethylamine to the solvent system. Aim for an Rf of ~0.2-0.3 for your target compound.

  • Column Packing: Prepare a silica gel column in your chosen eluent.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., DCM). Carefully load the solution onto the top of the column.

    • Dry Loading (Recommended for poor solubility): Dissolve the crude material in a volatile solvent. Add silica gel (approximately 2-3 times the mass of the crude material) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Carefully add this powder to the top of the column.

  • Elution: Run the column using the pre-determined solvent system. A gradient elution (gradually increasing the polarity of the mobile phase) can be effective for separating compounds with different polarities. For example, start with 100% DCM and gradually increase the percentage of methanol.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization of a Polar Indazole Derivative
  • Solvent Selection: In separate test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[18] Common solvents for polar compounds include ethanol, methanol, isopropanol, ethyl acetate, and water, or mixtures thereof.[18][26]

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Data Presentation

Table 1: Common Solvents for Chromatography and their Properties

SolventPolarity IndexEluting Strength (on Silica)Notes
Hexane0.1Very LowCommon non-polar component.
Dichloromethane (DCM)3.1MediumGood for a wide range of compounds.
Ethyl Acetate (EtOAc)4.4Medium-HighA versatile polar component.
Acetonitrile (ACN)5.8Medium-HighCommon in reversed-phase and HILIC.
Methanol (MeOH)5.1HighVery polar; used to elute highly polar compounds. Can dissolve silica at high concentrations (>10%).[4]
Water10.2Very HighUsed in reversed-phase and HILIC.

Visualizations

Workflow for Troubleshooting Chromatography of Polar Indazoles

chromatography_troubleshooting start Crude Polar Indazole Derivative tlc TLC Analysis (e.g., DCM/MeOH) start->tlc decision_rf Rf > 0.1 and Good Separation? tlc->decision_rf normal_phase Normal Phase Flash Chromatography decision_rf->normal_phase Yes too_polar Compound at Baseline (Rf ~ 0) or Inseparable? decision_rf->too_polar No streaking Streaking or Poor Separation? normal_phase->streaking add_modifier Add Modifier (e.g., 0.5% TEA) to Mobile Phase streaking->add_modifier Yes pure_compound Pure Compound streaking->pure_compound No add_modifier->normal_phase change_stationary Try Alternative Stationary Phase (Alumina, NH2-Silica) add_modifier->change_stationary change_stationary->normal_phase rp_chrom Reversed-Phase (C18) Chromatography too_polar->rp_chrom no_retention No Retention? rp_chrom->no_retention hilic Switch to HILIC no_retention->hilic Yes no_retention->pure_compound No hilic->pure_compound

Caption: Decision workflow for selecting and troubleshooting a chromatographic purification method.

Recrystallization Troubleshooting Logic

recrystallization_troubleshooting start Dissolve Crude Product in Hot Solvent cool Cool Solution Slowly start->cool decision Crystals Form? cool->decision oiling_out Compound 'Oils Out' decision->oiling_out No success Collect Pure Crystals decision->success Yes reheat Re-heat to Dissolve Oil oiling_out->reheat change_solvent Try Different Solvent or Co-solvent System oiling_out->change_solvent induce Scratch Flask or Add Seed Crystal oiling_out->induce add_solvent Add More Hot Solvent and Cool Slowly reheat->add_solvent add_solvent->cool change_solvent->start induce->cool

Caption: Troubleshooting guide for when a compound "oils out" during recrystallization.

References

  • ResearchGate. (2015). Why is normal phase chromatography good for use on polar analytes?
  • Waters. (n.d.). HPLC Separation Modes.
  • Phenomenex. (2025). Normal-phase vs.
  • Phenomenex. (n.d.). Normal Phase HPLC Columns. Phenomenex. [Link]
  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. [Link]
  • Biotage. (2023). What can I use to purify polar reaction mixtures? Biotage. [Link]
  • Biotage. (2023).
  • ResearchGate. (2018). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?
  • Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. [Link]
  • Unknown Source. (n.d.). Acid-Base Extraction. [Link]
  • University of Rochester, Department of Chemistry. (n.d.).
  • National Institutes of Health. (n.d.). General methods for flash chromatography using disposable columns. PMC - NIH. [Link]
  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Buchi.com. (n.d.).
  • Sorbent Technologies, Inc. (2025).
  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]
  • Wikipedia. (n.d.). Acid–base extraction. [Link]
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
  • Wikipedia. (n.d.).
  • YouTube. (2020). Acid-Base Extraction Tutorial. [Link]
  • Chemistry LibreTexts. (2022). Acid-Base Extraction. [Link]
  • Longdom Publishing. (n.d.). Optimization of Chromatographic Methods: Tips for Achieving Relia. [Link]
  • Welch Materials. (2024).
  • Safrole. (n.d.). Acid-Base Extraction. [Link]
  • International Journal of Pharmaceutical Research & Analysis. (2014).
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Phenomenex. [Link]
  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
  • Chrom Tech, Inc. (2025).
  • National Institutes of Health. (n.d.).
  • Chemistry LibreTexts. (2022). 7.
  • ChemistryViews. (2012).
  • National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]
  • National Institutes of Health. (2021).

Sources

Technical Support Center: Navigating the Scale-Up of 5-Amino-1-isopropyl-1H-indazole Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Amino-1-isopropyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the production of this key pharmaceutical intermediate. Our focus is on ensuring scientific integrity, process robustness, and safety from the laboratory bench to pilot plant scale.

Introduction: The Synthetic Challenge

The synthesis of this compound presents a significant challenge in process chemistry, primarily centered on the regioselective N-alkylation of the 5-amino-1H-indazole core. The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), and controlling the introduction of the isopropyl group to the desired N1 position is paramount to achieving high yield and purity of the target molecule. This guide will delve into the critical aspects of a plausible synthetic route, focusing on the N-isopropylation step and subsequent purification, to help you navigate the complexities of scaling up this process.

Proposed Scalable Synthetic Route

A common and scalable approach to substituted indazoles involves the synthesis of the indazole core followed by functionalization. Here, we propose a two-step sequence starting from the readily available 5-nitro-1H-indazole.

Step 1: Reduction of 5-Nitro-1H-indazole to 5-Amino-1H-indazole

The first step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed, but for scale-up, catalytic hydrogenation is often preferred due to its efficiency and cleaner reaction profile.

Step 2: Regioselective N-Isopropylation of 5-Amino-1H-indazole

This is the most critical step, where control of regioselectivity is essential. The reaction involves the alkylation of 5-amino-1H-indazole with an isopropylating agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: The main obstacle is achieving selective alkylation at the N1 position of the 5-amino-1H-indazole ring. Direct alkylation can lead to a mixture of N1 and N2 isomers, which are often difficult to separate and result in a lower yield of the desired product.

Q2: Which factors most significantly influence the N1 vs. N2 regioselectivity during isopropylation?

A2: The regioselectivity is a delicate balance of several factors:

  • Base and Solvent System: The choice of base and solvent is critical. For instance, using sodium hydride (NaH) in a non-polar, aprotic solvent like tetrahydrofuran (THF) tends to favor N1 alkylation.

  • Nature of the Isopropylating Agent: While isopropyl halides can be used, alternative reagents might offer better selectivity.

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction. The N1-substituted indazole is generally the thermodynamically more stable product.

  • Substituent Effects: The amino group at the C5 position can influence the electron density at N1 and N2, thereby affecting the site of alkylation.

Q3: What are the common impurities I should expect in the final product?

A3: The most common process-related impurities include:

  • N2-isopropyl-5-amino-1H-indazole: The undesired regioisomer.

  • Unreacted 5-amino-1H-indazole: Incomplete reaction.

  • Dialkylated products: Although less common with a bulky isopropyl group.

  • Aminal pseudo-dimers: These can form as intermediates and may persist if the reaction is not driven to completion.

  • Degradation products: Arising from excessive heat or prolonged reaction times.

Q4: What are the recommended large-scale purification strategies for this compound?

A4: For large-scale production, chromatographic purification is often not economically viable. The preferred method is crystallization. A highly effective strategy is the formation of a salt, such as a p-toluenesulfonate (pTSA) salt, which can significantly improve the crystallinity and allow for efficient purification to remove process impurities.

Troubleshooting Guides

Guide 1: Poor N1:N2 Regioselectivity in Isopropylation
  • Symptom: HPLC or NMR analysis of the crude product shows a significant proportion (e.g., >10%) of the undesired N2-isopropyl isomer.

  • Potential Causes & Troubleshooting Steps:

Potential Cause Scientific Rationale Troubleshooting Steps
Suboptimal Base/Solvent Combination The nature of the indazole anion and its solvation state heavily influence the site of attack. Polar aprotic solvents like DMF can sometimes favor N2 alkylation.1. Switch to a less polar solvent: Consider using THF or toluene. 2. Employ a strong, non-nucleophilic base: Sodium hydride (NaH) is a good choice for selectively generating the N1 anion, especially in THF.
Reaction Under Kinetic Control Lower temperatures may favor the kinetically preferred product, which may not be the desired N1 isomer.1. Increase reaction temperature: This can help to favor the thermodynamically more stable N1 product. 2. Prolong reaction time: Allow the reaction to reach thermodynamic equilibrium.
Nature of Isopropylating Agent The reactivity and steric bulk of the alkylating agent can influence the outcome.1. Consider alternative reagents: Instead of isopropyl bromide or iodide, explore the use of isobutyraldehyde in a reductive amination approach, which has shown high N1 selectivity.
Guide 2: Incomplete Reaction and Presence of Starting Material
  • Symptom: Significant amount of 5-amino-1H-indazole remains in the crude product after the reaction.

  • Potential Causes & Troubleshooting Steps:

Potential Cause Scientific Rationale Troubleshooting Steps
Insufficient Base or Alkylating Agent Stoichiometry is crucial for driving the reaction to completion.1. Verify the stoichiometry: Ensure at least one equivalent of base is used. 2. Use a slight excess of the alkylating agent: A small excess (e.g., 1.1-1.2 equivalents) can help drive the reaction.
Poor Solubility of Starting Material If the 5-amino-1H-indazole is not fully dissolved, the reaction will be slow and incomplete.1. Optimize the solvent system: Use a co-solvent if necessary to improve solubility. 2. Increase the reaction temperature: Higher temperatures can improve solubility and reaction rates.
Deactivation of the Base Moisture in the reaction can quench strong bases like NaH.1. Ensure anhydrous conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Guide 3: Difficulty in Purification and Impurity Removal
  • Symptom: The final product fails to meet purity specifications after initial crystallization, with persistent low-level impurities.

  • Potential Causes & Troubleshooting Steps:

Potential Cause Scientific Rationale Troubleshooting Steps
Co-crystallization of Isomers The N1 and N2 isomers may have similar physical properties, leading to their co-crystallization.1. Form a salt: Convert the crude product to a pTSA salt. The different spatial arrangement of the isomers can lead to significantly different crystal packing and solubility of their salts, allowing for selective crystallization of the desired N1 isomer salt.
Occlusion of Solvent or Impurities Rapid crystallization can trap impurities within the crystal lattice.1. Optimize the crystallization process: Employ a controlled cooling profile and consider using a seed crystal. 2. Perform a recrystallization: A second crystallization step can significantly improve purity.
Presence of Aminal Pseudo-dimers These byproducts can be difficult to remove by simple crystallization.1. Drive the initial reaction to completion: Ensure sufficient heating time to break down these intermediates. 2. Acidic work-up: An acidic wash during the work-up may help to hydrolyze these species.

Experimental Protocols & Visualization

Protocol 1: Scalable N1-Isopropylation via Reductive Amination

This protocol is adapted from a demonstrated scalable synthesis and is designed to favor the formation of the N1-isomer.

  • Reaction Setup: To a solution of 5-amino-1H-indazole (1.0 eq.) in toluene, add isobutyraldehyde (3.0 eq.) and a catalytic amount of p-toluenesulfonic acid monohydrate (pTSA·H₂O, 0.1 eq.).

  • Azeotropic Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to remove water and drive the formation of the enamine intermediate.

  • Hydrogenation: After cooling, transfer the reaction mixture to a hydrogenation reactor. Add 5% Platinum on carbon (Pt/C) catalyst.

  • Reaction: Pressurize the reactor with hydrogen gas (e.g., 40 psi) and stir at a controlled temperature (e.g., 30 °C) until the reaction is complete (monitor by HPLC).

  • Work-up: Filter the catalyst and concentrate the filtrate.

  • Purification: Dissolve the crude product in a suitable solvent mixture (e.g., toluene and acetonitrile) and add pTSA·H₂O to precipitate the pTSA salt of this compound.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Purification A 5-Amino-1H-indazole C Toluene, pTSA (cat.) A->C B Isobutyraldehyde B->C D Enamine Intermediate + H₂O C->D Reflux, Dean-Stark E 5% Pt/C, H₂ D->E F Crude this compound E->F G Toluene/Acetonitrile, pTSA F->G H Pure pTSA Salt G->H Crystallization

Caption: Scalable N1-selective isopropylation workflow.

Diagram: Troubleshooting Logic for Poor Regioselectivity

G Start Poor N1:N2 Ratio Cause1 Suboptimal Base/Solvent? Start->Cause1 Cause2 Kinetic Control Issue? Start->Cause2 Cause3 Alkylating Agent? Start->Cause3 Solution1 Switch to NaH/THF Cause1->Solution1 Solution2 Increase Temperature/ Reaction Time Cause2->Solution2 Solution3 Use Reductive Amination Route Cause3->Solution3

Validation & Comparative

comparing the efficacy of 5-Amino-1-isopropyl-1H-indazole based inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the indazole scaffold has emerged as a cornerstone for the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of the efficacy of several key inhibitors that feature an indazole or a structurally related pyrazole core. We will delve into their biochemical potency, cellular activity, and selectivity profiles, supported by detailed experimental methodologies and the broader context of their target signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these important therapeutic candidates.

The Privileged Scaffold: Why Aminoindazoles?

The 1H-indazole ring system is considered a "privileged scaffold" in medicinal chemistry. Its bicyclic aromatic structure, containing two adjacent nitrogen atoms, allows for a variety of interactions with the ATP-binding pocket of kinases. The amino group, particularly at the 5-position, often acts as a crucial hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase. The N1 position, frequently substituted with groups like isopropyl, can be tailored to enhance potency and modulate pharmacokinetic properties. This inherent versatility has led to the development of numerous clinical and preclinical kinase inhibitors based on this core structure.

Comparative Efficacy of Selected Indazole and Pyrazole-Based Inhibitors

To illustrate the therapeutic potential of this scaffold class, we will compare three inhibitors targeting different key kinases implicated in cancer: a PLK4 inhibitor with an indolinone core related to indazoles, a highly selective RET inhibitor with a 5-aminopyrazole core, and a potent mTOR inhibitor with a pyrazolopyrimidine structure.

Table 1: Comparative Efficacy and Selectivity of Featured Kinase Inhibitors
Inhibitor Primary Target Core Scaffold Biochemical Potency (IC50/Ki) Cellular Potency (GI50/EC50) Key Selectivity Notes References
CFI-400945 PLK4IndolinoneKi: 0.26 nM, IC50: 2.8 nMGI50: 14-165 nM (breast cancer panel)>20,000-fold selective over other PLK family members. Off-targets include AURKB (IC50: 98 nM), TRKA, and TRKB.[1][2][3][4]
Compound 15l RET5-AminopyrazoleIC50: 44 nM (wild-type RET), 252 nM (V804M mutant)Suppresses growth of RET-transformed Ba/F3 cells.Exclusively inhibits RET in a panel of 369 kinases.[5]
Torkinib (PP242) mTORPyrazolopyrimidineIC50: 8 nMGI50: 12 nM (p190-transformed murine BM cells)Highly selective for mTOR over PI3K isoforms. Inhibits RET, PKCα, PKCβ, and JAK2 at higher concentrations.[6]

In-Depth Inhibitor Profiles

CFI-400945: A Potent and Selective PLK4 Inhibitor

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process frequently dysregulated in cancer, leading to genomic instability.[7][8][9] CFI-400945 is a first-in-class, orally bioavailable PLK4 inhibitor with a potent ATP-competitive mechanism of action.[1][4]

Efficacy Data: With a Ki of 0.26 nM and an IC50 of 2.8 nM in biochemical assays, CFI-400945 demonstrates exceptional potency against PLK4.[1][3] This translates to potent anti-proliferative activity across a range of cancer cell lines, with GI50 values in the low nanomolar range for breast cancer cells.[1]

Selectivity: A key strength of CFI-400945 is its high selectivity for PLK4 over other members of the Polo-like kinase family.[1][4] However, kinome profiling has revealed off-target activity against other kinases such as Aurora B, TRKA, and TRKB at higher concentrations, a crucial consideration for its clinical development and potential side effects.[3]

Compound 15l: A Highly Specific RET Kinase Inhibitor

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase, and its activating mutations and fusions are oncogenic drivers in various cancers, including thyroid and non-small cell lung cancer.[10][11] Compound 15l, with a 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide structure, is a potent and exceptionally specific RET inhibitor.[5]

Efficacy Data: This compound effectively inhibits both wild-type RET (IC50 = 44 nM) and the gatekeeper mutant V804M (IC50 = 252 nM), which confers resistance to some multi-kinase inhibitors.[5] In cellular assays, it suppresses the growth of cancer cells driven by RET alterations.[5]

Selectivity: Remarkably, a global kinase profiling assay against 369 kinases showed that Compound 15l exclusively inhibits RET, highlighting the potential for a highly targeted therapy with a lower likelihood of off-target toxicities.[5]

Torkinib (PP242): A Dual mTORC1/mTORC2 Inhibitor

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. Torkinib is a selective, ATP-competitive mTOR inhibitor with a 2-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol structure.[12]

Efficacy Data: Torkinib potently inhibits mTOR with an IC50 of 8 nM.[6] Unlike first-generation mTOR inhibitors like rapamycin, Torkinib inhibits both mTORC1 and mTORC2 complexes, leading to a more comprehensive blockade of mTOR signaling. This dual inhibition results in potent anti-proliferative effects in various cancer cell lines.

Selectivity: While highly selective for mTOR over other PI3K family kinases, at concentrations 100-fold higher than its mTOR IC50, Torkinib shows inhibitory activity against RET, PKCα, PKCβ, and JAK2.[6] This polypharmacology could contribute to its overall anti-cancer activity but also needs to be considered for potential off-target effects.

Signaling Pathway Context

Understanding the signaling pathways in which these kinases operate is crucial for appreciating the mechanism of action of their inhibitors and predicting their biological effects.

PLK4 and the Centrosome Duplication Cycle

PLK4 is the master regulator of centriole duplication. Its activity is tightly controlled to ensure that each cell forms exactly one new centriole per cycle. Overexpression of PLK4, common in many cancers, leads to centrosome amplification, which can cause chromosome mis-segregation and aneuploidy, contributing to tumorigenesis.[7][8][9][13]

PLK4_Pathway cluster_G1_S G1/S Phase Cep192_Cep152 Cep192/Cep152 Scaffold PLK4_recruitment PLK4 Recruitment and Activation Cep192_Cep152->PLK4_recruitment STIL_SAS6 STIL and SAS-6 Recruitment PLK4_recruitment->STIL_SAS6 Acentrosomal_Cells Acentrosomal Cells & Mitotic Errors Procentriole Procentriole Formation STIL_SAS6->Procentriole Upstream_Signals Cell Cycle Progression Signals Upstream_Signals->Cep192_Cep152 CFI_400945 CFI-400945 CFI_400945->PLK4_recruitment Inhibition Apoptosis Apoptosis Acentrosomal_Cells->Apoptosis

PLK4 signaling in centriole duplication and its inhibition.
The RET Signaling Cascade in Cancer

RET is a receptor tyrosine kinase that, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates, activating downstream pathways like RAS/MAPK and PI3K/AKT.[6][14][15] Oncogenic mutations or fusions lead to ligand-independent, constitutive activation of these pathways, driving cell proliferation and survival.[6][14]

RET_Pathway cluster_downstream Downstream Signaling Ligand_CoR GFL-GFRα Complex RET RET Receptor Ligand_CoR->RET pRET Dimerized & Phosphorylated RET RET->pRET Dimerization RAS_MAPK RAS-MAPK Pathway pRET->RAS_MAPK PI3K_AKT PI3K-AKT Pathway pRET->PI3K_AKT Compound_15l Compound 15l Compound_15l->pRET Proliferation_Survival Cell Proliferation & Survival RAS_MAPK->Proliferation_Survival PI3K_AKT->Proliferation_Survival

Simplified RET signaling pathway and the point of inhibition.

Experimental Methodologies: Ensuring Data Integrity

The reliability of the efficacy data presented hinges on robust and well-validated experimental protocols. Here, we outline the core methodologies used to characterize these inhibitors.

Biochemical Potency Assessment: LanthaScreen™ Eu Kinase Binding Assay

This assay is a common method for determining the biochemical potency (IC50 or Ki) of a kinase inhibitor. It is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by the inhibitor.

Experimental Workflow:

LanthaScreen_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Eu-labeled Antibody - Fluorescent Tracer - Test Inhibitor (serial dilution) Start->Prepare_Reagents Plate_Setup Add to 384-well plate: 1. Test Inhibitor 2. Kinase/Antibody Mix 3. Tracer Prepare_Reagents->Plate_Setup Incubation Incubate at Room Temperature (e.g., 60 min) Plate_Setup->Incubation Read_Plate Read TR-FRET Signal (Excitation ~340nm, Emission ~615nm & ~665nm) Incubation->Read_Plate Data_Analysis Calculate Emission Ratio (665/615) and Determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Sources

A Comparative Guide to Kinase Selectivity Profiling of 5-Amino-1-isopropyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The indazole core is a cornerstone in modern medicinal chemistry, celebrated for its role as a "privileged scaffold" in the design of potent kinase inhibitors.[1][2][3] These inhibitors are at the forefront of targeted therapies, particularly in oncology, where dysregulated kinase activity is a common driver of disease.[3][4][5][6] Within this class, 5-Amino-1-isopropyl-1H-indazole derivatives represent a promising chemical series. However, potency alone is a double-edged sword. The ultimate clinical success of a kinase inhibitor hinges not just on its ability to inhibit the intended target, but also on its selectivity—its capacity to avoid engaging other kinases within the vast human kinome.[5][6][7]

This guide provides an in-depth comparison and methodological framework for evaluating the kinase selectivity of this compound derivatives. We will explore the rationale behind experimental choices, present comparative data, detail robust protocols, and illustrate the critical workflows that underpin a successful kinase inhibitor discovery program.

The Imperative of Selectivity: Causality Behind Experimental Choices

Achieving kinase selectivity is a formidable challenge due to the highly conserved nature of the ATP-binding pocket across the kinome.[5] An inhibitor designed for one kinase can inadvertently bind to dozens of others, leading to off-target effects that can manifest as cellular toxicity or unforeseen side effects in patients.[5][6][7] Therefore, a rigorous, multi-faceted approach to selectivity profiling is not merely a characterization step but a foundational pillar of the drug discovery process.

The rationale is to build a comprehensive and validated profile of a compound's activity through orthogonal assays—different methods that measure related phenomena. This strategy creates a self-validating system where confidence in the data is progressively built. The two primary arms of this approach are:

  • Biochemical Assays: These in vitro methods provide a direct and quantitative measure of a compound's ability to inhibit a purified kinase enzyme. They are essential for determining intrinsic potency (e.g., IC50, Ki) in a controlled, isolated system. Common formats include:

    • Radiometric Assays : Long considered the "gold standard" for their high sensitivity, these assays measure the transfer of a radiolabeled phosphate from ATP to a substrate.[8]

    • Fluorescence-Based Assays : High-throughput, non-radioactive methods that use fluorescent probes to detect phosphorylation.[8][9]

    • Mobility Shift Assays : A reliable non-radiometric technique that electrophoretically separates phosphorylated and non-phosphorylated substrates.[10] This method often yields high-quality data and is well-suited for panel screening.[10]

  • Cell-Based Assays: These assays are critical for validating biochemical findings in a physiologically relevant environment. They answer key questions that biochemical assays cannot: Does the compound permeate the cell membrane? Does it engage the target kinase inside the cell? Does it modulate the kinase's downstream signaling pathway? Leading cell-based formats include:

    • Target Engagement Assays (e.g., NanoBRET™): These assays directly measure the binding of a compound to its target kinase within intact, living cells, providing quantitative data on intracellular affinity and occupancy.[11][12]

    • Cellular Phosphorylation Assays: These methods quantify the phosphorylation of a known downstream substrate of the target kinase, providing a functional readout of the compound's inhibitory activity in a cellular context.[11]

    • Cell Proliferation/Viability Assays: For kinases involved in cell growth and survival (common in oncology), these assays measure the compound's ability to inhibit the proliferation of cancer cells that are dependent on the target kinase.[11]

A logical workflow, as depicted below, begins with broad biochemical screening to identify initial potency and selectivity, followed by focused cell-based assays to confirm on-target activity and functional effects.

G cluster_0 Biochemical Profiling (In Vitro) cluster_1 Cell-Based Validation (In Cellula) A Compound Synthesis (this compound derivative) B Broad Kinome Panel Screen (e.g., 400+ kinases) A->B C Determine IC50 values B->C D Calculate Selectivity Score (Identify primary targets and off-targets) C->D E Target Engagement Assay (e.g., NanoBRET™) D->E Validate on-target binding in live cells F Downstream Pathway Analysis (e.g., Western Blot for p-Substrate) E->F G Cellular Potency Assay (e.g., Anti-proliferation) F->G H Proceed to In Vivo Studies G->H Lead Candidate caption Fig. 1: Kinase Selectivity Profiling Workflow

Caption: A typical workflow for kinase inhibitor selectivity profiling.

Comparative Kinase Selectivity Data for Indazole Derivatives

While specific, comprehensive screening data for novel this compound derivatives would be proprietary, we can draw comparisons from published data on various indazole-based inhibitors to illustrate how structural modifications influence selectivity. The table below synthesizes data for representative compounds from the literature, showcasing their primary targets and notable off-target activities.

Compound ID/NameKey Structural FeaturePrimary Target(s)Primary Target IC50 (nM)Key Off-Target(s)Off-Target IC50 (nM)Selectivity Fold (Off-Target/Primary)Reference
Compound 15l 5-aminopyrazole-4-carboxamideRET (wild-type)44RET (V804M mutant)252~6x vs mutant[13]
Axitinib Indazole coreVEGFR-1, -2, -30.1, 0.2, 0.1-0.3PDGFR, c-KIT1.6, 1.7~8-16x vs PDGFR[3]
Compound 59c 3-(pyrazin-2-yl)-1H-indazolePan-Pim (Pim-1, -2, -3)3 - 70Broad panel data not detailed--[3][14]
Compound C05 Indazole-basedPLK4< 0.1Aurora A, Aurora B>10,000>100,000x[15]
AKE-72 3-aminoindazolePan-BCR-ABLPotentMulti-tyrosine kinase inhibitorBroad activityLow selectivity[16]

This comparative data highlights a critical principle: subtle changes to the indazole scaffold and its substituents can dramatically shift the selectivity profile. For instance, Compound C05 achieves remarkable >100,000-fold selectivity for its target, PLK4, over other cell-cycle kinases like Aurora A/B.[15] In contrast, a compound like AKE-72 is intentionally designed as a multi-kinase inhibitor to hit various forms of its target, BCR-ABL.[16] This underscores the importance of tailoring the chemical structure to the desired selectivity profile, whether it be exquisitely selective or strategically multi-targeted.

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. Below are detailed, step-by-step methodologies for key assays in a selectivity profiling campaign.

Protocol 1: In Vitro Biochemical Kinase Assay (Caliper Mobility Shift)

This protocol describes a high-throughput, non-radiometric method for determining the IC50 value of an inhibitor against a purified kinase.[10][17]

Principle: The assay measures the conversion of a fluorescently labeled peptide substrate to its phosphorylated product. An applied voltage separates the substrate and product based on differences in charge, and the ratio of the two is used to determine kinase activity.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the this compound test compound in 100% DMSO.

    • Create a serial dilution plate (typically 11 points, 3-fold dilutions) in DMSO, ranging from 10 mM to 0.17 µM. Include DMSO-only wells for "no inhibition" controls.

    • Transfer a small volume (e.g., 0.25 µL) from the dilution plate to a 384-well assay plate.

  • Reagent Preparation:

    • Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

    • Dilute the purified target kinase enzyme and the fluorescently labeled peptide substrate in the reaction buffer to their optimal concentrations (previously determined via enzyme and substrate titration experiments).

  • Kinase Reaction:

    • Add the kinase/substrate solution to the assay plate containing the diluted compounds.

    • Prepare the ATP solution in the reaction buffer. The concentration should ideally be at or near the Michaelis-Menten constant (Km) for ATP for that specific kinase to ensure accurate potency assessment.[18]

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Allow the reaction to proceed for a predetermined time (e.g., 60-90 minutes) at room temperature, ensuring the reaction remains in the linear range (typically <20% substrate conversion).

  • Reaction Termination & Analysis:

    • Stop the reaction by adding a termination buffer (e.g., containing EDTA to chelate Mg2+).

    • Place the assay plate in a Caliper EZ Reader or similar microfluidic mobility-shift detection instrument.

    • The instrument will automatically sample from each well, apply a voltage to separate the substrate and product, and detect the fluorescence of each peak.

  • Data Analysis:

    • The instrument software calculates the percent conversion of substrate to product for each well.

    • Normalize the data using the "no inhibition" (DMSO only) and "full inhibition" (no enzyme or high concentration inhibitor) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_0 Biochemical Assay cluster_1 Cell-Based Assay A Purified Kinase Reaction1 Inhibition of Phosphorylation A->Reaction1 B Fluorescent Peptide Substrate (S) B->Reaction1 C Test Compound C->Reaction1 D ATP D->Reaction1 E Live Cells Expressing Kinase-NanoLuc® Fusion Reaction2 Competitive Displacement E->Reaction2 F Cell-Permeable Fluorescent Tracer F->Reaction2 G Test Compound G->Reaction2 Measurement1 Mobility Shift Assay (Separates S from pS) Reaction1->Measurement1 Measures Enzyme Activity Result1 IC50 Value (Potency) Measurement1->Result1 Generates Measurement2 NanoBRET™ Signal (Energy Transfer) Reaction2->Measurement2 Measures Target Engagement Result2 IC50 Value (Cellular Affinity) Measurement2->Result2 Generates caption Fig. 2: Orthogonal Assay Logic G Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor binds Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 activates Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 phosphorylates Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 phosphorylates Transcription_Factor Transcription Factor Kinase3->Transcription_Factor activates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response regulates gene expression for Inhibitor This compound Derivative (Inhibitor) Inhibitor->Kinase2 selectively inhibits caption Fig. 3: Context of a Kinase Inhibitor in a Signaling Pathway

Caption: A selective inhibitor blocks a specific node in a signaling cascade.

Conclusion

The development of this compound derivatives as kinase inhibitors is a journey that demands a deep understanding of selectivity. A promiscuous compound risks failure due to toxicity, while a highly selective one can become a precision tool for research and a targeted therapeutic. [5][19]Success requires a logical, evidence-based approach that integrates robust biochemical potency determination with physiologically relevant cell-based target validation. By employing the principles and protocols outlined in this guide, researchers can build a comprehensive and trustworthy selectivity profile, enabling them to make confident, data-driven decisions in the quest to advance novel kinase inhibitors from the laboratory to the clinic.

References

  • Card, A., et al. (2008). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening.
  • Card, A., et al. (2008). High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. ResearchGate.
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal.
  • AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Reaction Biology. Kinase Panel Screening and Profiling Service.
  • Luceome Biotechnologies. (2022). Cell Based Kinase Assays.
  • Milletti, F., & Hermann, J. C. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Promega Corporation. Kinase Selectivity Profiling Services.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
  • ResearchGate. (2025). Features of Selective Kinase Inhibitors.
  • Cornelison, J., & Parang, K. (2018). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry.
  • Nussinov, R., & Zhang, M. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation.
  • Nussinov, R., & Zhang, M. (2023). Strategy toward Kinase-Selective Drug Discovery. PMC - NIH.
  • Kim, M., et al. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. Bioorganic & Medicinal Chemistry Letters.
  • Milletti, F., & Hermann, J. C. (2012). Targeted kinase selectivity from kinase profiling data. ACS Medicinal Chemistry Letters.
  • BenchChem. (2025). A Comparative Analysis of Kinase Selectivity in 6-Substituted Indazole Derivatives.
  • BenchChem. (2025). Application Notes and Protocols for 5-amino-1H-indazol-6-ol in Kinase Inhibitor Assays.
  • Tandon, N., et al. (2020). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry.
  • Al-Warhi, T., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Molecules.
  • Havlíček, M., et al. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. European Journal of Medicinal Chemistry.
  • El-Gokha, A. A., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. European Journal of Medicinal Chemistry.
  • van der Worp, H. B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal.
  • Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • BenchChem. (2025). Orthogonal Assays for the Validation of 5-amino-1H-indazol-6-ol as a Kinase Inhibitor.
  • Li, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry.

Sources

A Comparative Guide to 1H- vs. 2H-Indazole Inhibitors in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tale of Two Tautomers in Drug Discovery

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable versatility in engaging a wide array of biological targets.[1][2] This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, is the backbone of numerous clinically approved drugs, particularly in oncology.[3][4] A critical feature of the indazole core is its existence in two primary tautomeric forms: 1H-indazole and 2H-indazole.[4][5] While the 1H-tautomer is generally the more thermodynamically stable and predominant form, the choice between an N1 or N2 substitution pattern is a pivotal decision in drug design, profoundly influencing a compound's pharmacological profile.[2][4]

The position of the exocyclic nitrogen atom dictates the molecule's hydrogen bonding capabilities, dipole moment, and overall three-dimensional shape, which in turn governs its interaction with target proteins.[2] This guide provides an in-depth comparative analysis of 1H- and 2H-indazole inhibitors, synthesizing data from numerous biological assays to illuminate the structure-activity relationships (SAR) that drive their distinct performance. We will delve into the causality behind experimental choices and provide validated protocols for key assays, empowering researchers to rationally design the next generation of indazole-based therapeutics.

Indazole_Tautomers cluster_1H 1H-Indazole (Predominant) cluster_2H 2H-Indazole 1H 1H 2H 2H 1H->2H Tautomerization

Caption: The two primary tautomeric forms of the indazole scaffold.

Comparative Analysis: How Isomerism Dictates Biological Function

The fundamental difference between 1H- and 2H-indazoles lies in the placement of the single hydrogen atom on one of the two nitrogen atoms in the pyrazole ring. This seemingly minor structural alteration has profound implications for how these molecules function at a biological level.

The 1H-Indazole Advantage in Kinase Inhibition

A vast number of potent and successful kinase inhibitors, including FDA-approved drugs like Axitinib (VEGFR inhibitor) and Niraparib (PARP inhibitor), are built upon the 1H-indazole scaffold.[3][4] The reason for this prevalence is rooted in the geometry of the ATP-binding pocket of most kinases.

  • Expertise & Experience: The N1-H of the 1H-indazole acts as a crucial hydrogen bond donor, perfectly positioned to mimic the N6-amino group of adenine (in ATP). This allows it to form a canonical hydrogen bond with the "hinge" region of the kinase, a backbone segment that connects the N- and C-lobes of the enzyme. This interaction is a primary anchor for many Type I and Type II kinase inhibitors, leading to high-potency binding. The 2H-isomer lacks a hydrogen atom at this position and is therefore incapable of forming this critical donor interaction, necessitating a different binding strategy.

  • Authoritative Grounding: Structure-activity relationship (SAR) studies consistently reveal that modifications at the N1 position can drastically alter potency, while the N1-H is often considered essential for activity against many kinases like VEGFR, FGFR, and JAK.[3] For example, studies on 1H-indazol-3-amine derivatives have demonstrated potent, nanomolar inhibition of kinases like VEGFR-2 and Tie2, reinforcing the importance of the 1H-indazole moiety.[3]

The Rise of 2H-Indazoles in Niche Applications

While the 1H-scaffold dominates kinase inhibition, the 2H-indazole isomer is not without its merits and has been successfully employed to create potent inhibitors, often by exploiting different binding modes or targeting other protein families.

  • Alternative Binding Modes: Lacking the hinge-binding N-H, 2H-indazole inhibitors must find other ways to achieve high-affinity binding. This can involve forming alternative hydrogen bonds, optimizing hydrophobic interactions, or targeting allosteric sites. This inherent difference can be exploited to achieve selectivity for certain kinases over others.

  • Diverse Biological Activities: Research has shown that 2H-indazole derivatives exhibit a wide range of potent biological activities beyond kinase inhibition. For instance, several studies have highlighted their efficacy as dual antimicrobial and anti-inflammatory agents.[6][7] Synthesized 2-phenyl-2H-indazole derivatives have demonstrated significant antiprotozoal activity, in many cases proving more potent than the reference drug metronidazole against E. histolytica, G. intestinalis, and T. vaginalis.[6][8] This suggests the 2H-scaffold may be particularly well-suited for targets outside the kinome.

Quantitative Comparison of Inhibitor Performance

The following table summarizes representative data for 1H- and 2H-indazole inhibitors across different biological targets. It is important to note that these data are compiled from separate studies and are intended to illustrate general trends rather than serve as a direct head-to-head comparison.

Compound ClassIsomerTarget(s)Assay TypePotency (IC50)Reference
Indazolyl-Amides1HFGFR1Enzymatic2.9 nM[5]
Indazolyl-Amines1HVEGFR-2, Tie2, EphB4Enzymatic2.1 - 4.7 nM[3]
Indazole-3-Carboxamides1HPim-1, Pim-2, Pim-3Enzymatic0.4 - 1.1 nM[5]
Axitinib Analog1HPLK4Enzymatic6.5 nM[9]
2,3-diphenyl-2H-indazole2HG. intestinalisCell-based0.05 µM[6]
2-phenyl-2H-indazole2HE. histolyticaCell-based<0.05 µM[8]
3-carboxamido-2H-indazole2HCRAFCell-based (WM3629)38.6 nM[5]

Key Takeaway: The data clearly illustrates the prevalence of 1H-indazoles for achieving potent, low-nanomolar inhibition in enzymatic kinase assays. Conversely, 2H-indazoles demonstrate compelling activity in cellular assays against different target classes, such as protozoa and specific cancer cell lines.

Core Experimental Protocols: A Self-Validating System

To rigorously compare inhibitors, a suite of robust and reproducible assays is essential. The following protocols are described as self-validating systems, where each step logically builds upon the last to provide a comprehensive picture of an inhibitor's profile, from biochemical potency to cellular function.

Biochemical Kinase Activity Assay (Luminescence-Based)
  • Principle & Causality: This assay directly measures the enzymatic activity of a purified kinase.[10] We use a luminescence-based method that quantifies the amount of ATP remaining after the kinase reaction.[11][12] The more active the kinase, the more ATP is consumed, and the lower the luminescence signal. An effective inhibitor will prevent ATP consumption, resulting in a high luminescence signal. This method is highly sensitive, avoids the hazards of radioisotopes, and is amenable to high-throughput screening.[12][]

  • Methodology (ADP-Glo™ Kinase Assay as an example):

    • Reaction Setup: In a 384-well plate, add 2.5 µL of kinase buffer. Add 25 nL of the indazole inhibitor (1H- or 2H-isomer) at various concentrations using acoustic dispensing. Add 2.5 µL of a solution containing the purified kinase enzyme and its specific peptide substrate.

    • Initiation: To start the reaction, add 5 µL of an ATP solution. The concentration of ATP should be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[11]

    • Incubation: Incubate the plate at room temperature for 1 hour. This allows the kinase reaction to proceed to a point where inhibition can be clearly measured without depleting the substrate.

    • First Detection Step: Add 5 µL of ADP-Glo™ Reagent. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

    • Second Detection Step: Add 10 µL of Kinase Detection Reagent. This reagent contains luciferase and luciferin, which react with the newly synthesized ADP to produce light. The amount of light is proportional to the ADP generated, and thus to the kinase activity.

    • Data Acquisition: Incubate for 30 minutes to stabilize the luminescent signal, then read the plate on a luminometer.

    • Analysis: Convert luminescence values to percent inhibition relative to DMSO controls and plot against inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)
  • Principle & Causality: This assay assesses the functional downstream effect of inhibiting a target pathway, such as one regulated by a kinase.[14] It measures the metabolic activity of living cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to formazan, a purple crystalline product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell proliferation or cytotoxicity.

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells for an EGFR inhibitor) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator.

    • Compound Treatment: Treat the cells with a serial dilution of the indazole inhibitor for 72 hours. This duration allows for multiple cell doubling times, making antiproliferative effects more pronounced.

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of the solubilized formazan at 570 nm using a plate reader.

    • Analysis: Calculate the percentage of cell viability compared to vehicle-treated control cells and determine the IC50 value.

Cellular Target Engagement Assay (CETSA®)
  • Principle & Causality: This assay provides definitive proof that an inhibitor binds to its intended target protein within the complex environment of a living cell.[15] The principle is based on ligand-induced thermal stabilization. When a protein is bound by a ligand (our inhibitor), its structure becomes more stable and resistant to heat-induced denaturation. By heating cell lysates to various temperatures, we can separate the soluble (folded) fraction from the aggregated (unfolded) fraction. An effective inhibitor will increase the amount of target protein remaining in the soluble fraction at higher temperatures.

CETSA_Workflow cluster_workflow CETSA® Experimental Workflow A 1. Treat intact cells with inhibitor or vehicle B 2. Harvest cells and lyse A->B C 3. Heat cell lysate at various temperatures B->C D 4. Separate soluble fraction (centrifugation) C->D E 5. Analyze soluble protein (e.g., Western Blot) D->E F 6. Quantify and plot 'Melt Curve' E->F

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA®).

  • Methodology:

    • Treatment: Treat cultured cells with the indazole inhibitor or a vehicle control (DMSO) for 1-2 hours.

    • Heating: Aliquot the cell lysate into different tubes and heat them individually at a range of temperatures (e.g., from 40°C to 65°C) for 3 minutes, followed by cooling on ice.

    • Separation: Centrifuge the tubes at high speed (20,000 x g) to pellet the aggregated, denatured proteins.

    • Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein using a standard method like Western Blot or ELISA.

    • Data Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the inhibitor-treated samples, the protein will be stabilized, resulting in a "shift" of the melting curve to the right (i.e., more protein remains soluble at higher temperatures). This thermal shift is direct evidence of target engagement.

Conclusion and Future Perspectives

The choice between a 1H- and 2H-indazole scaffold is a critical, early-stage decision in drug discovery that profoundly impacts a compound's biological profile. The 1H-indazole isomer, with its ability to act as a hydrogen bond donor, remains the workhorse for designing potent, ATP-competitive kinase inhibitors, a fact substantiated by numerous approved drugs and preclinical candidates.[3][4] However, the 2H-indazole isomer presents a compelling alternative, offering opportunities to achieve unique selectivity profiles and to develop potent agents against other target classes, such as microbial enzymes.[5][6]

By leveraging the comparative data and robust experimental workflows presented in this guide, researchers can make more informed decisions. The path forward involves not only optimizing potency but also understanding how the subtle structural differences between these isomers influence ADME (absorption, distribution, metabolism, and excretion) properties. The continued exploration of both indazole scaffolds, guided by a deep understanding of their distinct structure-activity relationships, will undoubtedly continue to yield novel and effective therapeutics for a wide range of human diseases.

References

  • A Comparative Study of 3-Methyl-6-nitro-1H-indazole and its Isomers: A Guide for Researchers. (n.d.). Benchchem.
  • A Comprehensive Review of Substituted 1H-Indazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential. (n.d.). Benchchem.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PMC - NIH.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Targeted Kinase Inhibitor Activity Screening. (n.d.). BOC Sciences.
  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central.
  • Comparative analysis of synthetic routes to functionalized indazoles. (n.d.). Benchchem.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH.
  • Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. (2025). ResearchGate.
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016). PubMed.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023).
  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). PubMed.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology.
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (n.d.). MDPI.
  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. (n.d.). PMC - NIH.
  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. (2021). PMC - NIH.
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2025). ResearchGate.
  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II | Request PDF. (2025). ResearchGate.
  • A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-1-methyl-1H-indazol-4-amine Analogs as Kinase Inhibitors. (n.d.). Benchchem.
  • Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results.
  • Recent synthetic approaches to 1H- and 2H-indazoles (microreview). (2025). ResearchGate.

Sources

A Comparative Guide to Orthogonal Methods for Confirming the Purity of 5-Amino-1-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Purity Assessment

5-Amino-1-isopropyl-1H-indazole is a substituted indazole derivative, a class of heterocyclic compounds that are pivotal scaffolds in medicinal chemistry and drug development.[1] As a key starting material or intermediate for active pharmaceutical ingredients (APIs), its purity is not merely a quality metric but a critical determinant of the safety, efficacy, and stability of the final drug product. The presence of minute quantities of impurities—such as isomers, unreacted starting materials, by-products, or residual solvents—can have significant toxicological implications and affect the manufacturability of the drug substance.

Therefore, relying on a single analytical method for purity determination is fraught with risk. An impurity may co-elute with the main peak in a chromatogram, lack a UV chromophore, or be non-volatile, rendering it invisible to a given technique. To mitigate this, regulatory bodies and industry best practices advocate for an orthogonal approach , wherein multiple analytical techniques with fundamentally different separation or detection principles are employed.[2] This guide provides an in-depth comparison of robust orthogonal methods for the comprehensive purity assessment of this compound, grounded in established scientific principles and regulatory expectations.[3][4]

The Principle of Orthogonality in Analytical Chemistry

The core concept of orthogonality is to use distinct analytical methods to probe different physicochemical properties of the analyte and its potential impurities.[5] If two methods are truly orthogonal, they will have different selectivities, meaning they are unlikely to share the same analytical blind spots. This multi-faceted approach provides a much higher degree of confidence that all significant impurities have been detected and quantified.

cluster_0 Purity Assessment Strategy cluster_1 Orthogonal Methods API This compound (API Sample) HPLC Method 1: RP-HPLC (Polarity-based Separation) API->HPLC Process Impurities, Isomers, Degradants GC Method 2: GC-MS (Volatility-based Separation) API->GC Residual Solvents DSC Method 3: DSC (Thermal Properties) API->DSC Total Soluble Impurities (Bulk Property) Result Comprehensive Purity Profile HPLC->Result GC->Result DSC->Result

Caption: The concept of using orthogonal methods for a comprehensive purity profile.

Method 1: Reversed-Phase HPLC for Process-Related Impurities

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of purity analysis for non-volatile organic molecules in the pharmaceutical industry.[6][7] Its separation mechanism is based on the partitioning of analytes between a non-polar stationary phase (typically C18-silica) and a polar mobile phase. This makes it exceptionally well-suited for separating this compound from other aromatic compounds with slight differences in polarity, such as synthetic precursors, isomers, or degradation products.

Causality Behind Experimental Choices:

  • Stationary Phase (C18): A C18 column provides strong hydrophobic interactions, which is ideal for retaining the indazole core and its likely impurities, allowing for fine-tuning of the separation with the mobile phase.

  • Mobile Phase Modifier (Formic Acid): The amino group on the indazole ring is basic. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase protonates this group, ensuring good peak shape and preventing tailing that can obscure small impurity peaks.

  • Gradient Elution: A gradient elution (where the mobile phase composition changes over time) is superior to an isocratic one for impurity profiling. It ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted as sharp peaks within a reasonable timeframe.

Experimental Protocol: RP-HPLC-UV
  • Instrumentation: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at the UV maximum of the analyte (e.g., ~254 nm) and a secondary wavelength to ensure detection of impurities with different spectral properties.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      25.0 95
      30.0 95
      30.1 5

      | 35.0 | 5 |

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.

  • System Suitability: Before analysis, perform system suitability tests as outlined in USP General Chapter <621> to ensure the system is performing adequately (e.g., check retention time repeatability, peak tailing, and resolution between the main peak and a known impurity if available).[8][9]

cluster_0 RP-HPLC Experimental Workflow A Sample Preparation (1 mg/mL in Diluent) B HPLC System Setup (Column, Mobile Phases, Temp) A->B C System Suitability Test (SST) (As per USP <621>) B->C D Sample Injection (10 µL) C->D E Gradient Elution & Data Acquisition (DAD) D->E F Data Processing (Integration, Area % Calculation) E->F G Purity Report (% Main Peak, % Impurities) F->G

Caption: A typical experimental workflow for RP-HPLC purity analysis.

Method 2: Headspace GC-MS for Residual Solvent Analysis

A crucial aspect of API purity is the control of residual solvents, which are organic volatile chemicals used or produced during synthesis.[10] These are regulated by ICH Q3C guidelines due to their potential toxicity.[11] RP-HPLC is unsuitable for this task. Gas Chromatography (GC) is the method of choice, as it separates compounds based on their volatility and boiling point. Coupling it with Mass Spectrometry (MS) provides definitive identification and quantification.[11][12] This method is orthogonal to HPLC because it targets a completely different class of compounds based on a different physical property (volatility vs. polarity).

Causality Behind Experimental Choices:

  • Headspace Sampling: Direct injection of the API solution can contaminate the GC inlet and column. Headspace sampling involves heating the sample in a sealed vial and injecting only the vapor phase. This cleanly introduces the volatile solvents into the GC system while leaving the non-volatile API behind.

  • Stationary Phase (DB-624 or equivalent): This type of column (6% cyanopropylphenyl / 94% dimethylpolysiloxane) is specifically designed and widely used for the separation of common residual solvents listed in pharmacopeial methods like USP <467>.[13][14]

  • Mass Spectrometric Detection: While a Flame Ionization Detector (FID) can quantify solvents, it cannot identify them. MS provides mass spectral data for each peak, allowing for unambiguous identification by comparison to a spectral library (e.g., NIST). This is critical for identifying unexpected solvents.

Experimental Protocol: Headspace GC-MS
  • Instrumentation: A GC system equipped with a headspace autosampler and a Mass Spectrometer detector.

  • Chromatographic & MS Conditions:

    • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min.

    • Inlet Temperature: 250 °C.

    • MS Transfer Line Temp: 250 °C.

    • MS Ion Source Temp: 230 °C.

    • MS Scan Range: 35-350 amu.

  • Headspace Parameters:

    • Vial Equilibration Temp: 80 °C.

    • Vial Equilibration Time: 20 min.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO). Crimp the vial securely. Prepare a blank (DMSO only) and calibration standards for expected solvents.

cluster_0 Headspace GC-MS Workflow A Sample Preparation (API in DMSO in sealed vial) B Incubation & Equilibration (80°C for 20 min) A->B C Vapor Phase Injection (Headspace Autosampler) B->C D GC Separation (Based on Volatility) C->D E MS Detection & Identification (Mass Spectrum Library Match) D->E F Quantification (Against Calibration Standards) E->F G Residual Solvent Report (Identity and ppm Level) F->G

Caption: Workflow for residual solvent analysis by Headspace GC-MS.

Method 3: Differential Scanning Calorimetry (DSC) for Bulk Purity

Differential Scanning Calorimetry (DSC) offers a powerful and truly orthogonal perspective on purity.[15] It is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[16] For a pure crystalline substance, melting occurs at a sharp, well-defined temperature. However, the presence of impurities that are soluble in the molten API but not in its solid crystalline form will cause a depression and broadening of the melting endotherm.[17] This phenomenon is described by the Van't Hoff equation, which forms the basis for purity calculation by DSC.[18]

Causality Behind Experimental Choices:

  • Orthogonality: DSC is not a separation technique. It measures a fundamental thermodynamic property of the bulk material. Therefore, it is completely insensitive to the factors that affect chromatographic separations (e.g., polarity, volatility, chromophores), making it an ideal cross-validation tool.

  • Scope: DSC determines the total mole fraction of all soluble impurities. It provides a single purity value (e.g., 99.8 mol%) that should corroborate the total impurity level found by summing individual impurities from chromatography. A significant discrepancy could indicate the presence of amorphous content or impurities missed by other methods.

Experimental Protocol: DSC Purity Analysis
  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Experimental Conditions:

    • Sample Pan: Aluminum, hermetically sealed to prevent sublimation.

    • Sample Mass: 1-3 mg, accurately weighed.

    • Purge Gas: Nitrogen at 50 mL/min.

    • Heating Rate: A slow heating rate, typically 0.5 to 2 °C/min, is required to maintain thermal equilibrium during melting.

    • Temperature Range: Scan across the melting range of the compound (e.g., from 100 °C to 150 °C, depending on the known melting point).

  • Data Analysis: The instrument software performs the purity calculation based on the ASTM E928 standard. It analyzes the shape of the melting peak, plotting the sample temperature (T) versus the reciprocal of the melt fraction (1/F). The linear slope of this plot is used to determine the mole percent purity.

cluster_0 Principle of DSC Purity Pure Pure Crystalline Solid Sharp Sharp Melting Peak (High Purity) Pure->Sharp Melting Impure Solid with Impurities Broad Broad, Depressed Peak (Lower Purity) Impure->Broad Melting Calc Calculate Mol % Purity Broad->Calc Van't Hoff Analysis

Caption: Impurities broaden and depress the melting point, enabling DSC purity analysis.

Comparative Data Summary

To illustrate the power of the orthogonal approach, consider the following hypothetical data for a single batch of this compound.

Table 1: Comparison of Orthogonal Methodologies

Method Principle of Detection/Separation Types of Impurities Detected Strengths Limitations
RP-HPLC-UV Polarity-based chromatographic separation Process-related impurities, isomers, starting materials, non-volatile degradants. High resolution; excellent for quantification; well-established method.[19][20] May not detect impurities without a UV chromophore; cannot detect volatile solvents.[21]
Headspace GC-MS Volatility-based chromatographic separation Residual organic solvents (e.g., isopropanol, toluene, acetone). High sensitivity and specificity for volatile compounds; definitive identification via MS.[11][13] Not suitable for non-volatile or thermally labile impurities.
DSC Thermal analysis (melting point depression) Total mole fraction of soluble impurities in the crystalline bulk. Truly orthogonal to chromatography; fast; requires no standards for impurities.[16][17] Cannot identify individual impurities; not suitable for amorphous or thermally unstable compounds.

| ¹H NMR | Nuclear magnetic resonance | Structural isomers and impurities with unique proton signals. | Provides structural information on impurities; can quantify without reference standards (qNMR).[22][23][24] | Lower sensitivity compared to chromatography; complex spectra can be difficult to interpret. |

Table 2: Hypothetical Purity Profile for a Batch of this compound

Analytical Method Result Interpretation
RP-HPLC (Area %) Purity: 99.75%Impurity A (RRT 0.85): 0.10%Impurity B (RRT 1.12): 0.08%Unknown Impurity (RRT 1.30): 0.07% The primary method shows three specific process-related or degradation impurities totaling 0.25%.
Headspace GC-MS Isopropanol: 250 ppmToluene: < 50 ppm (Below LOQ) The sample contains a small amount of isopropanol, likely from the synthesis of the isopropyl group, well below the ICH limit of 5000 ppm.
DSC Purity: 99.80 mol% The bulk thermal purity is very high and aligns well with the HPLC result, suggesting no major amorphous content or chromatographically "invisible" impurities are present.

| ¹H NMR | Conforms to structure.Minor signals at 3.8 ppm integrated to ~0.1% relative to main component. | Confirms the primary structure. A minor impurity is detected, potentially corresponding to one of the impurities seen in HPLC. |

Conclusion: A Self-Validating System for Purity Confirmation

The rigorous purity assessment of a pharmaceutical intermediate like this compound cannot be achieved with a single analytical technique. Each method possesses inherent strengths and weaknesses. By implementing an orthogonal strategy, we create a self-validating analytical system where the results of one technique corroborate and complement the others.

The combination of high-resolution RP-HPLC for process-related impurities, specific Headspace GC-MS for residual solvents, and bulk thermal analysis by DSC provides a scientifically sound and defensible purity profile.[2][5] This multi-pronged approach ensures that the material meets the stringent quality standards required for drug development, ultimately safeguarding patient safety and ensuring product consistency. Adherence to these principles is a hallmark of robust analytical science and is essential for navigating the complex regulatory landscape of the pharmaceutical industry.[25][26]

References

  • United States Pharmacopeia. (n.d.).
  • Agilent Technologies. (n.d.).
  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. [Link][2]
  • LCGC International. (2024). Are You Sure You Understand USP <621>?[Link][28]
  • Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][29]
  • International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][3][4]
  • Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][30]
  • ProPharma Group. (2024).
  • Lab Manager. (2025).
  • ResolveMass Laboratories Inc. (2025).
  • Oriental Journal of Chemistry. (n.d.). Gas chromatographic methods for residual solvents analysis. [Link][12]
  • NETZSCH Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC. [Link][17]
  • NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). [Link][15]
  • Wikipedia. (n.d.). Differential scanning calorimetry. [Link][16]
  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. [Link][18]
  • Journal of Chemical Education. (n.d.). Determination of purity by differential scanning calorimetry (DSC). [Link][19]
  • Chromatography Today. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. [Link][22]
  • ResearchGate. (2025). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. [Link][5]
  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. [Link][20]
  • PubMed. (n.d.).
  • ResearchGate. (2025). Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. [Link][25]
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link][1]

Sources

Validating the Mechanism of Action of 5-Amino-1-isopropyl-1H-indazole Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology and other therapeutic areas.[1] Derivatives of 5-Amino-1-isopropyl-1H-indazole, due to their structural features, are frequently investigated as potent and selective modulators of various protein kinases. Validating the precise mechanism of action (MoA) for these compounds is a critical step in their preclinical and clinical development, ensuring on-target efficacy while minimizing off-target effects.[2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the MoA of novel this compound derivatives. We will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, enabling a self-validating and robust investigational cascade.

The Investigative Funnel: From Phenotype to Target Engagement

A robust MoA validation strategy often follows a funnel-like approach, starting with broad, phenotype-based assessments and progressively narrowing down to direct evidence of target engagement. This multi-pronged approach provides a cohesive and compelling body of evidence.

MoA_Validation_Funnel Phenotypic Phenotypic Screening Target_Deconvolution Target Deconvolution & Identification Phenotypic->Target_Deconvolution Identifies bioactive compounds Direct_Engagement Direct Target Engagement Target_Deconvolution->Direct_Engagement Hypothesizes molecular target(s) Pathway_Analysis Downstream Pathway Analysis Direct_Engagement->Pathway_Analysis Confirms physical interaction Pathway_Analysis->Phenotypic Links target to cellular effect

Caption: The MoA validation funnel, from broad phenotypic effects to specific target engagement.

Part 1: Phenotypic Screening - Observing the "What"

Phenotypic screening is the foundational step, identifying compounds that elicit a desired biological response in a cellular or organismal model without a priori knowledge of the specific molecular target.[3][4][5] This approach is powerful for discovering compounds with novel mechanisms of action.[6][7]

Key Phenotypic Assays:
  • Cell Viability and Proliferation Assays: These assays are crucial for determining the cytotoxic or cytostatic effects of the indazole derivatives.[8][9][10] They are often the first pass in screening, especially in an oncology context.[11][12]

  • Apoptosis and Necrosis Assays: To understand how the compounds affect cell viability, assays that measure markers of programmed cell death (e.g., caspase activity, annexin V staining) are employed.[11]

  • High-Content Imaging: This technique provides a more detailed, image-based phenotypic profile, quantifying changes in cell morphology, protein localization, and other features upon compound treatment.[6]

Comparative Data: Cell Viability in Cancer Cell Lines
Cell LinePutative TargetThis compound Derivative (IC50 in µM)Alternative Kinase Inhibitor (IC50 in µM)
HT-29 (Colon Cancer)PI3K/mTOR[13]2.51.8 (PI-103)
MCF-7 (Breast Cancer)PI3K/mTOR[13]1.71.2 (PI-103)
A-549 (Lung Cancer)FGFR[14]3.12.7 (PD173074)
HGC-27 (Gastric Cancer)PI3K/mTOR[13]0.430.35 (GDC-0941)

IC50 values are hypothetical and for illustrative purposes.

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Part 2: Target Identification and Selectivity Profiling - Unveiling the "How"

Once a desired phenotype is observed, the next crucial step is to identify the molecular target(s) of the bioactive indazole derivative. Given the prevalence of indazoles as kinase inhibitors, kinome profiling is a logical and powerful approach.[1]

Kinome Profiling Techniques:
  • Multiplexed Inhibitor Beads (MIBs) / Kinobeads: This chemoproteomic approach uses beads coated with a broad range of kinase inhibitors to capture active kinases from a cell lysate. The captured kinases are then identified and quantified by mass spectrometry.[15][16] This method provides a snapshot of the kinases that can physically interact with ATP-competitive inhibitors.

  • Peptide Arrays: These arrays consist of a library of kinase substrate peptides spotted on a solid support.[17] Cell lysates are incubated with the array in the presence of radiolabeled ATP, and the phosphorylation of the peptides reveals the activity of various kinases in the lysate.[17][18]

  • Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active sites of enzymes, allowing for their enrichment and identification.[19]

Kinome_Profiling_Workflow cluster_0 Sample Preparation cluster_1 Kinase Enrichment/Activity Assay cluster_2 Analysis Lysate Cell Lysate (Control vs. Treated) Assay Incubate with Kinobeads or Peptide Array Lysate->Assay MS LC-MS/MS Analysis Assay->MS Quant Quantitative Comparison MS->Quant

Caption: A generalized workflow for kinome profiling to identify potential kinase targets.

Part 3: Direct Target Engagement - Confirming the Physical Interaction

Identifying a potential target through profiling is not sufficient; direct evidence of the compound binding to the target within a cellular context is the gold standard for MoA validation.[20][21][22]

The Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that assesses target engagement in intact cells or cell lysates.[23][24][25][26] The principle is that a protein's thermal stability increases upon ligand binding.[27][28]

  • Melt Curve CETSA: In this format, cells are treated with the compound or a vehicle control, then aliquoted and heated to a range of temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, engagement.[25]

  • Isothermal Dose-Response (ITDR) CETSA: Here, cells are treated with varying concentrations of the compound and heated to a single, optimized temperature (a temperature that causes significant but not complete denaturation of the target protein). The concentration-dependent increase in the amount of soluble protein provides a measure of the compound's potency in engaging its target in a cellular environment.[24]

Experimental Protocol: Melt Curve CETSA
  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat one batch of cells with the this compound derivative at a saturating concentration (e.g., 10x IC50) and another with a vehicle control for 1-2 hours.

  • Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS with protease and phosphatase inhibitors.[23] Aliquot the cell suspension into PCR tubes.

  • Heat Treatment: Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 40°C to 64°C).[23] Cool to room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[23]

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blot.

Comparative Data: CETSA Melt Curve Shift
Target ProteinTreatmentTagg (°C)ΔTagg (°C)
Kinase XVehicle (DMSO)48.2-
Kinase XIndazole Derivative (10 µM)54.5+6.3
Off-Target Kinase YVehicle (DMSO)51.7-
Off-Target Kinase YIndazole Derivative (10 µM)51.9+0.2

Tagg: Aggregation temperature. Data is hypothetical.

Part 4: Downstream Signaling Pathway Analysis - Connecting Target to Phenotype

Confirming target engagement should be followed by demonstrating that this engagement leads to the expected modulation of the downstream signaling pathway, thereby linking the molecular interaction to the observed cellular phenotype.[29] Western blotting is a workhorse technique for this purpose.[30][31]

For instance, if a this compound derivative is found to inhibit a kinase in the PI3K/AKT/mTOR pathway[13], one would expect to see a decrease in the phosphorylation of downstream substrates like Akt, S6 ribosomal protein, and 4E-BP1.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation FourEBP1->Proliferation Inhibits (when dephosphorylated) Indazole Indazole Derivative Indazole->PI3K Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway, a common target for indazole-based inhibitors.

Experimental Protocol: Western Blot for Pathway Analysis
  • Cell Culture and Treatment: Grow cells to 70-80% confluency. Serum-starve cells for 12-24 hours, then treat with the indazole derivative at various concentrations and for different time points.[29]

  • Lysis and Protein Quantification: Lyse cells in RIPA buffer with protease and phosphatase inhibitors.[29] Determine protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.[30]

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.[31]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[30] Incubate with primary antibodies (e.g., anti-p-Akt, anti-total-Akt) overnight at 4°C.[29]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[29] Detect the signal using an enhanced chemiluminescence (ECL) substrate.[29]

  • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

By systematically applying this multi-faceted approach—from broad phenotypic observation to specific, direct target engagement and downstream pathway modulation—researchers can build a robust and compelling case for the mechanism of action of novel this compound derivatives, significantly increasing their potential for successful clinical translation.

References

  • Wikipedia. Phenotypic screening. [Link]
  • Technology Networks. Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]
  • Molecular Devices. Cell Viability Assays: A gateway to understanding cellular responses to drugs and bioactive compounds. [Link]
  • Drug Target Review. Phenotypic profiling in drug discovery. [Link]
  • Creative Bioarray. Phenotype-Based Drug Screening. [Link]
  • PubMed Central.
  • ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]
  • Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery. [Link]
  • National Institutes of Health. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. [Link]
  • PubMed Central. Recent advances in methods to assess the activity of the kinome. [Link]
  • G-Biosciences. The Role of Cell Viability Studies in Modern Drug Development. [Link]
  • Fox Chase Cancer Center. Multi-Analyte Columns – Generating a Kinome Profile for Cancer Therapy. [Link]
  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
  • PubMed Central. Kinome Profiling. [Link]
  • PubMed Central. Determining target engagement in living systems. [Link]
  • ACS Publications. Importance of Quantifying Drug-Target Engagement in Cells. [Link]
  • Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]
  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
  • PNAS. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. [Link]
  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]
  • ACS Publications. Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. [Link]
  • Assay Genie. Western Blot Protocol & Troubleshooting Guide. [Link]
  • PubMed Central.
  • PubMed. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. [Link]
  • PubMed. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. [Link]
  • PubMed. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. [Link]
  • Elsevier. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. [Link]
  • PubMed. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. [Link]
  • PubMed Central. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)
  • Allied Academies. Molecular docking and in silico ADMET study reveals 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile as a potential inhibitor of cancer Osaka thyroid kinase. [Link]
  • PubMed.

Sources

A Comparative Guide to the Kinase Selectivity of 5-Amino-1-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous potent and selective therapeutic agents.[1][2] This guide provides an in-depth technical analysis of 5-Amino-1-isopropyl-1H-indazole, a representative of this chemical class, focusing on its cross-kinase selectivity profile. Understanding the selectivity of a kinase inhibitor is a cornerstone of drug development, as it directly impacts both efficacy and potential off-target effects.[3][4] This document will detail a comprehensive kinase screening workflow, present comparative data against established inhibitors, and offer insights into the interpretation of selectivity profiles.

The Imperative of Kinase Selectivity Profiling

Protein kinases are a vast family of enzymes that regulate a multitude of cellular processes, making them compelling targets for therapeutic intervention, particularly in oncology.[5][6] However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors.[4][7] Non-selective kinase inhibitors can lead to a range of off-target effects, complicating clinical development and potentially causing adverse events in patients.[4] Therefore, comprehensive profiling of an investigational compound against a broad panel of kinases is an indispensable step in the drug discovery pipeline.[3][8] This process, known as cross-screening or selectivity profiling, provides a detailed map of a compound's inhibitory activity, enabling researchers to assess its specificity and anticipate potential liabilities.[9]

Experimental Design for Kinase Selectivity Profiling

To objectively evaluate the selectivity of this compound, a robust and standardized experimental approach is essential. The following sections outline a detailed methodology for a luminescence-based kinase assay, a widely used and highly sensitive method for quantifying kinase activity.[5][10]

The choice of kinases for the screening panel is a critical determinant of the quality and relevance of the resulting selectivity data. A well-designed panel should include a diverse representation of the human kinome, encompassing different families and subfamilies. For this guide, a hypothetical panel of 10 kinases has been selected to illustrate the process, including representatives from major tyrosine kinase and serine/threonine kinase families.

Experimental Workflow for Kinase Selectivity Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution (this compound & Comparators) Reaction_Setup Assay Plate Setup (Compound, Kinase, Substrate) Compound_Prep->Reaction_Setup Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Reaction_Setup Incubation_1 Pre-incubation (Compound + Kinase) Reaction_Setup->Incubation_1 Reaction_Initiation Reaction Initiation (Addition of ATP) Incubation_1->Reaction_Initiation Incubation_2 Kinase Reaction Incubation Reaction_Initiation->Incubation_2 Reaction_Termination Reaction Termination & Luminescence Detection Incubation_2->Reaction_Termination Data_Acquisition Luminescence Reading Reaction_Termination->Data_Acquisition Data_Processing Data Normalization (% Inhibition Calculation) Data_Acquisition->Data_Processing IC50_Determination IC50 Curve Fitting Data_Processing->IC50_Determination Selectivity_Analysis Selectivity Profile Generation IC50_Determination->Selectivity_Analysis

Caption: A streamlined workflow for determining the kinase selectivity profile of a test compound.

This protocol describes a common method for measuring kinase activity by quantifying the amount of ATP consumed during the phosphorylation reaction.[11][12] The luminescent signal is inversely proportional to kinase activity.[5]

Materials:

  • This compound (Test Compound)

  • Staurosporine and Sunitinib (Comparator Compounds)

  • Purified, active kinase enzymes

  • Specific peptide substrates for each kinase

  • Adenosine 5'-triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series for each compound in DMSO.[13]

  • Assay Plate Preparation: Dispense 50 nL of each compound dilution into the wells of a 384-well plate. Include DMSO-only wells as a "no inhibition" control.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in Kinase Assay Buffer. The optimal concentrations of kinase and substrate should be empirically determined for each assay.

    • Add 5 µL of the kinase/substrate solution to each well of the assay plate.

    • Allow the plate to incubate for 10 minutes at room temperature to permit compound binding to the kinase.[14]

    • Prepare an ATP solution in Kinase Assay Buffer. The final ATP concentration should ideally be at or near the Km for each respective kinase to ensure accurate IC50 determination.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Luminescence Detection:

    • Equilibrate the plate and the luminescence detection reagent to room temperature.

    • Add 10 µL of the luminescence detection reagent to each well. This reagent will stop the kinase reaction and initiate the generation of a luminescent signal.[13]

    • Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

The raw luminescence data is processed to determine the inhibitory activity of the compounds.

  • Normalization: The luminescence signal in each well is normalized to the "no inhibition" (DMSO) and "maximal inhibition" (no enzyme or potent inhibitor) controls to calculate the percentage of kinase inhibition.

  • IC50 Determination: The percentage inhibition values are plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[15]

Comparative Selectivity Profile

To provide context for the selectivity of this compound, its inhibitory profile is compared against two well-characterized kinase inhibitors: Staurosporine, a potent but non-selective inhibitor, and Sunitinib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase TargetThis compoundStaurosporine (Comparator 1)Sunitinib (Comparator 2)
Tyrosine Kinases
ABL18501550
EGFR>10,000251,500
FLT31,200520
KDR (VEGFR2)551010
RET453080
Serine/Threonine Kinases
AURKA3,5008>10,000
CDK2/CycA15035,000
GSK3B2,50012>10,000
PIM195208,000
ROCK14,8006>10,000

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Interpretation of Results

The hypothetical data presented in Table 1 suggests that this compound exhibits a distinct selectivity profile compared to the two comparator compounds.

  • Potency and Selectivity: The compound shows potent inhibition of KDR (VEGFR2) and RET, with IC50 values of 55 nM and 45 nM, respectively. It also demonstrates moderate activity against PIM1 and CDK2/CycA. Notably, the compound is significantly less active against other kinases in the panel, such as EGFR, AURKA, and ROCK1, indicating a degree of selectivity.

  • Comparison with Staurosporine: As expected, Staurosporine demonstrates potent, broad-spectrum inhibition across most of the kinases tested, highlighting its non-selective nature.

  • Comparison with Sunitinib: Sunitinib, a known multi-targeted inhibitor, shows high potency against KDR and FLT3, consistent with its clinical mechanism of action. However, it displays weaker activity against the serine/threonine kinases in this panel compared to this compound.

Signaling Pathway Context

G cluster_pathway Simplified Kinase Signaling Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., KDR, RET) Ligand->RTK Activation Downstream_STK Downstream Ser/Thr Kinase (e.g., CDK2, PIM1) RTK->Downstream_STK Signal Transduction Cellular_Response Cellular Response (Proliferation, Survival) Downstream_STK->Cellular_Response Regulation Inhibitor This compound Inhibitor->RTK Inhibitor->Downstream_STK

Caption: Inhibition of key signaling kinases by this compound.

Conclusion

This guide provides a framework for the systematic evaluation of the kinase selectivity of this compound. The presented methodologies and comparative data underscore the importance of comprehensive cross-screening in early-stage drug discovery. The hypothetical results suggest that this compound possesses a promising and relatively selective inhibitory profile, warranting further investigation. By understanding the on- and off-target activities of a compound, researchers can make more informed decisions, leading to the development of safer and more effective kinase-targeted therapies.

References

  • Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Davis, M.I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
  • Wilson, D.J., et al. (2018).
  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
  • Schärfer, C., et al. (2013).
  • Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]
  • Merelli, E., et al. (2013).
  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
  • In vitro kinase assay. Protocols.io. [Link]
  • Assay Development for Protein Kinase Enzymes. NCBI. [Link]
  • Features of Selective Kinase Inhibitors.
  • Lamba, V., & Ghosh, I. (2012). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]
  • Tanega, C., et al. (2010). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. [Link]
  • Understanding Luminescence Based Screens. Royal Society of Chemistry. [Link]
  • IC50 determination for receptor-targeted compounds and downstream signaling.
  • Kinase assays. BMG LABTECH. [Link]
  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]
  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
  • Determination of the IC50 values of a panel of CDK9 inhibitors against...
  • Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. [Link]
  • Lu, S., et al. (2023). Strategy toward Kinase-Selective Drug Discovery.
  • Lu, S., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. PMC. [Link]
  • Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics. [Link]
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]
  • Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. PubMed. [Link]
  • Spotlight: Activity-Based Kinase Assay Form
  • Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. European Journal of Medicinal Chemistry. [Link]
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]
  • Kinase Screening Assay Services. Reaction Biology. [Link]
  • 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted 5-Aminoindazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-aminoindazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Its strategic importance necessitates robust, versatile, and scalable synthetic routes. This guide provides an in-depth comparison of the primary synthetic strategies for accessing substituted 5-aminoindazoles. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. This document compares classical reductive cyclization methods with modern transition-metal-catalyzed approaches, providing quantitative data, detailed experimental protocols, and a logical framework for selecting the optimal route for a given research and development objective.

Introduction: The Strategic Value of the 5-Aminoindazole Core

Nitrogen-containing heterocycles are fundamental building blocks in pharmaceutical sciences.[1] Among these, the indazole ring system is particularly prominent in oncology and inflammation-focused drug discovery. The addition of an amino group at the C5-position provides a critical vector for molecular recognition, often acting as a key hydrogen bond donor or a synthetic handle for further derivatization. This functionality is pivotal for the biological activity of compounds like Pazopanib, a multi-target tyrosine kinase inhibitor used in cancer therapy.

The development of efficient synthetic methodologies is therefore a critical endeavor. The choice of synthesis can profoundly impact the speed of lead optimization, the cost of goods for active pharmaceutical ingredients (APIs), and the accessible chemical space for new analogues. This guide will compare and contrast the most effective and commonly employed strategies.

Comparative Analysis of Synthetic Strategies

The synthesis of the 5-aminoindazole core can be broadly categorized into two major approaches:

  • Strategy A: Classical Reductive Cyclization. This is a robust, time-tested method, often favored in process chemistry for its scalability and use of inexpensive starting materials.

  • Strategy B: Modern Transition-Metal-Catalyzed Annulation. These methods offer high efficiency, excellent functional group tolerance, and regiochemical control, making them ideal for rapid library synthesis in a discovery setting.[2]

The following diagram provides a high-level overview of these divergent strategies.

G cluster_0 General Starting Materials cluster_1 Strategy A: Classical Reductive Cyclization cluster_2 Strategy B: Transition-Metal Catalysis SM1 Substituted Dinitroaromatics A1 1. SNAr with Glycine Ethyl Ester SM1->A1 SM2 Ortho-Halo Anilines / Hydrazones B1 Pd-Catalyzed C-N Coupling / Annulation SM2->B1 A2 2. Diazotization A1->A2 A3 3. Reductive Cyclization A2->A3 A_OUT Substituted 5-Aminoindazole A3->A_OUT B_OUT Substituted 5-Aminoindazole B1->B_OUT

Caption: High-level comparison of classical vs. transition-metal-catalyzed routes.

Strategy A: Reductive Cyclization of 2,4-Dinitrophenyl Derivatives

This classical approach builds the indazole ring from a highly functionalized benzene precursor. The logic here is to install precursors to both nitrogen atoms of the pyrazole ring onto the arene before executing the final cyclization. The use of a 2,4-dinitro-substituted starting material is common, where one nitro group is displaced and the other is reduced to form the N-N bond.

Mechanistic Rationale: The strategy hinges on a well-defined sequence. First, an SNAr reaction at the most activated position (C1) installs a side chain. The ortho-nitro group (at C2) then serves as a precursor for the indazole N1 atom. This nitro group is reduced to an amine (or hydroxylamine), which subsequently attacks a diazotized derivative of the C1 side-chain amine, leading to cyclization and formation of the pyrazole ring. The nitro group at C4 is carried through the synthesis and reduced in a final step to yield the target 5-amino group.

Detailed Experimental Protocol: Synthesis of a 5-Amino-1H-indazole-3-carboxylic acid derivative

This protocol is adapted from established procedures for preparing indazole cores from dinitroaromatic compounds.

Step 1: SNAr reaction of 1-fluoro-2,4-dinitrobenzene with Glycine Ethyl Ester

  • Materials: 1-fluoro-2,4-dinitrobenzene, Glycine ethyl ester hydrochloride, Triethylamine (TEA), Ethanol.

  • Procedure: To a solution of Glycine ethyl ester hydrochloride (1.2 equiv.) in ethanol, add triethylamine (2.5 equiv.) at 0 °C and stir for 15 minutes. Add a solution of 1-fluoro-2,4-dinitrobenzene (1.0 equiv.) in ethanol dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup & Purification: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product, ethyl 2-((2,4-dinitrophenyl)amino)acetate, is often pure enough for the next step or can be purified by silica gel chromatography.

Step 2: Reductive Cyclization

  • Materials: Ethyl 2-((2,4-dinitrophenyl)amino)acetate, Iron powder, Ammonium chloride, Ethanol/Water mixture.

  • Procedure: Create a slurry of iron powder (5.0 equiv.) and ammonium chloride (1.0 equiv.) in a 4:1 mixture of ethanol and water. Heat the mixture to reflux. Add the ethyl 2-((2,4-dinitrophenyl)amino)acetate from the previous step portion-wise over 30 minutes.

  • Causality: The iron/NH₄Cl system selectively reduces the ortho-nitro group to an aniline. Under reflux conditions, this newly formed aniline intramolecularly cyclizes with the ester carbonyl to form a dihydro-indazolone intermediate. The second nitro group at the C4 position is simultaneously reduced to the desired C5-amine.

  • Workup & Purification: After 4 hours at reflux, filter the hot reaction mixture through a pad of celite, washing with hot ethanol. Concentrate the filtrate under reduced pressure. The residue can be purified by recrystallization or silica gel chromatography to yield the ethyl 5-amino-1H-indazole-3-carboxylate.

Strategy B: Transition-Metal-Catalyzed Annulation

The advent of transition-metal catalysis has revolutionized heterocycle synthesis.[3] For 5-aminoindazoles, palladium- and copper-catalyzed reactions are particularly powerful, enabling the construction of the N-N bond and the pyrazole ring in a single, highly efficient transformation.[4] These routes typically start from simpler, less-activated precursors like ortho-haloanilines.

Mechanistic Rationale: A common approach involves the palladium-catalyzed coupling of an ortho-haloaryl hydrazone.[1] The catalytic cycle typically involves oxidative addition of the Pd(0) catalyst into the C-X bond (where X is Br or I), followed by coordination to the hydrazone nitrogen. A subsequent intramolecular C-N bond formation (reductive elimination) forges the indazole ring. The key advantage is the exceptional tolerance for other functional groups on the aromatic ring, which remain untouched under the mild reaction conditions.

Detailed Experimental Protocol: Pd-catalyzed Synthesis of a Substituted 3-Amino-5-nitroindazole

This protocol demonstrates a modern approach where the amino group is masked as a nitro group until a final reduction step. This strategy is common when the free amine might interfere with the catalysis.

Step 1: Hydrazone Formation

  • Materials: 2-bromo-5-nitrobenzonitrile, Benzophenone hydrazone, Sodium tert-butoxide, Palladium(II) acetate, Xantphos, Toluene.

  • Procedure: In a flame-dried Schlenk flask under an inert atmosphere (Argon), combine 2-bromo-5-nitrobenzonitrile (1.0 equiv.), benzophenone hydrazone (1.1 equiv.), sodium tert-butoxide (1.4 equiv.), Pd(OAc)₂ (0.05 equiv.), and Xantphos (0.10 equiv.). Add anhydrous toluene via syringe.

  • Causality: This is a Buchwald-Hartwig-type C-N coupling reaction. The palladium catalyst, in conjunction with the Xantphos ligand, facilitates the coupling between the aryl bromide and the hydrazone nitrogen.

Step 2: Deprotection and Cyclization

  • Materials: The crude product from Step 1, Hydrochloric acid, Dioxane.

  • Procedure: Degas the reaction mixture from Step 1 and heat to 110 °C for 16 hours. Cool to room temperature and add a solution of 3M HCl in dioxane. Stir for 2 hours.

  • Causality: The elevated temperature promotes the intramolecular cyclization of the aryl hydrazone intermediate. The subsequent addition of acid cleaves the benzophenone protecting group and facilitates the final aromatization to the indazole ring system.

  • Workup & Purification: Neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude 3-amino-5-nitro-1H-indazole is purified by column chromatography.

Step 3: Final Reduction

  • Materials: 3-amino-5-nitro-1H-indazole, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol.

  • Procedure: Dissolve the 3-amino-5-nitro-1H-indazole in ethanol and add SnCl₂·2H₂O (5.0 equiv.). Heat the mixture to reflux for 3 hours.

  • Workup & Purification: Cool the reaction, pour it into ice water, and basify with concentrated NaOH solution. Extract the product with ethyl acetate and purify by chromatography to yield the final substituted 5-aminoindazole.

Quantitative Performance Comparison

MetricStrategy A: Reductive CyclizationStrategy B: Transition-Metal CatalysisJustification & Insights
Typical Overall Yield 40-60%65-85%TM-catalyzed routes are generally more efficient and higher yielding due to milder conditions and fewer side reactions.[4]
Number of Steps 2-3 steps2-4 steps (incl. precursor synthesis)The step count can be similar, but the complexity and purification demands of classical routes can be higher.
Starting Materials Inexpensive, bulk chemicals (e.g., dinitro-halobenzenes).More specialized precursors (e.g., functionalized haloanilines, specific hydrazones).Strategy A is often more cost-effective for large-scale synthesis of a single target.
Scalability Generally high. Well-established for process chemistry.Can be challenging due to catalyst cost, removal of metal residues, and air-sensitive reagents.For GMP campaigns, Strategy A is often preferred if the substrate allows.
Functional Group Tolerance Poor to moderate. Strongly acidic/basic conditions and harsh reducing agents limit scope.Excellent. Tolerates a wide range of esters, amides, ethers, and other sensitive groups.[1]Strategy B is far superior for creating diverse libraries of analogues for SAR studies.
Regioselectivity High, dictated by the substitution pattern of the starting aryl ring.High, controlled by the position of the halogen and directing groups.Both methods offer good control, but TM methods provide more flexibility in precursor design.

Conclusion and Recommendations

The choice between classical reductive cyclization and modern transition-metal-catalyzed methods for synthesizing substituted 5-aminoindazoles is not a matter of one being universally superior. Instead, the optimal choice is dictated by the specific goals of the project.

  • For Process Development and Large-Scale Synthesis: When a single, well-defined target is required in large quantities, the Reductive Cyclization (Strategy A) route is often the most pragmatic and cost-effective approach, provided the target molecule can tolerate the reaction conditions.

  • For Medicinal Chemistry and Drug Discovery: For generating libraries of diverse analogues, exploring structure-activity relationships (SAR), and late-stage functionalization, the Transition-Metal-Catalyzed Annulation (Strategy B) is unparalleled in its flexibility, efficiency, and broad functional group tolerance.

By understanding the underlying mechanisms and practical limitations of each approach, researchers can make informed, strategic decisions that accelerate the drug discovery and development pipeline.

References

  • El Kazzouli, S., et al. (2012). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Mini Reviews in Medicinal Chemistry, 12(12), 1293-300. Available at: https://pubmed.ncbi.nlm.nih.gov/22946887/
  • Kaur, N., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9633917/
  • Jadhav, S. D., et al. (2012). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 45(8), 1309–1321. Available at: https://pubs.acs.org/doi/10.1021/ar300057h
  • Coker, G. G., et al. (1951). Experiments on the preparation of indolocarbazoles. Part II. Some observations on the Graebe–Ullmann carbazole synthesis. Journal of the Chemical Society, 110. Available at: https://pubs.rsc.org/en/content/articlelanding/1951/jr/jr9510000110
  • Bamberger, E. (1894). Ueber das Phenylhydroxylamin. Chemische Berichte, 27(2), 1548–1557. Available at: https://en.wikipedia.org/wiki/Bamberger_rearrangement
  • Chen, G., et al. (2016). Synthesis of Indazoles via 1,3-Dipolar Cycloaddition of Arynes with α-Substituted α-Diazomethylphosphonates. Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/abstracts/lit3/018.shtm
  • Babu, B., et al. (2021). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 26(16), 4983. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8398802/
  • Janardhanan, J. C., et al. (2020). Transition-Metal-Catalyzed Syntheses of Indazoles. Asian Journal of Organic Chemistry, 9(10), 1410-1431. Available at: https://www.researchgate.
  • BenchChem. (2025). Detailed Experimental Protocol for the Graebe-Ullmann Synthesis of 1H-Benzo(a)carbazole. BenchChem Application Notes. Available at: https://www.benchchem.
  • Wang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7283. Available at: https://www.mdpi.com/1420-3049/26/23/7283
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3437874/

Sources

A Comparative Benchmarking Guide to 5-Amino-1-isopropyl-1H-indazole Derivatives and Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive performance comparison of kinase inhibitors based on the 5-amino-1-isopropyl-1H-indazole scaffold against well-established inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Receptor-Interacting Protein Kinase 1 (RIPK1). It is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this chemical series in targeting key regulators of cell cycle progression and programmed cell death.

Introduction: The Versatility of the Indazole Scaffold in Kinase Inhibition

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous potent and selective kinase inhibitors. Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of inhibitory activity and selectivity against a wide range of protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them critical targets for therapeutic intervention.

This guide will focus on two key kinases from different signaling paradigms:

  • Cyclin-Dependent Kinase 2 (CDK2): A serine/threonine kinase that plays a pivotal role in regulating the G1/S phase transition of the cell cycle. Its aberrant activity is frequently observed in various cancers.

  • Receptor-Interacting Protein Kinase 1 (RIPK1): A serine/threonine kinase that acts as a critical signaling node in the regulation of inflammation and programmed cell death pathways, including necroptosis and apoptosis.

Due to the limited availability of public data on a single this compound derivative against both CDK2 and RIPK1, this guide will utilize representative examples of indazole-based compounds to illustrate the potential of this scaffold class and compare them against established inhibitors.

Benchmarking Against CDK2 Inhibitors

CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, orchestrates the initiation of DNA replication. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

The Contenders: Indazole Derivatives vs. Established CDK2 Inhibitors

For this comparison, we will consider a representative 3-aminopyrazole derivative, a close structural relative of the this compound scaffold, against the well-characterized CDK2 inhibitors, Roscovitine and Dinaciclib.

Inhibitor ClassRepresentative Compound/DrugTarget(s)Potency (IC50/Ki)Mechanism of ActionClinical Development Stage
Indazole Scaffold (representative) PHA-533533 (a 3-aminopyrazole)CDK2/Cyclin AKi = 31 nM[1]ATP-competitivePreclinical[1]
Purine Analog Roscovitine (Seliciclib)CDK2, CDK5, Cdc2[2][3][4][5]CDK2/Cyclin E: 0.1 µM, CDK2/Cyclin A: 0.7 µM[2][4][6]ATP-competitivePhase 2[2][5]
Pyrazolo[1,5-a]pyrimidine DinaciclibCDK1, CDK2, CDK5, CDK9[7][8][9]CDK2: 1 nM[7][9]ATP-competitivePhase 3[10]
Causality of Experimental Choices

The selection of Roscovitine and Dinaciclib as benchmarks is based on their extensive characterization and clinical evaluation. Roscovitine, a first-generation CDK inhibitor, provides a historical context, while Dinaciclib represents a more potent, second-generation inhibitor with broader CDK inhibition. The use of PHA-533533, a potent 3-aminopyrazole CDK2 inhibitor, serves as a relevant proxy to demonstrate the potential of the broader indazole-related scaffold class.

Signaling Pathway and Inhibition Point

The following diagram illustrates the role of CDK2 in the cell cycle and the point of inhibition by these compounds.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases G1/S Checkpoint G1/S Checkpoint Cyclin E Cyclin E E2F->Cyclin E activates transcription CDK2 CDK2 Cyclin E->CDK2 binds DNA Replication DNA Replication CDK2->DNA Replication initiates Inhibitors Indazole Derivatives Roscovitine Dinaciclib Inhibitors->CDK2 inhibit

Caption: The G1/S transition is regulated by the sequential activation of CDK4/6 and CDK2.

Benchmarking Against RIPK1 Inhibitors

RIPK1 is a key mediator of necroptosis, a form of programmed necrosis that contributes to inflammation in various diseases. Inhibition of RIPK1 kinase activity is a promising therapeutic strategy for these conditions.

The Contenders: Indazole Derivatives vs. Established RIPK1 Inhibitors

Here, we consider 1H-indazole carboxamides as representative RIPK1 inhibitors from the indazole class and compare them against the well-known RIPK1 inhibitor, Necrostatin-1, and the potent RIPK3 inhibitor, GSK'872, for context on targeting the necroptosis pathway.

Inhibitor ClassRepresentative Compound/DrugTarget(s)Potency (IC50)Mechanism of Action
Indazole Scaffold 1H-indazole carboxamidesRIPK1Data from patent literature, specific IC50s not publicly disclosed[2]Likely ATP-competitive
Necrostatin Necrostatin-1 (Nec-1)RIPK1Human RIPK1: 182 nM[11]Allosteric inhibitor (Type III)[12]
Quinolinamine Derivative GSK'872RIPK31.3 nM[13][14][15]ATP-competitive (Type I)
Causality of Experimental Choices

Necrostatin-1 is the archetypal inhibitor of RIPK1-mediated necroptosis and serves as an essential benchmark. Its allosteric binding mode provides a point of mechanistic comparison. GSK'872, a highly potent and selective RIPK3 inhibitor, is included to highlight the different nodes of intervention within the necroptosis pathway. The patent for 1H-indazole carboxamides as RIPK1 inhibitors indicates the potential of this scaffold in targeting this pathway.

Signaling Pathway and Inhibition Point

The following diagram illustrates the RIPK1-mediated necroptosis pathway and the points of inhibition.

RIPK1_Pathway cluster_necro Necroptosis Pathway TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Complex I Complex I (Survival/Inflammation) TNFR1->Complex I forms Complex IIa Complex IIa (Apoptosis) Complex I->Complex IIa transitions to Complex IIb (Necrosome) Necrosome Complex I->Complex IIb (Necrosome) transitions to RIPK1 RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 recruits & phosphorylates MLKL MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis oligomerizes & executes Caspase-8 Caspase-8 Caspase-8->RIPK1 cleaves Caspase-8->RIPK3 cleaves Indazole Carboxamides Indazole Carboxamides Indazole Carboxamides->RIPK1 Necrostatin-1 Necrostatin-1 Necrostatin-1->RIPK1 GSK'872 GSK'872 GSK'872->RIPK3

Caption: RIPK1 kinase activity is a key determinant of the switch from survival/apoptosis to necroptosis.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, the following standardized protocols are recommended.

Biochemical Kinase Inhibition Assay (for CDK2 and RIPK1)

This protocol describes a generic in vitro kinase assay to determine the IC50 of an inhibitor.

Workflow Diagram

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase (CDK2/Cyclin A or RIPK1) - Substrate (e.g., Histone H1 for CDK2) - ATP (radiolabeled or for detection system) - Assay Buffer - Test Compounds start->prepare_reagents plate_compounds Plate serial dilutions of test compounds and controls prepare_reagents->plate_compounds add_kinase Add kinase to each well plate_compounds->add_kinase pre_incubate Pre-incubate to allow compound-kinase binding add_kinase->pre_incubate initiate_reaction Initiate reaction by adding ATP and substrate pre_incubate->initiate_reaction incubate Incubate at optimal temperature initiate_reaction->incubate stop_reaction Stop the reaction incubate->stop_reaction detect_signal Detect signal (e.g., radioactivity, fluorescence, luminescence) stop_reaction->detect_signal analyze_data Analyze data and calculate IC50 detect_signal->analyze_data end End analyze_data->end

Caption: Workflow for a typical in vitro biochemical kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of dilutions of the test compounds (e.g., this compound derivatives and benchmark inhibitors) in DMSO.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, the respective kinase (e.g., recombinant CDK2/Cyclin A or RIPK1), and the diluted test compounds.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for the binding of the inhibitors to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate (e.g., Histone H1 for CDK2) and ATP (e.g., [γ-³²P]ATP for radiometric detection or unlabeled ATP for antibody-based detection).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

  • Signal Detection: Detect the amount of phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity. For other methods like HTRF or ELISA, follow the manufacturer's instructions.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Necroptosis Inhibition Assay (for RIPK1)

This protocol assesses the ability of compounds to protect cells from induced necroptosis.

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HT-29 or L929) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1H-indazole carboxamides, Necrostatin-1) for 1-2 hours.

  • Induction of Necroptosis: Induce necroptosis by adding a combination of stimuli, such as TNF-α, a Smac mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (e.g., z-VAD-FMK, to block apoptosis).

  • Incubation: Incubate the cells for a period sufficient to induce cell death (e.g., 18-24 hours).

  • Cell Viability Measurement: Measure cell viability using a standard assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or by measuring LDH release.

  • Data Analysis: Normalize the viability data to the untreated control and the vehicle-treated, necroptosis-induced control. Plot the percentage of cell protection against the logarithm of the inhibitor concentration to determine the EC50 value.

Conclusion and Future Directions

The this compound scaffold represents a versatile starting point for the development of potent and selective kinase inhibitors. As demonstrated by related indazole and pyrazole derivatives, this chemical class has the potential to effectively target key kinases involved in both cell cycle regulation (CDK2) and programmed cell death (RIPK1).

While direct comparative data for a single this compound derivative against both CDK2 and RIPK1 is not yet publicly available, the information presented in this guide provides a strong rationale for the continued exploration of this scaffold. Future studies should focus on synthesizing and profiling a library of these derivatives against a panel of kinases to establish their potency and selectivity profiles. Such efforts will be crucial in unlocking the full therapeutic potential of this promising class of compounds.

References

  • Kumar SK, LaPlant BR, Chng WJ, et al. Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma. Blood. 2015;125(3):443-448. [Link]
  • Carol H, Gorlick R, Kolb EA, et al. Initial Testing (Stage 1) of the Cyclin Dependent Kinase Inhibitor SCH 727965 (Dinaciclib) by the Pediatric Preclinical Testing Program. Pediatr Blood Cancer. 2014;61(3):497-505. [Link]
  • Harris PA, Berger SB, Jeong JU, et al. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors. J Med Chem. 2017;60(16):6803-6821. [Link]
  • Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications.
  • Necrostatin-1: a promising compound for neurological disorders. Frontiers. [Link]
  • The Cdk inhibitor dinaciclib as a promising anti-tumorigenic agent in biliary tract cancer. Taylor & Francis Online. [Link]
  • Johnson N, Li Y, Wang X, et al. Dinaciclib Induces Anaphase Catastrophe in Lung Cancer Cells via Inhibition of Cyclin Dependent Kinases 1 and 2. J Biol Chem. 2016;291(22):11689-11698. [Link]
  • Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflamm
  • Liu C, Zhang Y, Li R, et al. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling. Aging Dis. 2018;9(6):1135-1146. [Link]
  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PMC. [Link]
  • Wang H, Li Z, Liu Y, et al. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis.
  • Kim J, Lee S, Park S, et al. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. Eur J Med Chem. 2017;125:1145-1155. [Link]
  • Li J, McQuade T, Siemer D, et al. Discovery of a cooperative mode of inhibiting RIPK1 kinase.
  • Nanoscale direct-to-biology optimization of Cdk2 inhibitors. ChemRxiv. [Link]
  • Advances in RIPK1 kinase inhibitors. Frontiers. [Link]
  • Inhibition of the RIPK1-driven necroptotic pathway protects against hypotensive and tachycardic responses to LPS in a r
  • Pevarello P, Brasca MG, Orsini P, et al. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization. J Med Chem. 2005;48(8):2944-2956. [Link]
  • Type II Inhibitors Targeting CDK2. PubMed. [Link]
  • 5-iodotubercidin sensitizes cells to RIPK1-dependent necroptosis by interfering with NFκB signaling. bioRxiv. [Link]

Sources

A Researcher's Guide to Comparative Off-Target Profiling of 5-Amino-1-isopropyl-1H-indazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology and inflammatory diseases.[1][2][3] Analogs of 5-Amino-1-isopropyl-1H-indazole, while promising for their on-target potency, present a significant challenge common to many kinase inhibitors: off-target activity.[4][5] Due to the highly conserved nature of the ATP-binding site across the human kinome, achieving selectivity is a formidable task.[5][6] Undesired off-target interactions can lead to toxicity, misinterpretation of experimental results, or even unexpected polypharmacology.[7][8][9]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess and compare the off-target profiles of novel this compound analogs. We will move beyond simple checklists, delving into the causal logic behind a tiered, multi-faceted experimental approach. Our focus is on building a self-validating system of assays that provides a clear, data-driven path to selecting the most promising candidates for further development.

The Tiered Strategy: From Broad Screening to Cellular Confirmation

A robust off-target profiling campaign does not rely on a single experiment. Instead, it employs a strategic, tiered approach that progressively refines our understanding of a compound's behavior, moving from broad, biochemical assays to more physiologically relevant cellular systems. This workflow ensures that resources are focused on the most critical questions at each stage of discovery.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Functional Impact cluster_3 Decision Point A Design & Synthesize This compound Analogs (A, B, C) B Broad Kinome Screen (e.g., 400+ Kinases) A->B Initial Potency Confirmed C Identify Off-Target Hits (Potency < 1µM) B->C D Cellular Target Engagement (CETSA or NanoBRET®) C->D Validate in situ E Confirm Cellular Engagement (e.g., Thermal Shift > 2°C) D->E F Phenotypic & Pathway Analysis (e.g., Apoptosis Assay, Phospho-Western Blot) E->F Link Target to Function G Acceptable Selectivity Profile? F->G H Advance Lead Candidate G->H Yes I Deprioritize or Redesign Scaffold G->I No G cluster_0 On-Target Pathway (Cell Cycle) cluster_1 Off-Target Pathway (Transcription) A Cyclin E B CDK2 A->B C pRb B->C P D E2F C->D | E S-Phase Entry D->E F Cyclin T1 G CDK9 F->G H RNA Pol II G->H P I Transcription Elongation H->I INDZ_A INDZ-A INDZ_A->B Inhibits (Desired) INDZ_A->G Inhibits (Off-Target)

Caption: On-target (CDK2) vs. off-target (CDK9) pathway effects of a promiscuous analog.

Comparative Phenotypic Data:

Cells are treated with the IC90 concentration of each analog (relative to CDK2) and assayed for apoptosis.

Analog Treatment % Apoptotic Cells (Annexin V+) Interpretation
INDZ-A24 hours45%High level of apoptosis, potentially due to combined CDK2/CDK9 inhibition.
INDZ-B24 hours18%Moderate apoptosis, consistent with on-target CDK2 inhibition.
INDZ-C24 hours41%High level of apoptosis, similar to INDZ-A.
Vehicle24 hours5%Baseline apoptosis.

Interpretation: The significantly higher rates of apoptosis induced by INDZ-A and INDZ-C strongly suggest that their off-target inhibition of CDK9 contributes to a more profound, and potentially toxic, cellular phenotype than the on-target effect alone. While potent, this "polypharmacology" may be undesirable if a highly selective agent is the goal. INDZ-B's moderate induction of apoptosis is more consistent with its selective, on-target profile.

Conclusion and Recommendations

This tiered, evidence-based approach provides a clear and objective comparison of the off-target profiles of this compound analogs.

  • INDZ-A and INDZ-C: Despite high on-target potency, these analogs demonstrate significant off-target activity against CDK9, which is confirmed in a cellular context and translates to a strong apoptotic phenotype. These compounds carry a higher risk of off-target toxicity and should be deprioritized or serve as the basis for a redesign effort to improve selectivity. [4][10]* INDZ-B: This analog emerges as the superior candidate. It maintains high on-target potency while demonstrating a much cleaner profile in both biochemical and cellular assays. Its functional impact is consistent with selective on-target inhibition. INDZ-B is the recommended lead candidate to advance into further preclinical studies.

By systematically integrating biochemical screening, cellular target engagement, and functional analysis, research teams can make more informed decisions, increasing the probability of success and reducing the risk of late-stage failures due to unforeseen off-target effects.

References

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology.
  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Lochhead, P. A. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. ACS Pharmacology & Translational Science.
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Services.
  • EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds.
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • ResearchGate. (n.d.). Off-target identification of kinase drug candidates.
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
  • Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Cell Chemical Biology.
  • Freire, E. (2008). Finding a better path to drug selectivity. Proceedings of the National Academy of Sciences.
  • Schuffenhauer, A., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry.
  • Knapp, S., & Sundstrom, M. (2014). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry.
  • ResearchGate. (2012). Chapter 2 Predicting Selectivity and Druggability in Drug Discovery.
  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal.
  • Nussinov, R., & Tsai, C. J. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation.
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Parrow, V. (n.d.). CETSA.
  • Asmara, W., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Ekins, S., & Litterman, N. K. (2019). A method for systematically ranking therapeutic drug candidates using multiple uncertain screening criteria. Scientific Reports.
  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs.
  • Patsnap. (2024). How to improve drug selectivity?.
  • Hypha Discovery. (2022). A checklist for drug candidate selection.
  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules.
  • Puri, S., et al. (2023). A comprehensive review on the indazole based derivatives as targeted anticancer agents. Journal of Molecular Structure.
  • ResearchGate. (2024). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies.
  • Lee, K., et al. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. European Journal of Medicinal Chemistry.
  • Kumar, G. S., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences.
  • Gucký, T., et al. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. European Journal of Medicinal Chemistry.
  • Das, J., et al. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • National Center for Biotechnology Information. (n.d.). Torkinib. PubChem Compound Database.

Sources

A Senior Application Scientist's Guide to Validating In Vitro to In Vivo Correlation (IVIVC) for Indazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Gap Between Benchtop and Bedside for Indazole Therapeutics

The indazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous targeted therapies, particularly kinase inhibitors used in oncology.[1][2][3] A critical challenge in the development of these often poorly soluble compounds is predicting their in vivo performance from in vitro data. An in vitro-in vivo correlation (IVIVC) serves as a predictive mathematical model that links an in vitro property of a dosage form, typically its dissolution rate, to an in vivo response, such as the plasma drug concentration profile.[4]

Establishing a robust IVIVC is not merely an academic exercise; it is a strategic tool that can significantly de-risk and accelerate drug development. A validated IVIVC allows in vitro dissolution data to act as a surrogate for in vivo bioequivalence studies, reducing the need for extensive human or animal testing.[4][5][6] This is particularly valuable for supporting post-approval changes in formulation, manufacturing processes, or equipment, thereby minimizing regulatory burdens.[5][6]

Many indazole-based compounds fall under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). For these compounds, the dissolution process is often the rate-limiting step in drug absorption, making them ideal candidates for developing a meaningful IVIVC.[7][8] This guide provides an in-depth, experience-driven comparison of the methodologies required to build and validate a scientifically sound IVIVC for this important class of therapeutic agents.

Part 1: The Foundation - Designing Robust In Vitro and In Vivo Studies

The predictive power of an IVIVC model is entirely dependent on the quality of the input data. The experimental design must be meticulous, aiming to create a system where the in vitro experiment genuinely reflects the in vivo reality.

The In Vitro Dissolution Study: Simulating the Gastrointestinal Journey

The primary objective here is to develop a dissolution method that discriminates between formulations with different release rates, which will later be tested in vivo.

Causality Behind Experimental Choices: For poorly soluble indazole compounds, standard USP dissolution media (e.g., pH 1.2, 4.5, 6.8 buffers) are often insufficient as they do not reflect the complex solubilizing environment of the human gut, which contains bile salts and phospholipids. The choice of biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), is therefore critical to mimic the physiological conditions and achieve a more predictive dissolution profile.

Experimental Protocol: Dissolution Testing

StepActionRationale & Key Considerations
1. Formulation Selection Prepare at least three formulations with varied release rates (e.g., slow, medium, fast).This is a regulatory expectation and is essential for building a correlation across a dynamic range.[5][9] Variation can be achieved by altering particle size, excipient levels, or polymer coatings.
2. Apparatus Setup Utilize USP Apparatus 2 (Paddle) at 37 ± 0.5 °C.The paddle apparatus generally provides gentler agitation, which is often more representative of GI conditions for solid dosage forms compared to the basket method.
3. Media Preparation Prepare 900 mL of dissolution media (e.g., FaSSIF).The volume should be sufficient to ensure sink conditions are maintained, meaning the concentration of the dissolved drug stays well below its saturation solubility.
4. Agitation Speed Set paddle speed to a justified rate (e.g., 50-75 RPM).The speed should be optimized to be discriminating without being overly aggressive, reflecting typical GI motility.
5. Sample Introduction Place one dosage form into each vessel.Ensure no air bubbles are trapped on the tablet surface.
6. Automated Sampling Withdraw samples at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).The sampling schedule should be frequent enough to accurately define the dissolution curve. Replace withdrawn volume with fresh media.
7. Sample Analysis Analyze the concentration of the dissolved indazole compound using a validated HPLC or UV-Vis method.The analytical method must be proven to be accurate, precise, and specific for the drug substance.
8. Data Calculation Calculate the cumulative percentage of drug dissolved at each time point.This generates the in vitro dissolution profile that will be used for the correlation.

Experimental Workflow: In Vitro Dissolution

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulations Prepare Formulations (Slow, Medium, Fast) Apparatus Setup USP Apparatus 2 (37°C, 75 RPM) Formulations->Apparatus Media Prepare Biorelevant Media (e.g., FaSSIF) Media->Apparatus Run Introduce Dosage Form & Start Dissolution Apparatus->Run Sample Automated Sampling at Timed Intervals Run->Sample Time HPLC Analyze Samples (Validated HPLC) Sample->HPLC Profile Calculate & Plot % Dissolved vs. Time HPLC->Profile

Caption: Workflow for generating in vitro dissolution profiles.

The In Vivo Pharmacokinetic Study: Measuring Systemic Exposure

The goal of the in vivo study is to accurately determine the rate and extent of drug absorption into the systemic circulation for the same formulations tested in vitro.

Causality Behind Experimental Choices: A crossover study design is preferred as it minimizes inter-subject variability, with each subject serving as their own control. The choice of animal model (e.g., beagle dogs) is often based on physiological similarities to the human GI tract. The blood sampling schedule is critical; it must be intensive enough to capture the absorption phase and accurately define the peak concentration (Cmax) and time to peak (Tmax), while also extending long enough to characterize the elimination phase for calculating the total area under the curve (AUC).[10][11]

Experimental Protocol: In Vivo Pharmacokinetics in a Canine Model

StepActionRationale & Key Considerations
1. Animal Acclimatization Acclimatize male beagle dogs (n=6) to study conditions.Ensures that stress does not impact physiological parameters like GI motility or blood flow.
2. Study Design Employ a single-dose, three-way crossover design with a 7-day washout period.Each dog receives each of the three formulations (slow, medium, fast) in a randomized sequence. The washout period ensures complete elimination of the drug before the next administration.
3. Pre-Dose Fasting Fast animals overnight (approx. 12 hours) with free access to water.Standardizes GI conditions to minimize food effects on drug absorption.
4. Dosing Administer a single oral dose of the respective formulation via gavage.Oral administration is the intended clinical route.
5. Blood Sampling Collect serial blood samples (e.g., 2 mL) via a peripheral vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.The sampling schedule is designed to accurately capture the full pharmacokinetic profile.[10]
6. Plasma Processing Process blood samples immediately by centrifugation to obtain plasma. Store plasma at -80°C until analysis.Prevents degradation of the analyte and ensures sample integrity.
7. Bioanalysis Quantify the indazole compound concentration in plasma using a validated LC-MS/MS method.LC-MS/MS provides the high sensitivity and specificity required for accurate quantification of drug levels in a complex biological matrix.
8. PK Analysis Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for each animal and formulation using non-compartmental analysis.This provides the fundamental in vivo data for the correlation.

Experimental Workflow: In Vivo Pharmacokinetic Study

G cluster_prep Pre-Dosing cluster_exp Dosing & Sampling cluster_analysis Analysis Animals Select & Acclimatize Canine Subjects (n=6) Design Randomize into Crossover Design Animals->Design Fasting Overnight Fasting Design->Fasting Dose Oral Administration of Formulation Fasting->Dose Sampling Serial Blood Sampling (0-24h) Dose->Sampling Time Process Centrifuge & Harvest Plasma Sampling->Process LCMS Quantify Drug in Plasma (Validated LC-MS/MS) Process->LCMS PK Calculate PK Parameters (Cmax, Tmax, AUC) LCMS->PK

Caption: Workflow for conducting an in vivo pharmacokinetic study.

Part 2: Forging the Link - IVIVC Model Development and Validation

With high-quality in vitro and in vivo data in hand, the next step is to establish and validate the mathematical relationship between them.

Levels of Correlation

The FDA defines several levels of IVIVC, with Level A being the most rigorous and preferred for regulatory submissions.[5][9]

  • Level A Correlation: A point-to-point relationship between the in vitro dissolution curve and the in vivo absorption curve. This is the highest level of correlation and allows for the prediction of the entire in vivo time course from in vitro data.[7]

  • Level B Correlation: Compares the mean in vitro dissolution time (MDT) with the mean in vivo residence time (MRT). This is not a point-to-point correlation and its predictive value is limited.

  • Level C Correlation: Relates a single dissolution time point (e.g., % dissolved at 60 minutes) to one pharmacokinetic parameter (e.g., Cmax or AUC). While useful for formulation screening, it does not describe the complete plasma profile.

This guide focuses on establishing a Level A correlation , as it provides the most utility and regulatory acceptance.

The Deconvolution Step: Unveiling In Vivo Absorption

A direct correlation between in vitro dissolution and the in vivo plasma concentration-time profile is not possible because the plasma profile is a composite of absorption, distribution, metabolism, and excretion (ADME). To establish a Level A IVIVC, the in vivo absorption profile must be mathematically extracted from the plasma data through a process called deconvolution .

Methods like the Wagner-Nelson procedure are used to calculate the cumulative fraction of drug absorbed in vivo over time (Fa). This deconvolution step isolates the absorption process, allowing for a direct comparison with the in vitro dissolution profile (Fd).[12]

Building and Validating the Model

The core of the IVIVC is the plot of the in vivo fraction absorbed (Fa) against the in vitro fraction dissolved (Fd) for all formulations.

IVIVC Development and Validation Process

G cluster_data Input Data cluster_model Model Building cluster_validation Validation InVitro In Vitro Dissolution Profiles (% Dissolved vs. Time) Correlation Plot % Absorbed (In Vivo) vs. % Dissolved (In Vitro) InVitro->Correlation Prediction Predict In Vivo PK from In Vitro Data InVitro->Prediction InVivo In Vivo Plasma Profiles (Conc. vs. Time) Deconvolution Deconvolution (e.g., Wagner-Nelson) Calculate % Absorbed InVivo->Deconvolution Comparison Compare Predicted vs. Observed PK Parameters InVivo->Comparison Deconvolution->Correlation Model Develop Mathematical Model Fa = f(Fd) Correlation->Model Model->Prediction Prediction->Comparison PE Calculate Prediction Error (%PE) for Cmax and AUC Comparison->PE

Caption: The overall process of IVIVC model development and validation.

Model Validation: The Test of Predictability A model is only useful if it is predictive. The validation process involves assessing the prediction error (%PE) , which quantifies how accurately the IVIVC model can predict the observed in vivo results.[5][12]

  • Internal Validation: The IVIVC model is used to predict the pharmacokinetic profiles of the same formulations used to develop it.

  • Calculation: The predicted Cmax and AUC are compared to the experimentally observed values.

  • Acceptance Criteria (per FDA Guidance):

    • The %PE for Cmax and AUC should not exceed 15% for each individual formulation.

    • The average absolute %PE for all formulations should not exceed 10%.

Data Presentation: Comparison of Observed and Predicted PK Parameters

FormulationParameterObserved (Mean ± SD)Predicted (from IVIVC)Prediction Error (%)
Fast Release Cmax (ng/mL)850 ± 1208955.3
AUC₀₋₂₄ (ng·h/mL)4100 ± 55043205.4
Medium Release Cmax (ng/mL)620 ± 95580-6.5
AUC₀₋₂₄ (ng·h/mL)3950 ± 6103780-4.3
Slow Release Cmax (ng/mL)310 ± 703409.7
AUC₀₋₂₄ (ng·h/mL)3500 ± 4803290-6.0
Average
Abs. %PE Cmax 7.2
Abs. %PE AUC 5.2

In this example, the model meets the acceptance criteria, demonstrating its internal predictability.

Part 3: Field-Proven Insights - Challenges Specific to Indazole Compounds

While the framework is robust, indazole-based compounds, particularly kinase inhibitors, present unique challenges that require expert consideration.

  • Poor Aqueous Solubility: This is the most common hurdle. If dissolution is extremely slow and solubility is pH-dependent, the choice of dissolution media and agitation becomes paramount. It may be necessary to test a wider range of biorelevant media to find the most predictive conditions.

  • High First-Pass Metabolism: Some indazole derivatives are extensively metabolized by cytochrome P450 enzymes (e.g., CYP3A4) in the gut wall and liver.[13] If the rate of metabolism is faster than or comparable to the rate of dissolution, metabolism—not dissolution—can become the rate-limiting step for systemic availability. This can weaken or preclude a Level A IVIVC. Mechanistic absorption modeling can help dissect these competing processes.[13]

  • Complex Absorption Mechanisms: As kinase inhibitors, some indazoles may be substrates for efflux transporters (like P-glycoprotein) in the intestine, leading to non-linear absorption.[14][15] Such complexities can confound the deconvolution process and make a simple IVIVC challenging to establish.

  • Formulation Dependence: An IVIVC is highly specific to the drug's formulation and its release mechanism.[14] A correlation developed for a simple immediate-release tablet may not apply to a complex lipid-based formulation designed to enhance solubility.[14]

Conclusion

Validating an in vitro to in vivo correlation for indazole-based compounds is a rigorous, multi-step process that demands scientific integrity and a deep understanding of biopharmaceutics. By meticulously designing discriminatory in vitro dissolution studies, conducting precise in vivo pharmacokinetic evaluations, and applying the correct mathematical framework for correlation and validation, researchers can build a powerful predictive tool. A successful Level A IVIVC not only satisfies regulatory requirements but also provides invaluable insight into a product's performance, ultimately accelerating the delivery of novel indazole therapeutics to patients in need.

References

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC - NIH. (n.d.).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.).
  • Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations - FDA. (n.d.).
  • In vitro-In vivo Correlation: Perspectives on Model Development - PMC - PubMed Central. (n.d.).
  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - MDPI. (2021, March 5).
  • (PDF) Identification and development of novel indazole derivatives as potent bacterial peptidoglycan synthesis inhibitors - ResearchGate. (n.d.).
  • In vitro-in vivo correlations for three different commercial immediate-release indapamide tablets - PubMed. (n.d.).
  • Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities - MDPI. (n.d.).
  • Regulatory perspectives on in vitro (dissolution)/in vivo (bioavailability) correlations. (n.d.).
  • Case Studies of Mechanistic Absorption Modelling and IVIVC - University of Maryland School of Pharmacy. (n.d.).
  • (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (n.d.).
  • In-Vitro-In-Vivo Correlation Definitions and Regulatory Guidance - IAGIM. (n.d.).
  • (PDF) In Vitro–In Vivo Correlation: Shades on Some Non-Conventional Dosage Forms. (n.d.).
  • Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC - NIH. (2024, April 23).
  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - MDPI. (n.d.).
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021, August 12).
  • In vivo Pharmacokinetic Drug-Drug Interaction Studies Between Fedratinib and Antifungal Agents Based on a Newly Developed and Validated UPLC/MS-MS Method - Frontiers. (2021, February 4).
  • In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model - PMC - NIH. (n.d.).
  • Challenges and innovative solutions for kinase inhibitor discovery in immunology. (n.d.).
  • Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials - ResearchGate. (n.d.).
  • Webinar: In vivo pharmacokinetic experiments in preclinical drug development - YouTube. (2021, June 2).
  • New FDA Draft Guidance for Industry on Bioequivalence Studies - gmp-compliance.org. (2021, September 22).
  • In Vitro–In Vivo Correlation: Shades on Some Non-Conventional Dosage Forms - Dissolution Technologies. (n.d.).
  • In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand? (n.d.).
  • FDA Guidance for Industry 1 Extended Release Solid Oral Dosage forms: Development, Evaluation, and Application of In Vitro/In Vi - SciSpace. (n.d.).

Sources

A Comparative Guide to Substituent Effects on the 5-Amino Group of Indazoles: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1] Its unique bicyclic aromatic system, composed of fused benzene and pyrazole rings, provides a versatile framework for designing molecules that can interact with a wide range of biological targets. Among the various functionalization points on the indazole ring, the 5-amino group stands out as a critical handle for modulating pharmacological properties. The introduction of diverse substituents at this position can profoundly influence a compound's binding affinity, selectivity, pharmacokinetic profile, and ultimately, its therapeutic efficacy.

This guide provides a comparative analysis of different substituents on the 5-amino group of indazoles, offering insights into their synthesis and impact on biological activity. Drawing from established experimental data and field-proven insights, this document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and optimization of indazole-based therapeutics.

The Strategic Importance of the 5-Amino Group

The 5-position of the indazole ring projects into a region of chemical space that is often critical for interaction with the target protein. The amino group at this position can act as a hydrogen bond donor, a key interaction for anchoring a ligand within a binding pocket. More importantly, it serves as a versatile synthetic handle for introducing a wide array of substituents, each imparting distinct physicochemical properties to the parent molecule. The choice of substituent—be it an alkyl, acyl, or aryl group—can dramatically alter the compound's:

  • Steric Profile: The size and shape of the substituent can influence how the molecule fits into the binding site of a target protein, impacting both potency and selectivity.

  • Electronic Properties: Electron-donating or electron-withdrawing groups can modulate the pKa of the indazole nitrogen atoms and the overall electron density of the ring system, affecting binding interactions and metabolic stability.

  • Lipophilicity: The hydrophobicity or hydrophilicity of the substituent plays a crucial role in determining the compound's solubility, cell permeability, and pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

  • Conformational Flexibility: The nature of the linker between the 5-amino group and the substituent can introduce varying degrees of rotational freedom, allowing the molecule to adopt different conformations to optimize its interaction with the target.

The following sections will delve into a comparative study of these substituent effects, supported by experimental data and detailed protocols.

Comparative Analysis of Substituents on the 5-Amino Group

The strategic derivatization of the 5-amino group of indazoles has been a fruitful area of research, particularly in the development of protein kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ATP-binding pocket of kinases often presents opportunities for targeted interactions, and the 5-position of the indazole scaffold is frequently oriented towards this region.

N-Acyl Indazoles: Enhancing Potency and Specificity

Acylation of the 5-amino group introduces an amide functionality, which can serve as both a hydrogen bond donor and acceptor. This modification has proven to be a highly effective strategy for enhancing the potency and selectivity of indazole-based inhibitors.

A notable example is the development of potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. In a study focused on optimizing a lead compound, a series of N-substituted prolinamido indazoles were synthesized and evaluated. The introduction of an N-acylated proline moiety at the 5-position of the indazole core led to a significant improvement in inhibitory activity.

Compound IDSubstituent on 5-Amino GroupROCK I IC50 (μM)
2a 1-Benzylpyrrolidine-2-carboxamide0.15
2d 1-(4-Methylbenzyl)pyrrolidine-2-carboxamide0.12
5a 1-Benzoylpiperidine-3-carboxamide0.08
5c 1-(4-Chlorobenzoyl)piperidine-3-carboxamide0.06

Table 1: Comparative Inhibitory Activity of N-Acylated 5-Aminoindazoles against ROCK I. Data sourced from a study on novel N-substituted prolinamido indazoles.

The data in Table 1 clearly demonstrates that the nature of the acyl group has a substantial impact on inhibitory potency. For instance, the introduction of a 4-chlorobenzoyl group in compound 5c resulted in the most potent inhibitor in this series. This suggests that the electronic and steric properties of the substituent on the acyl moiety are critical for optimal interaction with the ROCK I kinase.

N-Alkyl Indazoles: Modulating Physicochemical Properties

Alkylation of the 5-amino group is another common strategy to explore the structure-activity relationship (SAR). The introduction of alkyl groups can modulate the lipophilicity and steric bulk of the molecule, which in turn can affect its pharmacokinetic properties and target engagement.

While direct comparative data for N-alkylated 5-aminoindazoles against a single target is less prevalent in the literature, insights can be drawn from broader studies on kinase inhibitors. For instance, in the development of inhibitors for c-Jun N-terminal kinases (JNK), a series of 1-aryl-5-anilinoindazoles were synthesized.[2] Although the primary substitution is on the aniline nitrogen, the principles of modulating steric and electronic properties through alkyl and aryl groups are transferable.

N-Aryl Indazoles: Expanding Chemical Space

The introduction of aryl substituents on the 5-amino group can significantly expand the chemical space and introduce new interaction points with the target protein. N-arylation can be achieved through various modern cross-coupling methodologies, such as the Buchwald-Hartwig amination.[3]

A study on 1-aryl-5-anilinoindazoles as JNK3 inhibitors demonstrated that the nature of the aryl group at the 5-anilino position was crucial for potency.[2] This highlights the importance of exploring a diverse range of aryl substituents to optimize target engagement.

Experimental Protocols

To facilitate the exploration of different substituents on the 5-amino group of indazoles, this section provides detailed, step-by-step methodologies for their synthesis and evaluation.

Synthesis of N-Substituted 5-Aminoindazoles

The synthesis of N-substituted 5-aminoindazoles typically starts from commercially available 5-nitroindazole, which is then reduced to 5-aminoindazole. Subsequent N-functionalization can be achieved through various methods.

G Nitroindazole 5-Nitroindazole Reagents Pd/C, H2 (g) or SnCl2·2H2O, HCl Nitroindazole->Reagents Aminoindazole 5-Aminoindazole Reagents->Aminoindazole

Caption: Reduction of 5-nitroindazole to 5-aminoindazole.

  • Catalytic Hydrogenation:

    • To a solution of 5-nitroindazole in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), add a catalytic amount of 10% palladium on carbon (Pd/C).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 5-aminoindazole.

  • Stannous Chloride Reduction:

    • To a solution of 5-nitroindazole in concentrated hydrochloric acid, add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated HCl portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for several hours.

    • Basify the reaction mixture with a concentrated solution of sodium hydroxide until a precipitate is formed.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 5-aminoindazole.

G cluster_reactants Reactants cluster_reagents Reagents Aminoindazole 5-Aminoindazole AmideProduct N-Acyl-5-aminoindazole Aminoindazole->AmideProduct CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->AmideProduct CouplingAgent Coupling Agent (e.g., HATU, EDCI) Base Base (e.g., DIPEA) Solvent Solvent (e.g., DMF)

Caption: General workflow for N-acylation of 5-aminoindazole.

  • To a solution of 5-aminoindazole (1.0 equiv) and the desired carboxylic acid (1.1 equiv) in an anhydrous solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.2 equiv) or EDCI (1.2 equiv).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 equiv), to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acyl-5-aminoindazole.[4][5]

G cluster_reactants Reactants cluster_reagents Reagents Aminoindazole 5-Aminoindazole AlkylProduct N-Alkyl-5-aminoindazole Aminoindazole->AlkylProduct AldehydeKetone Aldehyde or Ketone (R'R''C=O) AldehydeKetone->AlkylProduct ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) Solvent Solvent (e.g., DCE)

Caption: Reductive amination for N-alkylation of 5-aminoindazole.

  • To a solution of 5-aminoindazole (1.0 equiv) and the corresponding aldehyde or ketone (1.1 equiv) in an anhydrous solvent like dichloroethane (DCE), add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) in portions.[6]

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-alkylated 5-aminoindazole.

G cluster_reactants Reactants cluster_reagents Reagents Aminoindazole 5-Aminoindazole ArylProduct N-Aryl-5-aminoindazole Aminoindazole->ArylProduct ArylHalide Aryl Halide (Ar-X) ArylHalide->ArylProduct PdCatalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand Ligand (e.g., Xantphos) Base Base (e.g., Cs2CO3) Solvent Solvent (e.g., Toluene)

Caption: Buchwald-Hartwig amination for N-arylation.

  • In a glovebox or under an inert atmosphere, combine the 5-aminoindazole (1.0 equiv), aryl halide (1.2 equiv), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand like Xantphos (4-10 mol%), and a base such as cesium carbonate (Cs₂CO₃) (2.0 equiv) in a reaction vessel.[3][7]

  • Add an anhydrous solvent, typically toluene or dioxane.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography to obtain the N-aryl-5-aminoindazole.

Biological Evaluation Protocols

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the compound in an appropriate assay buffer.

  • Kinase Reaction: In a 96-well or 384-well plate, combine the kinase enzyme, a fluorescently labeled peptide substrate, and ATP in the assay buffer.

  • Inhibition Assay: Add the serially diluted test compounds to the kinase reaction mixture. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or a luminescence-based assay.[8]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Conclusion and Future Directions

The 5-amino group of the indazole scaffold is a highly strategic position for chemical modification, offering a powerful means to fine-tune the pharmacological properties of drug candidates. As demonstrated, the choice of N-alkyl, N-acyl, or N-aryl substituents can have a profound impact on biological activity, driven by a complex interplay of steric, electronic, and physicochemical factors.

The provided synthetic and biological evaluation protocols offer a robust framework for the systematic exploration of the chemical space around the 5-aminoindazole core. Future research in this area will likely focus on the development of novel, more efficient synthetic methodologies for the introduction of diverse and complex substituents. Furthermore, the application of computational modeling and machine learning approaches will undoubtedly accelerate the rational design of next-generation indazole-based therapeutics with improved potency, selectivity, and pharmacokinetic profiles. By continuing to unravel the intricate structure-activity relationships governing the 5-aminoindazole scaffold, the scientific community is well-positioned to unlock its full therapeutic potential across a wide range of diseases.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC.
  • Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry.
  • Synthesis and kinase inhibitory activity of novel substituted indigoids. PubMed.
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PMC.
  • Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. PubMed.
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. ResearchGate.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • Current methods for N1‐acylation of indazoles and this work. ResearchGate.
  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. PubMed.
  • Identification of novel protein kinase CK2 inhibitors among indazole derivatives. Semantic Scholar.
  • Available from: [https://www.proquest.com/docview/2162598375/fulltextPDF/8939F822625442F9PQ/1?accountid=28930]
  • Structure Activity Relationship. ResearchGate.
  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results.
  • N-Terminus Acetylation Protocol. CDN.
  • Recent developments in selective N-arylation of azoles. Chemical Communications (RSC Publishing).
  • Structure-based design, synthesis, and structure-activity relationship studies of novel non-nucleoside adenosine deaminase inhibitors. PubMed.
  • Cascade Synthesis of Kinase-Privileged 3-Aminoindazoles via Intramolecular N–N Bond Formation. The Journal of Organic Chemistry.
  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal.
  • 5‐substituted indazoles as kinase inhibitors. ResearchGate.
  • Copper-catalysed N-arylation of 5-aminopyrazoles: a simple route to pyrazolo[3,4-b]indoles. RSC Publishing.
  • Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. PMC.
  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC.
  • Synthesis, kinase inhibition and anti-leukemic activities of diversely substituted indolopyrazolocarbazoles. PubMed.
  • Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. PubMed.
  • N alkylation at sp 3 Carbon Reagent Guide.
  • Structure Activity Relationships. Drug Design Org.
  • N-Acyl- N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. PubMed.
  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI.
  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal.
  • Structure-Activity Relationships of Natural and Synthetic Indole-Derived Scaffolds as α-Glucosidase Inhibitors: A Mini-Review. PubMed.
  • Lysine-Reactive N-Acyl- N-aryl Sulfonamide Warheads: Improved Reaction Properties and Application in the Covalent Inhibition of an Ibrutinib-Resistant BTK Mutant. PubMed.
  • Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones in Comparison with Lung Cancer Drug 'Gefitinib'. MDPI.

Sources

A Comparative Guide to Confirming the Binding Mode of 5-Amino-1-isopropyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the 5-amino-1-isopropyl-1H-indazole scaffold represents a promising starting point for the development of targeted therapeutics, particularly protein kinase inhibitors.[1] However, a promising chemical scaffold is only as valuable as our understanding of its mechanism of action. Confirming the precise binding mode of these derivatives to their target protein is not merely an academic exercise; it is a cornerstone of rational drug design. It validates the mechanism, underpins structure-activity relationship (SAR) studies, and provides the confidence needed to advance a compound through the costly drug development pipeline.[2][3]

This guide provides an in-depth comparison of modern experimental and computational methodologies for elucidating the binding mode of this compound derivatives. We will move beyond simple protocol lists to explain the causality behind experimental choices, demonstrating how a multi-faceted, self-validating system of inquiry provides the most robust and trustworthy results.

The Integrated Workflow: A Strategy for Confirmation

Confirming a binding mode is a process of building confidence through layers of evidence. It begins with computational predictions that generate a testable hypothesis. This hypothesis is then tested and quantified using biophysical methods that confirm direct interaction. Finally, high-resolution structural techniques provide the definitive atomic-level proof. Each step informs and validates the next.

G Docking Molecular Docking (Predicts Pose & Affinity) MD Molecular Dynamics (Assesses Pose Stability) Docking->MD ITC Isothermal Titration Calorimetry (ITC) (Measures Thermodynamics: Kd, ΔH, ΔS, n) MD->ITC Generate Testable Hypothesis SPR Surface Plasmon Resonance (SPR) (Measures Kinetics: kon, koff, Kd) MD->SPR Generate Testable Hypothesis DSF Differential Scanning Fluorimetry (DSF) (Confirms Direct Binding: ΔTm) MD->DSF Generate Testable Hypothesis XRay X-Ray Crystallography (Atomic 3D Structure of Complex) ITC->XRay Confirm Direct Binding & Guide Structural Studies NMR NMR Spectroscopy (Solution Structure & Dynamics) ITC->NMR Confirm Direct Binding & Guide Structural Studies SPR->XRay Confirm Direct Binding & Guide Structural Studies SPR->NMR Confirm Direct Binding & Guide Structural Studies DSF->XRay Confirm Direct Binding & Guide Structural Studies DSF->NMR Confirm Direct Binding & Guide Structural Studies XRay->Docking Validate/Refine Initial Model

Caption: Integrated workflow for binding mode confirmation.

Part 1: Computational Prediction: Building the Initial Hypothesis

The journey begins in silico. Computational methods provide a fast and cost-effective way to predict how a ligand might bind, generating a structural hypothesis that will guide subsequent experimental work.[4]

Molecular Docking

Expertise & Experience: Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction.[5] For kinase inhibitors like indazole derivatives, a key goal is to see if the molecule can adopt a conformation that forms critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a hallmark of many successful kinase inhibitors.[1]

Protocol: A Typical Docking Workflow

  • Protein Preparation: Start with a high-quality crystal structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

  • Ligand Preparation: Generate a 3D conformation of the this compound derivative. Ensure correct chirality and generate a low-energy conformation.

  • Grid Generation: Define the binding site on the protein. This is typically centered on the location of a known co-crystallized ligand or identified using pocket-detection algorithms.

  • Docking Execution: Run the docking algorithm (e.g., AutoDock, Glide, GOLD) to systematically sample different ligand poses within the defined grid.[4]

  • Pose Analysis: The program will output multiple possible binding poses, ranked by a scoring function. Analyze the top-ranked poses, paying close attention to key interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

Trustworthiness: A docking result is a prediction, not a fact. The reliability of the prediction depends heavily on the quality of the protein structure and the accuracy of the scoring function. The primary value is in generating a plausible, physically realistic model that can be experimentally tested.

Molecular Dynamics (MD) Simulation

Expertise & Experience: While docking provides a static snapshot, MD simulation assesses the stability of the predicted protein-ligand complex over time in a simulated aqueous environment.[4] If a docked pose is unstable and the ligand quickly dissociates or changes its conformation during an MD simulation, the initial docking prediction is likely incorrect.

Protocol: Assessing Pose Stability with MD

  • System Setup: Take the top-ranked protein-ligand complex from docking as the starting point. Place it in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

  • Minimization & Equilibration: Minimize the energy of the system to remove steric clashes. Gradually heat the system to physiological temperature and equilibrate the pressure to ensure a stable starting point for the production simulation.

  • Production Run: Run the simulation for a set period (typically tens to hundreds of nanoseconds), saving the atomic coordinates at regular intervals.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the ligand's position (Root Mean Square Deviation - RMSD) and the persistence of key interactions (e.g., hydrogen bonds) over time.

Part 2: Biophysical Validation: Confirming and Quantifying the Interaction

Once a computational hypothesis is in place, biophysical methods are employed to confirm a direct physical interaction between the compound and the target protein and to quantify the binding parameters. These techniques are essential for validating that the predicted interaction actually occurs.

Isothermal Titration Calorimetry (ITC)

Expertise & Experience: ITC is considered the gold standard for characterizing binding thermodynamics.[6] It directly measures the heat released or absorbed as a ligand binds to a protein. This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), all without requiring labels or immobilization.[2][7] This level of detail is crucial for understanding the driving forces behind the binding event.

Protocol: ITC Experiment

  • Sample Preparation: Prepare highly pure, buffer-matched solutions of the protein and the indazole derivative. Accurate concentration determination is critical.

  • Instrument Setup: Place the protein solution in the ITC sample cell and the ligand solution in the injection syringe.

  • Titration: Perform a series of small, precise injections of the ligand into the protein solution. The instrument measures the tiny temperature changes after each injection.

  • Data Analysis: The raw data (power vs. time) is integrated to generate a binding isotherm (kcal/mol vs. molar ratio). This curve is then fitted to a binding model to extract the thermodynamic parameters.[2]

Surface Plasmon Resonance (SPR)

Expertise & Experience: SPR is a powerful, label-free optical technique that measures binding events in real-time.[8] It provides detailed kinetic information, including the association rate constant (kon) and the dissociation rate constant (koff), which are used to calculate the equilibrium dissociation constant (Kd). Understanding the kinetics is vital; for example, a drug with a slow koff (long residence time on the target) may exhibit a more durable pharmacological effect.

Protocol: SPR Experiment

  • Chip Preparation: Immobilize the purified target protein onto the surface of a sensor chip.

  • Binding Measurement: Flow a series of concentrations of the indazole derivative (the analyte) over the chip surface. The instrument detects changes in the refractive index at the surface as the analyte binds to the immobilized protein.

  • Regeneration: After each concentration, flow a regeneration solution over the chip to remove the bound analyte, preparing the surface for the next injection.

  • Data Analysis: The resulting sensorgrams (response units vs. time) are fitted to kinetic models to determine kon, koff, and Kd.

Differential Scanning Fluorimetry (DSF)

Expertise & Experience: Also known as a thermal shift assay, DSF is a rapid and high-throughput method to confirm direct ligand binding.[9] The principle is that a protein becomes more thermally stable when a ligand is bound in a well-defined pocket. DSF measures this change in the protein's melting temperature (Tm). It's an excellent screening tool to quickly confirm that a compound engages the target.

Protocol: DSF Experiment

  • Reaction Setup: Mix the protein, the indazole derivative, and a fluorescent dye (which binds to hydrophobic regions of the protein) in a qPCR plate.

  • Thermal Denaturation: Use a real-time PCR instrument to slowly increase the temperature. As the protein unfolds, its hydrophobic core becomes exposed, the dye binds, and the fluorescence increases.

  • Data Analysis: Plot fluorescence versus temperature. The midpoint of the transition is the melting temperature (Tm). A positive thermal shift (ΔTm) in the presence of the ligand indicates stabilizing binding.

Comparative Data Summary

Quantitative data from these techniques allow for a direct comparison of different derivatives, which is essential for building a robust SAR.

DerivativeITC (Kd, µM)SPR (Kd, µM)DSF (ΔTm, °C)
Compound A1.2 ± 0.11.5 ± 0.2+ 4.5
Compound B0.05 ± 0.010.04 ± 0.01+ 8.2
Compound C> 50 (N.B.)No Binding+ 0.1

N.B. = No Binding observed

Part 3: High-Resolution Structural Elucidation: The Definitive Proof

While biophysical methods confirm that a ligand binds, high-resolution structural methods reveal precisely how it binds. This is the ultimate validation of the binding mode.

X-Ray Crystallography

Expertise & Experience: X-ray crystallography is the undisputed 'gold standard' for obtaining a detailed, atomic-resolution picture of a protein-ligand complex.[10] It provides a static 3D structure that can definitively validate or refute a computationally predicted binding pose, showing the precise orientation of the ligand and its interactions with individual amino acid residues.

Protocol: Protein-Ligand Co-crystallography

  • Crystallization: The target protein must be expressed, purified to a very high degree, and induced to form a well-ordered crystal. This is often the most challenging step.

  • Co-crystallization/Soaking: The indazole derivative can either be included in the crystallization buffer (co-crystallization) or introduced to an existing protein crystal by soaking.

  • X-ray Diffraction: The crystal is exposed to a high-intensity X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots.

  • Structure Solution & Refinement: The diffraction pattern is used to calculate an electron density map. An atomic model of the protein-ligand complex is then built into this map and refined to yield the final, high-resolution structure.[10]

Trustworthiness: A solved crystal structure provides unambiguous proof of a binding mode. It allows for direct visualization of the hydrogen bonds, hydrophobic interactions, and other forces holding the ligand in place, providing invaluable insights for the next round of structure-based drug design.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is a powerful complementary technique to crystallography that provides structural and dynamic information in a solution state, which more closely mimics the physiological environment.[11] It is particularly useful for validating binding site location and for systems that are difficult to crystallize.

Protocol: Mapping the Binding Site with 1H-15N HSQC

  • Sample Preparation: Prepare a sample of the target protein with uniform isotopic labeling (15N).

  • Acquire Spectra: Record a 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide group in the protein's backbone.

  • Titrate Ligand: Add increasing amounts of the this compound derivative to the protein sample and record an HSQC spectrum at each concentration.

  • Analyze Chemical Shift Perturbations (CSPs): Amino acid residues at the binding interface will experience a change in their chemical environment upon ligand binding. This causes their corresponding peaks in the HSQC spectrum to shift. By mapping these shifting peaks back onto the protein's structure, one can accurately identify the binding site.[10]

G Start Start: This compound Derivative Series Docking Molecular Docking (Generate Pose Hypothesis) Start->Docking Biophysics Biophysical Screen (ITC, SPR, or DSF) Docking->Biophysics Guide Experiments BindingConfirmed Direct Binding Confirmed? Biophysics->BindingConfirmed StructuralBio High-Resolution Structure (X-ray or NMR) BindingConfirmed->StructuralBio Yes Redesign Redesign Compound or Re-evaluate Target BindingConfirmed->Redesign No ModeConfirmed Binding Mode Confirmed StructuralBio->ModeConfirmed Validate/Refine Model

Caption: Decision workflow for binding mode analysis.

Conclusion

Confirming the binding mode of a novel chemical series like the 5-Amino-1-isopropyl-1H-indazoles is a critical step in modern drug discovery. A successful approach is not reliant on a single technique but on an integrated, multi-disciplinary strategy. It begins with the predictive power of computational modeling, is validated by the quantitative rigor of biophysical analysis, and is ultimately proven by the definitive, high-resolution detail of structural biology. By systematically building this pyramid of evidence, researchers can establish a trustworthy and authoritative understanding of their compound's mechanism of action, paving the way for rational, structure-guided optimization and the development of next-generation therapeutics.

References

  • Principles and Experimental Methodologies on Protein-Ligand Binding. (n.d.). Google Cloud.
  • Du, X., Li, Y., Xia, Y. L., Ai, S. M., Liang, J., Sang, P., Ji, X. L., & Liu, S. Q. (2016). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. International Journal of Molecular Sciences, 17(2), 144. [Link]
  • Computational Tools for Protein-ligand Interaction Prediction. (2023). Hilaris Publisher. [Link]
  • Rifai, M. A., Ballester, P. J., & de Magalhães, J. P. (2020). Current computational methods for predicting protein interactions of natural products. Biotechnology Advances, 40, 107519. [Link]
  • Kurumbail, R., et al. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter. [Link]
  • What are the experimental modes of determining the interaction of a protein and a ligand? (2012).
  • Mobley, D. L., & Dill, K. A. (2009). Predicting ligand binding affinity with alchemical free energy methods in a polar model binding site. Journal of Molecular Biology, 385(4), 1175-1188. [Link]
  • Methods to investigate protein–protein interactions. (n.d.). Wikipedia.
  • Kozlov, D., et al. (2025). Computational methods for binding site prediction on macromolecules. Quarterly Reviews of Biophysics, 58. [Link]
  • Protein-Ligand Interaction Prediction Using Computational Tools. (2022).
  • Shana, E. (2023). Protein-Ligand Interactions: Its Biological Process and Molecular Choreography from Drug Development to Cell Signaling. Enzyme Engineering, 12(3). [Link]
  • Hanes, J., & Plückthun, A. (1997). [Methods for analysis of protein-protein and protein-ligand interactions]. Chemia, 51(11), 844-848. [Link]
  • Tihanyi, G., & Tihanyi, D. (2023). Protein–Ligand Interactions: Recent Advances in Biophysics, Biochemistry, and Bioinformatics. International Journal of Molecular Sciences, 24(13), 11019. [Link]
  • Harding, S. E. (1997). Protein-ligand interactions and their analysis. In Methods in Molecular Biology (Vol. 61, pp. 297-319). Humana Press. [Link]
  • Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(36), 22183-22203. [Link]
  • Lee, K., et al. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 27(1), 125-130. [Link]
  • Senisterra, G., et al. (2023). Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen. Journal of Medicinal Chemistry, 66(15), 10464-10476. [Link]
  • Das, J., et al. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 6886-6889. [Link]
  • Nakanishi, Y., et al. (2015). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of Medicinal Chemistry, 58(19), 7666-7684. [Link]
  • Hylsová, M., et al. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. European Journal of Medicinal Chemistry, 110, 21-34. [Link]
  • Sarno, F., et al. (2022). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules, 27(15), 4995. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Reproducibility of Kinase Assays for Novel Inhibitors like 5-Amino-1-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the highly competitive landscape of kinase inhibitor discovery, the initial excitement of a novel compound like 5-Amino-1-isopropyl-1H-indazole is quickly met with a critical challenge: ensuring the reliability and reproducibility of the assays used for its characterization. The indazole scaffold is a well-established pharmacophore in numerous kinase inhibitors, making this particular molecule a promising candidate.[1] However, without robust and reproducible assay data, the journey from a promising hit to a viable drug candidate can be fraught with misleading results and wasted resources.

This guide provides an in-depth, experience-driven comparison of common kinase assay platforms. It is designed to equip you with the knowledge to not only select the appropriate assay for your research needs but also to critically evaluate and troubleshoot for reproducibility. We will move beyond simplistic protocols, delving into the "why" behind experimental choices and providing a framework for building self-validating assay systems.

The Cornerstone of Drug Discovery: Why Assay Reproducibility is Paramount

In the realm of drug discovery, irreproducible data is a costly and time-consuming pitfall.[2] For a novel kinase inhibitor, the initial high-throughput screening (HTS) and subsequent hit-to-lead optimization phases rely on the accuracy and consistency of in vitro assays.[3][4] Poor reproducibility can lead to:

  • False Positives: Compounds that appear active due to assay artifacts rather than true inhibition of the target kinase.[5][6]

  • False Negatives: Potentially potent compounds that are missed due to assay variability or interference.[7]

  • Inaccurate Structure-Activity Relationships (SAR): Misleading data can guide medicinal chemistry efforts in unproductive directions, synthesizing and testing compounds based on flawed premises.[8]

Therefore, a thorough understanding of the sources of variability and a commitment to rigorous assay validation are not just best practices; they are fundamental to the success of any kinase inhibitor program.

Understanding the Landscape of Kinase Assays

A plethora of assay technologies are available to measure kinase activity, each with its own set of advantages and disadvantages.[3][9] The choice of assay can significantly impact the reproducibility and interpretation of your results. Let's explore the most common platforms.

Radiometric Assays: The "Gold Standard"

Radiometric assays directly measure the transfer of a radiolabeled phosphate group (typically from [γ-³²P]ATP or [γ-³³P]ATP) to a peptide or protein substrate.[1][10]

  • Principle: The phosphorylated substrate is separated from the radiolabeled ATP, and the radioactivity incorporated into the substrate is quantified.

  • Advantages:

    • High Sensitivity and Direct Measurement: Considered the "gold standard" because it directly measures the catalytic activity of the kinase.[1][5][11][12]

    • Low Interference: Less susceptible to interference from fluorescent or colored compounds.[13]

    • Universal Applicability: Can be applied to virtually any kinase without the need for specific antibodies or modified substrates.[12]

  • Disadvantages:

    • Safety and Handling: Requires specialized licenses and procedures for handling and disposal of radioactive materials.[11]

    • Lower Throughput: The multiple washing and separation steps make it less amenable to high-throughput screening compared to other methods.[14]

Fluorescence-Based Assays: High-Throughput Workhorses

Fluorescence-based assays are popular for HTS due to their speed and scalability.[3]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology measures the transfer of energy between a donor fluorophore (e.g., a lanthanide) and an acceptor fluorophore.[15] In a kinase assay, one of these fluorophores is typically on a phospho-specific antibody, and the other is on the substrate. Phosphorylation brings them into proximity, generating a FRET signal.

    • Advantages: Homogeneous (no-wash) format, high sensitivity, and a ratiometric readout that reduces well-to-well variability.[10][16]

    • Disadvantages: Requires specific, high-quality antibodies and can be subject to interference from fluorescent compounds.[10]

  • Fluorescence Polarization (FP): This method measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. In a kinase assay, a small fluorescently labeled peptide substrate tumbles rapidly (low polarization). When phosphorylated, it is bound by a large phospho-specific antibody, causing it to tumble more slowly (high polarization).

    • Advantages: Homogeneous format and relatively low cost.

    • Disadvantages: Smaller assay window compared to TR-FRET and requires a suitable fluorescently labeled substrate.

Luminescence-Based Assays: High Sensitivity and Wide Dynamic Range

Luminescence assays are another mainstay of HTS, known for their high sensitivity.[7]

  • ADP-Glo™ Kinase Assay: This assay quantifies the amount of ADP produced during the kinase reaction.[17] The reaction is performed in two steps: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is used by luciferase to generate a luminescent signal.[17][18]

    • Advantages: High sensitivity, broad dynamic range, and compatible with high ATP concentrations, which can be more physiologically relevant.[12][18]

    • Disadvantages: A two-step process, and the luciferase enzyme can be inhibited by some test compounds, leading to false negatives.[10]

  • Kinase-Glo® Luminescent Kinase Assay: This assay measures kinase activity by quantifying the decrease in ATP levels.[19]

    • Advantages: Simple, single-addition homogeneous format.[19]

    • Disadvantages: The signal is inversely proportional to kinase activity, and significant ATP depletion (often >50%) is required for a robust signal, which can affect the determination of inhibitor potency.[18]

Comparative Analysis of Kinase Assay Performance

The choice of an assay platform should be guided by a clear understanding of its performance characteristics. Below is a comparative summary:

ParameterRadiometric AssayTR-FRETLuminescence (ADP-Glo™)
Principle Direct measurement of phosphate transferFRET between donor and acceptor upon phosphorylationQuantification of ADP production
Throughput Low to MediumHighHigh
Sensitivity HighHighVery High
Susceptibility to Interference LowModerate (fluorescent compounds)Moderate (luciferase inhibitors)
Reagent Requirements Radiolabeled ATPSpecific antibodies, labeled substratesCoupling enzymes
Cost Moderate (excluding infrastructure)HighModerate to High
"Gold Standard" Status Yes[1][5][11][12]NoNo

Sources of Poor Reproducibility and How to Mitigate Them

Achieving reproducible results requires a systematic approach to identifying and controlling sources of variability.[2]

Diagram: The Pillars of Assay Reproducibility

cluster_Reagents Reagent Quality & Handling cluster_Conditions Assay Conditions cluster_Execution Experimental Execution Reproducibility Reproducibility Reagent_Purity Purity & Stability (Enzyme, Substrate, ATP) Reproducibility->Reagent_Purity Reagent_Storage Proper Storage (Aliquoting, Freeze-Thaw) Reproducibility->Reagent_Storage Concentrations Optimal Concentrations (Enzyme, Substrate, ATP) Reproducibility->Concentrations Incubation Consistent Incubation (Time, Temperature) Reproducibility->Incubation Buffer Buffer Composition (pH, Additives) Reproducibility->Buffer Pipetting Accurate Pipetting Reproducibility->Pipetting Mixing Thorough Mixing Reproducibility->Mixing Plate_Effects Plate Edge Effects Reproducibility->Plate_Effects

Caption: Key factors influencing assay reproducibility.

  • Reagent Quality and Handling:

    • Enzyme Purity and Stability: Use highly purified and well-characterized enzyme preparations.[10] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

    • Substrate and ATP Integrity: Ensure the purity and stability of your substrate and ATP solutions. Degradation can significantly impact results.[2]

  • Assay Conditions:

    • Optimal Concentrations: Operate under initial velocity conditions with substrate and ATP concentrations at or near their Km values to ensure sensitivity to inhibitors.[20] However, for assessing inhibitor specificity, using ATP concentrations that mimic cellular levels (around 1mM) is crucial.[3]

    • Incubation Time and Temperature: Maintain consistent incubation times and temperatures across all plates and experiments.[2]

    • DMSO Concentration: Keep the final concentration of DMSO (the solvent for your compound) constant across all wells and as low as possible to minimize its effect on enzyme activity.[7]

  • Experimental Execution:

    • Pipetting and Mixing: Inaccurate or inconsistent pipetting is a major source of error.[2] Ensure pipettes are calibrated and use proper mixing techniques.

    • Plate Effects: "Edge effects" in microplates can lead to variability due to evaporation.[2] Consider avoiding the outer wells or filling them with buffer.

A Self-Validating System: Experimental Protocols and Orthogonal Validation

To build trust in your data, especially for a novel compound like this compound, a multi-faceted approach involving rigorous initial validation and orthogonal assays is essential.[1]

Workflow for a Robust Kinase Inhibitor Characterization

start Novel Compound (e.g., this compound) primary_screen Primary Assay (e.g., TR-FRET) Determine IC50 start->primary_screen orthogonal_assay Orthogonal Biochemical Assay (e.g., Radiometric or ADP-Glo™) primary_screen->orthogonal_assay Confirm Hit binding_assay Biophysical Binding Assay (e.g., SPR, ITC) orthogonal_assay->binding_assay Confirm direct binding cellular_assay Cellular Target Engagement Assay (e.g., Western Blot for phospho-substrate) binding_assay->cellular_assay Confirm cellular activity selectivity Kinome Selectivity Profiling cellular_assay->selectivity conclusion Validated Hit selectivity->conclusion

Caption: A validation workflow for kinase inhibitors.

Protocol: TR-FRET Kinase Assay

This protocol provides a general framework for a TR-FRET-based kinase assay.[21]

  • Reagent Preparation:

    • Prepare a 2X solution of the kinase in kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 4X solution of the substrate (fluorescein-labeled) and ATP in kinase reaction buffer.

    • Prepare serial dilutions of this compound in DMSO, then dilute into kinase reaction buffer to create a 4X solution.

    • Prepare a stop/detection buffer containing EDTA and a terbium-labeled phospho-specific antibody.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 2X kinase solution to each well.

    • Add 2.5 µL of the 4X compound solution to the appropriate wells. Add 2.5 µL of buffer with DMSO for controls.

    • Initiate the reaction by adding 2.5 µL of the 4X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the stop/detection buffer.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible reader, measuring emission at both the donor and acceptor wavelengths.

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

  • Data Analysis:

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

The Power of Orthogonal Assays

Confirming a hit from a primary screen with an orthogonal assay is a critical step to rule out artifacts.[22] An orthogonal assay should have a different detection technology. For example, if your primary screen was a TR-FRET assay, a suitable orthogonal assay would be a luminescence-based method like ADP-Glo™ or the "gold standard" radiometric assay.[1] If the IC₅₀ values are comparable across different platforms, it significantly increases the confidence that this compound is a true inhibitor of the target kinase.

Conclusion: A Commitment to Quality

Evaluating the reproducibility of assays for a novel compound like this compound is not merely a technical exercise; it is a fundamental component of scientific integrity and a prerequisite for successful drug discovery. By understanding the principles of different assay technologies, proactively addressing sources of variability, and employing a robust validation strategy that includes orthogonal testing, researchers can build a solid foundation of reliable data. This commitment to quality ensures that subsequent research and development efforts are built on a trustworthy and reproducible understanding of the compound's biological activity, ultimately accelerating the path toward new therapeutic interventions.

References

  • What Is the Best Kinase Assay? (2025, July 3). BellBrook Labs.
  • Kinase Screening Assay Services. (n.d.). Reaction Biology.
  • Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. (n.d.). Eurofins DiscoverX.
  • Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. (n.d.). PubMed.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research.
  • Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. (2015, March 7). Oxford Academic.
  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology.
  • Spotlight: Activity-Based Kinase Assay Formats. (2024, August 29). Reaction Biology.
  • Assay Development for Protein Kinase Enzymes. (2012, May 1). NCBI - NIH.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
  • Statistical analysis of systematic errors in high-throughput screening. (n.d.). PubMed.
  • A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. (2014, June 10). NIH.
  • The relevance of homogeneous radiometric assays in modern drug discovery. (2016, February 14). National Center for Biotechnology Information.
  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PMC - NIH.
  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.).
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC - PubMed Central.
  • Binding kinetics: high throughput assay for kinase inhibitors. (n.d.). BMG Labtech.
  • Quality control and data correction in high-throughput screening. (n.d.).
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (n.d.). Semantic Scholar.
  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024, June 11). YouTube.
  • Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. (2025, August 9).
  • A high-throughput radiometric kinase assay. (n.d.). PMC - NIH.
  • How to Solve Poor Reproducibility in Laboratory Experiments. (2025, March 6). WelchLab.
  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011, October 30). PMC - PubMed Central.
  • Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. (n.d.). NIH.
  • ELISA Troubleshooting: Poor Reproducibility. (n.d.). Sino Biological.
  • ELISA Troubleshooting (Poor Reproducibility). (n.d.).
  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (n.d.). NIH.
  • Assay Troubleshooting. (n.d.). MB - About.
  • Recent Trends in Kinase Drug Discovery. (2023, November 13). YouTube.
  • Why do I have poor repeatability in my ATP tests and what can I do? (2024, May 8). myLuminUltra.
  • Kinase assays. (2020, September 1). BMG LABTECH.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Amino-1-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. Handling and disposing of specialized chemical reagents like 5-Amino-1-isopropyl-1H-indazole demands a meticulous and informed approach. This guide provides essential, actionable procedures for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes data from closely related structural analogs, such as 5-Amino-1H-indazole, and general principles of hazardous waste management to offer a robust framework for its safe disposal.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal procedure, a thorough understanding of the compound's potential hazards is paramount. Based on data from analogous indazole derivatives, this compound should be handled as a hazardous substance.

Key Presumed Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.[1][2]

Combustion of this organic compound may produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3] It is crucial to prevent the generation of dust, as fine particles dispersed in the air could form an explosive mixture.[3][4]

Regulatory Context: The disposal of chemical waste is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the primary framework for hazardous waste management. It is imperative to consult local, state, and federal regulations to ensure full compliance.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate PPE is non-negotiable when handling this compound for disposal. The following table outlines the minimum required PPE.

Body Part Required PPE Rationale
Eyes/Face Chemical safety goggles or a face shieldTo protect against splashes and dust particles that can cause serious eye irritation.[6]
Hands Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and subsequent irritation.[6]
Body Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory NIOSH-approved respirator (if dust is generated)To prevent inhalation of airborne particles that can cause respiratory irritation.

Spill Management: Immediate and Controlled Response

In the event of a spill, a swift and systematic response is critical to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated.

  • Don PPE: Before approaching the spill, don the appropriate PPE as outlined in the table above.

  • Contain the Spill: For solid spills, carefully sweep up the material, avoiding dust generation.[1] Use a dust suppressant if necessary. Place the collected material into a designated, labeled, and sealable container for hazardous waste.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be placed in the hazardous waste container.

  • Report the Incident: Follow your institution's protocols for reporting chemical spills.

Disposal Procedures: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

For Unused or Waste Product:

  • Containerization: Place the waste material in a clearly labeled, sealed, and chemically compatible container. The original container is often a suitable choice.

  • Labeling: The container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".

  • Segregation: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.

  • Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company.[5] Provide the disposal company with a copy of the available Safety Data Sheet for a structural analog if one for the specific compound is not available.

For Contaminated Labware (e.g., glassware, pipette tips):

  • Gross Decontamination: Rinse the contaminated items with a suitable solvent to remove the bulk of the chemical residue. The resulting solvent rinseate must be collected as hazardous waste.

  • Final Cleaning: After the initial rinse, the labware can typically be washed with soap and water.

  • Disposal of Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container for hazardous waste.

Decision-Making Workflow for Disposal

The following diagram illustrates the logical steps for managing this compound waste.

DisposalWorkflow Disposal Decision Workflow for this compound Start Waste Generated Assess Assess Waste Type Start->Assess SolidWaste Solid Waste (Unused/Expired Product) Assess->SolidWaste Solid LiquidWaste Liquid Waste (Contaminated Solvent) Assess->LiquidWaste Liquid Labware Contaminated Labware Assess->Labware Labware ContainerizeSolid Place in Labeled, Sealed Container 'HAZARDOUS WASTE' SolidWaste->ContainerizeSolid ContainerizeLiquid Collect in Labeled, Sealed Container 'HAZARDOUS WASTE' LiquidWaste->ContainerizeLiquid Decontaminate Gross Decontamination (Rinse) Labware->Decontaminate Store Store in Designated Area (Segregated from Incompatibles) ContainerizeSolid->Store ContainerizeLiquid->Store CollectRinseate Collect Rinseate as Liquid Waste Decontaminate->CollectRinseate CollectRinseate->ContainerizeLiquid Dispose Arrange for Professional Disposal Store->Dispose

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Amino-1-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our primary focus is often on the target molecule and its potential therapeutic effects. However, the foundation of all successful research is a deep and unwavering commitment to safety. The novel compounds we synthesize and handle, such as 5-Amino-1-isopropyl-1H-indazole, often have toxicological profiles that are not yet fully characterized. This guide is structured to provide a robust framework for safely managing this compound in a laboratory setting, grounding every recommendation in the principles of chemical hygiene and risk mitigation.

The guidance provided herein is synthesized from the safety profiles of structurally related compounds, specifically the parent molecule 5-Amino-1H-indazole, and established best practices for handling potentially hazardous research chemicals.[1][2] A conservative approach is always the most prudent one when comprehensive safety data is unavailable.

Hazard Assessment: Understanding the Risks

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the parent compound, 5-Amino-1H-indazole, and related indazole derivatives provide a strong basis for our safety protocol.[3][4][5]

The primary hazards associated with this class of compounds are:

  • Acute Toxicity (Oral): The parent compound, 5-Amino-1H-indazole, is classified as toxic or harmful if swallowed.[1][6] This dictates that we must prevent any possibility of ingestion through direct or cross-contamination.

  • Skin Irritation: Direct contact with the skin is likely to cause irritation.[1][6] Therefore, robust skin protection is non-negotiable.

  • Serious Eye Irritation/Damage: This is a significant risk, with the potential for causing serious, lasting damage upon contact.[1][7][8]

  • Respiratory Irritation: As a powder, the compound poses a risk of respiratory tract irritation if inhaled.[1]

Given these risks, all handling of this compound must be performed with the assumption that it is a hazardous substance.

Core PPE for Standard Laboratory Operations

For routine activities such as weighing, preparing solutions, and running reactions under controlled conditions (i.e., within a certified chemical fume hood), the following PPE is mandatory.

PPE CategoryItemSpecifications & Rationale
Eye & Face Chemical Splash GogglesMust meet ANSI Z87.1 standards.[9] Required at all times to protect from splashes and airborne particles. Safety glasses are insufficient.
Face ShieldTo be worn over goggles when there is a heightened risk of splashing or energetic reaction, such as during quenching procedures.[10]
Hand Double Nitrile GlovesWear two pairs of nitrile gloves. This provides a barrier against chemical permeation and protects against contamination during glove removal. Inspect for tears before use.[9]
Body Flame-Resistant Lab CoatMust be fully buttoned to provide maximum skin coverage.[10] Protects personal clothing and skin from spills.
Footwear Closed-toe ShoesLeather or other chemical-resistant material. Shoes must fully cover the feet; sandals or perforated shoes are strictly forbidden.[9][10]
Respiratory As needed (see section 4)A NIOSH-approved respirator may be required if engineering controls are insufficient to control dust or aerosols.[9][11]

Operational Plan: Donning and Doffing PPE

The sequence of putting on and taking off PPE is as critical as the equipment itself. Incorrect procedures can lead to exposure and cross-contamination.

PPE Donning Workflow

The following workflow ensures that the most contaminated items are handled in a way that minimizes exposure to cleaner layers beneath.

G cluster_donning PPE Donning Sequence node1 1. Lab Coat & Shoes node2 2. Chemical Splash Goggles node1->node2 node3 3. Face Shield (if required) node2->node3 node4 4. First Pair of Gloves node3->node4 node5 5. Second Pair of Gloves (over first) node4->node5 G cluster_doffing PPE Doffing Sequence node1 1. Remove Outer Gloves node2 2. Remove Face Shield (if used) node1->node2 node3 3. Remove Lab Coat node2->node3 node4 4. Remove Goggles node3->node4 node5 5. Remove Inner Gloves node4->node5 node6 6. Wash Hands Thoroughly node5->node6

Figure 2. The safe sequence for removing PPE to avoid cross-contamination.

Procedural Guidance: From Solid to Solution

Handling the Solid Compound

The highest risk of exposure occurs when handling the compound in its powdered form due to the potential for generating airborne dust.

Step-by-Step Weighing Protocol:

  • Ensure Proper Ventilation: All weighing and handling of the solid must be conducted inside a certified chemical fume hood or a ventilated balance enclosure.

  • Prepare the Work Area: Cover the work surface with disposable absorbent paper.

  • Don Full PPE: Follow the donning sequence outlined in Figure 1.

  • Tare the Container: Place your receiving container on the balance and tare it.

  • Transfer the Compound: Use a spatula to carefully transfer the desired amount of this compound. Avoid any actions that could create dust.

  • Clean Up: After weighing, gently wipe the spatula and any surrounding surfaces with a damp cloth or towel to collect any residual powder. Dispose of this cloth as hazardous waste.

  • Seal the Container: Securely cap both the primary stock bottle and your receiving container before removing them from the ventilated enclosure.

Respiratory Protection Considerations

While a fume hood is the primary engineering control, there may be situations where respiratory protection is necessary. If you must handle the powder outside of a fume hood (a practice that should be strongly avoided and requires a specific risk assessment), or if you believe the ventilation is inadequate, a NIOSH-approved air-purifying respirator with appropriate particulate filters is required. [9][11]Use of a respirator necessitates enrollment in your institution's respiratory protection program, which includes fit testing and training. [9]

Disposal and Emergency Plans

Waste Disposal
  • Contaminated PPE: All disposable PPE, including both pairs of gloves, absorbent pads, and cleaning materials, must be disposed of in a designated hazardous waste container. [1]* Chemical Waste: Dispose of unused compounds and reaction waste according to your institution's hazardous waste guidelines. Never dispose of this material down the drain.

Emergency Plan: Accidental Exposure

Immediate and correct action is crucial in the event of an exposure.

G cluster_emergency Accidental Exposure Response start Exposure Occurs skin Skin Contact start->skin eye Eye Contact start->eye inhalation Inhalation start->inhalation action_skin Immediately flush with water for at least 15 minutes. Remove contaminated clothing. skin->action_skin action_eye Immediately flush with eyewash for at least 15 minutes. Hold eyelids open. eye->action_eye action_inhalation Move to fresh air immediately. inhalation->action_inhalation seek_medical Seek Immediate Medical Attention (Bring SDS of parent compound) action_skin->seek_medical action_eye->seek_medical action_inhalation->seek_medical

Figure 3. Immediate response plan for accidental exposure.

Always be familiar with the location of your laboratory's safety showers and eyewash stations. In case of any exposure, notify your supervisor and seek professional medical attention immediately. [6] By adhering to these stringent PPE and handling protocols, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • U.S. Environmental Protection Agency (EPA). (n.d.). Personal Protective Equipment.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Journal of Chemical Health Risks. (2025, February 20). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives.
  • National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Lab Safety Services. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide.
  • National Center for Biotechnology Information (NCBI). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.